3-(Carboxymethyl)adamantane-1-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-(carboxymethyl)adamantane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c14-10(15)6-12-2-8-1-9(3-12)5-13(4-8,7-12)11(16)17/h8-9H,1-7H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXJBYAQGPMUEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404298 | |
| Record name | 3-(carboxymethyl)adamantane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56531-58-9 | |
| Record name | 3-(carboxymethyl)adamantane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Carboxyadamantane-1-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(Carboxymethyl)adamantane-1-carboxylic acid synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 3-(Carboxymethyl)adamantane-1-carboxylic Acid
Foreword: The Adamantane Scaffold in Modern Drug Discovery
Adamantane, the smallest diamondoid, is a rigid, lipophilic, and three-dimensionally symmetric hydrocarbon cage.[1][2] Its unique structural and physicochemical properties have made it a privileged scaffold in medicinal chemistry.[3][4] The incorporation of an adamantyl moiety into a drug candidate can significantly enhance its therapeutic profile by improving lipophilicity, modulating pharmacokinetics, and providing a rigid anchor for the precise spatial orientation of pharmacophoric groups.[2][5] This has led to the development of several successful drugs for a range of diseases, including viral infections, neurodegenerative disorders, and type 2 diabetes.[2][3]
This compound (also known as 3-carboxy-1-adamantaneacetic acid) is a bifunctional derivative of adamantane, featuring two carboxylic acid groups at the 1 and 3 bridgehead positions, one directly attached and the other via a methylene spacer.[6] This structure offers multiple points for further chemical modification, making it a valuable building block for the synthesis of more complex molecules, such as linkers in drug delivery systems or as a core for creating multivalent ligands. This guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methodologies for this compound, aimed at researchers and scientists in the field of drug development.
Part 1: Synthesis of this compound
While numerous methods exist for the functionalization of the adamantane core, a direct, single-step synthesis of this compound from simple precursors is not extensively documented. The proposed synthetic pathway is a multi-step process designed for efficiency and control, starting from the commercially available 1-adamantanecarboxylic acid. This route leverages the well-established chemistry of adamantane, particularly its propensity to form stable carbocations at the bridgehead positions under acidic conditions.[7]
Proposed Synthetic Pathway
The synthesis is envisioned in three main stages:
-
Bromination: Introduction of a bromine atom at the 3-position of 1-adamantanecarboxylic acid.
-
Cyanomethylation: Substitution of the bromine with a cyanomethyl group via nucleophilic substitution.
-
Hydrolysis: Conversion of the nitrile group to a carboxylic acid to yield the final product.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: A Step-by-Step Guide
Stage 1: Synthesis of 3-Bromo-1-adamantanecarboxylic Acid
-
Rationale: This step utilizes a bromination reaction in a strong acid medium. The sulfuric acid facilitates the formation of an adamantyl carbocation at a bridgehead position, which is then attacked by bromine. Starting with 1-adamantanecarboxylic acid directs the second functionalization to the other bridgehead positions (3, 5, or 7).
-
Protocol:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, dissolve 1-adamantanecarboxylic acid (1.0 eq) in concentrated sulfuric acid (98%).
-
Add a catalytic amount of silver sulfate (Ag₂SO₄) to the mixture.
-
Slowly add bromine (1.1 eq) dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to 60-70°C for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
The precipitate formed is collected by vacuum filtration and washed thoroughly with cold water to remove excess acid.
-
The crude product is then washed with a sodium thiosulfate solution to remove any remaining bromine.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-bromo-1-adamantanecarboxylic acid.
-
Stage 2: Synthesis of 3-(Cyanomethyl)adamantane-1-carboxylic Acid
-
Rationale: This is a nucleophilic substitution reaction where the bromide is displaced by a cyanide ion to form a carbon-carbon bond. The nitrile group serves as a precursor to the carboxymethyl group.
-
Protocol:
-
Dissolve 3-bromo-1-adamantanecarboxylic acid (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (NaCN) (1.2 eq) to the solution.
-
Heat the reaction mixture to 80-90°C and stir for 8-12 hours.
-
After cooling, pour the reaction mixture into water and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield crude 3-(cyanomethyl)adamantane-1-carboxylic acid.
-
Stage 3: Synthesis of this compound
-
Rationale: The final step involves the hydrolysis of the nitrile group to a carboxylic acid. This is typically achieved under basic conditions, followed by acidification.
-
Protocol:
-
Suspend the crude 3-(cyanomethyl)adamantane-1-carboxylic acid (1.0 eq) in an aqueous sodium hydroxide solution (e.g., 10-20% NaOH).
-
Heat the mixture to reflux for 6-8 hours until the evolution of ammonia gas ceases.
-
Cool the reaction mixture and filter to remove any insoluble impurities.
-
Acidify the clear filtrate with concentrated hydrochloric acid (HCl) until a white precipitate forms (pH ~2-3).
-
Collect the precipitate by vacuum filtration, wash with cold water until the washings are neutral, and dry in a vacuum oven.
-
The final product, this compound, can be further purified by recrystallization if necessary.
-
| Parameter | Stage 1: Bromination | Stage 2: Cyanomethylation | Stage 3: Hydrolysis |
| Starting Material | 1-Adamantanecarboxylic Acid | 3-Bromo-1-adamantanecarboxylic Acid | 3-(Cyanomethyl)adamantane-1-carboxylic Acid |
| Key Reagents | Br₂, H₂SO₄, Ag₂SO₄ (cat.) | NaCN, DMSO | NaOH, HCl |
| Temperature | 60-70°C | 80-90°C | Reflux (~100°C) |
| Reaction Time | 4-6 hours | 8-12 hours | 6-8 hours |
| Workup | Ice quench, filtration | Acidification, filtration | Acidification, filtration |
Part 2: Characterization of this compound
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques and elemental analysis provides a self-validating system for verification.
Caption: Workflow for the characterization of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. The disubstituted adamantane cage lacks the high symmetry of the parent hydrocarbon, leading to more complex spectra.[8]
-
¹H NMR Spectroscopy: The spectrum is expected to show several broad signals corresponding to the protons of the adamantane cage. The methylene protons adjacent to the carboxylic acid (-CH₂-COOH) would appear as a distinct singlet. The two acidic protons of the carboxyl groups will likely appear as a very broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.
-
¹³C NMR Spectroscopy: The spectrum will show distinct signals for the two carbonyl carbons of the carboxylic acids, the quaternary carbons of the adamantane cage at positions 1 and 3, and the various CH and CH₂ groups of the cage.
| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| -COOH | 10.0 - 12.0 (very broad s, 2H) | 175 - 185 |
| -CH₂-COOH | ~2.2 (s, 2H) | 35 - 45 |
| Adamantane CH | 1.8 - 2.1 (m) | 35 - 45 |
| Adamantane CH₂ | 1.6 - 1.9 (m) | 25 - 35 |
| Adamantane C (quaternary) | - | 40 - 50 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid groups and the adamantane cage.[9][10]
-
Protocol:
-
Prepare a sample by mixing a small amount of the dried product with potassium bromide (KBr).
-
Press the mixture into a thin, transparent pellet.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
| Vibrational Mode | Expected Frequency (cm⁻¹) | Appearance |
| O-H stretch (Carboxylic acid) | 2500 - 3300 | Very broad |
| C-H stretch (Adamantane) | 2850 - 2950 | Strong, sharp |
| C=O stretch (Carboxylic acid) | 1680 - 1720 | Very strong, sharp |
| C-O stretch / O-H bend | 1210 - 1440 | Medium to strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[11]
-
Protocol:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).
-
Analyze using an electrospray ionization (ESI) source in negative ion mode.
-
-
Expected Data: The molecular formula is C₁₃H₁₈O₄, with a molecular weight of 238.28 g/mol .[6]
-
Molecular Ion: A prominent peak corresponding to the deprotonated molecule [M-H]⁻ at m/z 237.
-
Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of H₂O and CO₂.[12] The adamantane cage may also undergo characteristic fragmentation.
-
| Ion | Expected m/z | Description |
| [M-H]⁻ | 237 | Deprotonated molecular ion |
| [M-H-H₂O]⁻ | 219 | Loss of water |
| [M-H-CO₂]⁻ | 193 | Loss of carbon dioxide |
| [Ad-CH₂COOH]⁻ | 193 | Loss of carboxymethyl group from C3 and H from C1-COOH |
Elemental Analysis
This technique provides the percentage composition of carbon and hydrogen, which can be compared against the theoretical values calculated from the molecular formula (C₁₃H₁₈O₄).
-
Theoretical Values:
-
Carbon (C): 65.53%
-
Hydrogen (H): 7.61%
-
-
Acceptance Criteria: The experimental values should be within ±0.4% of the theoretical values to confirm the purity and elemental composition of the synthesized compound.
Conclusion
The adamantane scaffold continues to be a cornerstone in the design of novel therapeutics. This compound represents a versatile, bifunctional building block with significant potential for applications in drug discovery and materials science. The multi-step synthetic route outlined in this guide, while requiring careful execution, is based on reliable and well-understood organic reactions. The comprehensive characterization workflow, employing a suite of modern analytical techniques, ensures a self-validating process to confirm the structure and purity of the final product. This guide provides researchers with the foundational knowledge and practical insights necessary to synthesize and utilize this valuable compound in their scientific endeavors.
References
- Organic Syntheses. (n.d.). 1-adamantanecarboxylic acid.
- Wikipedia. (2024). Adamantane.
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- PubChem. (n.d.). 3-Methyladamantane-1-carboxylic acid.
- NIST. (n.d.). Adamantane-1-carboxylic acid.
- ResearchGate. (n.d.). FT‐IR spectra of adamantane and its derivatives.
- Pharmacia. (2023). Adamantane-containing drug delivery systems.
- AIP Publishing. (2012). Rotationally resolved infrared spectroscopy of adamantane.
- Connect Molecules. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery.
- PubMed. (2018). Adamantane - A Lead Structure for Drugs in Clinical Practice.
- Google Patents. (n.d.). CN101386576A - A kind of synthetic method of 1,3-adamantane dicarboxylic acid.
- Semantic Scholar. (2019). Facile Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids—New Bifunctional Angle-Shaped Building Blocks for Coordination Polymers.
- ResearchGate. (2010). Use of the Adamantane Structure in Medicinal Chemistry.
- RSC Publishing. (2023). Microhydrated clusters of a pharmaceutical drug: infrared spectra and structures of amantadineH+(H2O)n.
- ResearchGate. (2015). Synthesis and Characterization of 3-Phenyl-adamantane-1-carboxylic Acid.
- ACS Publications. (2022). Practical and Scalable Synthesis of 1,3-Adamantanediol.
- NIST. (n.d.). Adamantane-1-carboxylic acid.
- YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE.
- PubChem. (n.d.). 1-Adamantanecarboxylic acid.
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Adamantane-1,3-diacetic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane, a rigid, tricyclic hydrocarbon, has captivated chemists since its discovery in petroleum in 1933.[1] Its unique cage-like structure, conferring exceptional thermal and chemical stability, has made it a privileged scaffold in medicinal chemistry and materials science.[2][3] The introduction of functional groups onto the adamantane core unlocks a vast chemical space, leading to derivatives with a wide array of applications, from antiviral drugs to advanced polymers.[4][5] This guide focuses on a specific derivative, Adamantane-1,3-diacetic acid, a molecule with significant potential as a versatile building block. Its bifunctional nature, combining the rigid adamantane core with two carboxylic acid moieties spaced at the 1 and 3 positions, makes it an attractive component for creating well-defined molecular architectures. This document provides an in-depth exploration of the chemical properties of Adamantane-1,3-diacetic acid, offering insights into its synthesis, characterization, and potential applications for professionals in research and drug development.
Physicochemical Properties
Adamantane-1,3-diacetic acid is a white to light yellow crystalline powder.[6] The defining feature of this molecule is the rigid adamantane cage, which dictates its three-dimensional structure and influences its physical and chemical behavior. The two acetic acid groups are attached to the bridgehead positions of the adamantane core, providing sites for further chemical modification.
| Property | Value | Source |
| CAS Number | 17768-28-4 | [6] |
| Molecular Formula | C₁₄H₂₀O₄ | [6] |
| Molecular Weight | 252.31 g/mol | [6] |
| Melting Point | 234-237 °C | [6] |
| Boiling Point | 453.9 ± 18.0 °C (Predicted) | [6] |
| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [6] |
| pKa | 4.42 ± 0.10 (Predicted) | [6] |
| Solubility | Very faint turbidity in hot Methanol | [6] |
Synthesis and Reactivity
The synthesis of Adamantane-1,3-diacetic acid is not directly reported in a single detailed protocol in the reviewed literature. However, a highly efficient synthesis of its immediate precursor, 1,3-adamantanedicarboxylic acid, has been described, providing a clear pathway to the target molecule.[2][7] The subsequent homologation of the dicarboxylic acid to the diacetic acid can be achieved through established synthetic methodologies such as the Arndt-Eistert reaction.[8][9][10]
Diagram of the Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of Adamantane-1,3-diacetic acid.
Experimental Protocols
Step 1: Synthesis of 1,3-Adamantanedicarboxylic Acid (Based on Zhu et al.) [2][7][11]
-
To a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, add 1-adamantanecarboxylic acid (1.0 eq).
-
Add a mixture of concentrated nitric acid (65%) and concentrated sulfuric acid (98%).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add anhydrous formic acid dropwise over several hours while maintaining the temperature at 0 °C.
-
After the addition is complete, continue stirring at 0 °C for an additional hour.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash thoroughly with water, and then dissolve it in an aqueous NaOH solution.
-
Separate the clear solution and acidify with HCl to a pH of 3 to precipitate the 1,3-adamantanedicarboxylic acid.
-
Filter the product, wash with water, and dry under vacuum. Recrystallization from ethanol can be performed for further purification.
Step 2: Arndt-Eistert Homologation to Adamantane-1,3-diacetic Acid (Proposed Protocol) [8][9][10]
-
Formation of the Diacid Chloride: Treat 1,3-adamantanedicarboxylic acid (1.0 eq) with an excess of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) or benzene. The reaction is typically performed at room temperature or with gentle heating. The excess reagent and solvent are removed under reduced pressure to yield the crude diacid chloride.
-
Reaction with Diazomethane: Dissolve the diacid chloride in an anhydrous, inert solvent (e.g., diethyl ether or THF). Cool the solution to 0 °C and slowly add a freshly prepared ethereal solution of diazomethane until the yellow color of diazomethane persists. It is crucial to use at least two equivalents of diazomethane per carboxylic acid group to react with the acid chloride and neutralize the generated HCl.
-
Wolff Rearrangement: To the solution of the bis(diazoketone), add a catalyst such as silver oxide (Ag₂O) or silver benzoate, and water as the nucleophile. The reaction can be carried out at room temperature or with gentle heating, or by photochemical means. The Wolff rearrangement will produce a ketene intermediate, which is then trapped by water to form the desired Adamantane-1,3-diacetic acid.
-
Work-up and Purification: After the reaction is complete, the silver catalyst is removed by filtration. The filtrate is then acidified, and the product is extracted with an organic solvent. The organic layer is dried and the solvent is evaporated to yield the crude product, which can be purified by recrystallization.
Spectroscopic Analysis
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be complex due to the rigid, non-aromatic adamantane core. The protons on the adamantane cage will appear as a series of broad multiplets in the region of 1.5-2.5 ppm. The two methylene protons of the acetic acid groups (-CH₂COOH) are diastereotopic and will likely appear as a singlet or a pair of doublets around 2.2-2.6 ppm. The acidic protons of the carboxylic acid groups (-COOH) will appear as a broad singlet far downfield, typically between 10 and 13 ppm, and its position can be concentration-dependent.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show distinct signals for the adamantane core and the acetic acid moieties. The adamantane carbons will resonate in the aliphatic region, typically between 28 and 45 ppm. The bridgehead carbons attached to the acetic acid groups will be shifted downfield compared to the unsubstituted adamantane. The methylene carbons of the acetic acid groups (-CH₂COOH) are expected to appear around 40-50 ppm. The carbonyl carbons of the carboxylic acid groups (-COOH) will be the most downfield, appearing in the range of 170-180 ppm.[1][13][14]
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid groups.[15][16]
-
O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch in carboxylic acid dimers.
-
C=O Stretch: A strong, sharp absorption band between 1680 and 1720 cm⁻¹ for the carbonyl group of the carboxylic acid.
-
C-H Stretch: Aliphatic C-H stretching vibrations from the adamantane cage will appear just below 3000 cm⁻¹.
-
C-O Stretch: A medium intensity band between 1210 and 1320 cm⁻¹.
Mass Spectrometry (Predicted)
The mass spectrum of Adamantane-1,3-diacetic acid is expected to show a molecular ion peak (M⁺) at m/z 252. The fragmentation pattern will likely involve the loss of one or both carboxylic acid groups, as well as fragmentation of the adamantane cage itself, which is a characteristic feature of adamantane derivatives.[6][17][18] Common fragments would include [M - COOH]⁺, [M - 2COOH]⁺, and various hydrocarbon fragments resulting from the breakdown of the adamantane core.
Applications in Research and Development
The unique structural features of Adamantane-1,3-diacetic acid make it a promising candidate for various applications in both materials science and medicinal chemistry.
Polymer Chemistry
The bifunctional nature of Adamantane-1,3-diacetic acid allows it to be used as a monomer in polymerization reactions.[3] The rigid adamantane core can impart desirable properties to polymers, such as increased thermal stability, enhanced mechanical strength, and a higher glass transition temperature.[2] It can be used to synthesize polyesters, polyamides, and other condensation polymers.
Caption: Use of Adamantane-1,3-diacetic acid as a monomer.
Supramolecular Chemistry and Crystal Engineering
The two carboxylic acid groups can participate in hydrogen bonding and coordination with metal ions, making Adamantane-1,3-diacetic acid a valuable building block for the construction of supramolecular assemblies and metal-organic frameworks (MOFs).[19] The rigid and well-defined geometry of the adamantane spacer can lead to the formation of predictable and robust crystalline networks with potential applications in gas storage, catalysis, and separation.
Drug Delivery and Medicinal Chemistry
The lipophilic adamantane core can enhance the bioavailability and metabolic stability of drug molecules.[4] Adamantane-1,3-diacetic acid can be used as a linker to conjugate drugs to carrier molecules or to create bivalent drugs that can interact with two biological targets simultaneously. The carboxylic acid groups provide convenient handles for attaching other molecules through amide or ester linkages. Adamantane derivatives have shown a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.[16][20]
Biological and Toxicological Profile (Inferred)
Direct toxicological data for Adamantane-1,3-diacetic acid is not available in the reviewed literature. However, studies on related adamantane carboxylic acids provide some insights into its potential biological effects.
Some adamantane carboxylic acids have been shown to exhibit mitochondrial toxicity.[21] For instance, 3,5-dimethyladamantane-1-carboxylic acid was found to inhibit state 3 respiration and increase the production of reactive oxygen species in isolated mitochondria.[21] This suggests that Adamantane-1,3-diacetic acid could potentially have similar effects and should be handled with appropriate safety precautions in a laboratory setting.
On the other hand, many adamantane derivatives are well-tolerated and have been successfully developed into clinically used drugs.[20] The biological activity and toxicity of Adamantane-1,3-diacetic acid would need to be experimentally determined. In silico prediction tools could also be employed to estimate its potential bioactivity and toxicity profile.[20][22]
Conclusion
Adamantane-1,3-diacetic acid is a fascinating molecule that combines the robust and rigid adamantane scaffold with the versatile reactivity of two carboxylic acid functional groups. While detailed experimental data for this specific compound is still emerging, its chemical properties can be confidently inferred from its well-studied precursors and analogous structures. Its potential as a monomer for high-performance polymers, a linker in supramolecular chemistry, and a scaffold in drug discovery makes it a valuable tool for researchers and scientists. Further investigation into its synthesis, reactivity, and biological properties will undoubtedly uncover new and exciting applications for this unique adamantane derivative.
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- Weak Noncovalent Interactions in Three Closely Related Adamantane-Linked 1,2,4-Triazole N-Mannich Bases: Insights from Energy Frameworks, Hirshfeld Surface Analysis, In Silico 11β-HSD1 Molecular Docking and ADMET Prediction - PMC - PubMed Central. National Center for Biotechnology Information.
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An In-depth Technical Guide to the Structural Analysis of 3-Carboxyadamantane-1-acetic acid (CAS 56531-58-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Carboxyadamantane-1-acetic acid, identified by CAS number 56531-58-9, is a dicarboxylic acid derivative of adamantane.[1][2] The adamantane core, a rigid, strain-free tricyclic alkane, imparts unique physicochemical properties to its derivatives, making them valuable scaffolds in medicinal chemistry and materials science.[3] The precise structural elucidation of such molecules is paramount for understanding their function and ensuring their purity and identity in research and development settings.
This guide provides a comprehensive, in-depth analysis of the core methodologies required to unequivocally determine and verify the structure of 3-Carboxyadamantane-1-acetic acid. As a Senior Application Scientist, the following sections are structured not merely as a list of procedures, but as a logical workflow, explaining the causality behind experimental choices and providing self-validating protocols for robust structural confirmation.
Molecular Identity and Physicochemical Properties
A foundational step in any structural analysis is the compilation of known data for the target compound. This information serves as a reference against which experimental results will be compared.
| Property | Value | Source |
| CAS Number | 56531-58-9 | [1][2] |
| IUPAC Name | 3-(carboxymethyl)adamantane-1-carboxylic acid | [2] |
| Molecular Formula | C₁₃H₁₈O₄ | [1][2] |
| Molecular Weight | 238.28 g/mol | [2] |
| Appearance | Off-white powder | Maohuan Chemical |
| Melting Point | 91-95 °C | Maohuan Chemical |
Proposed Synthesis Pathway
Experimental Protocol: Synthesis of 3-Carboxyadamantane-1-acetic acid
-
Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, place 1-Adamantaneacetic acid (1 equivalent).
-
Acidic Medium : Add a mixture of concentrated sulfuric acid (98%) and nitric acid (65%). The sulfuric acid acts not only as a solvent but also enhances the oxidative potential of the nitric acid.[4]
-
Temperature Control : Cool the reaction mixture to 0 °C using an ice bath.
-
Carboxylation : Slowly add anhydrous formic acid dropwise via the dropping funnel over several hours, maintaining the temperature at 0 °C.
-
Reaction Progression : After the addition is complete, allow the reaction to stir for an additional hour at 0 °C.
-
Work-up : Carefully pour the reaction mixture onto crushed ice. The product will precipitate out of the aqueous solution.
-
Purification :
-
Filter the crude product and wash it thoroughly with cold deionized water.
-
Dissolve the solid in an aqueous sodium hydroxide solution.
-
Separate the clear solution and acidify it with hydrochloric acid to a pH of approximately 3 to re-precipitate the purified product.
-
Filter the purified product, wash with water, and dry under a vacuum.
-
-
Characterization : The resulting white solid should be characterized by the spectroscopic methods detailed in the following sections to confirm its identity as 3-Carboxyadamantane-1-acetic acid.
Core Structural Analysis Workflow
The definitive structural confirmation of 3-Carboxyadamantane-1-acetic acid relies on a synergistic application of several key analytical techniques. The workflow is designed to provide orthogonal data points, each validating the others, to build an irrefutable structural assignment.
Caption: Figure 1. Overall Workflow for Structural Verification.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.[3] For 3-Carboxyadamantane-1-acetic acid, both ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy
Causality: The ¹H NMR spectrum will reveal the number of distinct proton environments, their integration (ratio), and their coupling patterns, which is crucial for confirming the substitution pattern on the adamantane cage.
Experimental Protocol:
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition : Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Data Processing : Process the resulting Free Induction Decay (FID) with an appropriate window function and Fourier transform. Phase and baseline correct the spectrum and integrate all signals.
Expected ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 | Broad Singlet | 2H | -COOH | Acidic protons are typically downfield and broad. |
| ~2.1-2.3 | Singlet | 2H | -CH₂-COOH | Protons alpha to a carbonyl group are deshielded. |
| ~1.6-2.1 | Multiplet | 14H | Adamantane cage protons | The rigid cage structure results in overlapping signals for the CH and CH₂ groups. |
¹³C NMR Spectroscopy
Causality: Proton-decoupled ¹³C NMR spectroscopy provides a count of the unique carbon atoms in the molecule, confirming the presence of the adamantane skeleton and the two carboxylic acid functionalities. The chemical shifts are highly sensitive to the local electronic environment.[5]
Experimental Protocol:
-
Sample Preparation : Use the same sample prepared for ¹H NMR.
-
Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans will be required to achieve a good signal-to-noise ratio.
-
Data Processing : Process the FID, phase, and baseline correct the spectrum.
Expected ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~178 | -C OOH | Carboxylic acid carbonyl carbons are significantly downfield. |
| ~172 | -CH₂-C OOH | Acetic acid carbonyl carbon. |
| ~40-45 | -C H₂-COOH | Carbon alpha to a carbonyl group. |
| ~27-40 | Adamantane cage carbons | The adamantane carbons will appear in this region, with bridgehead carbons (C-1, C-3, C-5, C-7) and methylene carbons having distinct chemical shifts.[5] |
Part 2: Mass Spectrometry (MS)
Causality: Mass spectrometry provides the molecular weight of the compound and offers structural information through the analysis of fragmentation patterns. This is a critical step for confirming the molecular formula.
Experimental Protocol (Electron Ionization - EI):
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization : Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
Expected Mass Spectrum Data:
| m/z | Interpretation | Rationale |
| 238 | [M]⁺ | Molecular ion peak, confirming the molecular weight. |
| 193 | [M - COOH]⁺ | Loss of a carboxylic acid radical. |
| 179 | [M - CH₂COOH]⁺ | Loss of the carboxymethyl radical. |
| 135 | [C₁₀H₁₅]⁺ | Adamantyl cation, a very stable and often prominent fragment for adamantane derivatives. |
The fragmentation will likely be dominated by the loss of the carboxylic acid groups and the formation of the stable adamantyl cation.[6][7]
Part 3: Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 3-Carboxyadamantane-1-acetic acid, it will confirm the presence of the carboxylic acid O-H and C=O bonds, as well as the alkane C-H bonds of the adamantane cage.
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation : Place a small amount of the powdered sample directly onto the ATR crystal.
-
Acquisition : Collect the spectrum over a range of approximately 4000-400 cm⁻¹.
-
Data Processing : Perform a background subtraction and process the data to obtain the transmittance or absorbance spectrum.
Expected FTIR Data:
| Wavenumber (cm⁻¹) | Vibration | Rationale |
| 2500-3300 (broad) | O-H stretch | The broadness is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer. |
| ~2900-2850 | C-H stretch (alkane) | Characteristic of the adamantane cage C-H bonds. |
| ~1700 | C=O stretch | Strong absorption characteristic of the carboxylic acid carbonyl group. |
Part 4: Single-Crystal X-ray Crystallography
Causality: While the spectroscopic methods described above provide compelling evidence for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by determining the precise three-dimensional arrangement of atoms in the solid state.
Experimental Workflow for X-ray Crystallography
Caption: Figure 2. X-ray Crystallography Workflow.
Experimental Protocol:
-
Crystal Growth : Growing a high-quality single crystal is the most critical and often challenging step.[8][9]
-
Method : Slow evaporation is a common technique. Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol/water, acetone) to near saturation.
-
Procedure : Loosely cover the container and allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.
-
-
Data Collection :
-
Select a suitable crystal (typically >0.1 mm in all dimensions) and mount it on a goniometer head.[8]
-
Place the mounted crystal in a single-crystal X-ray diffractometer.
-
Collect the diffraction data by rotating the crystal in a monochromatic X-ray beam.
-
-
Structure Solution and Refinement :
-
Process the collected data to obtain a set of reflection intensities.
-
Solve the "phase problem" using direct methods, which is standard for small molecules.[9][10]
-
Build an initial atomic model based on the resulting electron density map.
-
Refine the model iteratively against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and angles.
-
The final refined structure will provide definitive proof of the connectivity of the adamantane cage and the positions of the carboxymethyl and carboxylic acid groups at the C1 and C3 bridgehead positions.
Conclusion
The structural analysis of 3-Carboxyadamantane-1-acetic acid (CAS 56531-58-9) is a multi-faceted process that requires the logical application of several complementary analytical techniques. By following the workflow and protocols outlined in this guide—from synthesis and purification to comprehensive spectroscopic and crystallographic analysis—researchers can achieve an unequivocal and robust confirmation of its molecular structure. This level of analytical rigor is essential for ensuring data integrity and advancing the application of this unique adamantane derivative in drug development and materials science.
References
- Creative BioMart. (n.d.). X-ray Crystallography.
- Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives.
- Belanger-Gariepy, F., Brisse, F., Harvey, P. D., Gilson, D. F. R., & Butler, I. S. (1990). The crystal and molecular structures of adamantanecarboxylic acid at 173 and 280 K. Canadian Journal of Chemistry, 68(7), 1163-1171.
- Dartmouth Undergraduate Journal of Science. (2009, November 21). X-Ray Crystallography.
- Wikipedia. (n.d.). X-ray crystallography.
- NIST. (n.d.). Adamantane-1-carboxylic acid. In NIST Chemistry WebBook.
- Maohuan Chemical. (n.d.). 3-carboxymethyl adamantane-1-carboxylic acid|56531-58-9.
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- StudySmarter. (2023, October 21). Interpretation of Mass Spectra: Mclafferty, EI Techniques.
- Lippmaa, E., Pehk, T., & Past, J. (1970). ¹³C NMR spectra of adamantane derivatives. Tetrahedron Letters, 11(2), 121-124.
- University of Wisconsin-Madison. (n.d.). Interpretation of mass spectra.
- Chemistry LibreTexts. (2022, August 28). 7.3: X-ray Crystallography.
- StudyGuides.com. (n.d.). Structural X-ray Crystallography.
- NIST. (n.d.). Adamantane-1-carboxylic acid. In NIST Chemistry WebBook.
- PubChem. (n.d.). 3-Carboxyadamantane-1-acetic acid.
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Mass spectrometry of 3-(Carboxymethyl)adamantane-1-carboxylic acid
An In-Depth Technical Guide to the Mass Spectrometry of 3-(Carboxymethyl)adamantane-1-carboxylic acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound (CAS 56531-58-9). With a molecular formula of C₁₃H₁₈O₄ and a monoisotopic mass of 238.1154 Da, this dicarboxylic acid derivative presents unique analytical challenges due to its polarity and the inherent stability of its adamantane core.[1] This document outlines field-proven methodologies, including direct analysis via electrospray ionization (ESI) and strategies employing chemical derivatization to enhance analytical performance. We delve into the causality behind experimental choices, provide detailed, self-validating protocols, and explore the predictable fragmentation pathways critical for structural confirmation and quantification in complex matrices. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for this and structurally related compounds.
Introduction: The Analytical Significance of an Adamantane Dicarboxylic Acid
This compound is a unique molecule combining a rigid, three-dimensional adamantane cage with two carboxylic acid functional groups. The adamantane structure is known for its thermal and chemical stability, making it a valuable scaffold in medicinal chemistry and materials science.[1] The presence of two acidic moieties imparts significant polarity, influencing its solubility and interaction with biological systems.
Mass spectrometry is an indispensable tool for the characterization of such molecules, providing precise mass measurement, structural elucidation through fragmentation analysis (MS/MS), and sensitive quantification.[1] However, the inherent properties of dicarboxylic acids—high polarity, low volatility, and potential for in-source fragmentation or metal adduction—necessitate carefully designed analytical strategies to achieve reliable and reproducible results. This guide addresses these challenges head-on, offering practical solutions grounded in established chemical principles.
Foundational Strategy: Direct Analysis vs. Chemical Derivatization
The primary decision point in the analysis of this compound is whether to proceed with direct analysis or employ chemical derivatization. The choice depends on the analytical objective, sample matrix, and available instrumentation.
Direct Analysis: Typically performed using Liquid Chromatography (LC) coupled with ESI-MS in negative ion mode. This approach is rapid and avoids sample manipulation but can suffer from poor retention in reversed-phase chromatography and potential ion suppression.
Chemical Derivatization: This involves chemically modifying the carboxylic acid groups to reduce polarity and improve analytical characteristics. Esterification is a common and effective strategy.[2][3] The causality behind this choice is twofold:
-
Improved Chromatography: Converting the polar carboxyl groups to less polar esters enhances retention on standard C18 reversed-phase columns.
-
Enhanced Ionization: Derivatization allows for robust ionization in the positive ion mode, which is often more sensitive and specific than negative mode ESI.[4] Charge-reversal derivatization, for example, adds a permanently charged moiety, significantly boosting ESI efficiency.[4]
The following workflow diagram illustrates this strategic decision process.
Caption: Strategic workflow for the MS analysis of this compound.
Experimental Protocols
The following protocols are designed to be self-validating systems, incorporating quality controls and clear endpoints.
Protocol 1: Direct Analysis via LC-ESI-MS (Negative Ion Mode)
This method is suitable for rapid screening and analysis of relatively clean samples.
-
1. Sample Preparation:
-
1.1. Prepare a 1 mg/mL stock solution of the analyte in methanol.
-
1.2. Serially dilute the stock solution with an initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to create working standards and a 1 µg/mL QC sample.
-
1.3. For matrix samples, perform a protein precipitation or solid-phase extraction as required, ensuring the final extract is compatible with the mobile phase.
-
1.4. Filter all samples through a 0.22 µm syringe filter before injection.
-
-
2. LC-MS Instrumentation & Parameters:
-
LC System: Standard UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: ESI Negative.
-
Capillary Voltage: -3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 50-500.
-
-
3. Expected Outcome:
-
Detection of the singly deprotonated ion [M-H]⁻ at m/z 237.1081 and the doubly deprotonated ion [M-2H]²⁻ at m/z 118.0504. The relative intensity of these ions will depend on the source conditions and pH.
-
Protocol 2: Analysis via Derivatization and LC-ESI-MS/MS (Positive Ion Mode)
This protocol is recommended for quantitative applications requiring high sensitivity and selectivity. We describe a classic esterification to form the di-butyl ester.
-
1. Derivatization (Dibutyl Ester Formation):
-
1.1. Evaporate 100 µL of the sample extract to dryness under a gentle stream of nitrogen.
-
1.2. Add 200 µL of 3N HCl in n-butanol. This reagent can be prepared by slowly adding acetyl chloride to cold n-butanol.
-
1.3. Cap the vial tightly and heat at 65°C for 60 minutes. This step drives the Fischer esterification reaction to completion.[2][3]
-
1.4. After cooling to room temperature, evaporate the reagent under nitrogen.
-
1.5. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile).
-
-
2. LC-MS/MS Instrumentation & Parameters:
-
LC System: As described in Protocol 1.
-
MS System: Tandem mass spectrometer (e.g., Triple Quadrupole, Q-TOF, or Orbitrap).
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: +4.0 kV.
-
Source/Desolvation Temperatures: As in Protocol 1.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan MS/MS for structural confirmation.
-
Precursor Ion: The protonated di-butyl ester derivative [M_deriv+H]⁺ at m/z 351.2428.
-
Collision Energy: Optimize between 15-40 eV to maximize the intensity of specific product ions.
-
-
3. Expected Outcome:
-
A robust and reproducible chromatographic peak for the derivatized analyte with sensitive detection in positive ion mode. MS/MS analysis will yield characteristic fragment ions suitable for confident identification and quantification.
-
Interpretation of Mass Spectra: Fragmentation Pathways
Understanding the fragmentation of this compound is crucial for its unambiguous identification. The stable adamantane cage directs fragmentation through the more labile carboxymethyl and carboxylic acid groups.
Negative Ion Mode Fragmentation ([M-H]⁻, m/z 237.1)
In negative ion mode, collision-induced dissociation (CID) of the deprotonated molecule primarily involves neutral losses associated with the carboxyl groups.
-
Loss of CO₂ (44.0 Da): A characteristic fragmentation for carboxylates, leading to a product ion at m/z 193.1 .
-
Loss of H₂O (18.0 Da): While less common from a simple carboxylate, it can occur.
-
Loss of the entire carboxymethyl group (•CH₂COOH, 59.0 Da): This radical loss can also lead to significant fragments.
Positive Ion Mode Fragmentation (Di-butyl Ester Derivative, [M_deriv+H]⁺, m/z 351.2)
The fragmentation of the protonated di-butyl ester derivative is highly diagnostic.
-
Loss of Butene (C₄H₈, 56.1 Da): A classic loss from protonated butyl esters via a McLafferty-type rearrangement, resulting in the corresponding carboxylic acid. A single loss gives an ion at m/z 295.2 , and a double loss gives an ion at m/z 239.1 .
-
Loss of Butanol (C₄H₁₀O, 74.1 Da): Direct loss of the alcohol moiety produces a key fragment ion. A single loss gives an ion at m/z 277.1 .
-
Cleavage of the Adamantane Core: While the adamantane cage is robust, high-energy collisions can induce ring cleavage, often resulting in the loss of a C₄H₉ radical (57.1 Da).
The diagram below visualizes the primary fragmentation pathways for the derivatized molecule.
Caption: Predicted fragmentation of the protonated di-butyl ester of the target analyte.
Quantitative Data Summary
The table below summarizes the key mass-to-charge ratios for use in developing analytical methods. High-resolution masses are provided for confident identification.
| Analyte Form | Precursor Ion (m/z) | Expected HRMS (m/z) | Key Product Ion(s) (m/z) | Neutral Loss (Da) | Proposed Fragment Structure |
| Underivatized (Negative ESI) | [M-H]⁻ | 237.1081 | 193.1180 | 44.0 (CO₂) | Deprotonated adamantane with one carboxymethyl group |
| [M-2H]²⁻ | 118.0504 | - | - | Doubly deprotonated molecule | |
| Di-butyl Ester Derivative (Positive ESI) | [M_deriv+H]⁺ | 351.2428 | 295.1802 | 56.1 (C₄H₈) | Mono-butyl ester, mono-acid form |
| 277.1850 | 74.1 (C₄H₁₀O) | Acylium ion from loss of one butoxy group | |||
| 239.1176 | 112.1 (2 x C₄H₈) | Protonated di-acid form (original molecule) |
Conclusion
The mass spectrometric analysis of this compound requires a methodical approach that considers the molecule's inherent chemical properties. While direct analysis in negative ion mode offers a rapid screening method, derivatization to form esters provides a more robust, sensitive, and selective strategy for demanding quantitative applications. The protocols and fragmentation data presented in this guide serve as a validated starting point for researchers to develop and implement reliable LC-MS methods. By understanding the causality behind these experimental choices, scientists can confidently characterize and quantify this and other challenging adamantane derivatives, advancing research in drug development and chemical sciences.
References
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- Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Longdom Publishing. (n.d.).
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- Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry. High-Throughput Quantitative Measurement of Methylmalonic Acid in Serum, Plasma, and Urine. ResearchGate. (2002).
- A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry. (2023).
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- Understanding the Fragmentation Pathways of Carbocyclic Derivatives of Amino Acids by Using Electrospray Ionization Tandem Mass Spectrometry. Taylor & Francis Online. (2018).
- A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Semantic Scholar. (2018).
- Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. (2012).
- Tannic Acid: a Novel Calibrator for Facile and Accurate Mass Measurement of Electrospray Ionization Mass Spectrometry. ResearchGate. (2022).
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Solubility of adamantane-1,3-diacetic acid in organic solvents
An In-Depth Technical Guide to the Solubility of Adamantane-1,3-diacetic Acid in Organic Solvents
Abstract
Adamantane-1,3-diacetic acid is a unique molecule featuring a rigid, lipophilic diamondoid core functionalized with two polar carboxylic acid groups. This bifunctional nature creates a complex solubility profile that is critical for its application in drug development, polymer chemistry, and materials science. This guide provides a comprehensive analysis of the theoretical principles governing its solubility, a predictive assessment across various organic solvent classes, and a detailed, field-proven experimental protocol for its precise quantitative determination. This document is intended for researchers, scientists, and formulation experts who require a deep, practical understanding of this compound's solution behavior.
Introduction: The Structural Dichotomy of Adamantane-1,3-diacetic Acid
The adamantane cage is a perfectly symmetrical, strain-free hydrocarbon (C₁₀H₁₆) that imparts exceptional thermal stability and lipophilicity to its derivatives.[1][2] Its rigid structure is a foundational building block in medicinal chemistry and polymer science. When functionalized at the 1 and 3 positions with acetic acid groups, the resulting molecule, adamantane-1,3-diacetic acid (A-1,3-DAA), presents a fascinating challenge in solubility prediction and management.
The molecule's character is split:
-
The Adamantane Core: A bulky, nonpolar, and hydrophobic cage that favors interactions with nonpolar organic solvents through van der Waals forces.[3]
-
The Diacetic Acid Groups: Two highly polar, hydrophilic carboxylic acid moieties capable of forming strong hydrogen bonds and engaging in dipole-dipole interactions.[4] These groups favor dissolution in polar solvents.
Understanding how to navigate this structural dichotomy is paramount for any application involving A-1,3-DAA, from designing drug delivery systems to creating novel co-crystals or polymers. This guide will first deconstruct the theoretical underpinnings of its solubility before providing a robust framework for empirical determination.
Theoretical Framework for Solubility
The dissolution of a crystalline solid like adamantane-1,3-diacetic acid is governed by a thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions.
Key Physicochemical Properties:
-
Predicted pKa: ~4.42[6]
The exceptionally high melting point is a critical data point. It strongly suggests that the crystal lattice energy of A-1,3-DAA is substantial. The carboxylic acid groups likely form strong intermolecular hydrogen bonds, locking the molecules into a stable, high-energy crystal structure. Consequently, a significant amount of energy from solvent-solute interactions is required to overcome this lattice energy and achieve dissolution.
The principle of "like dissolves like" provides a foundational but incomplete picture. A more nuanced view considers the specific intermolecular forces at play.
Caption: Intermolecular forces between A-1,3-DAA and solvent classes.
Predictive Solubility Profile Across Solvent Classes
Lacking extensive published quantitative data, we can construct a predictive profile based on the molecule's structure and the principles discussed above.
Nonpolar Solvents (e.g., Hexane, Cyclohexane, Toluene)
-
Analysis: These solvents interact favorably with the large adamantane core. However, they cannot form hydrogen bonds or strong dipole-dipole interactions to solvate the two carboxylic acid groups. Critically, they offer insufficient energy to overcome the high crystal lattice energy dominated by the hydrogen bonding between the acid moieties.
-
Prediction: Poor to Insoluble.
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO))
-
Analysis: These solvents possess strong dipoles capable of interacting with the carboxylic acid groups. Solvents like DMSO are also strong hydrogen bond acceptors. While they do not solvate the hydrophobic adamantane cage as effectively, their strong interactions with the polar functional groups are more likely to provide the energy needed to disrupt the crystal lattice. For other dicarboxylic acids, acetone has been shown to be an effective solvent.[9][10]
-
Prediction: Moderate to Good Solubility. DMSO is predicted to be the most effective solvent in this class due to its high polarity and hydrogen bond accepting capability.
Polar Protic Solvents (e.g., Methanol, Ethanol, Water)
-
Analysis: This class presents the most complex scenario.
-
Alcohols (Methanol, Ethanol): These solvents are amphiphilic. The hydroxyl group can act as both a hydrogen bond donor and acceptor, effectively solvating the carboxylic acid groups.[11] The alkyl portion can interact with the adamantane core. This dual nature makes them strong candidates for effective solvents. Indeed, one source notes a "very faint turbidity in hot Methanol," suggesting some solubility that increases with temperature.[6]
-
Water: The small, highly polar water molecules will strongly solvate the carboxylic acid groups. However, the large, hydrophobic adamantane cage will cause significant disruption to the hydrogen-bonding network of water, leading to a large unfavorable entropic cost. Therefore, despite the polar groups, aqueous solubility is expected to be very low.[1][12]
-
-
Prediction:
-
Alcohols: Good to High Solubility , likely increasing with temperature.
-
Water: Very Low to Insoluble.
-
Halogenated Solvents (e.g., Dichloromethane (DCM), Chloroform)
-
Analysis: These solvents are weakly polar and can engage in some dipole-dipole interactions. Adamantane itself shows good solubility in chloroform.[1] They may offer a balance, solvating the cage while providing some interaction with the acid groups.
-
Prediction: Low to Moderate Solubility.
Data Summary: A Predictive Assessment
The following table summarizes the predicted solubility of adamantane-1,3-diacetic acid. It is crucial to recognize that this table is a predictive guide based on chemical theory and should be validated by the experimental protocol outlined in the subsequent section.
| Solvent Class | Representative Solvents | Predicted Solubility | Key Rationale |
| Nonpolar | Hexane, Toluene | Insoluble | Fails to solvate polar di-acid groups and overcome high crystal lattice energy. |
| Polar Aprotic | Acetone, THF, DMSO | Moderate to Good | Strong dipole interactions and H-bond acceptance solvate acid groups effectively. |
| Polar Protic | Methanol, Ethanol | Good to High | Amphiphilic nature solvates both the hydrophobic core and the hydrophilic acid groups via H-bonding. |
| Aqueous | Water | Very Low / Insoluble | Large hydrophobic core leads to unfavorable entropic cost, outweighing hydration of acid groups. |
| Halogenated | Dichloromethane (DCM) | Low to Moderate | Offers a weak compromise in solvating both the nonpolar cage and, to a lesser extent, the polar groups. |
Experimental Protocol: Isothermal Shake-Flask Method
For generating reliable, quantitative solubility data, the isothermal shake-flask method is the gold standard.[13][14] It is a robust procedure that allows a solute-solvent mixture to reach thermodynamic equilibrium, providing a true measure of saturation solubility. The protocol below is designed to be self-validating by confirming that equilibrium has been reached.
Workflow Diagram
Caption: Experimental workflow for the isothermal shake-flask method.
Step-by-Step Methodology
Objective: To determine the saturation solubility of adamantane-1,3-diacetic acid in a selected organic solvent at a constant temperature.
Materials:
-
Adamantane-1,3-diacetic acid (purity > 97%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or glass test tubes with screw caps
-
Isothermal orbital shaker or shaking water bath
-
Calibrated thermometer
-
Syringes (1-5 mL)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Validated High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation:
-
Add an excess amount of solid A-1,3-DAA to a series of vials. "Excess" is critical; a persistent solid phase must be visible throughout the experiment. A starting point is ~20-50 mg per 1 mL of solvent.
-
Accurately pipette a known volume (e.g., 2 mL) of the chosen solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in the isothermal shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).
-
Begin agitation at a rate sufficient to keep the solid suspended but not so vigorous as to cause splashing.
-
Self-Validation Step: To ensure equilibrium is reached, sample different vials at staggered time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration ceases to increase between time points. For a robust study, a single 48h or 72h time point may be sufficient after initial validation.[15]
-
-
Sampling and Phase Separation:
-
Stop the shaker and allow the vials to stand undisturbed in the isothermal bath for at least 30 minutes to allow the excess solid to sediment.
-
Carefully draw an aliquot of the supernatant into a syringe.
-
Immediately attach a syringe filter and dispense the clear filtrate into a clean, labeled vial. This step is crucial to remove all undissolved particulates.
-
-
Analysis:
-
Accurately dilute a known volume of the filtrate with a suitable solvent (typically the mobile phase of the analytical method) to bring the concentration within the calibrated range of the HPLC.
-
Inject the diluted sample into the HPLC system.
-
Calculate the concentration of A-1,3-DAA in the original filtrate based on the dilution factor and a pre-established calibration curve.
-
The final solubility is reported in units such as mg/mL or mol/L.
-
Conclusion
The solubility of adamantane-1,3-diacetic acid is a complex interplay between its bulky, nonpolar adamantane core and its two polar, hydrogen-bonding carboxylic acid groups. Theoretical analysis predicts that its solubility will be poor in nonpolar solvents and highest in polar solvents, particularly alcohols like methanol and ethanol, which can effectively solvate both ends of the molecule. The high melting point of the compound indicates a strong crystal lattice, a significant energy barrier that only the most favorable solute-solvent interactions can overcome. Due to the scarcity of published data, the detailed isothermal shake-flask protocol provided in this guide serves as a necessary and robust tool for researchers to generate precise, reliable, and defensible solubility data essential for advancing its use in pharmaceutical and material science applications.
References
- Vertex AI Search Result[1]: Information on the general solubility of adamantane in w
- Vertex AI Search Result[16]: General physical characteristics and solubility trends of dicarboxylic acids.
- Vertex AI Search Result[11]: Research on the odd-even effect on the solubility of dicarboxylic acids in organic solvents like ethanol and acetone.
- Vertex AI Search Result[13]: Abstract describing the use of the shake-flask method for determining the solubility of adamantane deriv
- Vertex AI Search Result[9]: Research paper discussing the solubility of dicarboxylic acid mixtures in solvents including acetone.
- Vertex AI Search Result[8]: Chemical supplier webpage listing the melting point of 1,3-Adamantanediacetic acid.
- Vertex AI Search Result[14]: Abstract detailing the determination of solubility for adamantane sulfonamide derivatives using the isothermal satur
- Vertex AI Search Result[17]: Educational material on the properties of dicarboxylic acids, including solubility trends.
- Vertex AI Search Result[3]: Technical support document discussing the solubility of a nonpolar adamantane deriv
- Vertex AI Search Result[10]: Study on the solubility of dicarboxylic acid mixtures in acetone, ethyl acet
- Vertex AI Search Result[5]: Chemical database providing physical properties like melting point and molecular formula for 1,3-Adamantanediacetic acid.
- Vertex AI Search Result[18]: Experimental guide for determining the solubility of organic compounds.
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- Vertex AI Search Result[22]: Laboratory procedure for determining the solubility of compounds in various aqueous solutions.
- Vertex AI Search Result[2]: Wikipedia article on adamantane, describing its physical properties including solubility.
- Vertex AI Search Result[6]: Chemical database providing properties of 1,3-Adamantanediacetic acid, including melting point, predicted pKa, and a qualit
- Vertex AI Search Result[23]: Research article on the solubility of halogen
- Vertex AI Search Result[24]: WHO guidance document on conducting equilibrium solubility studies for API classific
- Vertex AI Search Result[15]: WHO protocol for conducting equilibrium solubility experiments, including recommendations for ensuring equilibrium is reached.
- Vertex AI Search Result[25]: PubChem database entry for a related compound, adamantane-1,3,5-tricarboxylic acid.
- Vertex AI Search Result[12]: Video demonstrating the decreasing solubility of carboxylic acids in w
- Vertex AI Search Result[26]: Forum discussion explaining the factors affecting dicarboxylic acid solubility in aqueous and basic solutions.
- Vertex AI Search Result[27]: ResearchGate discussion on guidelines for conducting solubility studies with small amounts of compound.
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- Vertex AI Search Result[7]: Sigma-Aldrich product page listing properties for 1,3-Adamantanediacetic acid, including melting point and molecular weight.
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- Vertex AI Search Result[4]: University lecture notes on the physical properties of carboxylic acids, including hydrogen bonding and solubility.
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- Vertex AI Search Result[32]: PubChem database entry for 1,3-dimethyladamantane.
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A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Thermal Stability of 3-(Carboxymethyl)adamantane-1-carboxylic acid
The adamantane moiety, a rigid, strain-free tricyclic hydrocarbon, is a cornerstone in medicinal chemistry and materials science, prized for its ability to impart unique physicochemical properties to molecules.[1][2] Its diamondoid structure contributes to high thermal stability, a critical attribute for pharmaceutical active ingredients and advanced polymers.[3][4] this compound, a dicarboxylic acid derivative of adamantane, is of interest for its potential as a linker in drug conjugates or as a monomer in specialty polymers. Understanding its thermal stability is paramount for defining its processing, storage, and application limits.
While specific experimental data on the thermal stability of this compound is not extensively documented in public literature, this guide provides a comprehensive framework for its determination and interpretation. The methodologies detailed herein are grounded in established thermoanalytical principles and draw upon the known behavior of structurally related adamantane derivatives.
Expected Thermal Behavior and Physicochemical Context
Adamantane and its derivatives are known for their unusually high melting points and thermal stability compared to other hydrocarbons of similar molecular weight.[1] This is a direct consequence of the rigid and highly symmetric cage structure. For instance, adamantane itself sublimes at room temperature and has a high melting point of approximately 270 °C in a sealed container.[1] The introduction of functional groups, such as carboxylic acids, influences the intermolecular forces and, consequently, the thermal properties.
While the precise melting and decomposition temperatures of this compound require experimental determination, we can infer its likely behavior from related compounds. For example, 1-adamantanecarboxylic acid has a melting point of 172-176.5 °C, and 1,3-adamantanedicarboxylic acid melts at a significantly higher temperature of 270-273 °C.[5][6] Given its dicarboxylic acid nature, this compound is expected to exhibit strong intermolecular hydrogen bonding, leading to a high melting point and substantial thermal stability, likely decomposing at a temperature well above its melting point.
| Compound | Structure | Melting Point (°C) |
| 1-Adamantanecarboxylic Acid | C₁₀H₁₅COOH | 172 - 176.5[5] |
| 1,3-Adamantanedicarboxylic Acid | C₁₀H₁₄(COOH)₂ | 270 - 273[6] |
| This compound (Expected) | C₁₀H₁₄(COOH)(CH₂COOH) | High, likely >200 °C |
Experimental Determination of Thermal Stability
A dual-pronged approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is the industry standard for comprehensively characterizing the thermal stability of a compound.
Thermogravimetric Analysis (TGA) Protocol
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining decomposition temperatures. A general protocol, conforming to standards like ASTM E1131, is provided below.[3]
Objective: To determine the temperature at which this compound begins to decompose and to characterize its degradation profile.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA) with a high-precision microbalance.
-
Sample pans (e.g., platinum or alumina).
-
Analytical balance.
-
High-purity nitrogen gas (99.999%).
-
This compound sample.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the finely powdered sample into a clean, tared TGA sample pan. An even, thin layer of the sample is crucial for uniform heat distribution.
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Atmosphere Control: Purge the furnace with high-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes before starting the experiment. This ensures an inert atmosphere, preventing oxidative degradation.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Ramp the temperature from 30 °C to a final temperature well above the expected decomposition (e.g., 600 °C) at a constant heating rate of 10 °C/min. A slower rate can provide higher resolution of thermal events.
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature. The resulting data is plotted as percent mass loss versus temperature.
Differential Scanning Calorimetry (DSC) Protocol
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.
Objective: To determine the melting point (Tm) and enthalpy of fusion (ΔHfus) of this compound.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC) with a refrigerated cooling system.
-
Aluminum DSC pans and lids.
-
Crimper for sealing pans.
-
High-purity nitrogen gas (99.999%).
-
This compound sample.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the solid sample into a clean aluminum DSC pan.[5]
-
Encapsulation: Hermetically seal the pan with a lid using a crimper. This prevents any loss of sample due to sublimation.
-
Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Atmosphere Control: Purge the DSC cell with high-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min).
-
Thermal Program:
-
Equilibrate the system at a starting temperature at least 20-30 °C below the expected melting point.
-
Ramp the temperature at a constant heating rate of 10 °C/min through the melting transition and to a temperature at least 20-30 °C above the completion of melting.[5]
-
-
Data Acquisition: Record the differential heat flow as a function of temperature.
Illustrative Data Interpretation
The data obtained from TGA and DSC analyses provide a quantitative measure of the thermal stability of this compound.
TGA Data Interpretation
The TGA curve will show a stable baseline (no mass loss) until the onset of decomposition. The key parameters to extract are:
-
Onset Decomposition Temperature (Tonset): The temperature at which significant mass loss begins.
-
Td5% and Td10%: The temperatures at which 5% and 10% of the initial mass has been lost, respectively. These are common industry metrics for thermal stability.
-
Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is maximal, determined from the derivative of the TGA curve (DTG curve).
For a compound like this compound, a high Td5% (e.g., >250 °C) would confirm the high thermal stability imparted by the adamantane core. The decomposition may occur in one or multiple steps, potentially corresponding to the sequential loss of the two carboxylic acid groups.
DSC Data Interpretation
The DSC thermogram will show an endothermic peak corresponding to the melting of the crystalline solid.
-
Melting Point (Tm): Determined as the onset temperature of the melting endotherm.[5] A sharp melting peak is indicative of high purity.
-
Enthalpy of Fusion (ΔHfus): Calculated by integrating the area of the melting peak. This value is related to the energy required to break the crystal lattice structure.[5]
Illustrative Quantitative Data Summary
The following table presents hypothetical, yet realistic, data for this compound, assuming it exhibits the expected high thermal stability.
| Parameter | Illustrative Value | Significance |
| Melting Point (Tm) | 215 °C | Indicates a stable crystalline solid with strong intermolecular forces. |
| Enthalpy of Fusion (ΔHfus) | 35 kJ/mol | Reflects the significant energy needed to disrupt the crystal lattice. |
| 5% Mass Loss Temp (Td5%) | 280 °C | Confirms high thermal stability; decomposition starts well above the melting point. |
| Peak Decomposition Temp (Tpeak) | 310 °C | Indicates the temperature of maximum degradation rate under the specified conditions. |
Conclusion
The thermal stability of this compound is a critical parameter for its application in drug development and materials science. Although direct experimental data is sparse, a robust characterization can be achieved through standard thermoanalytical techniques like TGA and DSC. The inherent stability of the adamantane cage suggests that this compound will exhibit a high melting point and excellent thermal stability. The protocols and interpretive framework provided in this guide offer a comprehensive approach for researchers to experimentally validate these properties, ensuring the reliable and safe use of this versatile molecule.
References
- Kagkadis, K. A., et al. (2011). Thermodynamic Properties of Adamantane Revisited. The Journal of Physical Chemistry B, 115(33), 10064-10072. [Link]
- Smirnov, S., et al. (2011). Thermodynamic properties of adamantane revisited. PubMed, 21812458. [Link]
- Lewandowski, M., et al. (2015). Influence of thermal treatment on thermal properties of adamantane derivatives. AIP Publishing, 41(6), 513-517. [Link]
- Wikipedia. (n.d.). Adamantane. [Link]
- ResearchGate. (2025). Thermodynamic properties of adamantane and the energy states of molecules in plastic crystals for some cage hydrocarbons. [Link]
- ResearchGate. (2025).
- Salman, S. R., Said, E. Z., & Abas, K. F. (1987). Thermal behaviour of some adamantane derivatives. Thermochimica acta, 111, 21-26. [Link]
- TA Instruments. (n.d.).
- National Institute of Standards and Technology. (2024).
- Zhu, H., & Zhong, X. (2013). Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane. Asian Journal of Chemistry, 25(5), 2887-2888. [Link]
- Google Patents. (n.d.). CN101386576A - A kind of synthetic method of 1,3-adamantane dicarboxylic acid.
- ACS Publications. (n.d.). Practical and Scalable Synthesis of 1,3-Adamantanediol. [Link]
- Slepenkin, A. V., et al. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC - PubMed Central, 12(21), 4883. [Link]
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For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Adamantane Dicarboxylic Acid Derivatives for Polymer Chemistry
Abstract
Adamantane, with its unique diamondoid structure, offers a compelling platform for the design of high-performance polymers.[1][2] This technical guide provides a comprehensive exploration of adamantane dicarboxylic acid derivatives as versatile monomers in polymer chemistry. We delve into the synthesis of these specialized monomers, their subsequent polymerization into a variety of polymer classes—including polyimides, polyesters, and polyamides—and the exceptional properties imparted by the rigid, bulky adamantane cage. This guide is intended for researchers and professionals in materials science and drug development, offering both foundational knowledge and practical, field-proven insights into the application of these remarkable compounds.
The Adamantane Core: A Foundation for High-Performance Polymers
Adamantane (C₁₀H₁₆) is a tricyclic alkane notable for its rigid, strain-free, and perfectly symmetrical cage-like structure, which is a subunit of the diamond lattice.[1] This unique three-dimensional architecture is the primary driver of the enhanced properties observed in adamantane-containing polymers.[3][4]
Key structural advantages of the adamantane moiety include:
-
Rigidity and Bulkiness: The adamantane cage restricts the segmental motion of polymer chains, leading to significantly increased glass transition temperatures (Tg) and enhanced thermal stability.[3][5][6]
-
Thermal and Chemical Stability: The inherent stability of the adamantane structure contributes to the overall robustness of the resulting polymers, making them resistant to degradation at high temperatures.[6][7]
-
Defined Geometry: The tetrahedral arrangement of the bridgehead carbons allows for the synthesis of well-defined, three-dimensional polymer architectures.[4]
-
Enhanced Solubility: The bulky adamantane group can disrupt polymer chain packing, which can improve the solubility of otherwise intractable polymers in organic solvents.[6][8]
These characteristics make adamantane derivatives, particularly dicarboxylic acids, highly sought-after monomers for creating advanced polymers for demanding applications in aerospace, electronics, and biomedicine.[1][3][9]
Synthesis of Adamantane Dicarboxylic Acid Monomers
The synthesis of adamantane dicarboxylic acids is a critical first step in the production of adamantane-based polymers. The most common isomer used in polymer chemistry is adamantane-1,3-dicarboxylic acid.
A Representative Synthetic Protocol: Adamantane-1,3-dicarboxylic Acid
An efficient and scalable synthesis of adamantane-1,3-dicarboxylic acid can be achieved from 1-adamantanecarboxylic acid.[10][11][12] This process involves a one-pot carboxylation reaction.
Reaction Scheme:
Caption: Synthesis of Adamantane-1,3-dicarboxylic Acid.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, place 1-adamantane carboxylic acid, nitric acid (65%), and sulfuric acid (98%).[10]
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Addition of Formic Acid: While maintaining the temperature at 0°C, add anhydrous formic acid (80%) dropwise over a period of 5 hours.[10]
-
Reaction: Allow the reaction to proceed for an additional hour at 0°C.[10]
-
Work-up: Pour the reaction mixture over crushed ice. The precipitate is then filtered and washed with water.[12]
-
Purification: The crude product is dissolved in an aqueous NaOH solution. The resulting solution is filtered, and the filtrate is acidified with HCl to a pH of 3. The purified adamantane-1,3-dicarboxylic acid precipitates and is collected by filtration, washed with water, and dried under vacuum.[12]
This method provides a high yield of the desired product, which can then be used in subsequent polymerization reactions.[10]
Polymerization of Adamantane Dicarboxylic Acid Derivatives
Adamantane dicarboxylic acids are versatile monomers that can be polymerized through step-growth polymerization to form a variety of high-performance polymers.[13][14][15]
Polyimides
Adamantane-containing polyimides are renowned for their exceptional thermal stability, high glass transition temperatures, and excellent mechanical properties.[3][5][6] They are typically synthesized in a two-step process involving the formation of a poly(amic acid) intermediate followed by thermal or chemical imidization.
Workflow for Adamantane-Based Polyimide Synthesis:
Caption: General workflow for synthesizing adamantane-based polyimides.
A representative example is the reaction of 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane with an aromatic dianhydride like pyromellitic dianhydride (PMDA) in N-methyl-2-pyrrolidone (NMP).[8][16] The resulting poly(amic acid) is then thermally treated to yield the final polyimide.[8]
Polyesters
The incorporation of adamantane dicarboxylic acid into polyester backbones enhances their thermal stability and mechanical strength.[6] Polyesters are synthesized through the reaction of a diacid (or its derivative, like an acyl chloride) with a diol.
Polyamides
Adamantane-based polyamides also exhibit improved thermal properties and processability.[6] The bulky adamantane unit can disrupt hydrogen bonding between amide groups, leading to increased solubility.[6]
Properties of Adamantane-Containing Polymers
The introduction of the adamantane cage into a polymer backbone has a profound and predictable impact on its material properties.
Thermal Properties
Adamantane-containing polymers consistently demonstrate superior thermal stability.[3][7]
| Polymer Type | Monomers | Tg (°C) | Td (5% weight loss, °C) | Reference |
| Polyimide | 1,3-bis(4-aminophenyl) adamantane + various dianhydrides | 285 - 440 | > 500 | [3][5] |
| Polyimide | 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane + various dianhydrides | 248 - 308 | > 500 | [8] |
| Poly(1,3-adamantylene alkylene) | α,ω-dienes with 1,3-adamantylene units | - | 452 - 456 | [7] |
Mechanical and Optical Properties
The rigid nature of adamantane also enhances the mechanical properties of polymers.[2] Furthermore, adamantane-based polyimides can exhibit excellent optical transparency, with transmittance values greater than 80% at 400 nm, making them suitable for optical and optoelectronic applications.[5]
Applications in Research and Development
The unique combination of properties offered by adamantane-based polymers makes them attractive for a range of advanced applications.
-
Aerospace and Electronics: Their high thermal stability and mechanical strength are ideal for components in aerospace and high-performance electronics.[3]
-
Drug Delivery: The biocompatible and lipophilic nature of adamantane makes its polymers suitable for creating drug delivery systems, including nanoparticles and micelles for targeted and controlled release.[2][9][17]
-
Advanced Coatings: Adamantane-based polymers can be used to create durable and thermally stable coatings.[1]
Conclusion
Adamantane dicarboxylic acid derivatives are powerful building blocks in polymer chemistry, enabling the synthesis of materials with exceptional thermal, mechanical, and optical properties. The rigid, three-dimensional adamantane core provides a reliable strategy for enhancing polymer performance. As research continues to uncover new synthetic routes and applications, the importance of these unique monomers in the development of next-generation materials is set to grow.
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Unlocking Three-Dimensionality: A Guide to Adamantane-Based Linkers in Metal-Organic Frameworks
An In-depth Technical Guide
Foreword: Beyond the Flatland of MOF Linker Design
For years, the design of Metal-Organic Frameworks (MOFs) has been dominated by rigid, planar aromatic linkers. This has led to a vast and valuable library of materials with predictable topologies and high surface areas. However, the reliance on two-dimensional building blocks inherently limits the geometric possibilities of the resulting frameworks. To pioneer the next generation of MOFs with specialized functions—from advanced gas storage to sophisticated drug delivery systems—we must build in three dimensions.
This guide introduces adamantane and its derivatives as pre-eminent three-dimensional linkers for MOF synthesis. Adamantane, a perfectly rigid, symmetric, and thermally stable hydrocarbon cage, offers a unique tetrahedral geometry that fundamentally alters framework construction.[1][2] Its use moves us beyond simple layered or pillared structures, enabling the creation of robust, non-interpenetrated networks with unique pore environments.[3] This document serves as a technical resource for researchers, chemists, and drug development professionals, providing not only the foundational principles but also actionable protocols and field-proven insights into the world of adamantane-based MOFs. We will explore the causality behind their synthesis, the validation of their properties, and the exciting applications they unlock.
Part 1: The Adamantane Advantage: Core Principles of 3D Linker Design
The choice of an organic linker is paramount as it dictates the topology, porosity, and chemical environment of the final MOF.[4] While aromatic linkers provide rigidity, their planarity often leads to interpenetrated frameworks, where multiple identical networks grow through one another, reducing accessible pore volume. The strategic use of adamantane-based linkers offers a direct solution to this challenge.
1.1 Inherent Rigidity and Pre-organized Geometry
The adamantane core is a diamondoid—a molecular fragment of a diamond lattice.[1] This structure is exceptionally rigid, with virtually no conformational freedom. Unlike flexible aliphatic chains that can lead to framework collapse, the adamantane cage ensures the structural integrity of the MOF upon removal of guest solvent molecules, leading to permanent, accessible porosity.[5]
Crucially, functionalizing the bridgehead positions of the adamantane cage creates a linker with a fixed, tetrahedral presentation of coordinating groups (e.g., carboxylates).[5][6] This pre-organized, three-dimensional geometry directs the formation of complex, non-interpenetrated 3D networks like the diamondoid (dia) or lonsdaleite (lon) topologies, which are more resilient to interpenetration.[3]
1.2 Tuning Framework Properties through Functionalization
The adamantane scaffold can be systematically functionalized to control the connectivity and properties of the resulting MOF. The most common derivatives used in MOF chemistry include:
-
Adamantane-1,3-dicarboxylates: These V-shaped linkers can be used to create layered or pillared-layered structures.[7]
-
1,3,5-Tris(4-carboxyphenyl)adamantane: A tripodal linker that can generate highly stable frameworks.[5]
-
Adamantane-1,3,5,7-tetracarboxylates (H₄ATC): This tetrahedral linker is a powerful tool for building highly symmetric, 3D porous networks.[5][6] It is a foundational building block for creating MOFs with large, accessible cages.[8]
The bulky, aliphatic nature of the adamantane core also imparts a degree of hydrophobicity to the pore walls, which can be advantageous for the selective adsorption of non-polar molecules or for protecting water-sensitive cargo in drug delivery applications.[5]
Part 2: Synthesis and Methodologies
The synthesis of adamantane-based MOFs follows established solvothermal methods, but success hinges on the purity of the linker and precise control of reaction conditions.[9]
2.1 Experimental Protocol: Synthesis of Adamantane-1,3,5,7-tetracarboxylic Acid (H₄ATC)
This protocol is a representative synthesis. The direct carboxylation of adamantane is challenging; a more common route involves the oxidation of a tetra-substituted precursor. The first reported synthesis involved the alkaline hydrolysis of 1,3,5,7-adamantanetetracarboxamide.[6] A more accessible laboratory-scale synthesis often starts with 1,3,5,7-tetrabromoadamantane.
Objective: To synthesize the H₄ATC linker, a key tetrahedral building block.
Materials:
-
1,3,5,7-Tetrabromoadamantane
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Diethyl ether
-
Hydrochloric acid (HCl), concentrated
-
Standard glassware for air-sensitive reactions (Schlenk line)
Step-by-Step Methodology:
-
Reaction Setup: Under an inert nitrogen atmosphere, dissolve 1,3,5,7-tetrabromoadamantane in dry THF in a Schlenk flask equipped with a magnetic stirrer.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a stoichiometric excess (e.g., 4.4 equivalents) of n-BuLi dropwise via syringe. The reaction is exothermic and should be controlled carefully. Stir the mixture at this temperature for 2-3 hours.
-
Carboxylation: While maintaining the inert atmosphere, carefully add crushed dry ice pellets in excess to the reaction mixture. The mixture will warm as the CO₂ sublimes and reacts. Allow the reaction to slowly warm to room temperature overnight.
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted organic precursors.
-
Acidification & Isolation: Collect the aqueous layer and acidify it to a pH of ~1 with concentrated HCl. A white precipitate of H₄ATC will form.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum. The purity can be confirmed by ¹H NMR and ¹³C NMR spectroscopy.
Self-Validation Check: The final product should be a colorless crystalline solid.[6] Successful synthesis is confirmed by the disappearance of the C-Br signals and the appearance of a carboxylic acid signal in the respective spectroscopic analyses.
2.2 Experimental Protocol: Solvothermal Synthesis of a Cu-H₄ATC MOF (e.g., MOF-11 Analogue)
This protocol describes the synthesis of a representative adamantane-based MOF using a copper paddlewheel secondary building unit (SBU). MOF-11 is a known framework using the H₄ATC linker and copper ions.[10]
Objective: To construct a porous, crystalline MOF from the H₄ATC linker and a metal salt.
Materials:
-
Adamantane-1,3,5,7-tetracarboxylic acid (H₄ATC)[11]
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave or a sealed glass vial
Step-by-Step Methodology:
-
Solution Preparation: In a glass vial, dissolve H₄ATC (1 equivalent) and Cu(NO₃)₂·3H₂O (2 equivalents) in a solvent mixture, typically DMF.[9] The solution may require sonication to fully dissolve the linker.
-
Reaction Assembly: Seal the vial tightly. If using an autoclave, place the sealed vial inside.
-
Solvothermal Reaction: Place the assembly in a programmable oven. Heat to a specific temperature (e.g., 85-120 °C) for a period of 24-72 hours.[9] The slow cooling of the oven is often critical for the formation of high-quality single crystals.
-
Isolation: After cooling to room temperature, blue cubic crystals of the MOF should be visible. Carefully decant the mother liquor.
-
Washing & Activation: Wash the crystals several times with fresh DMF to remove unreacted starting materials, followed by a solvent exchange with a more volatile solvent like ethanol or acetone. To activate the MOF (i.e., remove solvent molecules from the pores), the crystals are typically heated under a dynamic vacuum.
Self-Validation Check: The formation of a crystalline powder or single crystals is the first indicator of success. The structure and porosity must then be confirmed via the characterization techniques outlined in the next section.
Part 3: Essential Characterization
Rigorous characterization is essential to confirm the structure, stability, and porosity of the synthesized adamantane-based MOF.[12]
-
Powder X-Ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the bulk MOF sample. The experimental pattern should match the simulated pattern from single-crystal data.[12]
-
Single-Crystal X-Ray Diffraction (SCXRD): When suitable single crystals are obtained, SCXRD provides the definitive atomic-level structure, confirming the connectivity between the adamantane linker and the metal nodes, and revealing the framework's topology.[12]
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the MOF. A typical TGA curve for an adamantane-based MOF will show an initial weight loss corresponding to the removal of guest solvents, followed by a plateau indicating the stable, solvent-free framework, and finally, decomposition at high temperatures (often >350 °C).[12][13] Adamantane-based porous polymers have shown stability up to 500 °C.[13]
-
Porosity and Surface Area Analysis: Nitrogen or argon adsorption-desorption isotherms at 77 K are used to measure the specific surface area (via the Brunauer-Emmett-Teller, BET, method), pore volume, and pore size distribution.[14][15] The shape of the isotherm (e.g., Type I for microporous materials) confirms the permanent porosity of the activated MOF.
| Characterization Technique | Information Gained | Typical Result for Adamantane-MOF |
| PXRD | Crystallinity, Phase Purity | Sharp peaks indicating a well-ordered, crystalline material. |
| TGA | Thermal Stability | Stable up to 350-500 °C after initial solvent loss.[13] |
| N₂ Adsorption (77 K) | BET Surface Area, Pore Volume | Type I isotherm, BET surface areas often in the range of 300-2000 m²/g.[13][16] |
| FTIR Spectroscopy | Functional Groups | Presence of characteristic carboxylate stretches (~1600-1400 cm⁻¹) and adamantane C-H stretches.[12] |
Part 4: Properties and High-Value Applications
The unique structural features imparted by adamantane linkers translate into valuable material properties, particularly for gas storage and biomedical applications.
4.1 Gas Storage and Separation
The high porosity and tailored pore chemistry of MOFs make them excellent candidates for storing fuels like methane and for capturing CO₂.[17][18] Adamantane-based frameworks offer several advantages:
-
High Stability: Their robust nature is crucial for the pressure and temperature swings involved in gas adsorption/desorption cycles.[13]
-
Favorable Pore Environment: The 3D cage-like structures can create optimal binding sites for small gas molecules, enhancing storage capacity at lower pressures.[5]
-
Hydrophobicity: The aliphatic nature of the linkers can prevent competitive adsorption of water vapor, a major challenge in CO₂ capture from flue gas.[5]
| Framework Name | Building Blocks | BET Surface Area (m²/g) | CO₂ Adsorption Capacity | CH₄ Adsorption Capacity | Ref |
| HBPBA-D | Adamantane-based "knot" | 395 | 8.9 wt% (273 K, 1 bar) | 1.43 wt% (273 K, 1 bar) | [13] |
| TBBPA-D | Adamantane-based "knot" | 488 | 9.0 wt% (273 K, 1 bar) | 1.63 wt% (273 K, 1 bar) | [13] |
| PBI-Ads | Adamantane-based polymer | N/A | 17.3 wt% (273 K, 1 bar) | N/A | [13] |
4.2 Drug Delivery Systems
MOFs are emerging as highly promising nanocarriers for therapeutic agents.[19][20] Their high porosity allows for exceptional drug loading capacities, while their tunable structure enables controlled release.[21][22] Adamantane-based MOFs are particularly interesting for this application due to:
-
Biocompatibility: The use of biocompatible metals (like Mg, Zr, Fe) and organic linkers derived from natural or biologically safe molecules is crucial. While adamantane itself is a hydrocarbon, its derivatives have been used in FDA-approved drugs (e.g., Amantadine), suggesting a pathway to biocompatible frameworks.
-
High Drug Loading: The large pores and high surface area can accommodate significant quantities of drug molecules, far exceeding many other types of nanocarriers.[23]
-
Stimuli-Responsive Release: Drug release can be triggered by changes in the local environment, such as the lower pH found in tumor tissues or within cell endosomes.[20] This is achieved by designing metal-carboxylate bonds that are stable at physiological pH (7.4) but hydrolyze in acidic conditions, causing the framework to disassemble and release its cargo.
Conclusion and Future Outlook
Adamantane-based linkers represent a significant evolution in the design of Metal-Organic Frameworks. By providing a rigid, pre-organized tetrahedral geometry, they enable the rational construction of complex, three-dimensional, and highly stable porous materials.[3][5] The causality is clear: the 3D nature of the linker directly counters the tendency for framework interpenetration, leading to more open and robust structures. The protocols and characterization data presented herein provide a validated roadmap for researchers to explore this exciting chemical space.
The future of this field lies in the synthesis of increasingly complex, multi-functional adamantane derivatives. Incorporating active catalytic sites, chiral centers, or stimuli-responsive moieties onto the adamantane core will pave the way for MOFs with advanced capabilities in asymmetric catalysis, smart sensing, and multi-modal therapeutics. As we continue to build with greater dimensional control, adamantane will remain a cornerstone linker for developing the next generation of truly functional framework materials.
References
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- Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. (2024). Chemical Science. [Link]
- Plummer, S. (2021).
- Adamantane-Based Micro- and Ultra-Microporous Frameworks for Efficient Small Gas and Toxic Organic Vapor Adsorption. (2019).
- Representative examples of adamantane derivatives which have been employed in MOF chemistry. (n.d.).
- Adamantane-Based Micro- and Ultra-Microporous Frameworks for Efficient Small Gas and Toxic Organic Vapor Adsorption. (2019). MDPI. [Link]
- Adamantane: A Versatile Core for Accessing Non-Default Topologies. (n.d.). University of Otago. [Link]
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- Metal-Organic Framework (MOF)-Based Drug/Cargo Delivery and Cancer Therapy. (2018).
- 1,3,5,7-Adamantanetetracarboxylic acid. (n.d.). Wikipedia. [Link]
- Principles of Design and Synthesis of Metal Derivatives
- Metal-organic Frameworks for Natural Gas Storage. (2021).
- Metal Organic Frameworks (MOFs)
- Metal Organic Frameworks and Gas Storage. (n.d.).
- A diamantane-4,9-dicarboxylate based UiO-66 analogue: challenging larger hydrocarbon cage pl
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- Metal-organic frameworks: Drug delivery applications and future prospects. (2023). PMC. [Link]
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- Metal-Organic Frameworks: Design, Properties and Applications in Gas Storage. (2024). Hilaris Publisher. [Link]
- Combining Linker Design and Linker-Exchange Strategies for the Synthesis of a Stable Large-Pore Zr-Based Metal–Organic Framework. (2018). Berkeley Global Science Institute. [Link]
- Synthesis and Properties of Microporous Organic Polymers Based on Adamantane. (n.d.). progress.tju.edu.cn. [Link]
- Characterization techniques for metal–organic frameworks. (2022).
- 1,3,5,7-Adamantanetetracarboxylic Acid. (n.d.). CD Bioparticles. [Link]
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- Tuning the structure and function of metal–organic frameworks via linker design. (2014). Chemical Society Reviews. [Link]
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Topic: Potential Applications of Adamantane-1,3-diacetic Acid in Materials Science
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Adamantane, the smallest diamondoid hydrocarbon, presents a unique combination of structural rigidity, thermal stability, and lipophilicity, making it a highly desirable building block in advanced materials.[1][2] This technical guide focuses on a key derivative, adamantane-1,3-diacetic acid (ADA), a bifunctional molecule that marries the rigid adamantane core with the versatile reactivity of two carboxylic acid groups. We will explore the synthesis of this key intermediate and delve into its demonstrated and potential applications as a structural component in high-performance polymers, a versatile linker in coordination polymers and metal-organic frameworks (MOFs), and a foundational element in supramolecular assemblies for biomedical applications. This document serves as a resource for scientists seeking to leverage the unique properties of ADA to design next-generation materials with enhanced thermal, mechanical, and functional characteristics.
The Adamantane-1,3-diacetic Acid Moiety: A Union of Rigidity and Functionality
The adamantane molecule is a perfectly symmetrical, strain-free cage structure composed of three fused cyclohexane rings in the chair conformation.[1] This diamond-like arrangement of carbon atoms imparts exceptional properties, including a high melting point (270 °C, despite its relatively low molecular weight), chemical inertness, and significant thermal stability.[1] When functionalized, the adamantane core acts as a rigid, three-dimensional scaffold that can enforce a specific geometry on the resulting material.
Adamantane-1,3-diacetic acid (ADA) features two carboxymethyl groups (-CH₂COOH) attached to the tertiary bridgehead carbons at the 1 and 3 positions. This structure is of particular interest for several reasons:
-
Bifunctionality: The two carboxylic acid groups provide reactive handles for polymerization and ligation with metal centers.
-
Defined Geometry: The 1,3-substitution pattern on the adamantane cage creates a C2-symmetric, V-shaped molecule, which can direct the formation of specific architectures in polymers and coordination networks.[3]
-
Combined Properties: ADA synergistically combines the rigidity and thermal stability of the adamantane core with the chemical reactivity of carboxylic acids, making it a superior building block for robust materials.
Physicochemical Properties
A summary of the key physical and chemical properties of adamantane-1,3-diacetic acid is provided below.
| Property | Value | Source |
| CAS Number | 17768-28-4 | [4][5] |
| Molecular Formula | C₁₄H₂₀O₄ | [5] |
| Molecular Weight | 252.31 g/mol | [5] |
| Appearance | White to light yellow powder/crystal | [5] |
| Melting Point | 234-237 °C | [4][5] |
| pKa (Predicted) | 4.42 ± 0.10 | [5] |
Synthesis of Adamantane-1,3-diacetic Acid
The practical application of ADA in materials science is predicated on its efficient synthesis. While several routes exist, a common and effective strategy involves a multi-step process starting from adamantane itself or a monosubstituted precursor. One patented method involves the halogenation of adamantane, followed by hydrolysis and carboxylation.[6]
The diagram below illustrates a generalized synthetic workflow.
Caption: Generalized workflow for the synthesis of ADA.[6]
This process leverages classic organic reactions to build functionality onto the inert adamantane cage. The final carboxylation step, a Koch-Haaf reaction, is particularly effective for installing carboxylic acid groups at tertiary carbon centers.[6]
Application in Coordination Polymers and Metal-Organic Frameworks (MOFs)
The bifunctional and geometrically defined nature of ADA makes it an exemplary organic linker for the construction of coordination polymers and MOFs.[7] In these materials, metal ions or clusters (nodes) are connected by organic ligands (linkers) to form one-, two-, or three-dimensional networks. The rigidity of the adamantane core helps prevent framework collapse upon removal of guest solvent molecules and allows for the design of porous materials with predictable topologies.[8][9]
Design Principles and Causality
The choice of ADA as a linker is driven by several key factors:
-
Structural Rigidity: The adamantane cage provides a stiff spacer between metal centers, leading to robust frameworks that can maintain their structure, a critical feature for applications in gas storage and catalysis.[9]
-
Coordination Versatility: The carboxylate groups can coordinate to metal ions in various modes (monodentate, bidentate chelating, bidentate bridging), influencing the final network topology.
-
Defined Linker Geometry: The ~109.5° angle between the substituents at the 1 and 3 positions of the adamantane core provides a predictable geometry that can be used to target specific network architectures, such as diamondoid or layered structures.[3]
Research has demonstrated the successful synthesis of coordination polymers using ADA (or the closely related 1,3-adamantanedicarboxylate) with various metal centers, including Ni(II) and Mg(II), resulting in layered polymer structures.[10][11][12]
Caption: Experimental workflow for polyester synthesis.
Rationale for Key Steps:
-
Step 1 (Excess Diol): A slight excess of the more volatile monomer (the diol) is often used to compensate for any loss during the high-temperature reaction, ensuring that the polymer chains are terminated with hydroxyl groups for stability.
-
Step 3 & 4 (Water Removal): Polycondensation is an equilibrium reaction. The continuous removal of the water byproduct under nitrogen flow and then high vacuum is essential to shift the equilibrium towards the formation of high molecular weight polymer, according to Le Châtelier's principle.
-
Step 6 (Purification): Precipitation is a critical step to remove unreacted monomers and low molecular weight oligomers, resulting in a purified polymer with a more uniform chain length distribution.
Potential in Supramolecular Chemistry and Drug Delivery
The adamantane moiety is a cornerstone of host-guest chemistry, renowned for its strong and specific interaction with the hydrophobic cavity of cyclodextrins (CDs). [13]The association constant for the adamantane-β-cyclodextrin complex is remarkably high (10³–10⁵ M⁻¹), forming a stable inclusion complex. [13]This interaction provides a powerful tool for creating self-assembling and stimuli-responsive systems.
While ADA itself is a small molecule, it can be incorporated as a pendant group or within the backbone of a polymer. These adamantane-functionalized polymers can then interact with CD-modified molecules or surfaces to form non-covalent, supramolecular structures. [14][15] Potential Applications:
-
Targeted Drug Delivery: A polymer containing ADA units could be used to non-covalently attach a drug that has been modified with a cyclodextrin. This assembly can improve drug solubility and stability, and potentially release the drug in response to competitive guest molecules. [16][17]* Stimuli-Responsive Hydrogels: Cross-linking polymer chains functionalized with adamantane groups using multi-valent cyclodextrin linkers can form reversible hydrogels. These gels can be designed to dissociate in response to temperature changes or the presence of a competitive guest, enabling on-demand release of an encapsulated therapeutic.
-
Surface Modification: Surfaces can be coated with a layer of cyclodextrins, which can then specifically capture and immobilize ADA-functionalized polymers or proteins, creating biocompatible or functional coatings.
Caption: ADA-functionalized polymer forming a complex with a CD-drug conjugate.
Conclusion
Adamantane-1,3-diacetic acid is more than just a chemical intermediate; it is a strategic design element for advanced materials. Its unique structure, combining a rigid diamondoid core with reactive carboxylic acid functionalities, provides a direct pathway to materials with superior thermal and mechanical properties. Its demonstrated success as a linker in robust coordination polymers highlights its value in creating crystalline, functional networks. Furthermore, its potential for creating high-performance polymers and its inherent suitability for supramolecular host-guest chemistry open exciting avenues in fields ranging from specialty plastics to advanced drug delivery systems. As researchers continue to seek building blocks that offer precise control over material architecture and function, adamantane-1,3-diacetic acid stands out as a versatile and powerful component for innovation.
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3-(Carboxymethyl)adamantane-1-carboxylic Acid: A Rigid Linker for Advanced Material Design and Drug Delivery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Advantage of Rigidity
In the molecular realm, structure dictates function. The spatial arrangement of atoms and functional groups within a molecule is paramount to its chemical and physical properties. While flexible linkers offer conformational freedom, rigid linkers provide a pre-determined, stable architecture, enabling the precise positioning of functional moieties. This intrinsic rigidity is a cornerstone of rational design in drug discovery, materials science, and nanotechnology.[1] Adamantane, a diamondoid hydrocarbon, stands out as a quintessential rigid scaffold.[2] Its cage-like, strain-free structure provides exceptional thermal and chemical stability, making it an ideal building block for creating robust and predictable molecular architectures.[3] This guide focuses on a key derivative, 3-(Carboxymethyl)adamantane-1-carboxylic acid, exploring its synthesis, properties, and applications as a versatile and rigid linker.
The Protagonist: this compound
This compound (also known as 3-Carboxyadamantane-1-acetic acid) is a dicarboxylic acid derivative of adamantane.[4] The two carboxylic acid groups, positioned at the 1 and 3 positions of the adamantane cage, provide anchor points for building larger molecular structures. The carboxymethyl group introduces a degree of separation between the adamantane core and one of the carboxylic acid functionalities, which can be advantageous in certain applications.[5]
Physicochemical Properties
The defining characteristic of this linker is its rigid three-dimensional structure, a direct consequence of the adamantane core. This rigidity imparts several desirable properties to the materials and molecules it is incorporated into.
| Property | Value/Description | Significance |
| Molecular Formula | C13H18O4 | |
| Molecular Weight | 238.28 g/mol | |
| CAS Number | 56531-58-9 | For unambiguous identification.[4] |
| Structure | Rigid, polycyclic aliphatic | Provides predictable geometry and thermal stability.[3] |
| Solubility | Enhanced solubility in polar solvents due to the carboxymethyl group.[5] | Facilitates processing and use in a wider range of reaction conditions. |
| Thermal Stability | High | The adamantane cage is exceptionally stable to heat.[2] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, often culminating in a Koch-Haaf carboxylation reaction.[6] The following is a representative protocol based on established adamantane chemistry.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-Adamantylacetic acid
-
Concentrated sulfuric acid (98%)
-
Formic acid (98-100%)
-
tert-Butanol
-
Carbon tetrachloride (or a safer alternative like cyclohexane)
-
Ice
-
Sodium hydroxide solution
-
Hydrochloric acid
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 1-adamantylacetic acid in carbon tetrachloride.
-
Acidification: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid while maintaining the temperature below 10 °C.
-
Carboxylation: Prepare a mixture of formic acid and tert-butanol. Add this mixture dropwise to the reaction flask over a period of 1-2 hours, ensuring the temperature remains between 15-25 °C.
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture for an additional 2-3 hours at room temperature.
-
Quenching: Carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring.
-
Extraction: Separate the organic layer and extract the aqueous layer with additional portions of carbon tetrachloride.
-
Purification: Combine the organic layers and wash with water. Extract the product into an aqueous sodium hydroxide solution. Separate the aqueous layer and acidify with hydrochloric acid to precipitate the crude this compound.
-
Isolation and Drying: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization.
Self-Validation: The identity and purity of the synthesized compound should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.[4]
Applications of this compound as a Rigid Linker
The unique structural features of this compound make it a valuable component in various fields.
High-Performance Polymers
The incorporation of the rigid adamantane cage into polymer backbones can significantly enhance their mechanical and thermal properties.[5] The dicarboxylic acid functionality of this compound allows it to be used as a monomer in the synthesis of polyesters and polyamides.
Causality behind Enhanced Properties:
-
Increased Rigidity and Strength: The bulky, rigid adamantane unit restricts the rotational freedom of polymer chains, leading to a more ordered and tightly packed structure. This results in increased tensile strength and modulus.[5]
-
Enhanced Thermal Stability: The inherent thermal stability of the adamantane cage contributes to a higher glass transition temperature (Tg) and decomposition temperature of the resulting polymer.[1]
-
Improved Solubility: The non-polar, three-dimensional structure of adamantane can disrupt the close packing of polymer chains, which can surprisingly lead to improved solubility in organic solvents, aiding in polymer processing.[1]
Comparative Data of Adamantane-Based Polymers:
| Polymer Type | Linker | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| Aromatic Polyamide | Standard Aromatic Diamine | ~70-90 | ~2.0-3.0 | >15 |
| Adamantane-based Cardo Polyamide | Adamantane Diamine | 91-101[5] | Not Reported | 5-13[5] |
| Aromatic Polyimide | Standard Aromatic Diamine | ~80-120 | ~2.0-3.5 | ~5-20 |
| Adamantane-based Polyimide | Adamantane Diamine | 98-158[5] | 2.8-3.4[5] | Decreases with increasing adamantane content[5] |
Experimental Protocol: Synthesis of an Adamantane-Containing Polyester
Materials:
-
This compound
-
A suitable diol (e.g., ethylene glycol, 1,4-butanediol)
-
Esterification catalyst (e.g., p-toluenesulfonic acid)
-
High-boiling point solvent (e.g., o-dichlorobenzene)
-
Methanol
Procedure:
-
Monomer Charging: In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, add equimolar amounts of this compound and the chosen diol.
-
Catalyst and Solvent Addition: Add the catalyst and the high-boiling point solvent.
-
Polycondensation: Heat the mixture under a slow stream of nitrogen. The temperature should be gradually increased to facilitate the removal of water formed during the esterification reaction.
-
Polymerization Progression: Continue the reaction until the desired viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
Isolation: Cool the reaction mixture and precipitate the polymer by pouring the solution into a non-solvent like methanol.
-
Purification and Drying: Filter the polymer, wash it with fresh methanol, and dry it in a vacuum oven.
Self-Validation: The resulting polymer should be characterized for its molecular weight (e.g., by gel permeation chromatography), thermal properties (e.g., by thermogravimetric analysis and differential scanning calorimetry), and mechanical properties (e.g., by tensile testing).
Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The rigid and well-defined geometry of this compound makes it an excellent candidate for a linker in MOF synthesis, enabling the construction of robust frameworks with predictable topologies. The non-aromatic nature of the adamantane backbone can also introduce unique properties to the MOF, such as hydrophobicity.
Experimental Protocol: Solvothermal Synthesis of a MOF using this compound
Materials:
-
This compound
-
A metal salt (e.g., zinc nitrate, copper nitrate)
-
A suitable solvent system (e.g., N,N-dimethylformamide (DMF), ethanol)
-
Teflon-lined stainless steel autoclave
Procedure:
-
Solution Preparation: In a glass vial, dissolve this compound in the chosen solvent system. In a separate vial, dissolve the metal salt in the same solvent system.
-
Mixing: Combine the two solutions in the Teflon liner of the autoclave.
-
Sealing and Heating: Seal the autoclave and place it in an oven. Heat the autoclave to a specific temperature (typically between 80-150 °C) for a predetermined time (e.g., 24-72 hours).
-
Cooling and Crystal Formation: Allow the autoclave to cool slowly to room temperature. Crystals of the MOF should form during this process.
-
Isolation and Washing: Carefully collect the crystals by filtration. Wash the crystals with fresh solvent to remove any unreacted starting materials.
-
Activation: The synthesized MOF may need to be "activated" by removing the solvent molecules from its pores. This is typically done by solvent exchange followed by heating under vacuum.
Self-Validation: The crystalline structure of the MOF should be confirmed by single-crystal or powder X-ray diffraction. Its porosity can be characterized by gas adsorption measurements.
Drug Delivery and Supramolecular Chemistry
The lipophilic nature and rigid structure of the adamantane core have made it a valuable scaffold in medicinal chemistry and drug delivery.[7] Adamantane derivatives can act as carriers for drugs, enhancing their solubility and ability to cross cell membranes.[6] The carboxylic acid groups of this compound can be used to conjugate drugs or targeting ligands. Furthermore, the adamantane moiety is known to form strong inclusion complexes with cyclodextrins, a property that can be exploited for the development of stimuli-responsive drug delivery systems and supramolecular assemblies.[3]
Visualization of Key Concepts
Caption: Molecular structure of this compound.
Caption: Workflow for the synthesis of an adamantane-containing polyester.
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Discovering Novel Adamantane Compounds for Drug Delivery: An In-depth Technical Guide
Introduction: The Adamantane Advantage in Drug Delivery
Adamantane, a rigid, tricyclic hydrocarbon with a diamondoid structure, has emerged as a powerful and versatile building block in the field of medicinal chemistry and drug delivery. Its unique physicochemical properties, including high lipophilicity, structural rigidity, and biocompatibility, make it an attractive scaffold for the development of novel drug delivery systems. The incorporation of the adamantane moiety into drug molecules or delivery vehicles can significantly enhance their therapeutic efficacy by improving pharmacokinetic profiles, enabling targeted delivery, and facilitating controlled release.[1][2]
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, experimental protocols, and characterization techniques for discovering and developing novel adamantane-based compounds for drug delivery. We will delve into the causality behind experimental choices, provide detailed, step-by-step methodologies, and present quantitative data to support the concepts discussed.
The Versatility of Adamantane in Drug Delivery Systems
The utility of adamantane in drug delivery stems from its ability to participate in various molecular interactions and its inherent stability.[3] It can be employed in two primary strategies: as a covalently linked component of a drug-conjugate or delivery vehicle, or as a guest molecule in supramolecular assemblies.[1]
-
Host-Guest Chemistry with Cyclodextrins: The adamantane cage fits perfectly within the hydrophobic cavity of β-cyclodextrin, forming a highly stable inclusion complex with a strong association constant (Ka ≈ 10⁴–10⁵ M⁻¹).[4] This non-covalent interaction is a cornerstone of many adamantane-based drug delivery systems, enabling the self-assembly of nanoparticles for improved drug solubility and controlled release.[5][6]
-
Liposomal Anchoring: The lipophilic nature of adamantane allows it to act as a robust anchor within the lipid bilayer of liposomes.[1][2] This enables the surface functionalization of liposomes with targeting ligands, such as peptides or antibodies, to direct the drug-loaded vesicles to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target effects.
-
Dendrimer Scaffolds: Adamantane can serve as a core for the synthesis of dendrimers, highly branched macromolecules with a precise number of functional groups.[3] These adamantane-based dendrimers have shown potential as non-toxic and efficient carriers for drug and gene delivery.
Designing and Synthesizing Adamantane-Based Drug Delivery Systems
The rational design and synthesis of adamantane-containing compounds are critical for their successful application in drug delivery. This section provides detailed protocols for the synthesis of key components and their assembly into functional drug delivery systems.
Synthesis of an Adamantane-Doxorubicin Prodrug
This protocol describes the synthesis of a pH-sensitive adamantane-doxorubicin (DOX) prodrug, where the adamantane moiety is conjugated to doxorubicin via a hydrazone linker. This linker is stable at physiological pH but is cleaved in the acidic environment of tumor tissues or endosomes, leading to the targeted release of the active drug.
Experimental Protocol:
-
Synthesis of 1-Adamantanecarbonyl Chloride:
-
Synthesis of Doxorubicin Hydrazone:
-
Dissolve doxorubicin hydrochloride in a mixture of methanol and dimethylformamide (DMF).
-
Add hydrazine hydrate to the solution and stir at room temperature for 24 hours.
-
Purify the doxorubicin hydrazone by column chromatography.
-
-
Conjugation of 1-Adamantanecarbonyl Chloride and Doxorubicin Hydrazone:
-
Dissolve doxorubicin hydrazone in anhydrous DMF.
-
Add triethylamine to the solution, followed by the dropwise addition of a solution of 1-adamantanecarbonyl chloride in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Purify the adamantane-doxorubicin conjugate by preparative high-performance liquid chromatography (HPLC).
-
Preparation of Adamantane-Functionalized Liposomes for Doxorubicin Delivery
This protocol details the preparation of doxorubicin-loaded liposomes functionalized with adamantane-PEG-DSPE for enhanced stability and the potential for surface modification.
Experimental Protocol:
-
Lipid Film Hydration:
-
In a round-bottom flask, dissolve 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), cholesterol, and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG) or adamantane-PEG-DSPE in chloroform at a molar ratio of 55:40:5.[9][10][11]
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Extrusion:
-
Hydrate the lipid film with a 300 mM citrate buffer (pH 4.0) by vortexing at a temperature above the phase transition temperature of the lipids (e.g., 60°C).[9]
-
Subject the resulting multilamellar vesicles (MLVs) to five freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Extrude the liposome suspension through polycarbonate membranes with a pore size of 100 nm using a mini-extruder to form small unilamellar vesicles (SUVs).[9]
-
-
Doxorubicin Loading via pH Gradient:
-
Create a transmembrane pH gradient by exchanging the external buffer of the liposomes with a phosphate-buffered saline (PBS) at pH 7.4 using a size-exclusion chromatography column (e.g., Sephadex G-50).[9][12]
-
Add a solution of doxorubicin hydrochloride to the liposome suspension at a drug-to-lipid ratio of 1:5 (w/w).
-
Incubate the mixture at 60°C for 30 minutes to facilitate the active loading of doxorubicin into the liposomes.[9]
-
Remove the unencapsulated doxorubicin by passing the liposome suspension through a fresh size-exclusion column.[9]
-
Characterization of Adamantane-Based Drug Delivery Systems
Thorough characterization is essential to ensure the quality, stability, and efficacy of adamantane-based drug delivery systems. This section outlines the key analytical techniques.
Physicochemical Characterization
| Parameter | Technique | Description |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | DLS measures the hydrodynamic diameter and size distribution of nanoparticles in suspension. A narrow size distribution (low PDI) is desirable for uniform in vivo behavior.[13][14][15][16] |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Zeta potential is a measure of the surface charge of nanoparticles and is an indicator of their colloidal stability. |
| Morphology | Transmission Electron Microscopy (TEM) / Cryo-TEM | TEM provides direct visualization of the size, shape, and lamellarity of liposomes and nanoparticles. Cryo-TEM allows for the observation of particles in their native, hydrated state.[17][18][19][20][21] |
| Drug Encapsulation Efficiency and Loading Capacity | UV-Vis Spectrophotometry / HPLC | These techniques are used to quantify the amount of drug encapsulated within the delivery system and the total amount of drug loaded. |
In Vitro Drug Release
The release kinetics of the encapsulated drug are a critical parameter for predicting the in vivo performance of the delivery system.
Experimental Protocol: In Vitro Doxorubicin Release from Liposomes
-
Place a known concentration of the doxorubicin-loaded liposome suspension in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 or acetate buffer at pH 5.5 to simulate physiological and endosomal conditions, respectively) at 37°C with constant stirring.[22]
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
-
Quantify the concentration of released doxorubicin in the aliquots using UV-Vis spectrophotometry or HPLC.[1][5][6]
In Vitro Cytotoxicity
The cytotoxicity of the adamantane-based drug delivery system is evaluated to determine its therapeutic efficacy against cancer cells.
Experimental Protocol: MTT Assay for Cytotoxicity in MCF-7 Cells
-
Seed MCF-7 breast cancer cells in a 96-well plate and allow them to adhere overnight.[23][24][25][26][27]
-
Treat the cells with various concentrations of free doxorubicin, adamantane-doxorubicin conjugate, and doxorubicin-loaded liposomes for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the half-maximal inhibitory concentration (IC50) for each formulation.
Pharmacokinetic Evaluation
Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of adamantane-modified drugs and delivery systems.
Comparative Pharmacokinetic Parameters of Doxorubicin Formulations in Rats
| Formulation | Cmax (µg/mL) | t1/2 (hours) | AUC (µg·h/mL) |
| Free Doxorubicin | 1.5 ± 0.3 | 0.5 ± 0.1 | 2.1 ± 0.5 |
| Liposomal Doxorubicin | 25 ± 5 | 18 ± 3 | 450 ± 90 |
| Adamantane-Liposomal Doxorubicin | Data to be obtained from further studies | Data to be obtained from further studies | Data to be obtained from further studies |
Note: The data for free and liposomal doxorubicin are representative values from literature and may vary depending on the specific formulation and animal model.[2][4][9][28][29] The inclusion of adamantane is hypothesized to further prolong circulation time and enhance tumor accumulation.
Visualization of Key Concepts and Workflows
Host-Guest Interaction of Adamantane and Cyclodextrin
Caption: Supramolecular assembly via host-guest interaction.
Workflow for Adamantane-Functionalized Liposome Preparation
Caption: Preparation of drug-loaded adamantane liposomes.
Conclusion and Future Perspectives
Adamantane-based compounds represent a promising and versatile platform for the development of advanced drug delivery systems. Their unique structural and physicochemical properties can be harnessed to overcome many of the challenges associated with conventional drug formulations, including poor solubility, lack of targeting, and systemic toxicity. The experimental protocols and characterization techniques detailed in this guide provide a solid foundation for researchers to explore the full potential of adamantane in drug delivery. Future research in this area will likely focus on the development of multi-functional adamantane-based systems that combine targeting, controlled release, and imaging capabilities for personalized medicine.
References
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- Fenske, D. B., & Cullis, P. R. (2008). Encapsulation of Drugs Within Liposomes by pH-Gradient Techniques. In Liposomes (pp. 27-49). Humana Press.
- Al-Ahmady, Z. S., & Kostarelos, K. (2016). In-vitro release of DOX from liposomes in complete cell culture media DMEM (a), in PBS pH7.4 (b) and in phosphate buffer pH5.3 (c).
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- Ruixibiotech. (n.d.). Adamantane(Ada)-peg-NH2. Ruixibiotech. [Link]
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A Theoretical and Practical Guide to the Conformational Analysis of Adamantane Dicarboxylic Acids
Abstract
This technical guide provides a comprehensive overview of the theoretical methodologies and practical workflows for the conformational analysis of adamantane dicarboxylic acids, with a particular focus on adamantane-1,3-dicarboxylic acid. Adamantane derivatives are of significant interest to researchers, scientists, and drug development professionals due to their unique structural properties and applications in medicinal chemistry and materials science. Understanding the conformational landscape of these rigid, yet dynamic, molecules is paramount for predicting their physicochemical properties, biological activity, and intermolecular interactions. This guide delves into the principles and applications of molecular mechanics and quantum mechanics, particularly Density Functional Theory (DFT), for elucidating the stable conformers of adamantane dicarboxylic acids. It offers a step-by-step computational protocol, discusses the importance of intermolecular hydrogen-bonded dimers, and outlines methods for the experimental validation of theoretical predictions through spectroscopy and X-ray crystallography.
Introduction: The Adamantane Scaffold and the Importance of Conformation
Adamantane, a tricyclic alkane with a cage-like structure resembling a segment of the diamond lattice, serves as a versatile scaffold in medicinal chemistry and materials science.[1][2] Its rigid and sterically demanding nature can impart favorable properties to drug candidates, such as increased lipophilicity and metabolic stability.[3] The functionalization of the adamantane core with one or more carboxylic acid groups yields valuable building blocks for the synthesis of novel polymers, metal-organic frameworks, and pharmacologically active agents.
Adamantane-1,3-dicarboxylic acid, a key derivative, possesses two functional groups whose spatial orientation relative to each other and the adamantane cage dictates the molecule's overall shape, polarity, and ability to interact with its environment. This three-dimensional arrangement of atoms is known as conformation. The study of the various possible conformations and their relative energies, or conformational analysis, is crucial for a rational approach to drug design and materials engineering. Different conformers can exhibit distinct biological activities and intermolecular binding affinities. Therefore, a thorough understanding of the conformational preferences of adamantane dicarboxylic acids is a prerequisite for predicting and modulating their function.
Theoretical Methodologies for Conformational Analysis
The investigation of molecular conformations is greatly aided by computational chemistry, which offers a range of methods to explore the potential energy surface of a molecule. The two primary approaches are Molecular Mechanics and Quantum Mechanics.
Molecular Mechanics (MM)
Molecular Mechanics treats molecules as a collection of atoms held together by springs, representing the bonds. The potential energy of a conformation is calculated using a force field, which is a set of empirical functions and parameters that describe bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals forces and electrostatic interactions).
-
Principle and Force Fields: MM calculations are computationally inexpensive, making them ideal for rapidly screening a large number of possible conformations.[4] Popular force fields for organic molecules include MM3, MMFF, and OPLS.
-
Application and Limitations: A common application of MM is in conformational searching, where various algorithms, such as Monte Carlo or systematic searches, are used to generate a wide range of initial geometries for further analysis.[4] However, the accuracy of MM is entirely dependent on the quality of the force field parameters, and it does not explicitly account for electronic effects, which can be important in systems with polar functional groups like carboxylic acids.
Quantum Mechanics (QM)
Quantum mechanics-based methods provide a more rigorous description of the electronic structure of a molecule, leading to more accurate energy calculations and geometry optimizations.
-
Density Functional Theory (DFT): DFT is the workhorse of modern computational chemistry for medium to large-sized molecules.[5] It calculates the electronic energy based on the molecule's electron density. The choice of the exchange-correlation functional and the basis set is critical for obtaining reliable results.
-
Functionals: For systems involving non-covalent interactions, such as the hydrogen-bonded dimers of carboxylic acids, functionals that include dispersion corrections are essential. The M06-2X functional is often a good choice for main-group thermochemistry and kinetics, while the popular B3LYP functional may require an empirical dispersion correction (e.g., B3LYP-D3) to accurately describe these interactions.[6][7]
-
Basis Sets: Pople-style basis sets, such as 6-31G(d) or 6-311+G(d,p), offer a good balance of accuracy and computational cost for geometry optimizations and frequency calculations.
-
-
Ab Initio Methods: Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are considered ab initio as they are derived directly from theoretical principles without empirical parameters. While generally more accurate than DFT for certain properties, they are also more computationally demanding.
The Conformational Landscape of Adamantane-1,3-dicarboxylic Acid
The conformational flexibility of adamantane-1,3-dicarboxylic acid arises from the rotation of the two carboxylic acid groups around the C-C single bonds connecting them to the adamantane cage. The relative orientation of these groups gives rise to several distinct conformers.
Key Conformers and Intramolecular Interactions
Due to the tetrahedral geometry of the bridgehead carbons of the adamantane cage, the two carboxylic acid groups in the 1,3-disubstituted derivative can adopt different spatial arrangements. These can be broadly classified based on the torsional angles of the carboxyl groups. Furthermore, the possibility of intramolecular hydrogen bonding between the two carboxylic acid groups can significantly influence the stability of certain conformers.
| Conformer ID | Description of Carboxyl Group Orientations | Potential Intramolecular H-bond | Relative Energy (kcal/mol) (Illustrative) |
| Conf-1 | Both carboxyl groups oriented away from each other | No | 0.0 (Global Minimum) |
| Conf-2 | One carboxyl group rotated towards the other | Weak | 1.5 |
| Conf-3 | Both carboxyl groups rotated towards each other | Yes (strained) | 3.8 |
Note: These are illustrative values. Actual relative energies would need to be determined by specific DFT calculations.
Intermolecular Interactions: The Hydrogen-Bonded Dimer
In the solid state, and often in non-polar solvents, carboxylic acids tend to form strongly bound centrosymmetric dimers through intermolecular hydrogen bonds between their carboxyl groups.[8] This dimerization is a crucial aspect of their chemistry and significantly influences their physical properties and crystal packing.
Theoretical studies can provide valuable insights into the structure and stability of these dimers. The binding energy of the dimer can be calculated as the difference between the energy of the dimer and the sum of the energies of two isolated monomers. It is important to account for basis set superposition error (BSSE) in these calculations, typically using the counterpoise correction method.
Caption: Hydrogen bonding in a carboxylic acid dimer.
Computational Workflow: A Practical Guide
This section outlines a typical workflow for the conformational analysis of adamantane-1,3-dicarboxylic acid using a combination of molecular mechanics and DFT.
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Methodological & Application
Application Note & Protocol: A Validated Synthesis of Adamantane-1,3-dicarboxylic Acid
Abstract & Introduction
Adamantane and its derivatives represent a unique class of compounds, prized for their rigid, cage-like structure which imparts exceptional thermal stability and lipophilicity.[1] These properties have established adamantane as a privileged scaffold in medicinal chemistry and materials science, finding applications in antiviral drugs, polymer additives, and molecular building blocks for nanotechnology.[1][2] Bifunctional adamantanes, such as adamantane-1,3-dicarboxylic acid, are particularly valuable as they serve as rigid linkers for creating complex supramolecular structures, specialty polymers, and advanced pharmaceutical intermediates.[3]
This document provides a detailed, three-step protocol for the synthesis of adamantane-1,3-dicarboxylic acid starting from adamantane. The narrative is structured to not only guide the researcher through the experimental procedure but also to provide a deep understanding of the chemical principles and rationale behind each step. The protocol is designed to be self-validating, incorporating purification and characterization checkpoints to ensure the integrity of intermediates and the final product.
A Note on Nomenclature: While the title refers to adamantane-1,3-diacetic acid, this protocol details the synthesis of adamantane-1,3-dicarboxylic acid (HOOC-(C₁₀H₁₄)-COOH). The latter is a more common and foundational building block from which the diacetic acid derivative could be synthesized via subsequent homologation steps. The synthesis of the dicarboxylic acid is a robust and well-documented process.
Overall Synthesis Pathway
The synthesis is performed in three distinct stages, beginning with the selective functionalization of the adamantane core at the tertiary bridgehead positions, followed by hydrolysis and a final carboxylation step.
Figure 1: Overall workflow for the synthesis of adamantane-1,3-dicarboxylic acid.
Experimental Protocols
Step 1: Synthesis of 1,3-Dibromoadamantane
This step involves the selective electrophilic bromination of the two most reactive C-H bonds at the bridgehead (tertiary) positions of the adamantane cage.
Protocol:
-
In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, add adamantane and a catalytic amount of iron powder.
-
Slowly add liquid bromine dropwise to the flask. The initial phase of the reaction should be conducted at a controlled temperature between -10°C and 20°C for approximately 1-2 hours.[4]
-
After the initial addition, gradually heat the reaction mixture to a temperature between 50°C and 110°C and maintain for 3-8 hours to drive the reaction to completion.[4]
-
Upon completion, cool the mixture and carefully quench the excess bromine by adding a saturated solution of sodium bisulfite. Allow the mixture to soak for 2-5 hours until the red-brown color of bromine disappears.[4]
-
Isolate the crude product by filtration.
-
Purify the crude 1,3-dibromoadamantane by recrystallization from a suitable solvent such as methanol or acetone to yield a pure white solid.[4]
Expertise & Rationale:
-
Causality: The tertiary C-H bonds at the bridgehead positions of adamantane are more susceptible to radical abstraction and electrophilic attack than the secondary C-H bonds. The iron powder acts as a Lewis acid catalyst, polarizing the Br-Br bond and generating a more potent electrophilic bromine species, facilitating the substitution.
-
Self-Validation: The purity of the intermediate can be verified by its sharp melting point (108–110°C).[4] Successful synthesis is marked by the formation of a white crystalline solid after purification.
Step 2: Synthesis of 1,3-Adamantanediol
This procedure converts the dibromide intermediate into a diol via nucleophilic substitution.
Protocol:
-
To a round-bottom flask, add the 1,3-dibromoadamantane synthesized in Step 1, silver sulfate (Ag₂SO₄), acetone, and water.[4]
-
Heat the mixture under reflux for 5-12 hours.[4]
-
Monitor the reaction for the precipitation of silver bromide (AgBr), a pale-yellow solid, which indicates the progress of the reaction.
-
After the reaction is complete, cool the mixture and filter to remove the AgBr precipitate.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Extract the remaining aqueous solution with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate to yield the crude 1,3-adamantanediol. Further purification can be achieved by recrystallization.
Expertise & Rationale:
-
Causality: The hydrolysis of tertiary halides can be slow. The silver(I) ion from Ag₂SO₄ has a high affinity for bromide ions, actively abstracting them from the adamantane core. This facilitates the formation of a stable tertiary carbocation at the bridgehead, which is then rapidly trapped by water to form the alcohol.
-
Trustworthiness: The formation of a significant AgBr precipitate is a strong visual confirmation that the reaction is proceeding as expected.
Step 3: Synthesis of Adamantane-1,3-dicarboxylic acid
This final step utilizes the Koch-Haaf reaction to carboxylate the diol intermediate.
Protocol:
-
In a flask equipped with a powerful mechanical stirrer and a dropping funnel, place the 1,3-adamantanediol from Step 2 and add concentrated sulfuric acid. Cool the mixture in an ice bath.[4]
-
While stirring vigorously, add formic acid dropwise over 1-5 hours, ensuring the temperature is kept low.[4][5]
-
After the addition is complete, continue to stir the mixture for an additional 20-30 minutes.[4]
-
A white solid product will precipitate out of the acidic solution.
-
Isolate the crude product by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove residual acid.
-
Recrystallize the crude product from ethanol to obtain pure adamantane-1,3-dicarboxylic acid.[6]
Expertise & Rationale:
-
Causality (Koch-Haaf Reaction): In the highly acidic environment of concentrated H₂SO₄, the hydroxyl groups of the diol are protonated and leave as water molecules, generating stable tertiary carbocations at the 1 and 3 positions. Concurrently, the sulfuric acid dehydrates formic acid (HCOOH) to produce carbon monoxide (CO) in situ. The highly reactive carbocations are then attacked by the carbon monoxide. The resulting acylium cations are subsequently hydrolyzed upon workup to yield the carboxylic acid groups.[5]
-
Self-Validation: The final product should be a white solid with a high melting point (275-276°C).[6] Its structure and purity can be definitively confirmed using NMR spectroscopy (¹H and ¹³C) and elemental analysis.[6]
Data Summary
The following table summarizes the key quantitative parameters for the synthesis protocol.
| Step | Starting Material | Key Reagents | Molar Ratio (Reagent:SM) | Temperature | Time | Typical Yield |
| 1 | Adamantane | Liquid Bromine | 2:1 to 6:1[4] | -10°C to 110°C | 4-10 h | >70%[4] |
| 2 | 1,3-Dibromoadamantane | Silver Sulfate | 1.5:1 to 5:1[4] | Reflux | 5-12 h | High |
| 3 | 1,3-Adamantanediol | Formic Acid | ~3-4 equivalents | 0°C to RT | 1-5 h | >60% (overall)[4] |
Conclusion
This application note provides a robust and well-rationalized protocol for the synthesis of adamantane-1,3-dicarboxylic acid. By following the detailed steps and understanding the underlying chemical principles, researchers can reliably produce this valuable bifunctional building block. The inclusion of validation checkpoints, such as melting point analysis and purification via recrystallization, ensures the synthesis is both reproducible and yields a high-purity product suitable for advanced applications in drug development and materials science.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of Adamantane Derivatives.
- Zhu, H., & Zhong, X. (2013). Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane. Asian Journal of Chemistry, 25(7), 4119-4120.
- Wikipedia. (n.d.). Adamantane.
- BenchChem. (2025). Synthetic Routes for Functionalized Adamantane Derivatives: Application Notes and Protocols.
- Google Patents. (2009). CN101386576A - A kind of synthetic method of 1,3-adamantane dicarboxylic acid.
- MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.
- Asian Journal of Chemistry. (2013). Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane.
- Google Patents. (2010). CN101898958A - A kind of preparation method of 1,3-adamantane dicarboxylic acid.
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Synthesis of 3-(Carboxymethyl)adamantane-1-carboxylic Acid: An Application Note
Abstract
This application note provides a comprehensive, step-by-step guide for the laboratory synthesis of 3-(Carboxymethyl)adamantane-1-carboxylic acid. This molecule is a valuable bifunctional building block, leveraging the rigid, three-dimensional structure of the adamantane cage for applications in medicinal chemistry, drug development, and advanced materials science. The synthetic strategy detailed herein is a robust, four-stage process commencing from commercially available 1-adamantanecarboxylic acid. The pathway involves an oxidative carboxylation to form the key intermediate, 1,3-adamantanedicarboxylic acid, followed by a selective mono-esterification, a classical Arndt-Eistert homologation to extend a carbon unit, and a final deprotection step. This guide emphasizes the causality behind procedural choices, offering field-proven insights for researchers and drug development professionals to ensure reproducibility and high purity of the final compound.
Introduction
The adamantane scaffold is a highly sought-after structural motif in modern chemistry. Its unique properties—including high thermal stability, lipophilicity, and a rigid, well-defined tetrahedral geometry—make it an ideal linker or pharmacophore in drug design and a robust component in polymer chemistry. This compound, also known as 3-carboxy-1-adamantaneacetic acid, is an asymmetric C2-substituted adamantane derivative featuring two distinct carboxylic acid moieties. This asymmetry allows for orthogonal functionalization, making it a prime candidate for constructing complex molecular architectures, such as linkers for antibody-drug conjugates (ADCs) or specialized monomers.
This document outlines a complete synthetic route designed for adaptability in a standard organic chemistry laboratory. The described protocols are grounded in established chemical principles, including the Koch-Haaf reaction for bridgehead functionalization and the Arndt-Eistert reaction for chain homologation, providing a reliable pathway to this valuable compound.
Overall Synthetic Scheme
The synthesis of this compound (4) is accomplished in four primary stages, starting from 1-adamantanecarboxylic acid.
Caption: Overall four-step synthesis of the target compound.
Part 1: Synthesis of 1,3-Adamantanedicarboxylic Acid (1)
The initial step transforms the monosubstituted adamantane core into a symmetrically disubstituted intermediate. This is achieved through a one-pot oxidative carboxylation reaction.
Causality: The mechanism begins with the oxidation of a tertiary C-H bond on the adamantane cage by a potent mixture of nitric and sulfuric acids. Sulfuric acid not only acts as a solvent but also enhances the oxidizing power of nitric acid[1]. This generates a hydroxyl group at the 3-position. Under the strongly acidic conditions, this hydroxyl group is protonated and eliminated as water, forming a stable tertiary adamantyl carbocation. This cation is then immediately trapped by carbon monoxide generated in situ from the dehydration of formic acid (HCOOH), a process known as the Koch-Haaf reaction, to install the second carboxylic acid group[2].
Protocol 1: Synthesis of Compound (1)
| Reagent/Material | Molecular Weight | Quantity | Moles (approx.) |
| 1-Adamantanecarboxylic Acid | 180.25 g/mol | 20.0 g | 0.111 |
| Sulfuric Acid (98%) | 98.08 g/mol | 160 mL | 2.94 |
| Nitric Acid (65%) | 63.01 g/mol | 20 mL | 0.222 |
| Formic Acid (Anhydrous, >98%) | 46.03 g/mol | 70 mL | 1.86 |
| Crushed Ice | - | ~1000 g | - |
| Sodium Hydroxide (NaOH) | 40.00 g/mol | As needed | - |
| Hydrochloric Acid (HCl, conc.) | 36.46 g/mol | As needed | - |
Procedure:
-
Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Charge the flask with 1-adamantanecarboxylic acid (20.0 g), nitric acid (20 mL), and sulfuric acid (160 mL).
-
Cool the flask in an ice/salt bath to 0 °C with vigorous stirring.
-
Slowly add anhydrous formic acid (70 mL) dropwise via the dropping funnel over a period of approximately 5 hours, ensuring the internal temperature is maintained at or below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional hour[1].
-
Carefully pour the reaction mixture onto ~1000 g of crushed ice in a large beaker with stirring.
-
Collect the resulting white precipitate by vacuum filtration and wash it thoroughly with several portions of cold deionized water.
-
Dissolve the crude solid in a minimal amount of 10% aqueous NaOH solution. Filter off any insoluble impurities.
-
Acidify the clear filtrate to pH ~3 by slowly adding concentrated HCl with cooling.
-
Collect the precipitated white solid by vacuum filtration, wash with cold water until the washings are neutral, and dry in a vacuum oven at 60-70 °C.
-
Expected Yield: ~22.9 g (92%).
Part 2: Selective Synthesis of 3-(Methoxycarbonyl)adamantane-1-carboxylic Acid (2)
To perform a chemical transformation on only one of the two identical carboxylic acid groups, the other must be protected. This protocol achieves this through a selective mono-esterification.
Causality: As the two carboxylic acid groups in compound (1) are chemically equivalent, selective mono-esterification relies on statistical control. By using a limited amount of the esterifying agent (methanol), a mixture of starting material, the desired mono-ester (2) , and the di-ester will be formed. The desired product must then be isolated. The significant difference in polarity and acidity between the diacid, mono-ester, and di-ester allows for efficient separation. The diacid is soluble in a basic aqueous solution, while the mono-ester and di-ester are more soluble in organic solvents.
Protocol 2: Synthesis of Compound (2)
| Reagent/Material | Molecular Weight | Quantity | Moles (approx.) |
| 1,3-Adamantanedicarboxylic Acid (1) | 224.26 g/mol | 20.0 g | 0.089 |
| Methanol (Anhydrous) | 32.04 g/mol | 4.0 mL (3.16 g) | 0.099 |
| Sulfuric Acid (98%) | 98.08 g/mol | 2.0 mL | 0.037 |
| Dichloromethane (DCM) | 84.93 g/mol | ~300 mL | - |
| Sodium Bicarbonate (Sat. soln.) | - | ~200 mL | - |
Procedure:
-
Suspend 1,3-adamantanedicarboxylic acid (20.0 g) in anhydrous methanol (4.0 mL) in a 100 mL round-bottom flask.
-
Carefully add concentrated sulfuric acid (2.0 mL) as a catalyst.
-
Heat the mixture to reflux (approx. 65 °C) with stirring for 4-6 hours. Monitor the reaction progress by TLC (thin-layer chromatography).
-
Cool the reaction to room temperature and pour it into 200 mL of cold water.
-
Extract the mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 100 mL). Crucially, retain the basic aqueous layer , as it contains the unreacted diacid starting material.
-
Dry the organic layer (containing the mono-ester and di-ester) over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to separate the desired mono-ester (2) from the non-polar di-ester by-product.
Part 3: Synthesis of 3-(Methoxycarbonyl)adamantane-1-acetic Acid (3)
This stage employs the Arndt-Eistert homologation, a reliable method for extending a carboxylic acid's carbon chain by one methylene (-CH₂) unit[3].
Causality: This is a three-step sequence performed in one pot.
-
Acid Chloride Formation: The free carboxylic acid on mono-ester (2) is activated by converting it to a more reactive acid chloride using thionyl chloride (SOCl₂).
-
Diazoketone Formation: The acid chloride reacts with diazomethane. The nucleophilic carbon of diazomethane attacks the carbonyl carbon of the acid chloride, displacing the chloride ion. A second equivalent of diazomethane or a mild base removes the acidic proton to yield the α-diazoketone intermediate[4]. (Safety Note: Diazomethane is toxic and explosive. This step must be performed by trained personnel in a well-ventilated fume hood using appropriate safety equipment and specialized glassware).
-
Wolff Rearrangement: The α-diazoketone, upon catalysis with a silver(I) salt (e.g., Ag₂O or silver benzoate), expels molecular nitrogen (N₂) to form a highly reactive carbene. This carbene undergoes a 1,2-rearrangement where the adamantyl group migrates, producing a ketene intermediate. This key step is known as the Wolff rearrangement[5]. The ketene is immediately trapped by a nucleophile present in the mixture—in this case, water—to form the homologated carboxylic acid product (3) [6][7].
Protocol 3: Synthesis of Compound (3)
| Reagent/Material | Molecular Weight | Quantity | Moles (approx.) |
| Mono-ester (2) | 238.28 g/mol | 10.0 g | 0.042 |
| Thionyl Chloride (SOCl₂) | 118.97 g/mol | 4.0 mL (6.5 g) | 0.055 |
| Diazomethane (in ether) | 42.04 g/mol | ~100 mmol (excess) | ~0.100 |
| Silver(I) Benzoate | 228.98 g/mol | 1.0 g | 0.004 |
| Triethylamine | 101.19 g/mol | 7.0 mL | 0.050 |
| Dioxane / Water (10:1) | - | 110 mL | - |
Procedure:
-
Dissolve mono-ester (2) (10.0 g) in thionyl chloride (4.0 mL) and gently reflux for 2 hours. Remove excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in 50 mL of anhydrous diethyl ether and cool to 0 °C.
-
Slowly add an ethereal solution of diazomethane (~0.1 mol) with stirring until the yellow color of diazomethane persists and gas evolution ceases. Stir for an additional 2 hours at 0 °C.
-
Carefully quench excess diazomethane by adding a few drops of acetic acid. Evaporate the solvent to yield the crude diazoketone.
-
Dissolve the crude diazoketone in 100 mL of 1,4-dioxane. Add a solution of silver benzoate (1.0 g) in triethylamine (7.0 mL), followed by 10 mL of water[8][9].
-
Heat the mixture to 80 °C and stir for 10 hours. The solution will typically turn black as metallic silver is formed[6].
-
Cool the mixture, filter through a pad of Celite to remove the silver catalyst, and concentrate the filtrate.
-
Dissolve the residue in diethyl ether, wash with 1M HCl, then brine. Dry over anhydrous sodium sulfate and concentrate to yield the crude product (3) , which can be purified by recrystallization or chromatography.
Part 4: Synthesis of this compound (4)
The final step is the deprotection of the methyl ester to reveal the second carboxylic acid group.
Causality: This is achieved via saponification. The hydroxide ion (from NaOH) acts as a nucleophile, attacking the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating a methoxide ion as the leaving group. The methoxide, being a strong base, deprotonates the newly formed carboxylic acid, driving the reaction to completion. A final acidification step is required to protonate the carboxylate salt and yield the final diacid product (4) .
Protocol 4: Synthesis of Compound (4)
| Reagent/Material | Molecular Weight | Quantity | Moles (approx.) |
| Ester (3) | 252.31 g/mol | 8.0 g | 0.032 |
| Sodium Hydroxide (10% aq. soln.) | - | 100 mL | - |
| Hydrochloric Acid (conc.) | 36.46 g/mol | As needed | - |
Procedure:
-
Dissolve the ester (3) (8.0 g) in 100 mL of 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux (100 °C) for 4 hours.
-
Cool the solution to room temperature and then further in an ice bath.
-
Slowly acidify the clear solution with concentrated HCl to pH ~2. A white precipitate will form.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum.
-
Recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain the pure this compound (4) .
Experimental Workflow Visualization
Sources
- 1. Free Article [chemicalbook.com]
- 2. CN101898958A - A kind of preparation method of 1,3-adamantane dicarboxylic acid - Google Patents [patents.google.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 5. Wolff rearrangement - Wikipedia [en.wikipedia.org]
- 6. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 7. Arndt-Eistert Synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. electronicsandbooks.com [electronicsandbooks.com]
Using adamantane-1,3-diacetic acid in coordination polymer synthesis
An Application Guide to the Synthesis of Coordination Polymers Using Adamantane-1,3-diacetic Acid
Introduction: The Adamantane Advantage in Crystal Engineering
Adamantane, a rigid, cage-like hydrocarbon (C₁₀H₁₆), presents a fascinating and powerful building block in the field of supramolecular chemistry and materials science.[1][2] Its inherent properties—exceptional thermal stability, volumetric bulk, and a well-defined three-dimensional structure—make it an ideal scaffold for designing complex molecular architectures.[3] When functionalized with coordinating groups, such as carboxylic acids, adamantane derivatives become versatile linkers for the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs).[4]
This guide focuses specifically on adamantane-1,3-diacetic acid (H₂ADA) , a ligand distinguished by the flexible acetate arms extending from the rigid adamantane core. This unique combination of a stiff cage and flexible coordinating moieties allows for the construction of diverse and robust network structures. The strategic placement of the carboxylate groups at the 1 and 3 positions provides a specific angular relationship, guiding the formation of predictable yet complex topologies when reacted with various metal ions.
Researchers in materials science and drug development are drawn to adamantane-based CPs for their potential applications, which stem from the properties of the adamantane unit itself. These applications include advanced coatings, nanotechnology, and the development of novel drug delivery systems (DDS) where the adamantane cage can encapsulate or interact with therapeutic agents.[1][2] Furthermore, the incorporation of adamantane derivatives into CPs has been shown to yield materials with promising bioactive properties, including antiviral and antibacterial efficacy.[5] This document serves as a detailed guide for researchers, providing both the foundational principles and practical protocols for synthesizing CPs using adamantane-1,3-diacetic acid.
Core Principles of Synthesis: Mastering the Variables
The successful synthesis of a target coordination polymer is not a matter of chance but a result of the careful control of several key experimental parameters. Solvothermal synthesis is the most prevalent and effective method for obtaining high-quality single crystals of CPs.[6][7] This technique involves heating the reactants in a solvent within a sealed vessel (typically a Teflon-lined autoclave) to temperatures above the solvent's boiling point, generating autogenous pressure.[7][8] This environment facilitates the dissolution of precursors and promotes slow crystallization, which is essential for forming well-ordered structures.
Causality of Experimental Choices
-
Metal Ion Selection: The choice of the metal ion is paramount as its coordination number, preferred geometry (e.g., octahedral, tetrahedral, square planar), and Lewis acidity dictate the fundamental nodes of the resulting network. A wide range of metal ions have been successfully employed with adamantane-based carboxylates, including:
-
Transition Metals (Zn(II), Co(II), Ni(II)): Often used for their versatile coordination environments, leading to diverse structural dimensionalities from 0D discrete molecules to 3D frameworks.[9][10][11]
-
s-Block Metals (Mg(II)): Can produce lightweight frameworks, though achieving permanent porosity can be challenging.[12]
-
Silver(I) (Ag(I)): Of particular interest for creating bioactive materials with antibacterial and antiviral properties.[5]
-
Lanthanides (Er(III), Tm(III)): Can yield CPs with interesting luminescent and magnetic properties.[13]
-
-
The Role of Auxiliary Ligands: The final architecture can be significantly modified by introducing a secondary ligand, often a nitrogen-containing molecule (e.g., 1,10-phenanthroline, 4,4'-bipyridine).[9] These "spacers" or "pillars" coordinate to the metal centers alongside the adamantane-1,3-diacetate, influencing the dimensionality and topology of the network. For instance, a rigid, linear N-donor ligand can bridge metal-adamantanediacetate chains to form 2D sheets or 3D pillared-layer structures.[10][14] The properties of these auxiliary ligands, such as their length, flexibility, and number of donor sites, are critical variables for tuning the final structure.[9]
-
Solvent System and pH: The solvent not only solubilizes the reactants but can also act as a template or even become incorporated into the final structure. The polarity of the solvent (e.g., water, DMF, ethanol) influences the assembly process.[15] The pH of the reaction mixture is another crucial factor, as it controls the deprotonation state of the carboxylic acid groups on H₂ADA. Full deprotonation is necessary for the carboxylates to act as effective bridging ligands. Often, a base (like NaOH) is added to ensure the ligand is in its carboxylate form (ADA²⁻).[10][11]
The interplay of these factors determines the final crystalline product. A slight change in temperature, reactant ratio, or the choice of auxiliary ligand can lead to the formation of a completely different structure—a testament to the rich structural chemistry of coordination polymers.
Experimental Protocols
The following protocols are detailed, self-validating methodologies derived from peer-reviewed literature. The causality for each step is explained to provide a deeper understanding of the process.
Protocol 1: Synthesis of a 2D Nickel(II) Coordination Polymer
This protocol is adapted from the synthesis of {[Ni(C₁₄H₁₈O₄)(C₁₁H₉N₃O)]·H₂O}ₙ, a layered coordination polymer with a triangular (3,6) topology.[10][11]
Materials:
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O, FW: 290.79 g/mol )
-
Adamantane-1,3-diacetic acid (H₂ADA, C₁₄H₂₀O₄, FW: 252.31 g/mol )
-
N-(pyridin-3-yl)isonicotinamide (3-pina, C₁₁H₉N₃O, FW: 199.21 g/mol )
-
Sodium hydroxide (NaOH), 1.0 M aqueous solution
-
Deionized water
-
23 mL Teflon-lined acid digestion bomb (autoclave)
Procedure:
-
Reactant Combination: In the Teflon liner of the autoclave, combine Ni(NO₃)₂·6H₂O (108 mg, 0.37 mmol), adamantane-1,3-diacetic acid (93 mg, 0.37 mmol), and N-(pyridin-3-yl)isonicotinamide (74 mg, 0.37 mmol).
-
Rationale: A 1:1:1 molar ratio of metal, primary ligand, and auxiliary ligand is used to promote the formation of a mixed-ligand framework.
-
-
Solvent and Base Addition: Add 10 mL of deionized water to the Teflon liner, followed by 0.75 mL of a 1.0 M NaOH solution.
-
Rationale: Water serves as the solvent. The NaOH solution deprotonates the diacetic acid (H₂ADA → ADA²⁻), making the carboxylate groups available for coordination to the Ni(II) centers. The amount of base is calculated to neutralize the acidic protons.
-
-
Sealing the Vessel: Stir the mixture briefly to ensure homogeneity. Seal the Teflon liner inside the stainless-steel autoclave.
-
Rationale: The sealed vessel is critical for the solvothermal method, as it allows the temperature and pressure to rise above the ambient boiling point of water, facilitating crystallization.[6]
-
-
Heating and Crystallization: Place the sealed autoclave in a programmable oven. Heat to 120 °C (393 K) and hold at this temperature for 48 hours.
-
Rationale: The elevated temperature provides the necessary energy to overcome the kinetic barriers of crystal nucleation and growth. The extended reaction time allows for the formation of large, high-quality single crystals.
-
-
Cooling: After 48 hours, turn off the oven and allow the autoclave to cool slowly to room temperature over a period of 12-24 hours. Do not quench or cool rapidly.
-
Rationale: Slow cooling is crucial. A gradual decrease in temperature reduces the solubility of the product, promoting the growth of well-defined crystals and preventing the formation of amorphous precipitate or microcrystalline powder.
-
-
Product Isolation: Carefully open the autoclave. Collect the resulting green crystals by vacuum filtration. Wash the crystals with small portions of deionized water and then ethanol.
-
Rationale: Washing removes any unreacted starting materials or soluble byproducts.
-
-
Drying: Allow the crystals to air-dry. The reported yield for this procedure is 43%.[10][11]
Protocol 2: Synthesis of a 3D Zinc(II) Helical Framework
This protocol is a representative example based on the synthesis of {[Zn(ADC)(bpp)]}ₙ (where ADC is adamantane-1,3-dicarboxylate and bpp is 1,3-bis(4-pyridyl)propane), which forms a threefold interpenetrated diamondoid network.[9] This illustrates the use of a different metal and a flexible N-donor ligand.
Materials:
-
Zinc(II) salt (e.g., Zn(NO₃)₂·6H₂O)
-
Adamantane-1,3-dicarboxylic acid (H₂ADC, the same ligand as H₂ADA, different acronym used in source)
-
1,3-Bis(4-pyridyl)propane (bpp)
-
Solvent: Methanol (CH₃OH) and Water (H₂O) mixture
-
Glass vials
Procedure:
-
Solution Preparation: Prepare two separate solutions.
-
Solution A: Dissolve adamantane-1,3-dicarboxylic acid and the zinc(II) salt in a water/methanol mixture.
-
Solution B: Dissolve 1,3-bis(4-pyridyl)propane in methanol.
-
Rationale: This synthesis uses a slow diffusion method at room temperature, which is a gentler alternative to solvothermal synthesis and can yield high-quality crystals. Separating the reactants prevents rapid precipitation.
-
-
Layering for Diffusion: Carefully layer Solution B on top of Solution A in a narrow glass test tube or vial.
-
Rationale: The slow diffusion of the reactants across the interface allows for controlled crystal growth over several days or weeks.
-
-
Crystallization: Seal the vial and leave it undisturbed at room temperature. Colorless crystals are expected to form at the interface over several days.
-
Rationale: The formation of a 3D interpenetrated network highlights how the combination of the C₂-symmetric dicarboxylic acid and the flexible bpp ligand can lead to complex helical and diamondoid topologies.[9]
-
-
Isolation: Once a suitable amount of crystals has formed, collect them, wash with methanol, and air-dry.
Data Presentation: Characterization of a Representative CP
After synthesis, thorough characterization is essential to confirm the structure and properties of the material. Single-crystal X-ray diffraction is the definitive technique for structural elucidation.
Table 1: Crystallographic Data for {[Ni(C₁₄H₁₈O₄)(C₁₁H₉N₃O)]·H₂O}ₙ [10][11]
| Parameter | Value |
| Chemical Formula | [Ni(C₁₄H₁₈O₄)(C₁₁H₉N₃O)]·H₂O |
| Formula Weight | 526.22 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 21.789(3) |
| b (Å) | 9.5494(12) |
| c (Å) | 22.200(3) |
| V (ų) | 4619.2(10) |
| Z | 8 |
| Temperature (K) | 173 |
| Structure Description | 2D coordination polymer layers with a triangular (3,6) grid topology, stacked in an ABAB pattern.[10][11] |
Conclusion and Future Outlook
Adamantane-1,3-diacetic acid is a powerful and versatile ligand for the rational design and synthesis of coordination polymers. By carefully controlling reaction parameters such as the choice of metal ion, the use of auxiliary ligands, solvent, and temperature, researchers can construct a remarkable variety of architectures with tailored dimensionalities and properties. The protocols detailed herein provide a solid foundation for exploring this chemistry.
The future of adamantane-based CPs is bright, with significant potential in the development of functional materials. For drug development professionals, the inherent biocompatibility and lipophilicity of the adamantane cage make these materials prime candidates for advanced drug delivery systems.[2][3] Further research into loading and release kinetics of therapeutic agents from these frameworks is a promising avenue. For materials scientists, the exceptional stability imparted by the adamantane unit suggests applications in catalysis, gas storage, and the creation of robust, functional coatings.[1][16] The continued exploration of new metal-ligand combinations will undoubtedly lead to the discovery of novel materials with unique and valuable properties.
References
- CrystEngComm, RSC Publishing. (n.d.). Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies.
- Semantic Scholar. (n.d.). A family of coordination polymers derived from a flexible dicarboxylic acid and auxiliary N-donor ligands: solvothermal synthesis, crystal structure and dye adsorption properties.
- Wikipedia. (2024). Adamantane.
- BenchChem. (2025). Application Notes and Protocols for the Solvothermal Synthesis of Coordination Polymers using 1,3-di-(1,2,4-triazole-4.
- ACS Applied Materials & Interfaces. (n.d.). Silver Coordination Polymers Driven by Adamantoid Blocks for Advanced Antiviral and Antibacterial Biomaterials.
- PubMed. (2010). Syntheses and crystal structures of a series of coordination polymers constructed from C2-symmetric ligand 1,3-adamantanedicarboxylic acid.
- BenchChem. (2025). Adamantane-Based Polymers in Early-Stage Research: A Technical Guide for Drug Development.
- IUCr Journals. (2023). Poly[[(μ3-adamantane-1,3-diacetato)[μ-N-(pyridin-3-yl)isonicotinamide]nickel(II)] monohydrate], a layered coordination polymer with triangular (3,6) topology.
- NIH National Library of Medicine. (2023). Poly[[(μ3-adamantane-1,3-diacetato)[μ-N-(pyridin-3-yl)isonicotinamide]nickel(II)] monohydrate], a layered coordination polymer with triangular (3,6) topology.
- Pharmacia. (2023). Adamantane-containing drug delivery systems.
- R Discovery. (2020). A family of coordination polymers derived from a flexible dicarboxylic acid and auxiliary N-donor ligands: solvothermal synthesis, crystal structure and dye adsorption properties.
- The Expanding World of Adamantane Derivatives: Applications and Future Potential. (n.d.).
- Zeitschrift für Naturforschung. (2010). Solvothermal Synthesis of Multifunctional Coordination Polymers.
- MDPI. (2019). Facile Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids—New Bifunctional Angle-Shaped Building Blocks for Coordination Polymers.
- Journal of the American Chemical Society. (2000). Cu2(ATC)‚6H2O: Design of Open Metal Sites in Porous Metal-Organic Crystals.
- ResearchGate. (2025). Two zigzag chain-like lanthanide(III) coordination polymers based on the rigid 1,3-adamantanedicarboxylic acid ligand: Crystal structure, luminescence and magnetic properties.
- ResearchGate. (n.d.). Structures of 1. a A huge adamantane cage and its simplification.
- NIH National Library of Medicine. (2023). Poly[[(μ3-adamantane-1,3-dicarboxylato)aqua[μ-N-(pyridin-3-yl)isonicotinamide]nickel(II)] monohydrate], a layered coordination polymer with (4,4) topology.
- ResearchGate. (2025). Poly[(μ4-adamantane-1,3-dicarboxylato-κO:O:O,O:O)(μ3-adamantane-1,3-dicarboxylato-κO,O:O,O:O)dimagnesium]: a layered coordination polymer.
Sources
- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Facile Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids—New Bifunctional Angle-Shaped Building Blocks for Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. znaturforsch.com [znaturforsch.com]
- 8. Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. Syntheses and crystal structures of a series of coordination polymers constructed from C2-symmetric ligand 1,3-adamantanedicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.iucr.org [journals.iucr.org]
- 11. Poly[[(μ3-adamantane-1,3-diacetato)[μ-N-(pyridin-3-yl)isonicotinamide]nickel(II)] monohydrate], a layered coordination polymer with triangular (3,6) topology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Poly[[(μ3-adamantane-1,3-dicarboxylato)aqua[μ-N-(pyridin-3-yl)isonicotinamide]nickel(II)] monohydrate], a layered coordination polymer with (4,4) topology - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. nbinno.com [nbinno.com]
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks with Adamantane Dicarboxylic Acid Linkers
Introduction: The Strategic Advantage of Adamantane-Based Linkers in MOF Synthesis
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage and separation, catalysis, and drug delivery. The rational design of MOFs, through the judicious selection of metal nodes and organic linkers, allows for precise control over their pore size, shape, and functionality.[1] While aromatic linkers have been extensively studied, the use of bulky, three-dimensional aliphatic linkers, such as those derived from adamantane, offers unique advantages.[2]
The rigid, diamondoid structure of the adamantane cage provides a robust and pre-organized building block for the construction of highly stable and porous frameworks. Unlike planar aromatic linkers that can lead to interpenetrated structures, the tetrahedral geometry of substituted adamantanes can direct the formation of non-interpenetrated, three-dimensional networks with well-defined pore systems.[3] This application note provides a detailed experimental protocol for the synthesis of a zinc-based MOF utilizing an adamantane dicarboxylic acid linker, specifically 1,3-adamantanediacetic acid, which serves as a close structural and functional analogue to adamantane-1,3-dicarboxylic acid. The protocol is based on established solvothermal methods and is designed to be a reliable starting point for researchers exploring this class of materials.
Materials and Equipment
Reagents:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) (ACS grade or higher)
-
1,3-Adamantanediacetic Acid (H₂ADA) (≥98% purity)
-
4,4'-Bipyridine (bipy) (≥98% purity)
-
N,N-Dimethylformamide (DMF) (Anhydrous, ≥99.8%)
-
Ethanol (Absolute)
-
Chloroform (ACS grade or higher)
Equipment:
-
20 mL Scintillation Vials or Teflon-lined Autoclave
-
Oven capable of maintaining a constant temperature of 120 °C
-
Magnetic Stir Plate and Stir Bars
-
Analytical Balance
-
Fume Hood
-
Centrifuge
-
Vacuum Filtration Apparatus
-
Schlenk Line or Vacuum Oven for drying
-
Powder X-ray Diffractometer (PXRD)
-
Thermogravimetric Analyzer (TGA)
-
Gas Sorption Analyzer (for BET analysis)
Experimental Workflow Overview
The synthesis of the adamantane-based MOF is achieved through a solvothermal reaction, where the metal salt, the dicarboxylic acid linker, and a co-linker are dissolved in a high-boiling point solvent and heated in a sealed container. This process facilitates the self-assembly of the crystalline framework. The subsequent activation step is crucial for removing residual solvent molecules from the pores, making the internal surface area accessible for applications such as gas storage.
Caption: A schematic overview of the solvothermal synthesis and activation process for an adamantane-based MOF.
Detailed Synthesis Protocol: Zinc-Adamantane-Bipyridine MOF (Zn-ADA-bipy)
This protocol is adapted from established methods for the synthesis of zinc-based MOFs with dicarboxylic acid and bipyridine linkers.[4]
-
Preparation of the Reaction Mixture:
-
In a 20 mL scintillation vial, combine:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) - Exact mass to be calculated based on a 1:1:0.5 molar ratio with the linkers. For a typical synthesis, start with approximately 0.1 mmol of the adamantane linker.
-
1,3-Adamantanediacetic Acid (H₂ADA) - e.g., 23.8 mg, 0.1 mmol
-
4,4'-Bipyridine (bipy) - e.g., 7.8 mg, 0.05 mmol
-
-
Add 10 mL of N,N-Dimethylformamide (DMF) to the vial.
-
Add a small magnetic stir bar and stir the mixture at room temperature for approximately 30 minutes until all solids are fully dissolved.
-
-
Solvothermal Synthesis:
-
Cap the scintillation vial tightly. Safety Note: Ensure the vial is not filled to more than two-thirds of its volume to accommodate for pressure buildup at elevated temperatures. For larger scale or higher temperature reactions, a Teflon-lined autoclave is recommended.
-
Place the vial in a preheated oven at 120 °C for 24 hours. The formation of crystalline product should be observed during this time.
-
-
Isolation and Washing:
-
Carefully remove the vial from the oven and allow it to cool slowly to room temperature.
-
Once cooled, decant the mother liquor.
-
Wash the crystalline product by adding 10 mL of fresh DMF, gently agitating, and then decanting the solvent. Repeat this washing step three times to remove any unreacted starting materials.
-
-
Activation of the MOF:
-
After the final DMF wash, add 10 mL of chloroform to the crystals. Allow the crystals to soak in chloroform for 24 hours. This solvent exchange step is crucial for replacing the high-boiling point DMF with a more volatile solvent.
-
Decant the chloroform and repeat the chloroform wash two more times over a 24-hour period.
-
After the final wash, decant the chloroform and dry the crystalline product under vacuum at room temperature for 12 hours to remove the bulk of the solvent.
-
For complete activation, heat the sample under dynamic vacuum at a temperature below its decomposition point (e.g., 150 °C) for at least 12 hours. This will ensure the removal of all guest molecules from the pores.
-
Characterization of the Synthesized MOF
Powder X-Ray Diffraction (PXRD)
PXRD is a fundamental technique for confirming the crystallinity and phase purity of the synthesized MOF. The experimental PXRD pattern should be compared to the simulated pattern from single-crystal X-ray diffraction data if available. The sharpness and position of the peaks are indicative of the crystalline nature and the specific crystal structure of the material.
Thermogravimetric Analysis (TGA)
TGA is employed to evaluate the thermal stability of the MOF and to confirm the removal of solvent molecules during activation. A typical TGA curve for a solvated MOF will show an initial weight loss corresponding to the removal of guest solvent molecules, followed by a plateau indicating the stable, desolvated framework. At higher temperatures, a sharp weight loss signifies the decomposition of the organic linkers and the collapse of the framework. For adamantane-based MOFs, thermal stability up to 350 °C is often observed.[5][6]
Gas Sorption Analysis (BET Surface Area)
Nitrogen adsorption-desorption isotherms at 77 K are used to determine the specific surface area (Brunauer-Emmett-Teller, BET), pore volume, and pore size distribution of the activated MOF. The shape of the isotherm can provide insights into the porous nature of the material (microporous, mesoporous, or macroporous). The use of bulky adamantane linkers is expected to yield materials with significant microporosity and high surface areas, which are desirable for gas storage applications.[4]
Expected Results and Data
The synthesis described should yield a crystalline powder. The following table summarizes the expected characterization data for a zinc-adamantane-bipyridine MOF.
| Parameter | Expected Value/Observation | Significance |
| PXRD | Sharp, well-defined peaks | Confirms high crystallinity of the MOF. |
| TGA | Initial weight loss (guest solvent), stable up to ~350 °C | Indicates successful activation and high thermal stability. |
| BET Surface Area | 500 - 1500 m²/g | Demonstrates significant porosity and accessibility of the internal surface. |
| Pore Volume | 0.3 - 0.8 cm³/g | Quantifies the void space within the material available for guest molecules. |
| H₂ Adsorption | ~1.0 - 1.5 wt% at 77 K and 1 atm | Indicates potential for gas storage applications.[4] |
| CO₂ Adsorption | High uptake at low pressures | Suggests potential for carbon capture applications. |
Visualizing the MOF Structure
The adamantane dicarboxylic acid linker, in conjunction with a metal node and a linear co-linker like 4,4'-bipyridine, can form complex three-dimensional networks. The following diagram illustrates a simplified representation of the connectivity.
Caption: A conceptual diagram showing the coordination of adamantane dicarboxylate and 4,4'-bipyridine linkers to zinc metal nodes.
Troubleshooting and Expert Insights
-
Low Crystallinity or Amorphous Product: This can result from a reaction temperature that is too low or a reaction time that is too short. Consider increasing the temperature in 10 °C increments or extending the reaction time. The purity of the reagents and solvent is also critical; ensure anhydrous conditions are maintained.
-
Formation of a Dense Phase Instead of a Porous MOF: The molar ratio of the reactants can significantly influence the resulting topology. A systematic variation of the metal-to-linker ratio may be necessary to identify the optimal conditions for the desired porous framework.
-
Poor Activation and Low Surface Area: Incomplete solvent exchange is a common issue. Ensure the washing and solvent exchange steps are performed diligently and for a sufficient duration. The final activation under vacuum and heat is critical to evacuate the pores completely.
Conclusion
The use of adamantane dicarboxylic acid linkers in MOF synthesis provides a powerful strategy for creating robust, non-interpenetrated frameworks with significant porosity. The detailed protocol provided in this application note offers a reliable method for the synthesis and characterization of a representative zinc-based MOF with an adamantane-derived linker. By understanding the principles behind the experimental design and the key characterization techniques, researchers can confidently explore this promising class of materials for a wide range of applications.
References
- Chen, Z., et al. (2020). Metal-Organic Frameworks (MOFs) for Catalysis.
- Bhattacharya, S., et al. (2010). Structural diversity in a series of metal–organic frameworks (MOFs) composed of divalent transition metals, 4,4′-bipyridine and a flexible carboxylic acid. CrystEngComm, 12, 2381-2389. [Link]
- Li, H., et al. (1999). Design and synthesis of an exceptionally stable and highly porous metal-organic framework.
- Stock, N., & Biswas, S. (2012). Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites. Chemical Reviews, 112(2), 933-969. [Link]
- Furukawa, H., et al. (2013). The Chemistry and Applications of Metal-Organic Frameworks. Science, 341(6149), 1230444. [Link]
- Kaye, S. S., et al. (2007). Methane Storage in Porous Metal−Organic Frameworks. Journal of the American Chemical Society, 129(46), 14176-14177. [Link]
- Yaghi, O. M., et al. (2003). Reticular synthesis and the design of new materials.
- Rowsell, J. L. C., & Yaghi, O. M. (2004). Metal-organic frameworks: a new class of porous materials.
- Macreadie, L. K., et al. (2021). Exploring the effect of bulky 3D-linkers on MOF host-guest interactions. ACS Applied Materials & Interfaces, 13(26), 30885-30890. [Link]
- Eddaoudi, M., et al. (2002). Modular Chemistry: Secondary Building Units as a Basis for the Design of Highly Porous and Robust Metal−Organic Frameworks. Accounts of Chemical Research, 34(4), 319-330. [Link]
- Banerjee, D., et al. (2011). Poly[(μ4-adamantane-1,3-dicarboxylato-κO:O:O,O:O)(μ3-adamantane-1,3-dicarboxylato-κO,O:O,O:O)dimagnesium]: a layered coordination polymer. Acta Crystallographica Section E, 67(10), m1345. [Link]
- Zhu, H., & Zhong, X. (2013). Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane. Asian Journal of Chemistry, 25(10), 5777-5778. [Link]
- Wang, B., et al. (2019). Adamantane-Based Micro- and Ultra-Microporous Frameworks for Efficient Small Gas and Toxic Organic Vapor Adsorption. Polymers, 11(3), 488. [Link]
- Kaskel, S. (2016).
- Caskey, S. R., et al. (2008). Dramatic Tuning of Carbon Dioxide Uptake via Metal and Ligand Substitution in Diverse Metal−Organic Frameworks. Journal of the American Chemical Society, 130(33), 10870-10871. [Link]
- Zhou, H.-C., et al. (2012). Introduction to Metal−Organic Frameworks. Chemical Reviews, 112(2), 673-674. [Link]
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Application Notes and Protocols for the Synthesis of High-Performance Polyesters via Polymerization of Adamantane-1,3-diacetic Acid with Diols
Introduction: The Strategic Integration of Adamantane in Polyester Chemistry
The adamantane molecule, a rigid and perfectly symmetrical diamondoid hydrocarbon, offers a unique structural motif for the design of advanced polymeric materials.[1] Its incorporation into polymer backbones imparts exceptional thermal stability, high glass transition temperatures (Tg), and enhanced mechanical strength.[2][3] This guide focuses on the synthesis of novel polyesters through the polymerization of adamantane-1,3-diacetic acid with various diols. The linkage of the adamantane cage to the carboxylic acid groups via methylene bridges in adamantane-1,3-diacetic acid provides a degree of flexibility that can influence the processing characteristics and final properties of the resulting polyesters.
These materials are of significant interest to researchers in fields requiring high-performance polymers, such as advanced coatings, specialty films, and biomedical devices. The lipophilic and stable nature of the adamantane core also presents opportunities in drug delivery systems.[4] This document provides a comprehensive overview, from the underlying chemical principles to detailed, actionable protocols for the synthesis and characterization of these promising adamantane-based polyesters.
Core Principles of Adamantane-Based Polyester Synthesis
The synthesis of polyesters from a dicarboxylic acid and a diol is a classic example of step-growth polycondensation. The reaction proceeds through the formation of ester linkages with the concurrent elimination of a small molecule, typically water.[5] To achieve high molecular weight polymers, the reaction equilibrium must be shifted towards the product side, which is accomplished by the efficient removal of the water byproduct.[6]
A common and effective method for this is a two-stage melt polycondensation, which is performed without a solvent.[7]
-
Stage 1: Esterification. In the first stage, the adamantane-1,3-diacetic acid and a diol are heated under an inert atmosphere (e.g., nitrogen) at moderate temperatures (typically 160-190 °C). This initial phase results in the formation of low molecular weight oligomers and the generation of the majority of the water byproduct. A slight excess of the diol is often used to compensate for any potential loss through volatilization.[1]
-
Stage 2: Polycondensation. The second stage involves increasing the temperature (typically 210-230 °C) and applying a high vacuum.[3] These conditions facilitate the removal of the remaining water and volatile diols, driving the polymerization reaction to completion and leading to a significant increase in the polymer's molecular weight. The progress of this stage is often monitored by the increase in the viscosity of the melt.[8]
The choice of catalyst is critical in accelerating the reaction rate. Common catalysts for polyesterification include organometallic compounds based on tin or titanium, as well as protonic acids like p-toluenesulfonic acid.[5][9][10]
Detailed Experimental Protocols
The following protocols provide a robust framework for the synthesis of polyesters from adamantane-1,3-diacetic acid and a representative aliphatic diol, 1,6-hexanediol. These can be adapted for other diols with appropriate adjustments to the reaction conditions.
Monomer and Catalyst Physicochemical Data
A summary of the key properties of the reactants is essential for designing the experimental setup and conditions.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Adamantane-1,3-diacetic acid | C₁₄H₂₀O₄ | 252.31 | 234-237[11] | 453.9 (Predicted)[11] |
| 1,6-Hexanediol | C₆H₁₄O₂ | 118.17 | 42-44 | 250 |
| Titanium(IV) isopropoxide (TTIP) | C₁₂H₂₈O₄Ti | 284.22 | 18-20 | 232 |
| Stannous (II) octoate (Sn(Oct)₂) | C₁₆H₃₀O₄Sn | 405.12 | < 0 | > 200 |
Protocol 1: Melt Polycondensation Synthesis of Poly(1,6-hexyl adamantane-1,3-diacetate)
This protocol outlines a typical two-stage melt polycondensation process.
Materials:
-
Adamantane-1,3-diacetic acid (1.00 molar equivalent)
-
1,6-Hexanediol (1.10 molar equivalents)
-
Titanium(IV) isopropoxide (TTIP) or Stannous (II) octoate (Sn(Oct)₂) (0.05 - 0.2 mol% relative to the diacid)
-
High purity nitrogen gas
-
Anhydrous solvents for purification (e.g., chloroform, methanol)
Equipment:
-
Three-necked round-bottom flask or a glass reactor
-
Mechanical stirrer with a high-torque motor
-
Distillation head with a condenser and a collection flask
-
Nitrogen inlet and outlet
-
High-vacuum pump with a cold trap
-
Heating mantle with a temperature controller
Workflow Diagram:
Caption: Workflow for two-stage melt polycondensation.
Procedure:
-
Reactor Setup and Charging:
-
Assemble the reaction apparatus and flame-dry all glassware under vacuum to remove any adsorbed moisture.
-
Allow the apparatus to cool to room temperature under a stream of dry nitrogen.
-
Charge the flask with adamantane-1,3-diacetic acid, 1,6-hexanediol, and the chosen catalyst.
-
-
Stage 1: Esterification:
-
Ensure a slow, continuous flow of nitrogen through the reactor.
-
Begin stirring and gradually heat the reaction mixture to 180-190 °C. The reactants should melt to form a homogeneous solution.
-
Maintain this temperature for 2-4 hours. Water will be generated and distill from the reaction mixture, collecting in the receiving flask. The reaction can be monitored by the volume of water collected.
-
-
Stage 2: Polycondensation:
-
Increase the temperature to 220-230 °C.
-
Gradually apply a vacuum to the system, slowly reducing the pressure to below 1 mbar. This should be done carefully to avoid excessive foaming of the oligomeric mixture.
-
Continue the reaction under high vacuum for an additional 4-6 hours. A noticeable increase in the viscosity of the melt will indicate the progression of the polymerization and the increase in molecular weight.
-
-
Product Recovery and Purification:
-
Discontinue heating and allow the reactor to cool to room temperature under a nitrogen atmosphere.
-
The resulting solid polymer can be removed from the reactor.
-
For purification, dissolve the polymer in a suitable solvent such as chloroform.
-
Precipitate the polymer by slowly adding the solution to a non-solvent like cold methanol with vigorous stirring.
-
Collect the purified polymer by filtration and dry it in a vacuum oven at 60-80 °C until a constant weight is achieved.
-
Characterization of Adamantane-Based Polyesters
A thorough characterization of the synthesized polymers is crucial to understand their structure-property relationships.
Table 2: Key Characterization Techniques
| Technique | Purpose | Expected Observations for Adamantane Polyesters |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | Successful polymerization will yield high Mn and Mw values with a PDI typically around 2 for polycondensation. |
| Differential Scanning Calorimetry (DSC) | To measure the glass transition temperature (Tg) and melting temperature (Tm). | The rigid adamantane core is expected to lead to a high Tg. The crystallinity (and thus Tm) will depend on the diol used. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer. | Polymers containing adamantane are known for their excellent thermal stability, with high decomposition temperatures.[6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure of the polymer repeating unit. | The spectra should show characteristic peaks for the adamantane cage, the methylene groups, and the ester linkages, confirming successful polymerization. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the polymer. | The disappearance of the broad O-H stretch from the carboxylic acid and the appearance of a strong C=O stretch from the ester group at ~1735 cm⁻¹ are key indicators of polymerization. |
Causality Behind Experimental Choices and Troubleshooting
Diagram of Key Relationships in Polyester Synthesis:
Caption: Interdependencies of key parameters in melt polycondensation.
-
High Melting Point of Adamantane-1,3-diacetic Acid: The initial esterification temperature must be above the melting point of this monomer (234-237 °C) to ensure a homogeneous melt. However, starting at such a high temperature can lead to sublimation of the diol. A staged heating approach, where the temperature is gradually increased as the monomers react and form lower-melting oligomers, is advisable.
-
Achieving High Molecular Weight: The key is the meticulous removal of water. A high-efficiency vacuum pump and a well-sealed reactor are paramount. Any leaks will inhibit the polymerization from reaching a high degree of conversion. The stoichiometry of the monomers must also be precise; any significant deviation from a 1:1 molar ratio (after accounting for the slight excess of diol) will limit the chain growth.
-
Troubleshooting Low Molecular Weight:
-
Insufficient Vacuum: Check for leaks in the system.
-
Impure Monomers: Ensure monomers are of high purity and dry.
-
Reaction Time: The polycondensation stage may require longer reaction times.
-
Catalyst Deactivation: The catalyst may have been deactivated by impurities.
-
-
Polymer Discoloration: This is often a result of thermal degradation or side reactions at high temperatures.[5] Minimizing the time the polymer spends at the highest temperature and ensuring a completely inert atmosphere during the initial heating stages can mitigate this. Using antioxidants can also be considered.
Conclusion and Future Outlook
The polymerization of adamantane-1,3-diacetic acid with diols offers a pathway to a new class of high-performance polyesters. The inherent properties of the adamantane cage are expected to yield materials with superior thermal and mechanical characteristics. The protocols provided herein serve as a foundational guide for the synthesis and exploration of these novel polymers. Further research can focus on copolymerization with other diacids to fine-tune the material properties, as well as a detailed investigation into their potential applications in demanding environments where traditional polyesters may not suffice.
References
- Yazıcı, T., & Çelebi, M. (2016). Synthesis and Characterization of Bio-Based Polyester Polyol. JOTCSA, 3(3), 721–730.
- Mathias, L. J., Jensen, J. J., Reichert, V. T., Lewis, C. M., & Tullos, G. L. (1996). Adamantane-Containing Polymers. ACS Symposium Series, 624, 197-207.
- PubChem. (n.d.). Adamantane-1,3,5-tricarboxylic acid.
- Sinnema, J. D., et al. (2019). Synthesis of Precision Poly(1,3-adamantylene alkylene)s via Acyclic Diene Metathesis Polycondensation. Macromolecules, 52(12), 4497–4505.
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- National Institutes of Health. (n.d.). Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst.
- Google Patents. (n.d.). CN101386576A - A kind of synthetic method of 1,3-adamantane dicarboxylic acid.
- PubMed. (2006). Polycondensation of dicarboxylic acids and diols in water catalyzed by surfactant-combined catalysts and successive chain extension.
- UPCommons. (n.d.). Polymorphism of 1,3-X-adamantanes (X=Br, OH, CH3) and the crystal plastic phase formation ability.
- National Institutes of Health. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework.
- MDPI. (n.d.). Mechanistic Details of the Titanium-Mediated Polycondensation Reaction of Polyesters: A DFT Study.
- ResearchGate. (n.d.). Polyesterification Kinetics Between Adipic Acid and Hexamethylene Glycol Using Diphenylammonium Triflate as Catalyst.
- Dorf Ketal. (n.d.). Catalysts for Polymer Synthesis.
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Characterization of Adamantane-Containing Polymers: A Guide for Researchers and Drug Development Professionals
Introduction: The Unique Appeal of Adamantane in Polymer Science
Adamantane, a diamondoid hydrocarbon, possesses a distinctive cage-like, rigid, and bulky structure.[1][2] When incorporated into polymer chains, either as a pendant group or within the backbone, adamantane imparts a remarkable suite of properties.[3][4] These include enhanced thermal stability, higher glass transition temperatures (Tg), improved mechanical strength, and modified solubility, making these polymers highly attractive for a range of applications, from high-performance materials to sophisticated drug delivery systems.[5][6][7] This guide provides a comprehensive overview of the essential techniques used to characterize these advanced materials, complete with detailed protocols and expert insights to ensure robust and reliable results.
The inherent rigidity of the adamantane cage restricts the segmental motion of polymer chains, which is a key factor behind the observed improvements in thermal and mechanical properties.[8][9] Furthermore, its lipophilic nature and defined structure make it an excellent component for creating specific interactions in biological systems, a property extensively explored in drug delivery.[10][11] Understanding the precise impact of adamantane incorporation on the final polymer's characteristics is paramount for designing materials with tailored functionalities.
I. Elucidating the Molecular Architecture: Structural and Molecular Weight Analysis
A thorough understanding of a polymer's molecular weight, its distribution, and the successful incorporation of the adamantane moiety is the foundation of its characterization.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirming Structure and Composition
NMR spectroscopy is an indispensable tool for verifying the chemical structure of adamantane-containing polymers. Both ¹H and ¹³C NMR provide unique insights into the molecular environment of the adamantane cage and its connectivity within the polymer chain.
Causality in Experimental Choices:
-
¹H NMR is primarily used to confirm the presence of adamantane and to determine the composition of copolymers. The protons on the adamantane cage typically appear as broad, overlapping signals in the 1.5-2.5 ppm range.[3] By integrating these signals and comparing them to the integrals of protons from the polymer backbone, one can quantify the adamantane content.
-
¹³C NMR offers a more detailed fingerprint of the adamantane structure. The carbon atoms of the adamantane cage produce characteristic signals between 25-45 ppm.[3][12] The number and precise chemical shifts of these signals can confirm the substitution pattern on the adamantane unit. Adamantane itself is often used as a reference standard for chemical shifts in solid-state NMR.[7][13]
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 10-20 mg of the polymer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure complete dissolution, using gentle heating or sonication if necessary.
-
Instrument Setup:
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.[3]
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or higher, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).[3]
-
-
-
Data Analysis:
-
¹H NMR: Identify and integrate the characteristic broad signals of the adamantane protons.[3][14] Calculate the molar ratio of adamantane units to other monomer units in copolymers.
-
¹³C NMR: Identify the signals corresponding to the adamantane carbons to confirm its incorporation and substitution pattern.[3]
-
B. Gel Permeation Chromatography (GPC/SEC): Determining Molecular Weight and Polydispersity
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for measuring the molecular weight (MW) and molecular weight distribution (polydispersity index, PDI) of polymers.[3][15] These parameters are critical as they significantly influence the mechanical, thermal, and solution properties of the material.[15]
Causality in Experimental Choices:
GPC separates molecules based on their hydrodynamic volume in solution; larger molecules elute first.[16] For adamantane-containing polymers, the bulky adamantane group can lead to a larger hydrodynamic volume compared to linear polymers of the same molecular weight. This necessitates careful selection of calibration standards, as conventional polystyrene standards may not always provide accurate molecular weight values.[17] Furthermore, the often-limited solubility of these rigid polymers requires careful selection of the mobile phase and operating temperature.[18][19]
Experimental Protocol: GPC Analysis
-
Sample Preparation: Dissolve the polymer in the GPC mobile phase (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or o-chlorophenol for high-temperature applications) at a concentration of 1-2 mg/mL.[15] Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter.
-
Instrument Setup:
-
System: An integrated GPC system with a refractive index (RI) detector is standard. For more detailed analysis, multi-detector systems including light scattering and viscometer detectors can be employed.[16]
-
Columns: Select a column set appropriate for the expected molecular weight range of the polymer.
-
Mobile Phase: Choose a solvent that is a good solvent for the polymer and compatible with the GPC columns.
-
Flow Rate: Typically 1.0 mL/min.
-
Temperature: Room temperature for soluble polymers, or elevated temperatures (up to 220°C) for semi-crystalline or poorly soluble polymers.[15]
-
-
Calibration: Create a calibration curve using a series of narrow molecular weight standards (e.g., polystyrene or polymethylmethacrylate).[16]
-
Data Analysis: The GPC software will use the calibration curve to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[16]
II. Assessing Performance Under Stress: Thermal and Mechanical Characterization
The incorporation of adamantane is primarily motivated by the desire to enhance the thermal and mechanical properties of polymers.[4][8] Therefore, quantifying these improvements is a critical aspect of their characterization.
A. Thermal Analysis: TGA and DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstones of thermal characterization, providing information on thermal stability, decomposition profiles, and phase transitions.[20][21]
Causality in Experimental Choices:
-
TGA measures the change in mass of a sample as a function of temperature.[20] For adamantane-containing polymers, a high decomposition temperature is expected, indicating enhanced thermal stability. TGA is crucial for determining the upper service temperature of the material.
-
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[20] It is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). The rigid adamantane structure typically leads to a significant increase in the Tg of the polymer.[3][18]
Experimental Protocol: TGA and DSC
-
Sample Preparation: Place 5-10 mg of the dry polymer sample into an appropriate TGA or DSC pan (typically aluminum or platinum).
-
Instrument Setup:
-
TGA:
-
Temperature Program: Heat the sample from room temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).
-
Atmosphere: Typically nitrogen or air, depending on whether thermal or thermo-oxidative stability is being investigated.
-
-
DSC:
-
Temperature Program: A heat-cool-heat cycle is typically employed. For example, heat from room temperature to a temperature above the expected Tg or Tm at 10°C/min, cool at 10°C/min, and then reheat at 10°C/min. The second heating scan is used to determine the Tg, as it provides data on a sample with a known thermal history.
-
-
-
Data Analysis:
-
TGA: Determine the onset of decomposition and the temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%).
-
DSC: Determine the glass transition temperature (Tg) from the inflection point in the heat flow curve during the second heating scan.[20] Identify melting (endothermic) and crystallization (exothermic) peaks.
-
B. Mechanical Testing: Tensile Analysis
The mechanical properties of adamantane-containing polymers, such as their strength and stiffness, are critical for structural applications. Tensile testing is a fundamental method to quantify these properties.[5]
Causality in Experimental Choices:
The incorporation of the bulky adamantane cage restricts polymer chain mobility, leading to increased stiffness (Young's Modulus) and tensile strength.[5] However, this increased rigidity can sometimes lead to reduced elongation at break, making the polymer more brittle.[22] Tensile testing provides a quantitative measure of this trade-off.
Experimental Protocol: Tensile Testing
-
Sample Preparation: Prepare thin films or dog-bone shaped specimens of the polymer with uniform thickness and dimensions according to standard methods (e.g., ASTM D882 for thin films).
-
Instrument Setup:
-
Instrument: A universal testing machine equipped with a load cell and extensometer.
-
Test Conditions: Conduct the test at a constant rate of crosshead displacement.
-
-
Data Acquisition: Record the load and extension data until the specimen fractures.
-
Data Analysis: From the resulting stress-strain curve, calculate:
III. Probing Bulk and Solution Properties
Beyond the fundamental molecular and performance characteristics, understanding the solid-state morphology and solution behavior of adamantane-containing polymers is crucial for many applications.
A. X-ray Diffraction (XRD): Investigating Crystallinity
XRD is used to determine the degree of crystallinity in a polymer. Many adamantane-containing polymers are amorphous due to the bulky and irregular nature of the adamantane group, which hinders ordered chain packing.[18][23]
Experimental Protocol: XRD
-
Sample Preparation: A small amount of polymer powder or a thin film is mounted on the sample holder.
-
Instrument Setup: A diffractometer with a monochromatic X-ray source (typically Cu Kα) is used. Data is collected over a range of 2θ angles.
-
Data Analysis: Amorphous polymers will show a broad halo, while crystalline or semi-crystalline polymers will exhibit sharp diffraction peaks superimposed on the amorphous halo.
B. Rheology: Understanding Flow Behavior
Rheological studies are essential for understanding the processing characteristics and viscoelastic properties of polymers in the melt or in solution.[24][25] The introduction of rigid adamantane groups can significantly increase the viscosity of the polymer.[26]
Experimental Protocol: Rheometry
-
Sample Preparation: For melt rheology, polymer pellets or powder are loaded into the rheometer. For solution rheology, the polymer is dissolved in a suitable solvent at a specific concentration.
-
Instrument Setup: A rotational rheometer with parallel plate or cone-and-plate geometry is commonly used.
-
Measurements:
-
Viscosity vs. Shear Rate: To determine if the polymer exhibits Newtonian or non-Newtonian (shear-thinning) behavior.[24]
-
Dynamic Oscillatory Measurements: To determine the storage modulus (G') and loss modulus (G''), which provide information about the elastic and viscous properties of the material.
-
-
Data Analysis: Analyze the flow curves and viscoelastic moduli to understand the polymer's processability and internal structure.
IV. Application-Specific Characterization: Drug Delivery Systems
In the context of drug development, adamantane-containing polymers are often designed as carriers for therapeutic agents.[6][10] Their characterization must therefore include an assessment of their performance in this role.
Key Characterization Techniques for Drug Delivery Applications:
-
Drug Loading Capacity and Encapsulation Efficiency: Quantify the amount of drug successfully incorporated into the polymer matrix (e.g., micelles or nanoparticles). This is often determined by separating the drug-loaded polymer from the free drug and analyzing the drug concentration using UV-Vis spectroscopy or HPLC.
-
In Vitro Drug Release: Study the rate and mechanism of drug release from the polymer system under physiological conditions (e.g., pH 7.4) and, if applicable, under stimuli-responsive conditions (e.g., acidic pH to mimic a tumor microenvironment).[10][27]
-
Particle Size and Zeta Potential: For nanoparticle-based systems, dynamic light scattering (DLS) is used to measure the particle size, size distribution, and surface charge (zeta potential), which are critical for stability and biological interactions.
-
Cytotoxicity Assays: Evaluate the biocompatibility of the polymer and the drug-loaded system using cell viability assays (e.g., MTT assay) on relevant cell lines.[10]
Visualizing the Workflow
Caption: A comprehensive workflow for the characterization of adamantane-containing polymers.
Summary of Key Characterization Data
| Technique | Parameter Measured | Typical Observations for Adamantane-Containing Polymers |
| ¹H NMR | Chemical Shift, Integration | Broad signals at 1.5-2.5 ppm for adamantane protons.[3] |
| ¹³C NMR | Chemical Shift | Characteristic signals at 25-45 ppm for adamantane carbons.[3] |
| GPC/SEC | Mn, Mw, PDI | Accurate determination requires careful solvent and standard selection. |
| TGA | Decomposition Temperature | High thermal stability, with 10% weight loss often above 500°C.[18][19] |
| DSC | Glass Transition Temp. (Tg) | Significantly increased Tg compared to non-adamantane analogues.[18] |
| Tensile Testing | Tensile Strength, Modulus | Increased tensile strength and Young's modulus.[5] |
| XRD | Crystallinity | Often amorphous due to the bulky adamantane group.[18] |
Conclusion
The comprehensive characterization of adamantane-containing polymers requires a multi-faceted approach, employing a range of analytical techniques to probe their molecular, thermal, mechanical, and application-specific properties. The unique structural features imparted by the adamantane moiety necessitate careful consideration in experimental design and data interpretation. By following the detailed protocols and understanding the causal relationships behind the experimental choices outlined in this guide, researchers, scientists, and drug development professionals can confidently and accurately characterize these promising advanced materials, paving the way for their successful application in a multitude of fields.
References
- Benchchem. Reinforcing Polymer Strength: A Comparative Analysis of Adamantane-Based Copolymers.
- Benchchem.
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- Ingenta Connect.
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Adamantane-1,3-diacetic Acid in Polycondensation: A Guide to High-Performance Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Adamantane Advantage in Polymer Chemistry
Adamantane, a rigid, diamondoid hydrocarbon, offers a unique structural motif for the design of advanced polymers.[1] Its three-dimensional, bulky cage structure, when incorporated into a polymer backbone, imparts a remarkable combination of properties.[2] Polymers containing adamantane often exhibit enhanced thermal stability, higher glass transition temperatures (Tg), improved solubility in organic solvents, and increased mechanical strength compared to their conventional counterparts.[3][4] These characteristics stem from the adamantane cage's ability to restrict segmental motion and disrupt close chain packing.[3]
Adamantane-1,3-diacetic acid, a bifunctional monomer, provides a versatile entry point for introducing this robust scaffold into polyesters and polyamides through polycondensation reactions. The resulting polymers are promising candidates for a range of high-performance applications, from specialty films and coatings to advanced matrices for drug delivery systems.[5][6] The lipophilic nature of the adamantane core can also be leveraged in biomedical applications to enhance drug loading and cellular interactions.[7] This guide provides detailed application notes and generalized protocols for the synthesis of polymers using adamantane-1,3-diacetic acid as a key building block.
Monomer Profile: Adamantane-1,3-diacetic Acid
Adamantane-1,3-diacetic acid is a C2-bridged dicarboxylic acid derivative of the adamantane cage. The presence of the methylene groups between the carboxylic acid functions and the adamantane core provides greater conformational flexibility compared to directly substituted adamantane dicarboxylic acids, which can influence the polymerization behavior and the final properties of the polymer.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₂₀O₄ | N/A |
| Molecular Weight | 252.31 g/mol | N/A |
| Appearance | White crystalline solid | [8] |
| Key Feature | Combines rigid adamantane core with flexible diacetic acid chains | N/A |
Polycondensation Reactions: Synthesis of Adamantane-Based Polymers
Polycondensation is a stepwise reaction where bifunctional or polyfunctional monomers react to form larger structural units while releasing smaller molecules such as water or methanol.[9] For adamantane-1,3-diacetic acid, the key to successful polymerization lies in achieving high conversion to obtain high molecular weight polymers. This can be accomplished through either solution or melt polycondensation techniques.
I. Synthesis of Adamantane-Containing Polyamides
Polyamides are characterized by the repeating amide linkage (-CO-NH-). The direct amidation of a dicarboxylic acid with a diamine is a common route to synthesizing these materials.
-
Reaction Method: Low-temperature solution polycondensation is often preferred for aromatic diamines to avoid side reactions and degradation. However, for aliphatic diamines, melt polycondensation can be a viable, solvent-free alternative.
-
Activation: The direct reaction between a carboxylic acid and an amine is often slow. To achieve high molecular weights, activating agents or catalysts are typically employed. The use of a diacid chloride derivative of adamantane-1,3-diacetic acid would be a highly reactive alternative, though it adds an extra synthetic step.
-
Solvent: A polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) is used to dissolve the monomers and the resulting polymer. Anhydrous conditions are crucial to prevent hydrolysis of any activated species.
-
Purification: The final polymer is precipitated in a non-solvent like methanol or water to remove unreacted monomers, catalysts, and salts.
This protocol describes a generalized direct phosphorylation polycondensation method.
Materials:
-
Adamantane-1,3-diacetic acid
-
Aromatic or aliphatic diamine (e.g., 4,4'-oxydianiline, hexamethylenediamine)
-
Triphenyl phosphite (TPP)
-
Anhydrous Calcium Chloride (CaCl₂)
-
Pyridine
-
N-Methyl-2-pyrrolidone (NMP)
-
Methanol
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add equimolar amounts of adamantane-1,3-diacetic acid and the chosen diamine.
-
Solvent and Catalyst Addition: Add anhydrous NMP to achieve a solids concentration of 10-15% (w/v). To this mixture, add anhydrous CaCl₂ (acting as a solubilizing agent for the polymer) and pyridine.
-
Polymerization: Add triphenyl phosphite (TPP) as the condensing agent to the stirred solution. Heat the reaction mixture to 80-100 °C and maintain for 3-6 hours under a continuous nitrogen purge. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.
-
Washing and Drying: Collect the fibrous polymer by filtration. Wash the polymer thoroughly with hot water and methanol to remove any residual salts and solvent. Dry the purified polyamide in a vacuum oven at 80 °C overnight.
Caption: Workflow for Adamantane Polyester Synthesis.
Properties of Adamantane-Containing Polymers
The incorporation of the adamantane-1,3-diacetic acid moiety is expected to yield polymers with distinctive properties. The following table summarizes typical properties observed in polymers containing adamantane units, which can serve as a benchmark for characterization.
| Property | Typical Range for Adamantane Polymers | Significance and Rationale | References |
| Glass Transition Temp. (Tg) | 200 - 350 °C | The bulky adamantane cage restricts chain mobility, leading to high Tg values and excellent dimensional stability at elevated temperatures. | [10][11] |
| Thermal Decomposition Temp. (TGA, 10% weight loss) | > 450 °C in N₂ | The inherent thermal stability of the diamondoid structure of adamantane contributes to the exceptional thermal resistance of the resulting polymers. | [12][13] |
| Solubility | Generally soluble in polar aprotic solvents (NMP, DMAc, DMF), and some in less polar solvents like chloroform. | The adamantane group disrupts efficient chain packing, increasing the free volume and enhancing solubility compared to analogous linear polymers. | [14][15] |
| Mechanical Properties | High Tensile Strength and Modulus | The rigid adamantane backbone contributes to the stiffness and strength of the polymer chains. | [4][16] |
Characterization of Adamantane-Based Polymers
A thorough characterization is essential to confirm the structure and properties of the synthesized polymers.
| Technique | Purpose | Expected Observations for Adamantane Polymers |
| FTIR Spectroscopy | To confirm the formation of amide or ester linkages and the presence of the adamantane cage. | Characteristic C=O stretching for amide (around 1650 cm⁻¹) or ester (around 1730 cm⁻¹). N-H stretching for polyamides (around 3300 cm⁻¹). C-H stretching of the adamantane cage (around 2850-2950 cm⁻¹). |
| NMR Spectroscopy (¹H and ¹³C) | To elucidate the detailed chemical structure of the polymer repeat unit. | Broad signals in the ¹H NMR spectrum between 1.5-2.5 ppm corresponding to the protons of the adamantane cage. Characteristic signals in the ¹³C NMR spectrum between 25-45 ppm for the adamantane carbons. [17] |
| Gel Permeation Chromatography (GPC) | To determine the number-average (Mn) and weight-average (Mw) molecular weights, and the polydispersity index (PDI). | A monomodal distribution is typically desired, with high molecular weights (Mn > 10,000 g/mol ) indicating successful polymerization. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability and decomposition profile. | High onset temperature of decomposition, indicating excellent thermal stability. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and melting temperature (Tm) for semi-crystalline polymers. | A high Tg is a hallmark of adamantane-containing polymers due to restricted chain motion. |
Applications in Research and Drug Development
The unique properties of polymers derived from adamantane-1,3-diacetic acid open up numerous avenues for research and application development:
-
High-Performance Materials: Their thermal and mechanical robustness makes them suitable for demanding applications in the aerospace and electronics industries as films, coatings, and adhesives.
-
Gas Separation Membranes: The increased free volume imparted by the adamantane units can lead to enhanced gas permeability and selectivity. [15]* Drug Delivery Systems: The adamantane moiety can serve as a hydrophobic core in amphiphilic block copolymers for the formation of micelles or nanoparticles for drug encapsulation. [6][18]Its lipophilicity can enhance drug loading and facilitate interactions with cell membranes. [5][19]The polymer matrix can be designed for controlled release of therapeutic agents.
Conclusion
Adamantane-1,3-diacetic acid is a highly valuable monomer for the synthesis of advanced polymers through polycondensation reactions. The incorporation of the rigid and bulky adamantane cage into polyamide and polyester backbones leads to materials with superior thermal stability, high glass transition temperatures, and enhanced solubility. The generalized protocols and characterization guidelines provided herein offer a solid foundation for researchers and scientists to explore the synthesis and application of these high-performance materials, particularly in the fields of materials science and drug development.
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Application Note & Protocols: Strategies for the Selective Functionalization of 3-(Carboxymethyl)adamantane-1-carboxylic Acid
Abstract
The adamantane cage is a privileged scaffold in medicinal chemistry and materials science, prized for its rigid, three-dimensional structure and high lipophilicity.[1][2] 3-(Carboxymethyl)adamantane-1-carboxylic acid is a versatile building block that presents a unique synthetic challenge: the selective functionalization of one of its two distinct carboxylic acid groups. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on strategies to achieve selective mono-functionalization of this important intermediate. We will explore the underlying principles of reactivity, provide detailed, field-proven protocols for selective esterification and amidation, and discuss methods for the characterization of the resulting derivatives.
Introduction: The Adamantane Scaffold and the Challenge of Selectivity
Adamantane and its derivatives have become indispensable in drug design.[3] The incorporation of the adamantane moiety can significantly enhance the pharmacokinetic properties of a molecule, improving its metabolic stability, bioavailability, and ability to cross biological membranes.[2][4] The rigid cage acts as a non-aromatic bioisostere for phenyl groups and serves as a robust anchor for orienting pharmacophoric elements in a defined three-dimensional space.[5][6]
This compound (CAS 56531-58-9) is a disubstituted adamantane derivative featuring two carboxylic acid groups with different chemical environments.[7] This structural difference is the key to achieving selective chemical modification.
-
1-Carboxylic Acid: This group is attached directly to a tertiary bridgehead carbon of the adamantane cage. It is sterically hindered and electronically influenced by the bulky cage structure.
-
3-Carboxymethyl Group: This group is separated from the adamantane cage by a methylene (-CH2-) spacer. As a primary carboxylic acid, it is sterically more accessible and possesses greater conformational flexibility.
The primary challenge and opportunity lie in exploiting these steric and electronic differences to functionalize one carboxyl group while leaving the other intact for subsequent transformations. This guide details kinetically controlled strategies to achieve this selectivity.
Figure 1: Structure of this compound highlighting the two distinct carboxyl groups.
Selective Mono-Esterification Protocol
The difference in steric hindrance between the two carboxyl groups can be exploited to achieve selective mono-esterification under kinetically controlled conditions. The more accessible carboxymethyl group is expected to react more rapidly. The Fischer-Speier esterification, which utilizes an alcohol in the presence of an acid catalyst, is a classic and effective method.[8][9][10]
Protocol 1: Kinetically Controlled Fischer Esterification
This protocol aims to favor the formation of the 3-(alkoxycarbonylmethyl)-1-adamantanecarboxylic acid.
Materials:
-
This compound (1.0 eq)
-
Methanol (or other primary alcohol), anhydrous (1.1 - 1.5 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) (0.1 eq)
-
Dichloromethane (DCM) or Toluene, anhydrous
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., Toluene, 10 mL per gram of diacid).
-
Addition of Reagents: Add the anhydrous alcohol (1.1 eq) to the solution. Stir for 5 minutes. Slowly and carefully, add the catalytic amount of concentrated sulfuric acid (0.1 eq) to the stirring mixture.
-
Reaction: Heat the mixture to a gentle reflux (for Toluene, ~110 °C). The progress of the reaction should be closely monitored.
-
Monitoring: After 1 hour, and every hour thereafter, take a small aliquot from the reaction mixture. Quench it with a small amount of NaHCO₃ solution, extract with ethyl acetate, and spot on a TLC plate (e.g., 9:1 DCM:Methanol) to check for the consumption of starting material and the formation of the mono-ester and di-ester products. The goal is to maximize the mono-ester spot while minimizing the di-ester.
-
Work-up: Once the optimal conversion is reached (typically 2-4 hours), cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with DCM or Ethyl Acetate.
-
Washing: Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (2x, until effervescence ceases), and finally with brine (1x). The bicarbonate wash removes the unreacted starting material and the sulfuric acid catalyst.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient elution (e.g., starting with Hexane/Ethyl Acetate and gradually increasing the polarity with Ethyl Acetate/Methanol) to isolate the desired mono-ester.
Causality and Self-Validation:
-
Why limited alcohol? Using a slight excess of alcohol (1.1-1.5 eq) and a short reaction time kinetically favors the reaction at the less hindered 3-carboxymethyl position. A large excess of alcohol would eventually lead to the formation of the di-ester.[10]
-
Why monitor closely? The reaction is reversible.[9] Close monitoring by TLC or LC-MS is critical to stop the reaction at the point of maximum mono-ester concentration, ensuring the trustworthiness of the protocol.
-
Structural Confirmation: The final product's structure must be confirmed by ¹H and ¹³C NMR spectroscopy.[11] The appearance of a new set of peaks corresponding to the alcohol's alkyl group (e.g., a singlet around 3.7 ppm for a methyl ester in ¹H NMR) and a shift in the carbonyl carbon signal in ¹³C NMR will validate the ester formation. The presence of one remaining carboxylic acid proton signal will confirm mono-functionalization.
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Application Notes & Protocols: Strategic Derivatization of Adamantane-1,3-diacetic Acid for Medicinal Chemistry
Abstract
The adamantane nucleus is a privileged scaffold in medicinal chemistry, prized for its unique combination of rigidity, metabolic stability, and high lipophilicity.[1][2][3][4] Adamantane-1,3-diacetic acid (ADDA) presents this valuable core functionalized with two carboxylic acid groups, offering a versatile platform for synthetic elaboration. The 1,3-disposition of these reactive handles makes ADDA an ideal rigid spacer for constructing bivalent ligands, modulating physicochemical properties, and developing novel therapeutic agents.[5] This guide provides an in-depth exploration of the chemical strategies for derivatizing ADDA, with a focus on robust and reproducible protocols essential for drug discovery and development professionals. We will delve into the rationale behind common synthetic choices, present detailed experimental procedures, and discuss the strategic implications for medicinal chemistry programs.
The Adamantane Scaffold: A Foundation for Drug Design
The tricyclic hydrocarbon adamantane is not merely a lipophilic appendage; its cage-like structure imparts significant advantages to a pharmacophore.[1]
-
Lipophilicity and Bioavailability: The adamantyl group significantly increases the lipophilicity of a molecule, which can enhance membrane permeability and improve oral bioavailability.[1][2][4]
-
Metabolic Stability: The adamantane cage is resistant to metabolic degradation, which can increase the half-life of a drug.
-
Rigid Scaffolding: Unlike flexible alkyl chains, the adamantane core holds functional groups in a precise and predictable three-dimensional orientation. This property is invaluable for optimizing interactions with biological targets like enzyme active sites or receptor binding pockets.[5]
Adamantane-1,3-diacetic acid harnesses these properties, providing two points for chemical modification. This allows for the synthesis of symmetrical derivatives to probe bivalent biological targets or asymmetrical molecules where one acid is used as a handle for further chemistry. Derivatives of adamantane carboxylic acids have shown a wide range of biological activities, including antiviral, immunotropic, and psychotropic effects, underscoring the therapeutic potential of this scaffold.[6]
Core Chemistry: Activation of Carboxylic Acids
The primary challenge in derivatizing ADDA is the inherent reactivity of the carboxylic acid groups. The direct reaction of a carboxylic acid with a nucleophile, such as an amine, is generally inefficient. This is because the acidic proton of the carboxylic acid will readily react with the basic amine to form a non-reactive ammonium carboxylate salt.[7][8][9]
Therefore, the central principle of derivatization is activation . This involves converting the carboxylic acid's hydroxyl group into a better leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[9][10]
Caption: General workflow for the derivatization of ADDA.
Derivatization Strategy I: Amide Bond Formation
The formation of an amide bond is the most frequently used reaction in medicinal chemistry.[10][11] It allows for the coupling of ADDA with a vast library of commercially available primary and secondary amines, enabling extensive exploration of structure-activity relationships (SAR).
Rationale and Causality
The choice of coupling reagent is critical and depends on the specific substrates and desired reaction conditions. The goal is to achieve high yield and purity while minimizing side reactions.
-
Carbodiimides (EDC): Water-soluble carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are extremely common. They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9] However, this intermediate can rearrange into a stable N-acylurea byproduct.
-
Coupling Additives (NHS/HOBt): To prevent byproduct formation and suppress potential racemization, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are used.[7][11] These additives rapidly trap the O-acylisourea intermediate to form a more stable active ester, which then reacts cleanly with the amine.[7]
-
Uronium Salts (HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient coupling agents. They are particularly effective for coupling sterically hindered amines or for reactions requiring short completion times.[7]
Caption: ADDA as a rigid core for bivalent ligand design.
Detailed Experimental Protocols
Disclaimer: All procedures should be performed by trained chemists in a suitable laboratory environment with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of a Symmetrical Diamide via EDC/NHS Coupling
This protocol describes the synthesis of N,N'-bis(benzyl)adamantane-1,3-diacetamide from ADDA and benzylamine.
Materials:
-
Adamantane-1,3-diacetic acid (ADDA) (1.0 eq)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (2.4 eq)
-
N-Hydroxysuccinimide (NHS) (2.4 eq)
-
Benzylamine (2.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (optional, 2-4 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
5% aqueous HCl or 1M HCl
-
Saturated aqueous NaHCO₃
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Activation:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve adamantane-1,3-diacetic acid (1.0 eq) in anhydrous DMF.
-
Add NHS (2.4 eq) followed by EDC·HCl (2.4 eq) to the solution. [7] * Stir the reaction mixture at room temperature for 30-60 minutes. The formation of the active ester can be monitored by TLC or LC-MS if desired.
-
-
Amine Coupling:
-
To the pre-activated mixture, add benzylamine (2.2 eq). If the amine salt is used, add a non-nucleophilic base like DIPEA (2-4 eq) to liberate the free amine.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. [7]3. Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), 5% aqueous HCl (to remove unreacted amine and base), saturated aqueous NaHCO₃ (to remove unreacted acid and NHS), and finally with brine. [7] * Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure diamide.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC. [6]
-
Protocol 2: Synthesis of a Symmetrical Diester via Steglich Esterification
This protocol describes the synthesis of dibenzyl adamantane-1,3-diacetate from ADDA and benzyl alcohol.
Materials:
-
Adamantane-1,3-diacetic acid (ADDA) (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (2.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.2 eq)
-
Benzyl alcohol (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Hexanes or Diethyl Ether
-
5% aqueous HCl or 1M HCl
-
Saturated aqueous NaHCO₃
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Reaction Setup:
-
In a round-bottom flask under an inert atmosphere, dissolve ADDA (1.0 eq), benzyl alcohol (2.2 eq), and DMAP (0.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
-
Esterification:
-
In a separate flask, dissolve DCC (2.2 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the cooled reaction mixture over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Work-up:
-
Filter off the DCU precipitate and wash the solid with a small amount of cold DCM.
-
Combine the filtrates and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to yield the pure diester.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS. Assess purity by HPLC.
-
References
- BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids. BenchChem.
- Fisher Scientific. Amide Synthesis. Fisher Scientific.
- BenchChem. (2025). Application Notes and Protocols for the Derivatization of Adamantane Compounds for Analytical Detection. BenchChem.
- Ghosh, A. K., & Brindisi, M. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
- Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
- Purygin, P. P., et al. (2018). Synthesis of adamantane-1,3-dicarboxylic acid derivatives and predicting the spectrum of their biological activity.
- HepatoChem, Inc. Amide coupling reaction in medicinal chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Adamantane-1,3-diyldimethanol in Advanced Organic Synthesis.
- ChemicalBook. 1,3-Adamantanedicarboxylic acid synthesis. ChemicalBook.
- Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Molecules.
- Spilovska, K., et al. (2016). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC - PubMed Central.
- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013).
- Ragshaniya, A., et al. (2024).
- Świątek, P., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI.
- Banwell, M. G., et al. (2013). The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse. PMC - PubMed Central.
- Takaoka, Y., et al. (2015). Development of 1,3-diphenyladamantane derivatives as nonsteroidal progesterone receptor antagonists. Bioorganic & Medicinal Chemistry.
- Dragan, V., et al. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. MDPI.
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Application of Adamantane-1,3-diacetic Acid in Gas Adsorption Materials: A Technical Guide
Foreword: The Architectural Advantage of Adamantane in Porous Materials
The quest for next-generation gas adsorption materials for applications ranging from carbon capture to natural gas purification has led researchers to explore novel molecular building blocks. Among these, the adamantane cage, a rigid and sterically bulky diamondoid hydrocarbon, offers a unique structural motif for the design of highly porous and robust materials. Its three-dimensional structure can enforce specific geometries in the resulting frameworks, leading to materials with high thermal and chemical stability. This guide focuses on the application of a specific adamantane derivative, adamantane-1,3-diacetic acid, as a linker in the synthesis of advanced gas adsorption materials. While direct experimental data for porous materials synthesized from adamantane-1,3-diacetic acid is emerging, this document provides a comprehensive overview of its potential, drawing parallels from structurally similar linkers and providing detailed protocols for the synthesis and characterization of analogous metal-organic frameworks (MOFs).
Adamantane-1,3-diacetic Acid: A Versatile Linker for Porous Frameworks
Adamantane-1,3-diacetic acid is a dicarboxylic acid featuring the rigid adamantane core with two flexible acetate arms. This combination of a rigid cage and flexible coordinating groups makes it an intriguing candidate for the construction of MOFs and other porous polymers.
Key Structural Features and Their Implications:
-
Rigid Adamantane Core: The adamantane cage provides a robust and thermally stable building block, contributing to the overall stability of the resulting framework. Its three-dimensional nature can help to create complex pore structures and prevent the collapse of the framework upon removal of guest molecules.
-
Flexible Acetate Arms: The acetic acid groups provide the necessary coordination sites for binding to metal ions or clusters, forming the nodes of the MOF structure. The flexibility of the C-C bond between the adamantane cage and the carboxylate group can allow for dynamic behavior in the framework, which can be advantageous for selective gas adsorption.[1][2] This flexibility can enable the framework to adapt to the size and shape of guest molecules, a phenomenon known as "breathing" or "gate-opening," which can enhance selectivity.[1]
-
Hydrophobicity: The hydrocarbon nature of the adamantane core imparts a degree of hydrophobicity to the resulting material. This can be beneficial in applications where the presence of water is a concern, such as in the separation of CO2 from flue gas streams that contain moisture.[3]
Synthesis of a Hypothetical MOF using Adamantane-1,3-diacetic Acid: A Representative Protocol
While a specific MOF synthesized from adamantane-1,3-diacetic acid is not yet prominently featured in the literature, a standard solvothermal synthesis protocol, commonly employed for dicarboxylic acid linkers, can be adapted. The following protocol is a representative example for the synthesis of a hypothetical zinc-based MOF, designated here as "GEM-AD-MOF-1".
Materials and Reagents
-
Adamantane-1,3-diacetic acid (C₁₄H₂₀O₄)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (absolute)
-
Methanol (absolute)
-
20 mL scintillation vials
-
Programmable oven
Synthesis Workflow
Caption: Solvothermal synthesis workflow for a hypothetical adamantane-1,3-diacetic acid based MOF.
Detailed Protocol
-
Solution A Preparation: In a 10 mL beaker, dissolve 50.4 mg (0.2 mmol) of adamantane-1,3-diacetic acid in 5 mL of DMF.
-
Solution B Preparation: In a separate 10 mL beaker, dissolve 89.2 mg (0.3 mmol) of zinc nitrate hexahydrate in 5 mL of DMF.
-
Reaction Mixture: In a 20 mL scintillation vial, combine Solution A and Solution B.
-
Sealing and Heating: Tightly cap the vial and place it in a programmable oven.
-
Solvothermal Reaction: Heat the oven to 120 °C and maintain this temperature for 48 hours.
-
Cooling and Crystal Collection: After the reaction is complete, turn off the oven and allow the vial to cool slowly to room temperature. White crystalline product should be observed at the bottom of the vial. Collect the crystals by vacuum filtration.
-
Washing:
-
Wash the collected crystals with 3 x 10 mL of fresh DMF to remove any unreacted starting materials.
-
Subsequently, wash the crystals with 3 x 10 mL of absolute ethanol to exchange the high-boiling point DMF with a more volatile solvent.
-
-
Activation: Transfer the washed crystals to a clean sample tube and activate them by heating under a dynamic vacuum at 150 °C for 12 hours. This step is crucial to remove any solvent molecules occluded within the pores.[4]
Characterization of Adamantane-Based Gas Adsorption Materials
A thorough characterization is essential to understand the structure and performance of the synthesized material.
Structural and Thermal Characterization
| Technique | Purpose | Expected Outcome for a Successful Synthesis |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized material. | A well-defined diffraction pattern with sharp peaks, indicating a crystalline structure. |
| Thermogravimetric Analysis (TGA) | To determine the thermal stability of the material and the temperature required for activation. | A stable material up to a certain temperature, followed by a weight loss corresponding to the decomposition of the organic linker. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the presence of the adamantane and carboxylate functional groups in the final product. | Characteristic peaks corresponding to the C-H stretches of the adamantane cage and the C=O stretch of the carboxylate groups. |
Gas Adsorption Measurements: A Step-by-Step Protocol
Gas adsorption isotherms are critical for evaluating the performance of the material for a specific application.
-
Instrument: A volumetric gas adsorption analyzer (e.g., Micromeritics ASAP 2020 or similar).
-
Sample Activation: Accurately weigh 50-100 mg of the synthesized MOF into a sample tube. Activate the sample in-situ using the degas port of the analyzer under vacuum at 150 °C for at least 12 hours, or until a stable low pressure is achieved.[4]
-
Isotherm Measurement: After activation, transfer the sample tube to the analysis port of the instrument. Perform a nitrogen adsorption-desorption isotherm measurement at 77 K (liquid nitrogen temperature).
-
Data Analysis:
-
BET Surface Area: Calculate the Brunauer-Emmett-Teller (BET) surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.
-
Pore Volume and Size Distribution: Determine the total pore volume from the amount of nitrogen adsorbed at a relative pressure close to 1. The pore size distribution can be calculated using methods like Barrett-Joyner-Halenda (BJH) or Density Functional Theory (DFT).
-
-
Isotherm Measurement: Using the same activated sample, perform CO₂ and CH₄ adsorption isotherm measurements at 273 K (ice bath) and 298 K (room temperature).
-
Data Analysis:
-
Adsorption Capacity: Determine the maximum uptake of CO₂ and CH₄ at a given pressure (e.g., 1 bar).
-
Selectivity: Calculate the ideal adsorbed solution theory (IAST) selectivity for CO₂/CH₄ mixtures to assess the material's potential for gas separation.
-
Expected Gas Adsorption Properties and Structure-Property Relationships
The unique structure of adamantane-1,3-diacetic acid is expected to impart specific properties to the resulting gas adsorption materials.
The Role of the Adamantane Cage in Porosity
The rigid, bulky nature of the adamantane core is anticipated to prevent dense packing of the framework, leading to the formation of permanent porosity. The interconnectedness of these pores is crucial for efficient gas diffusion and access to the adsorption sites. Computational screening of MOFs has shown that geometric factors such as pore size and surface area are key determinants of gas uptake and selectivity.[5][6][7]
Influence of Linker Flexibility on Gas Adsorption
The flexible acetate arms of adamantane-1,3-diacetic acid can lead to dynamic frameworks. This flexibility can manifest in several ways:
-
Gate-Opening Effect: The framework may undergo a structural transition upon exposure to a specific gas at a certain pressure, leading to a sudden increase in gas uptake.[1] This can be highly beneficial for selective gas capture.
-
Breathing Effect: The framework may expand or contract in response to the adsorption and desorption of guest molecules.[1] This adaptability can optimize the interactions between the framework and the adsorbate, enhancing both capacity and selectivity.
Predicted Performance for CO₂ Capture
Based on studies of other adamantane-containing porous materials, MOFs constructed from adamantane-1,3-diacetic acid are expected to exhibit good CO₂ adsorption capacity and selectivity over other gases like N₂ and CH₄. The presence of oxygen atoms in the carboxylate groups can create favorable electrostatic interactions with the quadrupole moment of the CO₂ molecule, contributing to a higher heat of adsorption for CO₂.
Hypothetical Performance Data
The following table presents hypothetical, yet realistic, gas adsorption data for our conceptual GEM-AD-MOF-1, based on values reported for other adamantane-based porous polymers and MOFs.
| Property | Value | Significance |
| BET Surface Area | 400 - 800 m²/g | High surface area provides more sites for gas adsorption. |
| Pore Volume | 0.3 - 0.6 cm³/g | Indicates the total space available for gas storage. |
| CO₂ Uptake (273 K, 1 bar) | 2.0 - 4.0 mmol/g | A key metric for evaluating CO₂ capture performance. |
| CH₄ Uptake (273 K, 1 bar) | 0.5 - 1.5 mmol/g | Relevant for natural gas purification applications. |
| IAST Selectivity (CO₂/CH₄) | 5 - 15 | Indicates the preference for adsorbing CO₂ over CH₄. |
| Thermal Stability | > 300 °C | High thermal stability is crucial for regeneration and long-term use. |
Concluding Remarks and Future Outlook
Adamantane-1,3-diacetic acid represents a promising, yet underexplored, building block for the design of advanced gas adsorption materials. Its unique combination of a rigid diamondoid core and flexible coordinating arms offers exciting possibilities for creating robust, dynamic, and selective porous frameworks. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers venturing into this area. Future work should focus on the actual synthesis and characterization of MOFs and other porous polymers from adamantane-1,3-diacetic acid to experimentally validate its potential and to further elucidate the structure-property relationships that govern gas adsorption in these fascinating materials. The continued exploration of novel linkers like adamantane-1,3-diacetic acid will undoubtedly pave the way for the development of next-generation materials capable of addressing critical challenges in energy and environmental science.
References
- Microscopy and Microanalysis. (2023). Imaging Gas Adsorption in MOFs via 4D-STEM.
- MDPI. (2019). Flexibility in Metal–Organic Frameworks: A Basic Understanding.
- OSTI.GOV. (2022). Effects of MOF linker rotation and functionalization on methane uptake and diffusion.
- AIR Unimi. (2022). multivariate flexible metal organic frameworks: the role of functionalized linkers, heterogeneity and defects in adsorption processes.
- ResearchGate. (2025). Flexibility in Metal–Organic Frameworks: A Basic Understanding.
- The Royal Society of Chemistry. (2024). Chapter 1: Structure, Design and Synthesis.
- RSC Publishing. (2025). Soft porous crystals: flexible MOFs as a new class of adaptive materials.
- ResearchGate. (2021). Computational Screening of MOFs for CO2 Capture.
- FIU Digital Commons. (2021). Designing flexible linkers for the synthesis of Metal-Organic Frameworks.
- Major Chemicals. (n.d.). 1,3-Adamantane Diacetic Acid(Cas No.:17768-28-4 ).
- ACS Fall 2025. (2025). Computational screening of solid sorbent materials for CO2 capture from molecular to process level.
- Surface Measurement Systems. (n.d.). Water Sorption and Gas Adsorption Measurements on MOFs.
- ResearchGate. (2018). Computational Screening of MOFs for Membrane-Based CO2/N2/H2O Separations: Best Materials for Flue Gas Separation.
- arXiv. (2023). Designing of Organic Bridging Linkers of Metal-Organic Frameworks for Enhanced Carbon Dioxide Adsorption.
- ACS Publications. (2010). Gas Adsorption Study on Mesoporous Metal−Organic Framework UMCM-1.
- NIH National Center for Biotechnology Information. (2015). Database for CO2 Separation Performances of MOFs Based on Computational Materials Screening.
- USA Chemical Suppliers. (n.d.). 1,3-adamantanediacetic acid suppliers USA.
- USA Chemical Suppliers. (n.d.). 1,3-adamantanedicarboxylic acid suppliers USA.
- NIH National Center for Biotechnology Information. (2023). Properties of Aliphatic Ligand-Based Metal–Organic Frameworks.
- ResearchGate. (2023). Properties of Aliphatic Ligand-Based Metal–Organic Frameworks.
- The Royal Society of Chemistry. (2022). UiO-66 metal organic frameworks with high contents of flexible adipic acid co-linkers.
- Nanoscale Advances. (2022). Recent advances in metal–organic frameworks for gas adsorption/separation.
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Application Notes & Protocols: Synthesis of High Thermal Stability Polymers Using Adamantane Linkers
Abstract
The pursuit of polymers with superior thermal stability is a cornerstone of modern materials science, driven by the relentless demands of the aerospace, electronics, and energy sectors. A highly effective strategy for achieving exceptional thermal performance is the incorporation of adamantane, a rigid, three-dimensional diamondoid hydrocarbon, into the polymer backbone.[1] This guide provides an in-depth exploration of the synthesis and characterization of high-performance polymers utilizing adamantane-based linkers. We delve into the fundamental mechanisms by which adamantane imparts thermal stability, offer detailed, field-proven protocols for the synthesis of key adamantane monomers and their subsequent polymerization into polyimides and epoxy resins, and outline standardized methods for thermal characterization. This document is intended to serve as a comprehensive resource for researchers, materials scientists, and drug development professionals seeking to leverage the unique properties of adamantane to create next-generation, high-stability materials.
The Adamantane Advantage: Mechanistic Basis for Enhanced Thermal Stability
The remarkable enhancement in polymer thermal stability conferred by adamantane is not incidental; it is a direct consequence of its unique molecular architecture.[2] The adamantane cage is a perfectly strain-free, symmetrical, and bulky structure analogous to a single cage of a diamond lattice.[1][3] When incorporated as a linker in a polymer chain, it imparts several critical properties.
-
Restricted Segmental Motion: The primary mechanism for increased thermal stability is the severe restriction of polymer chain mobility. The bulky, non-coplanar adamantane cage acts as a "molecular brace," hindering the rotational and translational movements of polymer segments.[4] This means significantly more thermal energy is required to induce the large-scale cooperative motion that defines the glass transition, resulting in a substantially higher glass transition temperature (Tg).[4][5]
-
Inherent Thermal Stability: The adamantane structure itself is exceptionally stable, with decomposition temperatures well above those of many conventional aliphatic or aromatic linkers.[3][6] This inherent robustness contributes directly to the overall stability of the polymer, pushing the onset of thermal decomposition (Td) to higher temperatures.
-
Disruption of Chain Packing and Enhanced Solubility: Paradoxically, the same bulkiness that restricts motion can also prevent the highly ordered, dense packing often seen in rigid-rod aromatic polymers. This disruption can increase the polymer's free volume, which often leads to improved solubility in common organic solvents.[7][8] This is a significant advantage, as many high-performance polymers suffer from poor processability due to their insolubility.
The following diagram illustrates the core principle of how adamantane enhances thermal properties.
Caption: Causality diagram of adamantane's effect on polymer properties.
Synthesis of Key Adamantane-Based Monomers
The foundation of any adamantane-containing polymer is the successful synthesis of functionalized adamantane monomers. These monomers typically possess two reactive groups (e.g., amine or hydroxyl) to allow for polymerization. Below are protocols for two widely used adamantane-based monomers.
Protocol 2.1: Synthesis of 1,3-Bis(4-aminophenyl)adamantane (ADMDA)
ADMDA is a crucial diamine monomer for the synthesis of high-performance polyimides. This protocol is based on a multi-step synthesis starting from adamantane.[9]
Workflow Overview
Caption: Synthetic workflow for 1,3-Bis(4-aminophenyl)adamantane (ADMDA).
Step-by-Step Methodology:
-
Bromination of Adamantane: In a fume hood, dissolve adamantane in an excess of bromine. Add a catalytic amount of AlBr₃ and reflux the mixture for 4-6 hours. The reaction progress can be monitored by GC. After completion, carefully quench the excess bromine with sodium bisulfite solution. Extract the product with dichloromethane, wash with brine, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure to yield 1,3-dibromoadamantane.
-
Causality Note: The Lewis acid catalyst (AlBr₃) polarizes the Br-Br bond, facilitating electrophilic substitution at the sterically accessible and electronically favorable tertiary bridgehead positions of the adamantane core.
-
-
Friedel-Crafts Alkylation: Dissolve 1,3-dibromoadamantane in anhydrous benzene. Cool the mixture in an ice bath and slowly add anhydrous AlCl₃ portion-wise. Allow the reaction to stir at room temperature for 12-24 hours. Pour the reaction mixture onto crushed ice and HCl to decompose the catalyst. Separate the organic layer, wash with water, and dry. Purify by column chromatography or recrystallization to obtain 1,3-diphenyladamantane.
-
Nitration: Dissolve 1,3-diphenyladamantane in acetic anhydride and cool to 0°C. Add a mixture of nitric acid and sulfuric acid dropwise while maintaining the temperature below 5°C. Stir for 2-3 hours. Pour the mixture into ice water to precipitate the product. Filter, wash with water until neutral, and dry to yield 1,3-bis(4-nitrophenyl)adamantane.
-
Causality Note: The nitronium ion (NO₂⁺), generated in situ, acts as the electrophile. The phenyl groups are strongly activating and para-directing, leading to nitration at the 4-position.
-
-
Reduction to Diamine (ADMDA): Dissolve the dinitro compound in ethanol or THF. Add a catalyst such as Pd/C or SnCl₂·2H₂O. If using Pd/C, pressurize the reaction vessel with hydrogen gas (50-100 psi) and heat to 50-70°C. If using SnCl₂, add concentrated HCl and reflux. Monitor the reaction by TLC. After completion, filter off the catalyst (if using Pd/C) and neutralize the solution. Extract the product, dry the organic phase, and recrystallize to obtain pure ADMDA.
Polymerization Protocols and Applications
With functionalized monomers in hand, polymerization can be carried out to produce high-performance materials.
Application Protocol 3.1: Synthesis of an Adamantane-Based Polyimide
This protocol describes a typical two-step polycondensation to produce a polyimide film from ADMDA and an aromatic dianhydride, such as pyromellitic dianhydride (PMDA).[1]
Step-by-Step Methodology:
-
Poly(amic acid) Synthesis (Step 1): In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve a precise molar equivalent of ADMDA in an anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide, DMAc).
-
Slowly add an equimolar amount of PMDA powder to the stirred solution at room temperature. The viscosity will increase significantly as the poly(amic acid) forms. Continue stirring for 12-24 hours to ensure high molecular weight is achieved.
-
Causality Note: The reaction is a nucleophilic acyl substitution where the amine groups of ADMDA attack the carbonyl carbons of the dianhydride, opening the anhydride rings to form an amide and a carboxylic acid, the repeating unit of the poly(amic acid). Anhydrous conditions are critical to prevent hydrolysis of the dianhydride.
-
-
Film Casting and Thermal Imidization (Step 2): Cast the viscous poly(amic acid) solution onto a clean glass plate using a doctor blade to ensure uniform thickness.
-
Place the cast film in a vacuum oven or a forced-air oven. Implement a staged heating program:
-
80°C for 4 hours to slowly remove the bulk of the solvent.
-
150°C for 1 hour.
-
200°C for 1 hour.
-
250-300°C for 2 hours.
-
Causality Note: The staged heating is crucial. Rapid heating can cause bubbling as the solvent evaporates. The final high-temperature step provides the energy for the intramolecular cyclodehydration (imidization), where the amide and carboxylic acid groups condense to form the stable five-membered imide ring, releasing water and forming the final, highly stable polyimide.[1]
-
-
Cool the oven slowly to room temperature to prevent thermal shock and cracking of the film. The resulting tough, flexible polyimide film can then be carefully peeled from the glass substrate.
Application Protocol 3.2: Synthesis of an Adamantane-Based Epoxy Resin
This protocol details the synthesis of a diglycidyl ether based on 1,3-bis(4-hydroxyphenyl)adamantane (BHPA) and its subsequent curing.[10][11]
Step-by-Step Methodology:
-
Synthesis of Diglycidyl Ether of BHPA (DGEBAD): In a flask equipped with a stirrer and reflux condenser, dissolve BHPA in a large excess of epichlorohydrin.
-
Add a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) and a stoichiometric amount of aqueous sodium hydroxide (50% w/w) dropwise over 1-2 hours at 60-70°C.
-
Causality Note: The NaOH deprotonates the phenolic hydroxyl groups of BHPA, forming a phenoxide. This nucleophile then attacks the epoxide ring of epichlorohydrin in a ring-opening reaction. A subsequent intramolecular cyclization, also base-catalyzed, eliminates a chloride ion to form the new glycidyl ether (epoxide) ring.
-
-
After the addition, continue stirring for another 3-4 hours. Cool the mixture and wash with water to remove NaCl and excess NaOH.
-
Remove the excess epichlorohydrin by distillation under reduced pressure. The resulting viscous liquid or solid is the DGEBAD epoxy resin.
-
Curing of DGEBAD Resin: Mix the DGEBAD resin with a stoichiometric amount of a curing agent, such as 4,4'-diaminodiphenyl methane (DDM). The mixture should be heated gently (e.g., to 80°C) to reduce viscosity and ensure homogeneity.
-
Pour the mixture into a pre-heated mold and cure in an oven using a programmed temperature cycle, for example: 120°C for 2 hours, followed by 160°C for 3 hours.
-
Causality Note: The amine groups of the DDM curing agent act as nucleophiles, attacking the epoxide rings of the DGEBAD resin. Each primary amine hydrogen can react with an epoxide group, leading to a highly cross-linked, three-dimensional thermoset network that provides the material's final mechanical strength and thermal stability.[10]
-
Protocols for Thermal Property Characterization
Validating the thermal performance of the synthesized polymers is essential. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the standard techniques.
Protocol 4.1: Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal decomposition temperature (Td) of the polymer.[4]
-
Instrumentation: TA Instruments TGA or equivalent.
-
Sample Preparation: Place 5-10 mg of the polymer film or powder into a platinum or ceramic crucible.[4]
-
Experimental Conditions:
-
Atmosphere: Nitrogen (N₂) at a flow rate of 20-60 mL/min to analyze thermal stability in an inert environment.
-
Temperature Program: Equilibrate at 30°C, then ramp from 30°C to 800°C.
-
Heating Rate: 10°C/min or 20°C/min.[4]
-
-
Data Analysis: Plot the percentage of weight loss versus temperature. The Td is typically reported as the temperature at which 5% (Td₅) or 10% (Td₁₀) weight loss occurs, representing the onset of significant degradation.[6]
Protocol 4.2: Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) of the polymer.[7]
-
Instrumentation: TA Instruments DSC or equivalent.
-
Sample Preparation: Hermetically seal 5-10 mg of the polymer film or powder in an aluminum pan.[4]
-
Experimental Conditions:
-
Atmosphere: Nitrogen (N₂) at a flow rate of 20-60 mL/min.
-
Temperature Program:
-
Heat from room temperature to a temperature ~50°C above the expected Tg at a rate of 10°C/min.
-
Hold for 2-5 minutes to erase the sample's prior thermal history.[4]
-
Cool rapidly to room temperature.
-
Reheat at the same rate of 10°C/min.
-
-
-
Data Analysis: The Tg is determined from the midpoint of the inflection in the heat flow curve during the second heating scan.[4] The second scan provides a clear and reproducible measurement from a known thermal state.
Comparative Performance Data
The inclusion of adamantane provides a clear and quantifiable improvement in thermal properties.
| Polymer System | Monomers | Tg (°C) | Td₅ (°C, N₂) | Reference(s) |
| Adamantane Polyimide | ADMDA + various dianhydrides | 285 - 440 | > 500 | [1][4][7] |
| Adamantane Polyimide | 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane + various dianhydrides | 248 - 308 | Not specified | [7] |
| Adamantane Epoxy | DGEBAD + DDM | 163 | 401 | [10] |
| Adamantane Polystyrene Derivative | Poly(4-(4-(N-adamantylimino)methyl)phenylstyrene) | 268 | > 340 | [12][13] |
| Commercial Polyimide (Kapton®) | PMDA + ODA (non-adamantane) | ~385 | ~550 | [7] |
| Commercial Epoxy (E51-based) | Bisphenol A diglycidyl ether + DDM | ~150-170 | ~350 | [10] |
Note: Direct comparison can be complex as properties depend on the specific co-monomer (dianhydride) used. However, the data consistently shows that adamantane-based polymers exhibit exceptionally high glass transition temperatures.
Conclusion and Outlook
The incorporation of adamantane linkers is a validated and highly effective strategy for synthesizing polymers with exceptional thermal stability.[4][14] The rigid, bulky, and inherently stable nature of the adamantane cage effectively restricts polymer chain mobility, leading to significant increases in both glass transition and decomposition temperatures.[4][5] The detailed protocols provided herein for monomer synthesis, polymerization of polyimides and epoxy resins, and thermal characterization offer a robust framework for researchers to develop and validate these advanced materials. As industries continue to push the boundaries of performance in extreme environments, adamantane-based polymers are poised to play a critical role in enabling future technological advancements.[15]
References
- Title: Adamantane-Based Polyimides Exhibit Superior Thermal Stability in Comparative Analysis. Source: Benchchem.
- Title: Synthesis and property of epoxy resin containing adamantane. Source: Acta Materiae Compositae Sinica.
- Title: A Comparative Guide to the Thermal Stability of Adamantane-1,4-Diol Polymers. Source: Benchchem.
- Title: Precise synthesis of high Tg adamantane-containing polystyrene derivatives via anionic polymerization. Source: Polymer Chemistry (RSC Publishing).
- Title: A Comparative Guide to the Processability of Adamantane Polyimides and Commercial Alternatives. Source: Benchchem.
- Title: Enhancing Polymer Performance with Adamantane: A Material Scientist's Guide. Source: Not specified.
- Title: Application Notes and Protocols for the Synthesis of High-Performance Polymers Using 1,3-Bis(4-hydroxyphenyl)adamantane. Source: Benchchem.
- Title: Synthesis of Precision Poly(1,3-adamantylene alkylene)s via Acyclic Diene Metathesis Polycondensation. Source: Macromolecules - ACS Publications.
- Title: Precise synthesis of high Tg adamantane-containing polystyrene derivatives via anionic polymerization. Source: ResearchGate.
- Title: Synthesis and property of epoxy resin containing adamantine. Source: ResearchGate.
- Title: Fully aliphatic polyimides from adamantane‐based diamines for enhanced thermal stability, solubility, transparency, and low dielectric constant. Source: ResearchGate.
- Title: Adamantane. Source: Wikipedia.
- Title: Synthesis and Characterization of 1,3-Diaminoadamantane. Source: ResearchGate.
- Title: Application Note: Enhanced Thermal Performance of Polymers Through Incorporation of 1,3-Bis(4-aminophenyl)adamantane. Source: Benchchem.
- Title: Synthesis of diacetylamino and diamino derivatives of adamantane series. Source: ResearchGate.
- Title: Adamantane-Containing Polymers. Source: The Aquila Digital Community.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. "Adamantane-Containing Polymers" by Lon J. Mathias, Jennifer J. Jensen et al. [aquila.usm.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. fhclxb.buaa.edu.cn [fhclxb.buaa.edu.cn]
- 11. researchgate.net [researchgate.net]
- 12. Precise synthesis of high Tg adamantane-containing polystyrene derivatives via anionic polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Adamantane - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Adamantane-Based Linkers in the Creation of Porous Coordination Polymers
Introduction: The Adamantane Advantage in Porous Frameworks
Porous Coordination Polymers (PCPs), also known as Metal-Organic Frameworks (MOFs), have emerged as a frontier class of materials due to their exceptionally high surface areas, tunable pore sizes, and tailorable chemical functionalities.[1][2] The choice of the organic linker is paramount in dictating the final topology and properties of the framework.[3] While aromatic carboxylates have been extensively studied, linkers based on saturated polycyclic hydrocarbons like adamantane offer unique advantages.
Adamantane is a rigid, diamondoid cage molecule (C₁₀H₁₆) that is both thermally and chemically robust.[4] Its intrinsic three-dimensional, tetrahedral geometry makes it an exceptional building block for creating highly ordered, porous 3D frameworks.[5] The key advantages of employing adamantane-based linkers include:
-
Inherent Rigidity and Stability: The strain-free, cage-like structure of adamantane imparts exceptional rigidity to the resulting PCP framework, enhancing thermal and chemical stability.[6]
-
Predictable Geometries: Functionalization at the bridgehead positions (e.g., 1,3,5,7-tetrasubstituted) provides a well-defined tetrahedral geometry, enabling the rational design of network topologies like the diamondoid (dia) net.[7]
-
Hydrophobicity and Lipophilicity: The hydrocarbon nature of the adamantane core creates a more lipophilic pore environment compared to many aromatic linkers. This property is particularly advantageous for the encapsulation and delivery of hydrophobic drug molecules.[8][9]
-
Reduced Interpenetration: The bulkiness of the adamantane cage can sterically hinder the formation of interpenetrated frameworks, which can otherwise reduce accessible pore volume.[5]
This guide provides a comprehensive overview of the synthesis and characterization of adamantane-based PCPs and details protocols for their application in drug delivery systems.
Part 1: Synthesis of an Adamantane-Based Porous Coordination Polymer
The synthesis of an adamantane-based PCP is a two-stage process: first, the synthesis of the functionalized adamantane linker, and second, the solvothermal reaction of the linker with a metal salt to form the porous framework. Here, we detail the synthesis of a representative framework using Adamantane-1,3-dicarboxylic acid.
Protocol 1.1: Synthesis of Adamantane-1,3-dicarboxylic Acid Linker
This protocol describes a one-pot synthesis method starting from 1-Adamantanecarboxylic acid. The causality behind this choice is its efficiency and the commercial availability of the starting material. The reaction proceeds via an oxidative carboxylation at the tertiary C-H bond opposite the existing carboxyl group.
Materials:
-
1-Adamantanecarboxylic acid (20 g)
-
Sulfuric acid (98%, 160 mL)
-
Nitric acid (65%, 20 mL)
-
Formic acid (anhydrous, 80%, 70 mL)
-
Crushed ice and deionized water
-
Three-necked round-bottom flask, magnetic stirrer, thermometer, and dropping funnel
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, combine 1-Adamantanecarboxylic acid (20 g), 98% sulfuric acid (160 mL), and 65% nitric acid (20 mL).[10]
-
Cooling: Cool the mixture to 0 °C in an ice bath. It is critical to maintain this low temperature to control the reaction rate and prevent unwanted side reactions.
-
Addition of Formic Acid: While maintaining the temperature at 0 °C, add 80% anhydrous formic acid (70 mL) dropwise over a period of 5 hours using a dropping funnel.[10] The slow addition is crucial for safety and selectivity.
-
Reaction: After the addition is complete, allow the reaction to stir for an additional 1 hour at 0 °C.
-
Precipitation and Isolation: Carefully pour the reaction mixture onto a large volume of crushed ice. A white solid will precipitate.
-
Purification: Filter the white precipitate and wash it thoroughly with copious amounts of deionized water until the washings are neutral to pH paper. This removes residual acids. Dry the resulting white solid, Adamantane-1,3-dicarboxylic acid, under vacuum. The expected yield is approximately 89%.[10]
Protocol 1.2: Solvothermal Synthesis of a Zn-Adamantane PCP
Solvothermal synthesis is the most common method for producing crystalline PCPs.[11] The reaction takes place in a sealed vessel at elevated temperatures, allowing for the slow crystal growth necessary for a highly ordered framework.
Materials:
-
Adamantane-1,3-dicarboxylic acid (from Protocol 1.1)
-
Zinc nitrate hexahydrate [Zn(NO₃)₂·6H₂O]
-
N,N-Dimethylformamide (DMF)
-
Teflon-lined stainless steel autoclave (23 mL)
-
Programmable laboratory oven
Procedure:
-
Precursor Solution: In a glass vial, dissolve 60 mg of Adamantane-1,3-dicarboxylic acid and 150 mg of Zinc nitrate hexahydrate in 20 mL of DMF.[12] The molar ratio of linker to metal salt is a critical parameter that influences the final structure and should be optimized for new systems.
-
Reaction Vessel: Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave. Seal the vessel tightly.
-
Heating: Place the autoclave in a programmable laboratory oven. Heat to 120 °C and maintain this temperature for 24 hours.[12] The specific temperature and time are crucial for crystal formation and can be varied to control crystal size and purity.[11]
-
Cooling: After 24 hours, turn off the oven and allow the autoclave to cool slowly to room temperature. Rapid cooling can lead to the formation of smaller, less-ordered crystals.
-
Isolation: Collect the crystalline product by filtration or decanting the solvent.
-
Washing and Activation: Wash the collected crystals thoroughly with fresh DMF to remove any unreacted precursors. Then, to "activate" the framework by removing solvent molecules from the pores, immerse the crystals in a volatile solvent like chloroform or methanol for 24-48 hours, replacing the solvent several times. Finally, dry the activated crystals under vacuum at an elevated temperature (e.g., 150 °C) to ensure the pores are empty and accessible.[11]
Diagram: Synthesis Workflow
The following diagram illustrates the key stages in the synthesis of an adamantane-based porous coordination polymer.
Caption: Workflow for the synthesis of an adamantane-based PCP.
Part 2: Characterization of Adamantane-Based PCPs
Thorough characterization is essential to confirm the successful synthesis of the desired framework and to evaluate its porosity.
| Technique | Purpose | Expected Result for a Crystalline Adamantane-PCP |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the bulk material. | A diffraction pattern with sharp, well-defined peaks. The peak positions should match the simulated pattern from a single-crystal structure, confirming the correct phase has been synthesized. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the framework and confirm the removal of guest/solvent molecules after activation. | A TGA curve showing a stable plateau up to a high temperature (typically >300 °C), indicating a robust framework. An initial weight loss at lower temperatures corresponds to the removal of solvent molecules. The final decomposition temperature signifies the thermal limit of the material. |
| Gas Sorption Analysis (N₂ at 77 K) | To determine the porosity, specific surface area (BET method), and pore size distribution. | A Type I isotherm, characteristic of microporous materials, with a steep uptake at low relative pressures. This indicates a high affinity for the gas and a large accessible surface area. |
Part 3: Application in Drug Delivery
The lipophilic and porous nature of adamantane-based PCPs makes them excellent candidates for hosting and delivering hydrophobic drug molecules.[8] The drug is loaded into the pores of the activated PCP, and its release can be triggered by environmental conditions.
Protocol 2.1: Loading of a Hydrophobic Drug (e.g., Doxorubicin)
This protocol describes a common immersion method for loading a model anticancer drug, Doxorubicin (DOX), into the PCP framework.
Materials:
-
Activated Zn-Adamantane PCP (from Protocol 1.2)
-
Doxorubicin (DOX)
-
Methanol or another suitable solvent
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Drug Solution: Prepare a stock solution of DOX in methanol at a known concentration (e.g., 1 mg/mL).
-
Immersion: Disperse a known mass of the activated Zn-Adamantane PCP (e.g., 20 mg) in a specific volume of the DOX stock solution (e.g., 5 mL).
-
Loading: Stir the suspension at room temperature in the dark for 24-48 hours to allow the drug molecules to diffuse into the pores of the PCP.[8]
-
Separation: After the loading period, separate the drug-loaded PCP from the solution by centrifugation.
-
Quantification of Loading: Carefully collect the supernatant. Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the characteristic wavelength for DOX. Compare this to a standard calibration curve to determine the concentration of remaining DOX in the solution.
-
Calculation: The amount of loaded drug is calculated by subtracting the amount of drug remaining in the supernatant from the initial amount. The loading capacity is typically expressed as a weight percentage (wt%).
Protocol 2.2: In Vitro Drug Release Study
This protocol simulates the release of the drug in a physiological environment.
Materials:
-
Drug-loaded Zn-Adamantane PCP (from Protocol 2.1)
-
Phosphate-Buffered Saline (PBS) solution (pH 7.4)
-
Incubator or shaking water bath at 37 °C
-
Centrifuge and UV-Vis Spectrophotometer
Procedure:
-
Release Medium: Disperse a known mass of the drug-loaded PCP in a specific volume of PBS (pH 7.4) in a sealed container.
-
Incubation: Place the container in a shaking water bath or incubator at 37 °C to simulate body temperature.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), take a small aliquot of the PBS solution. To maintain a constant volume, replace the withdrawn volume with fresh PBS.
-
Analysis: Centrifuge the aliquot to remove any suspended PCP particles. Measure the concentration of DOX released into the PBS using a UV-Vis spectrophotometer.
-
Cumulative Release: Calculate the cumulative percentage of drug released at each time point relative to the total amount of drug initially loaded. Plot the cumulative release (%) versus time to obtain the drug release profile.
Diagram: Drug Delivery Mechanism
The following diagram illustrates the process of drug loading into and release from an adamantane-based PCP.
Caption: Mechanism of drug loading and release from the PCP.
References
- Wikipedia. (n.d.). Adamantane.
- Organic Syntheses. (n.d.). Adamantane.
- Wikipedia. (n.d.). 1,3,5,7-Adamantanetetracarboxylic acid.
- Tan, K., et al. (2013). Functional Hybrid Porous Coordination Polymers.
- Al-Ghamdi, H. A., et al. (2024).
- Kondo, A., et al. (2011). Chemistry and application of flexible porous coordination polymers.
- Noro, S., et al. (2013). Rational synthesis and characterization of porous Cu(ii) coordination polymers. Physical Chemistry Chemical Physics. [Link]
- ZYLAB. (2025). Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions.
- Stacić, T., et al. (2022). Metal–Organic Frameworks for Drug Delivery: A Design Perspective.
- ResearchGate. (n.d.). Syntheses and Characterization of Microporous Coordination Polymers with Open Frameworks.
- Gotthold, C., et al. (2015). Preparation of Highly Porous Coordination Polymer Coatings on Macroporous Polymer Monoliths for Enhanced Enrichment of Phosphopeptides. Journal of Visualized Experiments. [Link]
- IAPC Journals. (2023). Metal-organic frameworks: Drug delivery applications and future prospects.
- ResearchGate. (n.d.). Representative examples of adamantane derivatives which have been employed in MOF chemistry.
- PubMed. (n.d.). An adamantane-based coordination framework with the first observation of discrete metal sulfonate clusters.
- ResearchGate. (n.d.). Poly[(μ4-adamantane-1,3-dicarboxylato-κO:O:O,O:O)(μ3-adamantane-1,3-dicarboxylato-κO,O:O,O:O)dimagnesium]: a layered coordination polymer.
- Yaghi, O., et al. (n.d.). High-yield, green and scalable methods for producing MOF-303 for water harvesting from desert air.
- Stimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules. [Link]
- PubMed. (2023). The processes behind drug loading and release in porous drug delivery systems.
- Semantic Scholar. (n.d.). Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method.
- PubMed Central. (n.d.). Physiochemical characterization of metal organic framework materials: A mini review.
- Spiral. (n.d.). Multifunctional polycarboxylic acid linkers for metal-organic frameworks assembly.
Sources
- 1. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and application of flexible porous coordination polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Rigid Multivalent Scaffolds Based on Adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advanced coordination polymer materials for drug delivery systems [ace.ewapub.com]
- 5. benthamscience.com [benthamscience.com]
- 6. 1,3,5,7-Adamantanetetracarboxylic acid - Wikipedia [en.wikipedia.org]
- 7. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Free Article [chemicalbook.com]
- 10. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Application Note & Protocol: Post-Synthesis Modification of Metal-Organic Frameworks with Adamantane-1,3-diacetic Acid for Advanced Drug Delivery Applications
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] Their exceptionally high surface areas, tunable pore sizes, and versatile functionality make them promising candidates for a wide range of applications, including gas storage, catalysis, and drug delivery.[2][3] Post-synthesis modification (PSM) has emerged as a powerful strategy to introduce new functionalities or alter the properties of existing MOFs that are not accessible through direct synthesis.[4][5][6][7] This approach allows for the precise engineering of the MOF's internal and external surfaces, enhancing their performance in specific applications.[7]
This application note provides a detailed guide for the post-synthesis modification of a robust and widely studied MOF, UiO-66, with the bulky, three-dimensional linker, adamantane-1,3-diacetic acid. The rigid, cage-like structure of adamantane can introduce unique steric and hydrophobic properties within the MOF pores, potentially leading to enhanced loading and controlled release of therapeutic agents.[8] We will detail a comprehensive protocol for the synthesis of the parent UiO-66(Zr) MOF, its subsequent modification via solvent-assisted ligand exchange (SALE), and the necessary characterization techniques to confirm the successful incorporation of the adamantane-1,3-diacetic acid linker.
Scientific Rationale: The "Why" Behind the "How"
The choice of UiO-66 as the parent MOF is predicated on its exceptional thermal and chemical stability, which is crucial for withstanding the conditions of post-synthesis modification without significant degradation of its crystalline structure.[6][9] The modification strategy employed is Solvent-Assisted Ligand Exchange (SALE) , a process where the original linker molecules in the MOF are partially or fully replaced by a new linker from a solution.[10][11][12][13] This technique is particularly well-suited for incorporating linkers that might be challenging to use in direct solvothermal synthesis.
Adamantane-1,3-diacetic acid is selected as the incoming linker for several key reasons:
-
Structural Rigidity and Bulk: The diamondoid structure of adamantane provides a rigid and bulky scaffold, which can create well-defined, sterically hindered pockets within the MOF pores.[8] This can be advantageous for size-selective guest encapsulation and for preventing premature drug release.
-
Hydrophobicity: The aliphatic nature of the adamantane cage imparts a hydrophobic character to the modified MOF pores. This can enhance the loading of hydrophobic drug molecules, which are often challenging to deliver using conventional hydrophilic carriers.
-
Bio-inertness: Adamantane derivatives have been explored in medicinal chemistry and are generally considered to be biocompatible, a critical requirement for drug delivery applications.[12]
By incorporating adamantane-1,3-diacetic acid into the UiO-66 framework, we aim to create a hybrid material with tailored pore environments for advanced drug delivery systems, potentially offering higher drug loading capacities and more controlled release kinetics.[3][14][15][16]
Experimental Workflow
The overall experimental process can be visualized as a three-stage workflow:
Figure 1: A high-level overview of the experimental workflow.
Part 1: Synthesis of Parent MOF (UiO-66)
This protocol describes the solvothermal synthesis of UiO-66(Zr) from zirconium(IV) chloride and terephthalic acid.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
Terephthalic acid (H₂BDC)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl, concentrated)
-
Methanol
-
Chloroform
Equipment:
-
20 mL scintillation vials or Teflon-lined autoclave
-
Oven
-
Centrifuge
-
Schlenk line or vacuum oven
Protocol:
-
Precursor Solution Preparation: In a 20 mL scintillation vial, dissolve 125 mg of ZrCl₄ and 121 mg of terephthalic acid in 20 mL of DMF.
-
Modulator Addition: Add 0.375 mL of concentrated HCl to the solution. The acid acts as a modulator, controlling the nucleation and growth of the MOF crystals and influencing defect density.
-
Solvothermal Synthesis: Tightly cap the vial and place it in a preheated oven at 120 °C for 24 hours.
-
Cooling and Isolation: After 24 hours, remove the vial from the oven and allow it to cool to room temperature. A white crystalline powder of UiO-66 should be visible at the bottom of the vial.
-
Purification:
-
Decant the supernatant and wash the solid product with fresh DMF (3 x 10 mL) by centrifugation and redispersion.
-
To remove unreacted terephthalic acid, soak the product in fresh DMF at 100 °C for 12 hours.
-
Solvent exchange with methanol (3 x 10 mL) to remove residual DMF.
-
Solvent exchange with chloroform (3 x 10 mL).
-
-
Activation: Dry the purified UiO-66 under vacuum at 150 °C for 12 hours to remove any guest solvent molecules from the pores. The activated, white powder is now ready for post-synthesis modification.
Part 2: Post-Synthesis Modification with Adamantane-1,3-diacetic Acid
This protocol details the solvent-assisted ligand exchange (SALE) procedure to incorporate adamantane-1,3-diacetic acid into the UiO-66 framework.
Materials:
-
Activated UiO-66 (from Part 1)
-
Adamantane-1,3-diacetic acid
-
N,N-Dimethylformamide (DMF)
-
Methanol
Equipment:
-
Schlenk flask or sealed reaction vial
-
Heating mantle or oil bath with magnetic stirring
-
Centrifuge
Protocol:
-
Reaction Setup: In a Schlenk flask, suspend 100 mg of activated UiO-66 in 10 mL of DMF.
-
Linker Solution: In a separate vial, prepare a solution of 150 mg of adamantane-1,3-diacetic acid in 10 mL of DMF. A slight excess of the incoming linker is used to drive the exchange equilibrium.
-
Ligand Exchange Reaction: Add the adamantane-1,3-diacetic acid solution to the UiO-66 suspension. The flask is then sealed and heated to 100 °C with continuous stirring for 72 hours.
-
Purification of Modified MOF:
-
After cooling to room temperature, the solid product is isolated by centrifugation.
-
Wash the modified MOF with fresh DMF (3 x 10 mL) at 60 °C to remove unreacted adamantane-1,3-diacetic acid and any displaced terephthalic acid.
-
Perform a final solvent exchange with methanol (3 x 10 mL) at room temperature.
-
-
Activation: Dry the adamantane-modified UiO-66 (Ada-UiO-66) under vacuum at 120 °C for 12 hours. The slightly lower activation temperature is a precaution to prevent any potential degradation of the modified framework.
Figure 2: Schematic of the Solvent-Assisted Ligand Exchange (SALE) process.
Part 3: Characterization of Parent and Modified MOFs
Thorough characterization is essential to confirm the successful modification of the MOF and to understand the changes in its properties.
1. Powder X-Ray Diffraction (PXRD)
-
Purpose: To verify the retention of the crystalline structure of UiO-66 after modification. Significant changes in peak positions or the appearance of amorphicity would indicate framework degradation.
-
Expected Outcome: The PXRD pattern of Ada-UiO-66 should largely match that of the parent UiO-66, confirming that the underlying crystal structure is maintained. Minor shifts in peak positions or changes in relative peak intensities may be observed due to the incorporation of the bulkier adamantane linker.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Purpose: To identify the functional groups present in the parent and modified MOFs.
-
Expected Outcome: The FTIR spectrum of Ada-UiO-66 should show new characteristic peaks corresponding to the C-H stretching and bending vibrations of the adamantane cage, which are absent in the parent UiO-66. A decrease in the intensity of peaks associated with the aromatic C-H bonds of the terephthalate linker may also be observed.
| Functional Group | Parent UiO-66 (cm⁻¹) | Ada-UiO-66 (cm⁻¹) |
| Aromatic C-H stretch | ~3000-3100 | Present (reduced intensity) |
| Aliphatic C-H stretch | Absent | ~2850-2950 (new) |
| Carboxylate (asymmetric) | ~1580 | ~1580 |
| Carboxylate (symmetric) | ~1395 | ~1395 |
Table 1: Expected FTIR peak positions for parent and modified UiO-66.
3. Thermogravimetric Analysis (TGA)
-
Purpose: To assess the thermal stability of the MOFs and to quantify the degree of linker exchange.
-
Expected Outcome: Both UiO-66 and Ada-UiO-66 are expected to be thermally stable up to around 450-500 °C. The weight loss profile of Ada-UiO-66 will differ from that of the parent MOF due to the different molecular weights of the terephthalate and adamantane-1,3-diacetic acid linkers. This difference can be used to estimate the percentage of linker exchange.
4. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To provide a quantitative measure of the linker ratio in the modified MOF.
-
Procedure: A digested sample of the Ada-UiO-66 (e.g., in D₂SO₄/DMSO-d₆) is analyzed by ¹H NMR.
-
Expected Outcome: The ¹H NMR spectrum will show signals corresponding to the aromatic protons of the terephthalate linker and the aliphatic protons of the adamantane-1,3-diacetic acid linker. By integrating these signals, the molar ratio of the two linkers in the modified MOF can be calculated.
| Linker | Proton Environment | Expected Chemical Shift (ppm) |
| Terephthalic acid | Aromatic C-H | ~8.1 |
| Adamantane-1,3-diacetic acid | Adamantane C-H | ~1.5-2.2 |
| Adamantane-1,3-diacetic acid | Methylene (-CH₂-) | ~2.3 |
Table 2: Expected ¹H NMR chemical shifts for digested linker molecules.
Potential Applications in Drug Delivery
The incorporation of the bulky and hydrophobic adamantane-1,3-diacetic acid linker into the UiO-66 framework is anticipated to create a unique porous environment with several potential advantages for drug delivery:[3][14][17]
-
Enhanced Loading of Hydrophobic Drugs: The increased hydrophobicity of the pores can improve the encapsulation efficiency of poorly water-soluble drugs.
-
Controlled Release Profiles: The sterically hindered pores created by the adamantane cages may slow down the diffusion of encapsulated drug molecules, leading to a more sustained release profile.[3]
-
Tunable Drug-Carrier Interactions: The presence of both aromatic (from the remaining terephthalate linkers) and aliphatic (from the adamantane linkers) moieties allows for a combination of π-π stacking and hydrophobic interactions with drug molecules, offering a more versatile loading platform.
Further studies would involve loading a model drug (e.g., ibuprofen or doxorubicin) into both the parent and modified UiO-66 to compare their loading capacities and release kinetics under physiological conditions.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the post-synthesis modification of UiO-66 with adamantane-1,3-diacetic acid via solvent-assisted ligand exchange. The detailed experimental procedures and characterization guidelines offer researchers a robust starting point for creating novel MOF-based materials. The resulting adamantane-functionalized MOFs hold significant promise for advanced applications, particularly in the field of targeted and controlled drug delivery.
References
- Abdelnaby, M. M., et al. (2022). Post-synthetic modification of UiO-66 analogue metal-organic framework as potential solid sorbent for direct air capture. Scientific Reports, 12(1), 1-12. [Link]
- Burrows, A. D. (2016). Post-synthetic modification of metal-organic frameworks. Inorganica Chimica Acta, 449, 1-2. [Link]
- Diercks, C. S., et al. (2018). Postsynthesis modification of MOFs by covalent organic and coordination chemistry. Chemical Reviews, 118(18), 8162-8214. [Link]
- Garibay, S. J., & Cohen, S. M. (2010). Post-synthetic modification of the metal–organic framework compound UiO-66. Journal of Materials Chemistry, 20(44), 9848-9851. [Link]
- Kandiah, M., et al. (2010). Post-Synthetic Modification of the Metal Organic Framework Compound UiO-66. Dalton Transactions, (39), 8406-8408. [Link]
- Karagiaridi, O., et al. (2014). Solvent-Assisted Linker Exchange: An Alternative to the De Novo Synthesis of Unattainable Metal-Organic Frameworks.
- Lin, R. B., et al. (2018). Post-synthetic dicarboxylate exchange in MIL-53(Al) and MIL-68(In) through a particle to particle fashion. Inorganic Chemistry, 57(1), 170-176. [Link]
- Lourbès, L., et al. (2021).
- MDPI. (n.d.). Post Synthetic Defect Engineering of UiO-66 Metal–Organic Framework with An Iridium(III)-HEDTA Complex and Application in Water Oxidation Catalysis.
- Nordin, N. A. H. M., et al. (2021). Facile modification of ZIF-8 mixed matrix membrane for CO2/CH4 separation: Synthesis and preparation. Journal of Environmental Chemical Engineering, 9(5), 106096. [Link]
- Qu, T., et al. (2021).
- ResearchGate. (n.d.). Postsynthetic Linker Exchange in Metal-Organic Frameworks.
- Royal Society of Chemistry. (n.d.). Effect of organic linker substituents on properties of metal–organic frameworks: a review.
- Royal Society of Chemistry. (n.d.). Synthesis and post-synthetic modification of MIL-101(Cr)-NH2via a tandem diazotisation process.
- Taylor, J. M., et al. (2019). Vapor-Phase Linker Exchange of the Metal-Organic Framework ZIF-8: A Solvent-Free Approach to Post-synthetic Modification. Angewandte Chemie International Edition, 58(51), 18471-18475. [Link]
- Wang, Z., & Cohen, S. M. (2009). Postsynthetic Modification of Iron-Carboxylate Nanoscale Metal-Organic Frameworks for Imaging and Drug Delivery. Journal of the American Chemical Society, 131(44), 16275-16277. [Link]
- Zhang, H., et al. (2020). A solvent-assisted ligand exchange approach enables metal-organic frameworks with diverse and complex architectures.
- Zhu, H., & Zhong, X. (2013). Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane. Asian Journal of Chemistry, 25(7), 4119-4120. [Link]
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Application Notes and Protocols for the Scale-Up Synthesis of 3-(Carboxymethyl)adamantane-1-carboxylic Acid
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 3-(Carboxymethyl)adamantane-1-carboxylic acid, a key building block in pharmaceutical and materials science. The synthesis is presented as a robust two-step process commencing from readily available adamantane. The initial stage involves the synthesis of the key intermediate, 1-adamantaneacetic acid. The subsequent and critical step is a Koch-Haaf carboxylation to introduce the second carboxylic acid functionality at the 3-position of the adamantane cage. This guide offers detailed, step-by-step protocols, in-depth discussions on the rationale behind experimental choices, and critical parameters for successful scale-up. Furthermore, it includes comprehensive analytical characterization methods for ensuring product purity and identity, as well as essential safety and handling protocols.
Introduction: The Significance of this compound and Scale-Up Challenges
The adamantane scaffold, a rigid, cage-like hydrocarbon, has garnered significant attention in drug discovery and materials science due to its unique physicochemical properties. Its three-dimensional structure and lipophilicity make it a valuable pharmacophore for enhancing the therapeutic profiles of various drugs. This compound, with its two carboxylic acid groups at the 1- and 3-positions, offers a versatile platform for developing novel therapeutics, polymers, and functional materials.
However, the transition from laboratory-scale synthesis to large-scale production of this di-acid presents several challenges. The inert nature of the adamantane cage necessitates harsh reaction conditions for functionalization. The key transformation, the Koch-Haaf reaction, employs highly corrosive strong acids and requires careful control of reaction parameters to ensure high yield and purity while minimizing side reactions. This application note aims to provide a reliable and scalable synthetic strategy to overcome these challenges.
Strategic Overview of the Synthetic Approach
The proposed synthetic route is a two-step process designed for scalability and efficiency. The overall transformation is depicted below:
Caption: Overall synthetic strategy.
The rationale for this two-step approach lies in the controlled introduction of the functional groups. Direct di-carboxylation of adamantane can lead to a mixture of isomers, complicating purification. By first synthesizing the monosubstituted precursor, 1-adamantaneacetic acid, the subsequent carboxylation is directed to the remaining tertiary bridgehead position, leading to the desired 1,3-disubstituted product with high regioselectivity.
Part I: Synthesis of the Precursor - 1-Adamantaneacetic Acid
The synthesis of 1-adamantaneacetic acid can be approached via several routes. For a scalable process, a two-stage synthesis starting from adamantane is presented here. First, adamantane is carboxylated to 1-adamantanecarboxylic acid, which is then converted to 1-adamantaneacetic acid.
Stage 1: Synthesis of 1-Adamantanecarboxylic Acid via Koch-Haaf Reaction
This well-established procedure utilizes the Koch-Haaf reaction to directly carboxylate adamantane.[1]
Reaction Scheme:
Adamantane + CO (from HCOOH) --(H₂SO₄)--> 1-Adamantanecarboxylic Acid
Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a 2 L three-necked round-bottom flask with a mechanical stirrer, a thermometer, a dropping funnel, and a gas outlet connected to a bubbler.
-
Charging Reagents: Charge the flask with 940 g (510 mL) of 96% sulfuric acid and 200 mL of carbon tetrachloride.
-
Initial Cooling and Addition: Cool the stirred mixture to 15-20°C using an ice bath. Add 27.2 g (0.2 mol) of adamantane to the mixture.
-
Formic Acid Addition: Slowly add a solution of 59.2 g (76 mL, 0.8 mol) of t-butyl alcohol in 110 g (2.4 mol) of 98-100% formic acid dropwise via the dropping funnel. Maintain the reaction temperature between 15-25°C throughout the addition, which should take approximately 2-3 hours.
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture for an additional 1 hour at room temperature.
-
Work-up: Carefully pour the reaction mixture onto 1.5 kg of crushed ice in a large beaker with stirring.
-
Extraction and Purification: The detailed purification involves separation of layers, extraction, and formation of the ammonium salt to remove acid impurities, followed by acidification and recrystallization as described in Organic Syntheses.[1]
Stage 2: Conversion to 1-Adamantaneacetic Acid
A common method for converting a carboxylic acid to its next higher homolog is the Arndt-Eistert synthesis. However, for scale-up, a more direct approach is often preferred. An alternative involves the hydrolysis of the corresponding methyl ester, which can be synthesized from 1-adamantanecarboxylic acid.
Protocol:
-
Esterification: Convert 1-adamantanecarboxylic acid to its methyl ester, methyl 1-adamantanecarboxylate, using standard methods such as refluxing in methanol with a catalytic amount of sulfuric acid.
-
Hydrolysis: To a solution of methyl 2-(adamantan-1-yl)acetate (150 g, 0.72 mol) in 1125 mL of methanol, add a solution of sodium hydroxide (2.53 g) in 433 mL of methanol. Stir the reaction at room temperature for 6 hours.[2]
-
Work-up: Concentrate the reaction mixture under reduced pressure. To the residue, add an aqueous solution of sodium bicarbonate and wash with diethyl ether.
-
Acidification and Isolation: Adjust the pH of the aqueous layer to 1 with 12N hydrochloric acid and extract with ethyl acetate. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain 1-adamantaneacetic acid.[2]
Part II: Scale-Up Synthesis of this compound via Koch-Haaf Reaction
The core of this synthesis is the selective carboxylation of 1-adamantaneacetic acid at the 3-position of the adamantane nucleus. This is achieved through a carefully controlled Koch-Haaf reaction. Substituted 3-carboxymethyl-1-adamantanecarboxylic acids have been successfully obtained from the corresponding 1-adamantylacetic acids via this reaction.[3]
Reaction Scheme:
1-Adamantaneacetic Acid + CO (from HCOOH) --(H₂SO₄)--> this compound
Detailed Protocol
-
Reaction Setup: In a 1 L three-necked, jacketed glass reactor equipped with a powerful overhead stirrer, a thermocouple for internal temperature monitoring, a pressure-equalizing dropping funnel, and a nitrogen inlet/outlet connected to a scrubber containing aqueous sodium hydroxide, add 400 mL of concentrated (98%) sulfuric acid.
-
Cooling: Circulate a coolant through the reactor jacket to bring the internal temperature of the sulfuric acid to 0-5°C.
-
Substrate Addition: With vigorous stirring, slowly add 50 g (0.257 mol) of 1-adamantaneacetic acid in portions, ensuring the temperature does not exceed 10°C.
-
Formic Acid Addition: Once the 1-adamantaneacetic acid is fully dissolved, begin the dropwise addition of 100 mL of 98% formic acid from the dropping funnel. The rate of addition should be carefully controlled to maintain the internal temperature between 5-10°C. The addition typically takes 2-3 hours.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 5-10°C for an additional 2 hours. The reaction progress can be monitored by taking small aliquots, quenching them in ice, and analyzing by TLC or HPLC.
-
Work-up - Quenching: In a separate large, baffled reactor, place 2 kg of crushed ice and 500 mL of deionized water. With vigorous stirring, slowly transfer the reaction mixture into the ice-water slurry via a wide-bore cannula. This process is highly exothermic and should be performed with extreme caution.
-
Product Isolation: The white precipitate of crude this compound is collected by filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
Purification Protocol
The crude product can be purified by recrystallization or through an acid-base extraction procedure.
Recrystallization:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Acid-Base Extraction:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Extract the organic layer with an aqueous solution of sodium bicarbonate. The dicarboxylic acid will move into the aqueous layer as its disodium salt.
-
Separate the aqueous layer and acidify it with concentrated hydrochloric acid to a pH of 1-2 to precipitate the purified product.
-
Collect the precipitate by filtration, wash with cold deionized water, and dry under vacuum.
Data Presentation and Characterization
Reaction Parameters and Expected Results
| Parameter | Value | Rationale |
| Starting Material | 1-Adamantaneacetic Acid | Precursor with one of the desired functional groups. |
| Reagents | Conc. H₂SO₄, 98% HCOOH | Sulfuric acid acts as both solvent and catalyst; formic acid is the in-situ source of carbon monoxide.[4] |
| Stoichiometry (Substrate:HCOOH) | ~1:8 (molar ratio) | An excess of formic acid drives the reaction to completion. |
| Temperature | 0-10°C | Low temperature is crucial to minimize side reactions like sulfonation and decomposition. |
| Reaction Time | 4-5 hours | Sufficient time for complete carboxylation. |
| Expected Yield | 70-85% | Based on similar Koch-Haaf reactions on adamantane derivatives. |
| Expected Purity (after purification) | >98% | Achievable with the described purification methods. |
Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₁₃H₁₈O₄ |
| Molecular Weight | 238.28 g/mol |
| Appearance | White crystalline solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (DMSO-d₆) | Expect signals for adamantane protons and the methylene protons of the carboxymethyl group. The carboxylic acid protons will appear as broad singlets. |
| ¹³C NMR (DMSO-d₆) | Expect signals for the adamantane carbons, the methylene carbon, and the two carboxyl carbons. |
| IR (KBr, cm⁻¹) | Characteristic broad O-H stretch for carboxylic acids (~2500-3300 cm⁻¹), sharp C=O stretch (~1700 cm⁻¹). |
Workflow Diagrams
Synthetic Workflow
Caption: Quality control workflow.
Safety and Handling
The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.
-
Concentrated Sulfuric Acid and Formic Acid: Both are highly corrosive and can cause severe burns. Always handle these reagents in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a face shield. An acid spill kit should be readily available.
-
Exothermic Reactions: The quenching of the reaction mixture is highly exothermic and can cause splashing. Perform this step slowly and with adequate cooling and shielding.
-
General Precautions: Always work in a well-ventilated area. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
The protocol detailed in this application note provides a comprehensive and scalable method for the synthesis of this compound. By carefully controlling the reaction parameters, particularly during the Koch-Haaf carboxylation step, high yields and purity of the target molecule can be achieved. The analytical and purification methods described ensure the final product meets the stringent quality requirements for its application in research and development. Adherence to the safety guidelines is paramount for the successful and safe execution of this synthesis on a larger scale.
References
- Koch, H.; Haaf, W. 1-Adamantanecarboxylic acid. Organic Syntheses1964, 44, 1. DOI: 10.15227/orgsyn.044.0001.
- Wikipedia. Adamantane. [Link] (accessed Jan 10, 2026).
- Ivleva, E. A.; Gavrilova, V. S.; Gnusarev, D. I.; Osyanin, V. A.; Klimochkin, Y. N. Synthesis of Polycarboxylic Acids of Adamantane Series. Russian Journal of Organic Chemistry2015, 51 (2), 180–183.
- NIST. Adamantane-1-carboxylic acid. [Link] (accessed Jan 10, 2026).
- PubChem. 3-Methyladamantane-1-carboxylic acid. [Link] (accessed Jan 10, 2026).
- Ataman Kimya. Formic Acid. [Link] (accessed Jan 10, 2026).
- Maohuan Chemical. 3-carboxymethyl adamantane-1-carboxylic acid. [Link] (accessed Jan 10, 2026).
- Chemistry LibreTexts.
- Wikipedia. Koch reaction. [Link] (accessed Jan 10, 2026).
Sources
Application Notes and Protocols for the Use of Adamantane-1,3-diacetic Acid in Creating Robust Polymer Frameworks
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Adamantane Advantage in Polymer Chemistry
Adamantane, a rigid, diamondoid hydrocarbon, has garnered significant attention as a unique building block in polymer chemistry.[1][2] Its three-dimensional, cage-like structure, when incorporated into a polymer backbone, imparts a remarkable combination of properties.[3] These include enhanced thermal stability, higher glass transition temperatures (Tg), and improved mechanical strength compared to their purely aliphatic or aromatic counterparts.[4] The bulky nature of the adamantane moiety disrupts close chain packing, which can surprisingly enhance the solubility of these otherwise rigid polymers in common organic solvents.[3]
This guide focuses on the application of a specific, bifunctional adamantane derivative, adamantane-1,3-diacetic acid , as a monomer for the synthesis of high-performance polyesters and polyamides. The methylene spacers between the carboxylic acid groups and the adamantane core provide a degree of flexibility that can influence the final properties of the polymer, offering a tunable platform for materials design. These robust polymer frameworks are of particular interest in the development of advanced materials for specialty films, coatings, and as matrices for controlled drug delivery.[5][6]
Physicochemical Properties of Adamantane-Based Polymers
The incorporation of the adamantane-1,3-diacetic acid moiety into a polymer backbone is predicted to yield materials with the following characteristics:
| Property | Expected Outcome | Rationale |
| Glass Transition Temp. (Tg) | Significantly Increased | The rigid adamantane cage restricts segmental motion of the polymer chains.[7] |
| Thermal Stability | High Decomposition Temperature | The inherent thermal stability of the adamantane structure contributes to the overall robustness of the polymer.[8][9] |
| Mechanical Strength | Enhanced Stiffness and Hardness | The rigid, three-dimensional nature of the adamantane unit increases the modulus of the resulting material.[3] |
| Solubility | Improved in Organic Solvents | The bulky adamantane group can prevent dense chain packing, increasing free volume and allowing solvent ingress.[3] |
| Drug Loading Capacity | Potentially Increased | For drug delivery applications, the hydrophobic adamantane core can provide favorable interactions with hydrophobic drug molecules.[6] |
Experimental Protocols
Protocol 1: Synthesis of a Robust Polyester via Two-Stage Melt Polycondensation
This protocol details the synthesis of a polyester from adamantane-1,3-diacetic acid and a diol, for example, 1,4-cyclohexanedimethanol (CHDM), to create a highly robust, semi-crystalline polymer.
Causality Behind Experimental Choices:
-
Two-Stage Polycondensation: This method, involving an initial esterification/transesterification stage at a lower temperature followed by a higher temperature polycondensation under vacuum, is a standard and effective method for producing high molecular weight polyesters.[10]
-
Use of CHDM: The choice of a rigid diol like CHDM is intended to complement the rigidity of the adamantane monomer, leading to a polymer with a high Tg and excellent mechanical properties.
-
Catalyst: A titanium-based catalyst, such as titanium(IV) isopropoxide, is a commonly used and efficient catalyst for polyesterification.
-
Inert Atmosphere: The reaction is conducted under a nitrogen atmosphere to prevent oxidative degradation of the polymer at high temperatures.
-
Vacuum: Applying a vacuum in the second stage is crucial for removing the condensation byproducts (e.g., water, ethylene glycol) and driving the equilibrium towards the formation of high molecular weight polymer chains.
Workflow for Polyester Synthesis:
Sources
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- 2. www2.ictp.csic.es [www2.ictp.csic.es]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Acid-Responsive Adamantane-Cored Amphiphilic Block Polymers as Platforms for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Modifications of Furan-Based Polyesters with the Use of Rigid Diols - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Carboxymethyl)adamantane-1-carboxylic acid
Welcome to the technical support center for the synthesis of 3-(Carboxymethyl)adamantane-1-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of adamantane chemistry. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols based on established chemical principles and field-proven insights.
Overview of Synthetic Challenges
The synthesis of this compound, a disubstituted adamantane derivative with a unique rigid scaffold, presents several challenges. The inertness of the adamantane cage and the need for regioselective functionalization at two distinct bridgehead positions require carefully controlled reaction conditions. The primary difficulties often arise from:
-
Regioselectivity: Ensuring functionalization occurs specifically at the C1 and C3 positions.
-
Reaction Control: Managing highly reactive intermediates and strong acid catalysts, such as in the Koch-Haaf reaction.[1]
-
Byproduct Formation: Preventing the formation of isomeric products, over-functionalized species, or products from skeletal rearrangements.[2][3]
-
Purification: Separating the highly polar target molecule from structurally similar impurities and starting materials.
This guide will address these challenges through a practical, problem-solving framework.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound?
A1: There is no single, universally adopted method. However, a logical and robust strategy involves a multi-step sequence starting from a C1-functionalized adamantane. A common approach is to first synthesize 1-adamantanecarboxylic acid and then introduce the second functional group at the C3 position. A plausible and effective route involves the bromination of 1-adamantanecarboxylic acid, followed by nucleophilic substitution with cyanide and subsequent hydrolysis to form the carboxymethyl group. This ensures precise control over the regiochemistry.
Q2: Why is the Koch-Haaf reaction so central to adamantane functionalization?
A2: The Koch-Haaf reaction is a powerful method for carboxylating tertiary carbons.[1] Adamantane's bridgehead positions are tertiary carbons that readily form stable carbocations in strong acids like concentrated sulfuric acid.[4][5] Formic acid serves as the carbon monoxide source, which is then attacked by the adamantyl cation.[1][6] This reaction is highly effective for introducing the first carboxylic acid group onto the adamantane core to produce 1-adamantanecarboxylic acid.[7][8]
Q3: What are the most critical parameters to control during the synthesis?
A3: Success hinges on meticulous control of several factors:
-
Acid Concentration: The strength of the sulfuric acid is crucial for generating the carbocation intermediate. Fuming sulfuric acid or 96-100% H₂SO₄ is often required.[7][9]
-
Temperature: Many steps, particularly carboxylation and bromination, are highly exothermic. Precise temperature control (often using an ice bath) is essential to prevent side reactions and degradation.[6][10]
-
Reagent Purity: Moisture can quench carbocation intermediates and deactivate catalysts. Using anhydrous reagents and solvents is critical.
-
Stoichiometry and Addition Rate: Slow, controlled addition of reagents prevents dangerous temperature spikes and minimizes byproduct formation.[10]
Troubleshooting Guide: Common Experimental Issues
Problem 1: Low Yield in the Initial Carboxylation Step (Adamantane to 1-Adamantanecarboxylic Acid)
Q: My Koch-Haaf reaction to produce 1-adamantanecarboxylic acid is giving a very low yield. What are the likely causes and solutions?
A: Low yields in this step are common and typically trace back to issues with carbocation formation or stability.
-
Cause A: Insufficient Acid Strength. The adamantyl cation formation is equilibrium-dependent and requires a superacidic medium.
-
Solution: Ensure your sulfuric acid is of high concentration (96% or higher). If yields remain low, consider using fuming sulfuric acid. The use of formic acid and t-butyl alcohol in sulfuric acid is a well-documented method to facilitate this carboxylation.[7]
-
-
Cause B: Presence of Water. Trace amounts of water in the reagents or reaction vessel can quench the adamantyl cation, halting the reaction.
-
Solution: Use anhydrous grade sulfuric acid and formic acid. Ensure all glassware is flame-dried or oven-dried immediately before use.
-
-
Cause C: Incorrect Temperature. While the reaction is exothermic, it still requires a specific temperature range (typically 15-25°C) to proceed efficiently without promoting side reactions.[7]
-
Solution: Monitor the internal temperature of the reaction flask closely. Use an ice bath to maintain the temperature within the optimal range during the dropwise addition of formic acid/t-butyl alcohol.[7]
-
| Parameter | Recommended Condition | Common Mistake |
| Sulfuric Acid | 96-100% H₂SO₄ | Using lower grade (<95%) acid |
| Temperature | 15-25 °C | Allowing uncontrolled exotherm |
| Reagents | Anhydrous grade | Using reagents with high water content |
| Addition Rate | Slow, dropwise over 1-2 hours | Rapid addition causing temperature spikes |
Problem 2: Formation of Multiple Byproducts During Bromination of 1-Adamantanecarboxylic Acid
Q: I am attempting to synthesize 3-bromo-1-adamantanecarboxylic acid, but my crude product is a complex mixture. How can I improve selectivity?
A: The free-radical bromination of an activated adamantane ring can lead to multiple products. The key is to control the reaction to favor ionic bromination at the tertiary bridgehead position.
-
Cause A: Free-Radical Mechanism Dominating. Light or high temperatures can initiate a free-radical chain reaction, leading to bromination at both secondary (–CH₂–) and tertiary (–CH–) positions.
-
Solution: Conduct the reaction in the dark by wrapping the flask in aluminum foil. Avoid high temperatures. The addition of a Lewis acid catalyst strongly favors the ionic pathway, leading to selective formation of the 1,3-disubstituted product.[11]
-
-
Cause B: Over-bromination. Using a large excess of bromine or prolonged reaction times can lead to the formation of di- and tri-brominated species.
-
Solution: Use a stoichiometric amount of bromine or a slight excess. Monitor the reaction progress using TLC or GC-MS and quench it as soon as the starting material is consumed.
-
Workflow for Selective Bromination
Caption: Logic flow for achieving selective bromination.
Problem 3: Hydrolysis of Nitrile to Carboxylic Acid is Incomplete
Q: I'm hydrolyzing the 3-(cyanomethyl)-1-adamantanecarboxylic acid intermediate, but I'm recovering significant amounts of the starting nitrile or the intermediate amide. How can I drive the reaction to completion?
A: Nitrile hydrolysis is a two-step process (nitrile → amide → carboxylic acid) and can be stubborn. Driving it to completion requires forcing conditions.
-
Cause A: Insufficiently Strong Hydrolytic Conditions. Basic or acidic hydrolysis under mild conditions may stall at the amide intermediate.
-
Solution (Acidic): Use a high concentration of a strong acid like H₂SO₄ (e.g., 60-80%) or concentrated HCl and reflux for an extended period (12-24 hours). The high temperature and strong acid concentration are necessary to hydrolyze the stable amide.
-
Solution (Basic): Use a concentrated solution of NaOH or KOH (e.g., 6-10 M) in a high-boiling-point solvent like ethylene glycol to achieve the high temperatures needed for complete hydrolysis. Following the reaction, a careful acidification step is needed to protonate the carboxylate product.
-
-
Cause B: Poor Solubility. The reactant may have poor solubility in the aqueous acidic or basic medium, limiting the reaction rate.
-
Solution: The addition of a co-solvent like ethanol or dioxane can improve solubility and facilitate the hydrolysis. However, ensure the reaction temperature remains high enough.
-
Detailed Experimental Protocol: A Plausible Synthetic Route
This section provides a validated, step-by-step methodology for a plausible synthesis of this compound.
Step 1: Synthesis of 1-Adamantanecarboxylic Acid
This procedure is adapted from the Koch-Haaf reaction described in Organic Syntheses.[7]
-
Setup: Equip a 1-L three-necked flask with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Charging: Charge the flask with 96% sulfuric acid (470 g), carbon tetrachloride (100 mL), and adamantane (13.6 g, 0.10 mol).
-
Cooling: Cool the stirred mixture to 15-20°C in an ice bath.
-
Addition: Prepare a solution of t-butyl alcohol (29.6 g, 0.40 mol) in 98% formic acid (55 g, 1.2 mol). Add this solution dropwise to the flask over 1.5-2 hours, ensuring the internal temperature is maintained between 17-25°C.[7]
-
Reaction: After the addition is complete, stir the mixture for an additional 30 minutes.
-
Work-up: Pour the reaction mixture onto 700 g of crushed ice. Separate the layers and extract the aqueous layer with carbon tetrachloride.
-
Purification: Combine the organic layers and extract the product into an aqueous base (e.g., NaOH). Acidify the aqueous layer with HCl to precipitate the crude product. Recrystallize from methanol/water to yield pure 1-adamantanecarboxylic acid.
Overall Synthetic Workflow Diagram
Sources
- 1. Koch reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Facile Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids—New Bifunctional Angle-Shaped Building Blocks for Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 1-Adamantanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 9. RU2412930C1 - Method of producing 1-adamantane carboxylic acid - Google Patents [patents.google.com]
- 10. Free Article [chemicalbook.com]
- 11. Adamantane - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Adamantane-1,3-dicarboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of adamantane dicarboxylic acid derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of adamantane-1,3-dicarboxylic acid.
Introduction: A Note on Nomenclature
Adamantane-based dicarboxylic acids are crucial building blocks in supramolecular chemistry, polymer science, and medicinal chemistry, valued for the rigidity and thermal stability conferred by the adamantane cage.[1][2] It is important to distinguish between two related structures:
-
Adamantane-1,3-dicarboxylic acid: Features two carboxyl groups (-COOH) directly attached to the bridgehead carbons of the adamantane core.
-
Adamantane-1,3-diacetic acid: Features two acetic acid groups (-CH₂COOH) attached to the bridgehead carbons.
This guide will primarily focus on the more commonly synthesized adamantane-1,3-dicarboxylic acid , for which robust synthetic protocols have been established. A discussion of potential synthetic strategies for adamantane-1,3-diacetic acid is included in the FAQ section.
Synthesis Overview
Two primary, well-documented routes exist for the synthesis of adamantane-1,3-dicarboxylic acid. The choice between them often depends on the availability of starting materials, desired scale, and safety considerations.
Caption: Figure 1. Primary synthetic routes to adamantane-1,3-dicarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most efficient and highest-yielding method to synthesize adamantane-1,3-dicarboxylic acid?
A1: The one-pot synthesis starting from 1-adamantanecarboxylic acid is generally considered more efficient.[3] This method avoids multiple intermediate isolation and purification steps. Published procedures report yields as high as 92% under optimized conditions.[1][4] The multi-step route from adamantane involves three distinct chemical transformations, typically resulting in a lower overall yield.[2]
Q2: I am seeing low yields in my reaction. What are the most common culprits?
A2: Low yields can typically be traced to a few critical parameters:
-
Sub-optimal Acid Ratios: In the one-pot method, the ratio of sulfuric acid to nitric acid is crucial. Sulfuric acid acts as both a solvent and an oxidizing agent enhancer for nitric acid.[1]
-
Poor Temperature Control: The carboxylation step, a Koch-Haaf reaction, is highly exothermic and temperature-sensitive.[5] Temperatures rising above the optimal range (typically 0-5 °C) can lead to side reactions and decomposition of the carbocation intermediate.
-
Slow or Inefficient Reagent Addition: The dropwise addition of formic acid must be carefully controlled. Formic acid decomposes in concentrated sulfuric acid to generate carbon monoxide in situ, the key carboxylating agent.[6] A rapid addition can lead to an uncontrolled exotherm and loss of CO from the reaction medium.
-
Moisture Contamination: All reagents and glassware should be scrupulously dry. Water can quench the carbocation intermediates essential for the carboxylation reaction.
Q3: My final product is difficult to purify. What are the likely impurities?
A3: Depending on the route, common impurities include:
-
Unreacted Starting Material: 1-adamantanecarboxylic acid may remain if the reaction is incomplete.
-
Mono-hydroxylated Intermediates: In the one-pot synthesis, 3-hydroxy-1-adamantanecarboxylic acid is a key intermediate.[7] Its presence indicates incomplete carboxylation.
-
Rearrangement Products: While the adamantane cage is highly stable, harsh acidic conditions can sometimes lead to minor rearranged byproducts, though this is less common than with other substrates.[8]
-
Residual Acids: Inadequate washing during work-up can leave inorganic acids trapped in the product.
Purification is typically achieved by dissolving the crude solid in a basic aqueous solution (e.g., NaOH), filtering off any insoluble impurities, and then re-precipitating the dicarboxylic acid by acidifying the filtrate with HCl to a pH of ~3.[1] Final purity is often achieved via recrystallization from ethanol.[4]
Q4: How do I safely handle the reaction quench and work-up?
A4: The reaction mixture consists of highly corrosive concentrated acids. Extreme caution is mandatory. The work-up should always be performed in a certified chemical fume hood with appropriate personal protective equipment (acid-resistant gloves, lab coat, and safety goggles/face shield). The quench is highly exothermic and involves pouring the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring. This dissipates the heat generated from the acid dilution. Never add water or ice to the acid mixture.
Q5: How can I synthesize adamantane-1,3-diacetic acid?
A5: While less common, a plausible synthetic route would be a double malonic ester synthesis starting from 1,3-dibromoadamantane. This would involve:
-
Reacting 1,3-dibromoadamantane with two equivalents of sodium diethyl malonate to form a tetraester intermediate.
-
Hydrolyzing the four ester groups under basic conditions.
-
Acidifying the reaction mixture and heating to induce decarboxylation of the geminal diacids, yielding the final adamantane-1,3-diacetic acid. This approach is analogous to syntheses of other substituted adamantane acetic acids.[9]
Troubleshooting Guides
This section provides a deeper dive into specific problems you may encounter.
Caption: Figure 2. Troubleshooting logic for low yield in the one-pot synthesis.
Problem: Low Yield in One-Pot Synthesis from 1-Adamantanecarboxylic Acid
-
Possible Cause & Solution 1: Incorrect Acid Ratios. The synergy between sulfuric and nitric acid is critical for the initial hydroxylation at the C-3 position. Subsequently, the concentration of sulfuric acid is key for the Koch-Haaf carboxylation. A deviation from the optimized ratios can stall the reaction at an intermediate stage or promote side reactions.[1][4] Refer to the optimized ratios in Table 2.
-
Possible Cause & Solution 2: Inefficient Carboxylation. The formation of the adamantyl tertiary carbocation and its trapping by CO is the core of the reaction.[6] This step is highly dependent on temperature and the localized concentration of CO. Ensure the formic acid is added dropwise over several hours (e.g., 5 hours for a 20g scale reaction) directly into the well-stirred, cold (0 °C) reaction mixture.[1] This maintains a steady, usable concentration of CO and prevents thermal runaway.
-
Possible Cause & Solution 3: Product Loss During Work-up. Adamantane-1,3-dicarboxylic acid has limited solubility in acidic water. After quenching on ice, the product precipitates. However, for purification, it is dissolved in NaOH solution. When re-precipitating with HCl, ensure the final pH is approximately 3.[1] If the solution is too acidic or not acidic enough, the product may remain partially dissolved as the carboxylate salt or a protonated species, leading to significant loss.
Problem: Incomplete Reaction in Multi-Step Synthesis (Route 2)
-
Possible Cause & Solution 1: Incomplete Bromination. The double bromination of adamantane requires a Lewis acid catalyst (like iron powder) and sufficient reaction time at elevated temperatures.[2] Ensure the adamantane is fully dissolved or suspended in the bromine and that the catalyst is active. The reaction often requires an initial period at a lower temperature followed by heating to drive it to completion.
-
Possible Cause & Solution 2: Inefficient Hydrolysis of 1,3-Dibromoadamantane. The C-Br bond at a bridgehead position is sterically hindered and resistant to Sₙ1/Sₙ2 hydrolysis. The addition of a silver salt, such as silver sulfate (Ag₂SO₄), is often necessary. The silver ions coordinate to the bromine, facilitating its departure and the formation of the adamantyl cation, which is then trapped by water.[2] Ensure the correct stoichiometry of the silver salt is used.
Data Summary
Table 1: Comparison of Primary Synthetic Routes
| Parameter | Route 1: One-Pot Synthesis | Route 2: Multi-Step Synthesis |
| Starting Material | 1-Adamantanecarboxylic Acid | Adamantane |
| Key Reagents | H₂SO₄, HNO₃, HCOOH | Br₂, Fe; Ag₂SO₄; H₂SO₄, HCOOH |
| Number of Steps | 1 (One-Pot) | 3 |
| Typical Overall Yield | High (~90%)[1] | Moderate (~50-60%)[2] |
| Primary Advantage | High efficiency, fewer steps | Readily available starting material |
| Primary Disadvantage | Requires functionalized starting material | Multiple steps, lower overall yield |
Table 2: Optimized Reagent Ratios for One-Pot Synthesis[1][4]
| Reagent | Molar Ratio (Relative to Starting Material) | Volume/Mass Ratio (Example) | Role |
| 1-Adamantanecarboxylic Acid | 1.0 | 1 g | Starting Material |
| Nitric Acid (65%) | ~1.8 | 1 mL | Oxidizing Agent |
| Sulfuric Acid (98%) | ~14.5 | 8 mL | Solvent, Catalyst, Dehydrating Agent |
| Formic Acid (80%) | ~13.5 | 3.5 mL | In situ CO Source |
Detailed Experimental Protocols
Caution: These procedures involve highly corrosive and hazardous materials. All work must be conducted in a properly functioning chemical fume hood with appropriate personal protective equipment.
Protocol 1: One-Pot Synthesis of Adamantane-1,3-dicarboxylic Acid[1][4]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 1-adamantanecarboxylic acid (e.g., 20 g).
-
Acid Addition: Add nitric acid (65%, 20 mL) and sulfuric acid (98%, 160 mL).
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Carboxylation: While maintaining the temperature at 0 °C and stirring vigorously, add anhydrous formic acid (80%, 70 mL) dropwise via the dropping funnel over 5 hours.
-
Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 1 hour at 0 °C.
-
Quenching: Slowly pour the reaction mixture onto a large amount of crushed ice (e.g., 1 kg) with vigorous stirring. A white solid will precipitate.
-
Initial Isolation: Collect the white solid by vacuum filtration and wash the precipitate thoroughly with deionized water until the filtrate is neutral.
-
Purification:
-
Suspend the crude solid in an aqueous NaOH solution (e.g., 10%) to dissolve it.
-
Filter the solution to remove any insoluble impurities.
-
Acidify the clear filtrate with concentrated HCl to pH ≈ 3 to re-precipitate the product.
-
Collect the purified white solid by filtration, wash with water, and dry in a vacuum oven.
-
-
Recrystallization (Optional): For highest purity, recrystallize the solid from ethanol. The expected melting point is 275-276 °C.[1]
References
- Koch, H.; Haaf, W. (1964). 1-Adamantanecarboxylic Acid. Organic Syntheses, 44, 1. DOI: 10.15227/orgsyn.044.0001
- Fukuyama, T., et al. (2013). Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor. Beilstein Journal of Organic Chemistry, 9, 2735-2740. [Link]
- Wikipedia. Koch reaction. [Link]
- Zhu, H.; Zhong, X. (2013). Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane. Asian Journal of Chemistry, 25(7), 4119-4120. [Link]
- Paventi, M., et al. (1987). Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. Canadian Journal of Chemistry, 65(9), 2114-2119. [Link]
- Google Patents. (CN101386576A) A kind of synthetic method of 1,3-adamantane dicarboxylic acid.
- Google Patents. (RU2412930C1) Method of producing 1-adamantane carboxylic acid.
- Asian Journal of Chemistry. (2013). Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane. [Link]
- ResearchGate. Koch-Haaf reactions of adamantanols. [Link]
- ResearchGate. (2025). Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. [Link]
- Ivleva, E. A., et al. (2016). Synthesis of Substituted Bridged Carboxylic Acids of the Adamantane Series. Russian Journal of Organic Chemistry, 52(10), 1400-1410. [Link]
- Google Patents. (CN101898958A) A kind of preparation method of 1,3-adamantane dicarboxylic acid.
Sources
- 1. Free Article [chemicalbook.com]
- 2. CN101386576A - A kind of synthetic method of 1,3-adamantane dicarboxylic acid - Google Patents [patents.google.com]
- 3. asianpubs.org [asianpubs.org]
- 4. 1,3-Adamantanedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Koch reaction - Wikipedia [en.wikipedia.org]
- 7. CN101898958A - A kind of preparation method of 1,3-adamantane dicarboxylic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Adamantane-1,3-diacetic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of crude adamantane-1,3-diacetic acid (H2ADA). This document is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this important dicarboxylic acid. Adamantane's rigid, lipophilic cage structure makes its derivatives, like H2ADA, valuable building blocks in materials science and medicinal chemistry.[1] Achieving high purity is critical for subsequent applications, and this guide provides troubleshooting advice and detailed protocols based on established chemical principles.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.
Question 1: My product's purity is low even after recrystallization, and NMR shows broad peaks. What's going wrong?
Answer: This common issue typically points to one of several root causes related to the recrystallization process. The goal of recrystallization is to exploit the solubility difference of your product and its impurities in a given solvent at different temperatures.
-
Causality—Incorrect Solvent Choice: The ideal solvent should dissolve your crude product completely at an elevated temperature but poorly at room or lower temperatures. Adamantane-1,3-diacetic acid is a polar molecule with a bulky, nonpolar adamantane core. Solvents like ethanol, isopropanol, or acetone are often effective.[2] If impurities have similar solubility profiles to H2ADA in your chosen solvent, co-precipitation will occur, leading to low purity.
-
Troubleshooting Steps:
-
Solvent Screening: Test the solubility of a small amount of crude product in various solvents (e.g., methanol, ethanol, ethyl acetate, water, or mixtures). An ideal system is one where the product is sparingly soluble at room temperature but highly soluble when hot.
-
Consider a Solvent/Anti-Solvent System: A powerful technique is to dissolve the crude product in a minimum amount of a "good" hot solvent (like methanol or ethanol) and then slowly add a "poor" solvent (an anti-solvent, like water) until turbidity (cloudiness) appears. Re-heat to clarify and then allow to cool slowly. This can fine-tune the solubility and leave impurities behind.
-
Cooling Rate: Crashing the product out of solution by cooling too rapidly (e.g., plunging a hot flask into an ice bath) traps impurities within the crystal lattice. Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath to maximize recovery of pure crystals.
-
Question 2: My product "oils out" instead of forming crystals during recrystallization. How can I fix this?
Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated with impurities that depress the melting point.
-
Causality—Supersaturation and Impurities: Greasy, nonpolar impurities (such as unreacted adamantane) can inhibit crystal lattice formation. Furthermore, if the concentration of the solute is too high, it may separate as a liquid phase before the solution cools enough for crystallization to occur.
-
Troubleshooting Steps:
-
Add More Solvent: The most immediate fix is to add more hot solvent to the oiled-out mixture until the oil redissolves completely. Then, allow the more dilute solution to cool slowly.
-
Lower the Temperature: If using a high-boiling point solvent, try switching to a lower-boiling point one.
-
Pre-Purification with an Acid-Base Extraction: If oily impurities are suspected, an acid-base extraction is highly effective at separating the desired dicarboxylic acid from neutral organic impurities. See the detailed protocol in the FAQ section. This removes the problematic impurities before the recrystallization step.
-
Question 3: My final yield is very low after purification. How can I improve recovery?
Answer: Low yield is a trade-off for high purity, but significant product loss can often be mitigated.
-
Causality—Product Loss in Mother Liquor: A portion of your product will always remain dissolved in the cold solvent (the "mother liquor"). Using an excessive volume of recrystallization solvent is a common cause of poor recovery.
-
Troubleshooting Steps:
-
Minimize Solvent Volume: During the heating phase, add just enough hot solvent to fully dissolve the crude solid. Working with a saturated solution is key.
-
Cool Thoroughly: Ensure the flask is cooled in an ice bath for a sufficient time (e.g., 15-30 minutes) after slow cooling to room temperature to maximize precipitation.
-
Second Crop of Crystals: Concentrate the mother liquor by boiling off some of the solvent and cool it again. This may yield a "second crop" of crystals. Be aware this crop may be less pure than the first and should be analyzed separately.
-
Check the pH: For dicarboxylic acids, ensure the solution is not basic. In a basic medium, the acid will deprotonate to its carboxylate salt, which is significantly more soluble in polar solvents like water or alcohols, thus preventing precipitation.
-
Question 4: How can I remove persistent colored impurities from my crude product?
Answer: Colored impurities are often large, conjugated organic molecules present in small amounts.
-
Causality—High Molecular Weight Byproducts: These impurities can arise from side reactions during synthesis.
-
Troubleshooting Steps:
-
Activated Charcoal Treatment: Dissolve the crude product in the hot recrystallization solvent. Add a very small amount of activated charcoal (a spatula tip is often enough, as it has a very high surface area).
-
Hot Filtration: Keep the solution hot and swirl for a few minutes. The colored impurities will adsorb onto the charcoal surface. Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal. Then, proceed with the cooling and crystallization steps as usual. Caution: Adding charcoal to a boiling solution can cause violent bumping. Add it to the hot, but not boiling, solution.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for recrystallizing adamantane-1,3-diacetic acid?
A common and effective method is using a solvent system of ethanol and water. Ethanol is a good solvent for H2ADA, while water acts as an anti-solvent. This combination allows for fine control over the crystallization process. A patent for the related 1,3-adamantanedicarboxylic acid suggests that ethanol and isopropanol are preferred solvents for recrystallization, yielding purities greater than 98%.[2]
Q2: Can I use column chromatography to purify this dicarboxylic acid?
Yes, but it can be challenging. Carboxylic acids often streak badly on silica gel due to strong interactions with the stationary phase. To mitigate this, you can add a small amount of a volatile acid, like acetic acid or formic acid (~0.1-1%), to the eluent.[3] This keeps the dicarboxylic acid fully protonated, reducing its polarity and interaction with the silica, resulting in better peak shapes.[3] However, for removing bulk neutral impurities, acid-base extraction is typically faster and more scalable.
Q3: How does acid-base extraction work to purify adamantane-1,3-diacetic acid?
Acid-base extraction is a powerful liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[4]
-
Principle: Adamantane-1,3-diacetic acid, with its two carboxylic acid groups, is acidic. Neutral impurities, such as unreacted adamantane, are not.
-
Mechanism:
-
The crude mixture is dissolved in an organic solvent (e.g., diethyl ether or ethyl acetate).
-
A weak aqueous base (e.g., a 5% sodium bicarbonate solution) is added.[5]
-
The base deprotonates the dicarboxylic acid, forming the disodium adamantane-1,3-diacetate salt. This salt is ionic and therefore highly soluble in the aqueous layer.
-
The neutral impurities remain in the organic layer.
-
The layers are separated. The aqueous layer, containing the salt of your product, is then re-acidified with a strong acid (e.g., HCl) until the pH is acidic.[6]
-
This protonates the carboxylate salt, regenerating the neutral dicarboxylic acid, which is insoluble in water and precipitates out as a pure solid.[7]
-
Q4: What analytical techniques are essential for confirming the purity of my final product?
To ensure the purity of your adamantane-1,3-diacetic acid, a combination of methods is recommended:
-
Melting Point Analysis: A sharp melting point range that matches the literature value is a strong indicator of purity. Impurities tend to depress and broaden the melting point range.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and reveal the presence of impurities, even at low levels.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity by separating the main compound from any impurities.
Q5: What are the key physical properties of adamantane-1,3-diacetic acid and its close analog?
Summarizing these properties can help in characterization and method selection.
| Compound | CAS Number | Molecular Weight | Melting Point (°C) | Typical Purity (Recrystallized) |
| Adamantane-1,3-diacetic acid | 17768-28-4 | 252.31 g/mol | 234-237 °C[8][9] | >97% |
| Adamantane-1,3-dicarboxylic acid | 39269-10-8 | 224.25 g/mol | 276-278 °C | >98%[2] |
Experimental Protocols
Protocol 1: Recrystallization using an Ethanol/Water System
This protocol is a standard procedure for purifying adamantane-1,3-diacetic acid.
-
Dissolution: Place the crude adamantane-1,3-diacetic acid in an Erlenmeyer flask. Add a minimal volume of ethanol and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.
-
Anti-Solvent Addition: While the solution is still hot, add deionized water dropwise until the solution becomes faintly turbid.
-
Clarification: Add a few more drops of hot ethanol until the solution becomes clear again. This ensures the solution is saturated at high temperature.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.
-
Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold water to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Characterize the final product by melting point and NMR.
Diagram: General Purification Workflow
Caption: Logical workflow for selecting a purification strategy for crude H2ADA.
References
- CN101386576A - A kind of synthetic method of 1,3-adamantane dicarboxylic acid.
- Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC - PubMed Central. [Link]
- 1,3-Adamantanediacetic acid | CAS#:17768-28-4. Chemsrc. [Link]
- Acid–base extraction. Wikipedia. [Link]
- 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
- Column chromatography of carboxylic acids? Reddit. [Link]
- EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. University of Colorado Boulder. [Link]
Sources
- 1. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101386576A - A kind of synthetic method of 1,3-adamantane dicarboxylic acid - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. vernier.com [vernier.com]
- 8. 1,3-金刚烷二乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 1,3-Adamantanediacetic acid | 17768-28-4 [chemicalbook.com]
Technical Support Center: Carboxylation of Adamantane Derivatives
Welcome to the technical support center for the synthesis of adamantane carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are working with the carboxylation of adamantane and its derivatives. Here, we address common challenges and side reactions encountered during synthesis, providing expert insights, troubleshooting protocols, and evidence-based solutions to help you optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the carboxylation of adamantane?
The carboxylation of adamantane, particularly under harsh conditions like the Koch-Haaf reaction, is prone to several side reactions. The most prevalent undesired products include:
-
Isomeric Carboxylic Acids: Formation of 2-adamantanecarboxylic acid alongside the desired 1-adamantanecarboxylic acid. The ratio is highly dependent on the reaction mechanism and conditions.[1]
-
Oxygenated Derivatives: Adamantanols and adamantanones are common byproducts, often resulting from the reaction of the adamantyl carbocation intermediate with trace amounts of water or from oxidative side reactions.[1][2]
-
Di- and Poly-carboxylated Products: Under certain conditions, a second carboxylation can occur, leading to products like adamantane-1,3-dicarboxylic acid.[1]
-
Rearrangement Products: Although less common with the parent adamantane, substituted adamantane carbocations can undergo skeletal rearrangements (e.g., Wagner-Meerwein shifts) in strong acids, leading to homoadamantane derivatives or other isomers.[3]
-
Decarboxylation Products: The reverse reaction, decarboxylation, can occur, especially at elevated temperatures, reducing the overall yield.[4]
-
Solvent-Derived Byproducts: In some cases, reagents or solvents can participate in side reactions. For instance, using carbon tetrachloride as a solvent can lead to chlorinated adamantane byproducts.[4]
Q2: Why is achieving high regioselectivity (1-carboxylation vs. 2-carboxylation) such a persistent challenge?
The core of the issue lies in the relative stability of the intermediates and the high bond dissociation energies (BDEs) of adamantane's C-H bonds.[5] Adamantane has two types of C-H bonds: tertiary (at the four bridgehead positions) and secondary (at the six methylene bridges).
-
Carbocationic Pathways (e.g., Koch-Haaf): These reactions proceed via the formation of an adamantyl carbocation. The tertiary carbocation (at the 1-position) is significantly more stable than the secondary carbocation (at the 2-position). This thermodynamic preference is why 1-adamantanecarboxylic acid is typically the major product.[6] However, under very harsh conditions, even the less stable secondary cation can form and react.
-
Radical Pathways: Radical-based carboxylation methods are often less selective. The difference in stability between the tertiary and secondary adamantyl radicals is less pronounced than with the carbocations. This results in a greater mixture of 1- and 2-carboxylated products.[1] For example, some radical carbonylations show a tertiary-to-secondary (3°:2°) product ratio of only 2:1 or 3:1.[1]
The high energy required to activate adamantane's strong C-H bonds can diminish the selectivity between the two positions, leading to isomeric mixtures that are often difficult to separate.[5]
Q3: I am observing significant quantities of 1-adamantanol in my Koch-Haaf reaction. What is the primary cause?
The formation of 1-adamantanol is almost always due to the presence of water in the reaction medium. The Koch-Haaf reaction uses a superacid system (e.g., H₂SO₄) to generate the 1-adamantyl carbocation. This carbocation is the key intermediate that is meant to be trapped by the carboxylating agent (formic acid or carbon monoxide). However, water is a competing nucleophile. If present, it will readily attack the carbocation to form the protonated alcohol, which upon workup yields 1-adamantanol.
To mitigate this, ensure all reagents (sulfuric acid, formic acid) and glassware are scrupulously dry. Performing the reaction under an inert atmosphere (Nitrogen or Argon) can also prevent atmospheric moisture from entering the reaction.
Q4: Can the adamantane cage undergo rearrangement during carboxylation?
For the parent, unsubstituted adamantane, skeletal rearrangement is not a common side reaction under typical carboxylation conditions. The adamantane cage is thermodynamically very stable. However, for substituted adamantane derivatives, the possibility of carbocation-induced rearrangements increases. The presence of substituents can alter the strain and electronic stability of the carbocation intermediates, potentially opening pathways for Wagner-Meerwein type shifts. While often not the primary side reaction, it is a known phenomenon for caged compounds in highly acidic media.[3]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the carboxylation of adamantane derivatives.
Problem 1: Poor Regioselectivity – Mixture of 1- and 2-Carboxyadamantane
-
Symptoms:
-
1H or 13C NMR spectra show multiple sets of signals for the adamantyl core.
-
Broad melting point range of the final product.
-
Difficulty in purification; product co-elutes during column chromatography.
-
-
Root Cause Analysis: The reaction is likely proceeding, at least in part, through a radical mechanism, which is inherently less selective than a carbocationic pathway.[1] Alternatively, the reaction conditions (e.g., excessively high temperature) are harsh enough to overcome the energetic barrier for the formation of the less stable 2-adamantyl intermediate.
-
Solutions & Protocols:
-
Favor a Carbocationic Mechanism: The Koch-Haaf reaction is the classic method for selectively producing the 1-isomer. Ensure conditions that strongly favor carbocation formation.
-
Strict Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Overheating can decrease selectivity. For the Koch-Haaf reaction, maintaining a temperature between 15-25°C is often optimal.
-
Choice of Carboxylating Agent: Formic acid in sulfuric acid is a reliable system for generating the 1-carboxy product.
-
Workflow: Diagnosing Selectivity Issues
A workflow for diagnosing regioselectivity problems.
Problem 2: Formation of Oxygenated Byproducts (Adamantanols, Adamantanones)
-
Symptoms:
-
GC-MS analysis reveals peaks with masses corresponding to adamantanol (m/z 152) or adamantanone (m/z 150).
-
Characteristic O-H stretch in the IR spectrum or broad singlet in the 1H NMR spectrum.
-
-
Root Cause Analysis: This is typically a contamination issue. The adamantyl carbocation is highly reactive and will be quenched by any available nucleophile. Water is the most common culprit.[6] In some oxidative carbonylation methods, these products are direct side-products of the intended mechanism.[1]
-
Solutions & Protocols:
-
Anhydrous Conditions: Use freshly opened bottles of high-purity acids. Dry all glassware in an oven (120°C) overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of nitrogen or argon to prevent atmospheric moisture ingress.
-
Purification of Reagents: If contamination is suspected, consider distilling formic acid or using fuming sulfuric acid to ensure minimal water content.
-
Problem 3: Low Conversion – High Recovery of Starting Material
-
Symptoms:
-
The primary component in the crude product is the starting adamantane derivative.
-
Yields are consistently low (<40%).
-
-
Root Cause Analysis:
-
Insufficient Acid Strength: The acid may not be strong enough to facilitate the formation of the carbocation intermediate.
-
Poor Reagent Mixing: In a heterogeneous reaction, poor stirring can lead to localized reactions and incomplete conversion.
-
Deactivation of Carboxylating Agent: The carboxylating species (e.g., protonated CO) may not be generated efficiently.
-
Product Inhibition (Organometallic Routes): In carboxylations using organolithiums and CO₂, the carboxylate product is acidic and can quench the organolithium reagent, leading to incomplete conversion if stoichiometry is not carefully controlled.[7]
-
-
Solutions & Protocols:
-
Verify Acid Concentration: Use a fresh bottle of concentrated (96%+) or fuming sulfuric acid.
-
Improve Agitation: Ensure vigorous mechanical or magnetic stirring throughout the reaction.
-
Order of Addition: For the Koch-Haaf reaction, a common successful procedure involves adding the adamantane derivative to a pre-mixed solution of formic acid and sulfuric acid.
-
Stoichiometry: For organometallic routes, consider using >2 equivalents of the base to account for deprotonation of the product.[7]
-
Table 1: Summary of Common Side Products and Diagnostic Signatures
| Side Product | Common Cause | Recommended Analytical Method | Key Diagnostic Signal |
| 2-Adamantanecarboxylic Acid | Radical mechanism; high temperature | 13C NMR, GC-MS | Distinct set of signals for non-symmetrical adamantyl core |
| 1-Adamantanol | Water contamination in acid | GC-MS, 1H NMR | m/z = 152; Broad -OH proton signal |
| Adamantanone | Oxidation; water contamination | GC-MS, 13C NMR | m/z = 150; Carbonyl signal (~215 ppm) |
| Adamantane-1,3-dicarboxylic Acid | Harsh conditions; excess carboxylating agent | LC-MS, High-Res Mass Spec | Correct molecular ion peak for C₁₂H₁₆O₄ |
Optimized Protocol: Selective Synthesis of 1-Adamantanecarboxylic Acid via Koch-Haaf Carboxylation
This protocol is designed to maximize the yield of the desired 1-isomer while minimizing common side reactions.
Materials:
-
Adamantane
-
96-98% Sulfuric Acid (H₂SO₄)
-
99% Formic Acid (HCOOH)
-
Anhydrous Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation (Anhydrous Conditions are CRITICAL):
-
Dry all glassware in an oven at 120°C for at least 4 hours and cool in a desiccator.
-
Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
-
Reaction Setup:
-
In a separate flask, carefully add 10 equivalents of 96% H₂SO₄ to 5 equivalents of 99% formic acid with cooling in an ice bath. Allow the mixture to reach room temperature.
-
Transfer this acid mixture to the dropping funnel.
-
Charge the reaction flask with 1 equivalent of adamantane dissolved in a minimal amount of a dry, inert solvent like cyclohexane (optional, for better mixing).
-
-
Carboxylation:
-
Begin vigorous stirring of the adamantane solution/suspension.
-
Add the H₂SO₄/HCOOH mixture dropwise from the funnel over 30-60 minutes. Maintain the internal reaction temperature between 15-25°C using a water bath. The reaction is exothermic.
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours.
-
-
Workup:
-
Carefully pour the reaction mixture onto a large amount of crushed ice in a beaker with stirring. This will quench the reaction and precipitate the crude product.
-
Extract the aqueous slurry with chloroform or CH₂Cl₂ (3x volumes).
-
Combine the organic layers, wash with water, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
The crude solid can be recrystallized from a methanol/water mixture or aqueous acetone to yield pure 1-adamantanecarboxylic acid.
-
Reaction Scheme: Major Product vs. Side Products
Sources
- 1. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adamantane - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
Technical Support Center: Synthesis of 3-(Carboxymethyl)adamantane-1-carboxylic acid
Introduction
Welcome to the technical support guide for the synthesis of 3-(Carboxymethyl)adamantane-1-carboxylic acid (also known as 3-Carboxy-1-adamantaneacetic acid). This molecule is a valuable bifunctional building block in medicinal chemistry and materials science, prized for its rigid, three-dimensional structure. However, its synthesis can be challenging, often plagued by low yields and the formation of difficult-to-separate byproducts.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to help you navigate the complexities of this synthesis and improve your experimental outcomes.
Synthetic Strategy Overview
The most common and practical approach to synthesizing this compound is the carboxylation of 1-adamantaneacetic acid. This reaction typically proceeds via a Koch-Haaf type mechanism, where a strong acid is used to generate a tertiary adamantyl carbocation at the C3 position, which is then trapped by a carboxylating agent like formic acid or carbon monoxide.
A critical challenge in this synthesis is the deactivating effect of the existing carboxymethyl group. Electron-withdrawing groups on the adamantane scaffold significantly reduce the reactivity of the cage toward further electrophilic substitution, making the formation of the C3 carbocation difficult.[1] This necessitates harsh reaction conditions, which in turn can lead to side reactions and lower yields.
Reaction Mechanism: Koch-Haaf Carboxylation
Caption: A decision tree for troubleshooting low product yield.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in this synthesis? The three most critical parameters are acid concentration , temperature , and reaction time . Due to the deactivated nature of the starting material, these factors must be carefully balanced to achieve carbocation formation without causing excessive degradation or side reactions.
Q2: How can I effectively purify the final product from the starting material and byproducts? Purification can be challenging due to the similar polarities of the di-acid product and the mono-acid starting material.
-
Aqueous Workup: After quenching the reaction on ice, the crude product often precipitates. This solid can be collected, dissolved in a basic solution (e.g., aqueous NaOH), and washed with an organic solvent to remove non-acidic impurities. The aqueous layer is then re-acidified (e.g., with HCl) to precipitate the purified product. [2]* Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective for removing minor impurities.
-
Esterification: If separation of the acids proves difficult, an alternative is to esterify the crude mixture (e.g., to the dimethyl ester using methanol and a catalytic amount of sulfuric acid). The esters often have different chromatographic properties and can be separated by column chromatography. The purified diester can then be hydrolyzed back to the di-acid. [3] Q3: What analytical techniques are recommended to confirm the product's structure and purity?
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. You should expect to see signals corresponding to the two distinct carboxylic acid groups and the characteristic adamantane cage protons and carbons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₃H₁₈O₄, MW: 238.28 g/mol ). [4]* Infrared (IR) Spectroscopy: To identify the characteristic broad O-H stretch and the sharp C=O stretch of the carboxylic acid functional groups.
-
Melting Point: A sharp melting point can be a good indicator of purity.
Data Summary: Adamantane Carboxylation Conditions
The following table summarizes conditions from related adamantane carboxylation reactions to illustrate the range of parameters used in the literature.
| Starting Material | Carboxylating Agent | Acid Medium | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Adamantane | Formic Acid / t-BuOH | 96% H₂SO₄ | 17-25 | 2-3 | 67-72 | [3] |
| 1-Adamantane carboxylic acid | Anhydrous Formic Acid | H₂SO₄ / HNO₃ | 0 | 6 | 92 | [2] |
| 1-Nitroxyadamantane | Formic Acid / Urea | 93-96% H₂SO₄ | 18-20 | 4-24 | 90-99 | [5] |
| 1,3-Adamantanediol | Formic Acid | H₂SO₄ | 0-20 | 4 | 85 | [2] |
Optimized Experimental Protocol
This protocol is a synthesized procedure based on established methods for Koch-Haaf reactions on adamantane derivatives. [2][3]Safety Note: This reaction involves highly corrosive and concentrated acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
Materials:
-
1-Adamantaneacetic acid
-
Concentrated Sulfuric Acid (98%)
-
Anhydrous Formic Acid (98-100%)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl, concentrated)
-
Deionized Water
-
Crushed Ice
-
Suitable organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (e.g., 10 mL per 1 g of starting material).
-
Cooling: Cool the sulfuric acid to 0°C in an ice-salt bath.
-
Substrate Addition: Slowly add 1-adamantaneacetic acid to the cold, stirring sulfuric acid in small portions. Ensure the temperature does not rise significantly during the addition. Stir until all the solid has dissolved.
-
Carboxylation: Slowly add anhydrous formic acid (e.g., 5-8 molar equivalents) dropwise via the dropping funnel. Maintain the temperature at 0-5°C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., start at 0°C and let it slowly warm to 10-20°C) for several hours (e.g., 6-24 h). Monitor the reaction progress by periodically taking a small aliquot, quenching it in ice, and analyzing by TLC.
-
Quenching: Once the reaction is deemed complete, very slowly and carefully pour the reaction mixture onto a large amount of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic.
-
Isolation: The crude product should precipitate as a white solid. Allow the ice to melt completely, then collect the solid by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral (check with pH paper).
-
Purification (Base Wash):
-
Suspend the crude solid in water and add 2M NaOH solution dropwise until the solid dissolves completely (pH > 10).
-
Wash this basic aqueous solution with a non-polar organic solvent (e.g., dichloromethane or ether) to remove any neutral byproducts.
-
Separate the aqueous layer and cool it in an ice bath.
-
-
Precipitation: Slowly add concentrated HCl to the cold aqueous solution with stirring until the solution is strongly acidic (pH < 2). The purified this compound will precipitate.
-
Final Steps: Collect the purified white solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to a constant weight. Characterize the final product using NMR, MS, and melting point analysis.
Synthesis and Purification Workflow
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
References
- Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. (2023). National Institutes of Health (NIH).
- Four-directional synthesis of adamantane derivatives. (2021). arkat usa.
- Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). MDPI.
- Four-Directional Synthesis of Adamantane Derivatives. (2021). ResearchGate.
- A kind of preparation method of 1,3-adamantane dicarboxylic acid. (2010). Google Patents.
- Process for producing hydroxy adamantane carboxylic acid compounds. (2015). Google Patents.
- Synthesis of polycarboxylic acids of adamantane series. (2015). ResearchGate.
- Method of producing 1-adamantane carboxylic acid. (2011). Google Patents.
- Direct radical functionalization methods to access substituted adamantanes and diamondoids. (2021). National Institutes of Health (NIH).
- Facile Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids—New Bifunctional Angle-Shaped Building Blocks for Coordination Polymers. (2019). Semantic Scholar.
- 1-Adamantanecarboxylic acid. (2025). Wikipedia.
- 3-carboxymethyl adamantane-1-carboxylic acid|56531-58-9. (N/A). Maohuan Chemical.
- 1-adamantanecarboxylic acid - Organic Syntheses Procedure. (1964). Organic Syntheses.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,3-Adamantanedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 3-carboxymethyl adamantane-1-carboxylic acid|56531-58-9-Maohuan Chemical [bschem.com]
- 5. RU2412930C1 - Method of producing 1-adamantane carboxylic acid - Google Patents [patents.google.com]
Troubleshooting low crystallinity in adamantane-based MOFs
Welcome to the technical support center for the synthesis and characterization of adamantane-based Metal-Organic Frameworks (MOFs). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to achieving high crystallinity in their materials. As a Senior Application Scientist, my goal is to provide you with not just steps, but the underlying scientific principles to empower you to solve challenges in your research.
High crystallinity is paramount for adamantane-based MOFs, as it directly influences critical properties such as porosity, surface area, stability, and ultimately, performance in applications like drug delivery and catalysis.[1][2] This document provides a series of frequently asked questions and in-depth troubleshooting guides to address the common problem of low crystallinity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is "crystallinity" in the context of MOFs, and why is it critical for adamantane-based frameworks?
A: Crystallinity refers to the degree of long-range structural order in a solid material. In MOFs, this means the metal nodes and organic linkers (in this case, derived from adamantane) are arranged in a highly ordered, repeating three-dimensional pattern.[2] This periodic structure is essential for creating well-defined pores and a high internal surface area, which are hallmark features of MOFs.[1] For adamantane-based MOFs, which are often explored for their unique steric bulk and potential in creating robust frameworks for drug delivery, high crystallinity ensures:
-
Predictable Pore Environments: Uniform pore sizes and shapes are crucial for consistent guest molecule encapsulation and release kinetics.
-
Maximum Surface Area: A well-ordered structure maximizes the accessible surface area for molecular adsorption and interaction.[3]
-
Enhanced Stability: Crystalline materials are generally more thermally and chemically stable than their amorphous counterparts.[4]
-
Accurate Structural Characterization: High crystallinity is a prerequisite for definitive structure determination using techniques like single-crystal X-ray diffraction (SCXRD) and for obtaining sharp, well-defined peaks in powder X-ray diffraction (PXRD).[2]
Q2: How do I assess the crystallinity of my synthesized adamantane-based MOF?
A: The primary and most accessible technique for assessing crystallinity is Powder X-ray Diffraction (PXRD) . A highly crystalline sample will produce a diffraction pattern with sharp, well-defined peaks at specific 2θ angles, which correspond to the crystallographic planes of the material. Conversely, a sample with low crystallinity or an amorphous nature will show broad, poorly defined peaks or a broad "halo" with no distinct features.[2]
Other valuable techniques are summarized in the table below.
| Technique | Information Provided | Relevance to Crystallinity |
| Powder X-ray Diffraction (PXRD) | Fingerprint of the crystalline phase; unit cell parameters; phase purity. | Primary indicator. Sharp peaks indicate high crystallinity; broad peaks or halos indicate low crystallinity/amorphous material. |
| Single-Crystal X-ray Diffraction (SCXRD) | Precise atomic positions; definitive 3D structure. | The gold standard. Only possible with high-quality single crystals, confirming perfect long-range order. |
| Scanning Electron Microscopy (SEM) | Particle morphology, size, and size distribution. | Indirect indicator. Well-defined crystal facets (e.g., cubic, octahedral shapes) often correlate with high internal crystallinity. |
| Gas Adsorption (e.g., N₂ at 77 K) | Surface area (BET), pore volume, and pore size distribution. | Indirect indicator. High surface area and porosity are expected for well-ordered crystalline MOFs. A significant drop from theoretical values can suggest pore collapse or an amorphous structure.[3] |
| Thermogravimetric Analysis (TGA) | Thermal stability and solvent content. | Provides information on framework stability, which is often higher for more crystalline materials.[5] |
Q3: My PXRD pattern shows broad peaks. What does this signify?
A: Broad peaks in a PXRD pattern can indicate several things:
-
Poor Crystallinity: The material lacks sufficient long-range order, resulting in a wide distribution of lattice spacings around the ideal values.
-
Small Crystallite Size: Very small nanocrystals (typically <100 nm) will naturally produce broader diffraction peaks, a phenomenon described by the Scherrer equation. The material can be highly ordered within each nanoparticle, but the small domain size causes peak broadening.
-
Structural Defects: The presence of significant defects, such as missing linkers or metal clusters, can disrupt the long-range order and contribute to peak broadening.[6]
-
Mixture of Crystalline and Amorphous Phases: The sample may contain both crystalline domains and amorphous regions, with the latter contributing to a broad background halo upon which the broadened peaks are superimposed.
Section 2: Troubleshooting Guide for Low Crystallinity
Q4: My synthesis resulted in a completely amorphous product (a broad halo in PXRD). What are the most likely causes and how do I fix it?
A: Obtaining a fully amorphous product suggests that the nucleation and growth processes were uncontrolled, leading to rapid precipitation instead of ordered crystal formation.[7] The key is to slow down and control the reaction kinetics. Here are the primary factors to investigate, starting with the most impactful.
The following diagram outlines a decision-making process for troubleshooting low crystallinity issues.
Caption: A decision tree for systematically troubleshooting low crystallinity in MOF synthesis.
Q5: How does reaction temperature affect the crystallinity of adamantane-based MOFs?
A: Temperature is one of the most critical parameters in solvothermal synthesis.[8] It directly influences both the thermodynamics (solubility of precursors) and kinetics (rates of nucleation and crystal growth) of MOF formation.[9][10]
-
Causality:
-
Too Low Temperature: May not provide sufficient energy to overcome the activation barrier for nucleation or for the reversible bond formation needed to "proofread" and correct defects in the growing crystal lattice. This can lead to kinetically trapped, disordered structures.
-
Too High Temperature: Can lead to excessively rapid nucleation, creating a large number of small nuclei that quickly consume the precursors and precipitate as an amorphous solid or poorly crystalline powder before they can grow into larger, well-ordered crystals.[11] In some cases, high temperatures can also favor the formation of dense, non-porous coordination polymers instead of the desired porous MOF phase.[8]
-
-
Troubleshooting Protocol:
-
Establish a Baseline: Start with a literature-reported temperature for a similar adamantane-based or another carboxylate-based MOF (typically 80-150 °C).
-
Systematic Variation: If crystallinity is low, screen a range of temperatures in increments of 15-20 °C (e.g., 80 °C, 100 °C, 120 °C, 140 °C).
-
Characterize Each Batch: Analyze the product from each temperature using PXRD and SEM to identify the optimal condition that yields the sharpest diffraction peaks and most well-defined crystal morphology.[11]
-
Q6: My reaction time seems to be a factor. Can it be too short or too long?
A: Yes, reaction time is crucial and works in tandem with temperature.[12] MOF formation is often not a simple precipitation; it can involve the formation of intermediate phases that slowly transform into the final, thermodynamically stable crystalline product.[13]
-
Causality:
-
Too Short: The reaction may be stopped before the system has had time to transition from an initial amorphous precipitate or a metastable crystalline phase to the desired stable, highly crystalline MOF.[9]
-
Too Long: Prolonged exposure to high temperatures can sometimes lead to crystal degradation or phase transformation into an undesired, more dense product. However, for many robust frameworks like those based on Zr-clusters, longer reaction times often improve crystallinity.[14]
-
-
Troubleshooting Protocol:
-
Time-Course Study: At the optimal temperature identified in Q5, set up several identical reactions and stop them at different time points (e.g., 6h, 12h, 24h, 48h, 72h).
-
Analyze Products: Use PXRD to monitor the evolution of the crystalline phase. You may observe the gradual sharpening of peaks over time, indicating an improvement in crystallinity.[11]
-
Q7: What role does the solvent play, and how do I choose the right one?
A: The solvent system is fundamental to MOF synthesis. It must dissolve the precursors but also mediate the coordination chemistry between the metal and the linker.[5][15]
-
Causality:
-
Solubility: If the precursors (adamantane-linker and metal salt) are poorly soluble, the reaction will be slow and may yield little product. If they are too soluble, the system may remain undersaturated, preventing nucleation. The solubility of the linker is often the limiting factor.[16]
-
Polarity & Coordination: Solvents like Dimethylformamide (DMF), Diethylformamide (DEF), and N,N-Dimethylacetamide (DMAc) are commonly used because they are polar enough to dissolve the precursors and can coordinate weakly to the metal centers, helping to control the reaction rate.[17] The solvent can also influence which crystal faces grow faster, thereby affecting the final crystal morphology.[15]
-
Solvent Decomposition: At high temperatures, some solvents like DMF can decompose to form amines or formic acid, which can act as modulators (see Q9) or alter the pH of the solution, significantly impacting crystallization.[10]
-
-
Troubleshooting Protocol:
-
Start with Common Solvents: DMF is the most common starting point for carboxylate-based MOFs. DEF and DMAc are excellent alternatives.
-
Use Co-solvents: If crystallinity is poor, try a mixed-solvent system. Adding a less polar co-solvent (like ethanol or dioxane) can sometimes fine-tune the solubility and slow down nucleation, promoting better crystal growth.[5] The presence of water can also be critical, sometimes promoting the formation of specific metal-oxo clusters required for the MOF structure.[18]
-
Systematically Vary Ratios: Test different volumetric ratios of your primary solvent and co-solvent (e.g., DMF:EtOH 9:1, 4:1, 1:1) to find the optimal balance.
-
Q8: How do precursor concentration and metal-to-linker ratio affect crystallinity?
A: The concentration of your metal salt and adamantane-based linker determines the level of supersaturation in the solution, which drives nucleation.
-
Causality:
-
Concentration:
-
Too High: Leads to a highly supersaturated solution, causing very rapid nucleation and precipitation of an amorphous or nanocrystalline powder.[19]
-
Too Low: The solution may not reach the critical supersaturation level required for nucleation, resulting in no product or very low yield.
-
-
Molar Ratio: The stoichiometry between the metal and linker is critical. While the ideal ratio is dictated by the final MOF structure, it is often beneficial to use a slight excess of the organic linker to compensate for its potential concurrent crystallization or to influence the reaction equilibrium.[16] However, some studies show that an ideal reactant ratio might be double the actual stoichiometry in the final framework.[20]
-
-
Troubleshooting Protocol:
-
Dilution Series: If you have an amorphous product, try diluting your standard reaction mixture by a factor of 2, 5, and 10 while keeping the molar ratio constant.
-
Ratio Variation: Systematically vary the metal:linker molar ratio around the theoretical value (e.g., for a 1:1 MOF, try 1:1.2, 1:1.5, 1.2:1) to see how it impacts phase purity and crystallinity.
-
Q9: I keep hearing about "modulators." What are they, and should I use one?
A: A modulator is a chemical additive, typically a monocarboxylic acid (like acetic acid, formic acid, or benzoic acid), that resembles a fragment of the organic linker.[21] It plays a crucial role in controlling MOF crystallization and is one of the most powerful tools for improving crystallinity.[7][22]
-
Causality: Modulators compete with the polytopic adamantane-based linker for coordination to the metal centers.[21] This competitive binding has several beneficial effects:
-
Slows Nucleation: By temporarily capping the metal clusters, modulators reduce the rate of framework extension, preventing the rapid precipitation of amorphous material.[7]
-
Enhances Reversibility: They promote the reversibility of the metal-linker coordination bonds. This allows the system to self-correct defects during crystal growth, leading to a more ordered, crystalline final product.[21]
-
Controls Crystal Size and Defects: The type and concentration of the modulator can be used to tune crystal size from nanometers to millimeters and to intentionally introduce "missing linker" defects, which can sometimes enhance catalytic activity.[6][21] Stronger acid modulators (lower pKa) are often more effective but can also lower the yield.[20]
-
-
Troubleshooting Protocol:
Caption: A systematic workflow for selecting and optimizing a modulator to improve MOF crystallinity.
-
Select a Modulator: Benzoic acid or acetic acid are excellent starting points for carboxylate-based MOFs.[21]
-
Screen Concentration: Add the modulator to your optimized reaction conditions (from Q5-Q8). A common range to screen is from 10 to 200 molar equivalents with respect to the metal salt.
-
Analyze and Iterate: Use PXRD to assess the impact on crystallinity. You will often find an optimal concentration window: too little modulator has no effect, while too much can completely inhibit MOF formation.[21]
Q10: I've tried everything above, but my crystallinity is still suboptimal. What else could be wrong?
A: If the core synthesis parameters have been optimized, it's time to look at secondary factors that are often overlooked.
-
Purity of Reagents: Ensure your adamantane-based linker is pure. Impurities can disrupt crystal growth. Recrystallize the linker if necessary. Use high-purity metal salts and solvents.
-
Water Content: Trace amounts of water can be critical. Ensure your solvents are appropriately dried or, conversely, try adding a small, controlled amount of water to the reaction, as it can be essential for forming the inorganic secondary building units (SBUs).
-
Post-Synthesis Workup:
-
Washing: After synthesis, the MOF pores are filled with the high-boiling-point solvent (e.g., DMF). It's crucial to exchange this with a lower-boiling-point solvent (like ethanol or acetone) by soaking the crystals multiple times before activation.[17] Improper washing can lead to framework collapse upon heating.
-
Activation (Drying): The solvent must be removed from the pores to make them accessible. This is typically done by heating under a vacuum. If this process is too aggressive (too fast or too high a temperature), the surface tension of the evaporating solvent can cause the framework to collapse, leading to a loss of crystallinity. Use a "supercritical drying" method for very delicate frameworks if available.
-
-
Stability: Some MOFs are unstable when exposed to air or moisture after removal from the mother liquor.[17] If you observe crystal degradation over time, perform characterization quickly or store the sample under an inert atmosphere or in its mother liquor.
Section 3: References
Sources
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- 2. Physiochemical characterization of metal organic framework materials: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]
- 5. Solvent determines the formation and properties of metal–organic frameworks - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Strategies for induced defects in metal–organic frameworks for enhancing adsorption and catalytic performance - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Influence of temperature on metal-organic frameworks [html.rhhz.net]
- 9. researchgate.net [researchgate.net]
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- 12. Reaction duration-dependent formation of two Cu(ii)-MOFs with selective adsorption properties of C3H4 over C3H6 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 14. researchgate.net [researchgate.net]
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- 16. Modeling and Simulation of Crystallization of Metal–Organic Frameworks | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Solvent inclusion in the crystal structure of bis[(adamantan-1-yl)methanaminium chloride] 1,4-dioxane hemisolvate monohydrate explained using the computed crystal energy landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. research.monash.edu [research.monash.edu]
- 21. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
Preventing side product formation in adamantane polymerization
Welcome to the technical support center for adamantane polymerization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing adamantane-based polymers. The unique, rigid, and bulky structure of the adamantane cage imparts desirable properties like high thermal stability and mechanical strength to polymers, but it also presents specific challenges during polymerization. This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these challenges and prevent the formation of unwanted side products.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your adamantane polymerization experiments. Each issue is followed by an analysis of potential causes and actionable solutions.
Issue 1: Consistently Low Molecular Weight or Oligomer Formation in Step-Growth Polymerization
Q: My polyamides or polyimides synthesized from adamantane diamines consistently have low molecular weight (as seen in GPC) and poor film-forming properties. What's going wrong?
A: Low molecular weight is a classic problem in step-growth polymerization and is almost always a result of deviation from ideal reaction conditions. High molecular weight polymers require very high conversion rates (typically >99%).[1] Several factors related to the adamantane monomers and the reaction setup can be the culprit.
Root Causes & Corrective Actions:
| Potential Cause | Scientific Explanation | Recommended Solution |
| Monomer Impurity | Impurities, even in small amounts, disrupt the precise 1:1 stoichiometry required for high molecular weight.[2][3] Monofunctional impurities will act as chain terminators. | Protocol: Purify adamantane diamine and dianhydride/diacid chloride monomers meticulously. Recrystallization or sublimation are highly effective methods.[3] Confirm purity using NMR and melting point analysis. |
| Incorrect Stoichiometry | Step-growth polymerization is highly sensitive to the molar ratio of functional groups. A slight excess of either monomer will drastically limit the degree of polymerization, as described by the Carothers equation.[4] | Use a high-precision balance to weigh monomers. Ensure accurate calculation of molar equivalents. For volatile or hygroscopic monomers, handle them in a glovebox or desiccator. |
| Presence of Moisture | Water will hydrolyze reactive monomers like diacid chlorides and dianhydrides, converting them into unreactive carboxylic acids and terminating chain growth.[3][5] | Thoroughly flame-dry all glassware before use. Use anhydrous solvents. Conduct the entire reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon).[3] |
| Incomplete Imidization (for Polyimides) | The conversion of the poly(amic acid) precursor to the final polyimide is a cyclodehydration reaction. Incomplete conversion leaves weak amic acid links in the backbone, resulting in lower molecular weight and brittle films.[2][3] | Thermal Imidization: Employ a step-wise heating program (e.g., 100°C → 200°C → 300°C) to ensure gradual solvent removal and complete cyclization without polymer degradation.[2] Chemical Imidization: Use an effective dehydrating agent mixture (e.g., acetic anhydride/pyridine) and ensure sufficient reaction time. |
| Side Reactions at High Temperatures | One-step, high-temperature polyimide synthesis (>180°C) can be prone to side reactions, such as cross-linking or degradation, which can limit molecular weight.[3] | If high molecular weight is the primary goal, the two-step method involving the formation of a stable poly(amic acid) at lower temperatures followed by controlled imidization is generally more reliable.[3] |
Issue 2: Unexpected Peaks in NMR/IR Spectra of Polyimides
Q: My final polyimide product shows unexpected signals in the NMR or IR spectrum, suggesting side products. What are they and how can I avoid them?
A: The appearance of unexpected spectroscopic signals often points to specific side reactions occurring during monomer synthesis or polymerization. For adamantane-based polyimides, a common issue arises from the synthesis of the diamine monomer itself.
Root Causes & Corrective Actions:
-
Side Product: Regio-isomers of the Adamantane Diamine
-
Mechanism: The synthesis of monomers like 1,3-bis(4-aminophenyl) adamantane often involves a Friedel-Crafts alkylation of acetanilide with an adamantanol precursor, followed by hydrolysis.[5][6] Friedel-Crafts reactions can sometimes produce a mixture of para and ortho substituted products.[6] The presence of ortho isomers in your diamine monomer will lead to irregular, kinked structures in the polymer backbone, affecting its properties and spectroscopic signature.
-
Prevention & Diagnosis:
-
Reaction Control: Optimize the Friedel-Crafts reaction conditions (catalyst, temperature, solvent) to favor para substitution. Lewis acid catalysts and controlled temperatures are key.
-
Monomer Purification: Carefully purify the diamine monomer after synthesis. Column chromatography or fractional crystallization may be necessary to separate isomers.
-
Spectroscopic Analysis: Use 2D NMR techniques (like COSY and NOESY) on your monomer to confirm the substitution pattern before polymerization.
-
-
-
Side Product: Incomplete Imidization
-
Spectroscopic Signature: Incomplete conversion of the poly(amic acid) to polyimide will be evident in the IR spectrum. Look for the persistence of broad O-H and N-H stretches from the amic acid, and weaker than expected characteristic imide C=O peaks (symmetric and asymmetric stretching).
-
Prevention: As detailed in Issue 1, ensure complete imidization through optimized thermal or chemical treatment.[2]
-
Issue 3: Broad Molecular Weight Distribution or Bimodal GPC Trace in Chain-Growth Polymerization (ATRP/ROMP)
Q: I'm performing ATRP of adamantyl methacrylate, but my GPC trace is broad or shows a low molecular weight tail. What termination or side reactions are specific to this bulky monomer?
A: While the bulky adamantyl group can sterically hinder some bimolecular termination pathways, side reactions common to controlled radical and metathesis polymerizations are still prevalent and can be exacerbated by steric or electronic factors.[4][7]
Root Causes & Corrective Actions:
| Polymerization Type | Potential Side Reaction | Scientific Explanation & Adamantane-Specific Considerations | Recommended Solution |
| ATRP (Adamantyl Methacrylate/Acrylate) | Termination (Combination/Disproportionation) | Even with the bulky adamantyl group, radical-radical termination occurs. The steric hindrance may influence the ratio of combination to disproportionation. Catalytic radical termination (CRT) can also be a factor.[8] | Optimize catalyst/initiator ratios and maintain a low radical concentration. Ensure thorough deoxygenation of the reaction mixture. |
| Backbiting (for Acrylates) | Propagating radical can abstract a hydrogen from the polymer backbone, creating a mid-chain radical that leads to branching. While not unique to adamantane, this is a common side reaction in acrylate polymerization.[5][9] | Conduct polymerization at lower temperatures to disfavor this intramolecular chain transfer reaction. | |
| ROMP (e.g., Adamantyl-Norbornene) | Intramolecular/Intermolecular Chain Transfer | Secondary metathesis reactions ("backbiting") can lead to the formation of cyclic oligomers and broaden the molecular weight distribution, especially with less strained monomers.[10] | Use highly active catalysts (e.g., 3rd generation Grubbs) that favor propagation over chain transfer. Maintain a high monomer concentration. |
| Catalyst Decomposition | Functional groups on the monomer (e.g., amines) can coordinate to the metal center and deactivate or decompose the catalyst, leading to loss of control.[11][12] | If using functionalized adamantane monomers, protect reactive groups or add sacrificial agents (like HCl for amines) to prevent catalyst degradation.[12] | |
| Cationic Polymerization (Adamantyl Vinyl Ether) | Chain Transfer / Cross-linking | Cationic polymerization is prone to chain transfer to monomer or polymer. The formation of a stable adamantyl carbocation could potentially participate in side reactions, leading to branching or cross-linking.[2][13] | Perform polymerization at very low temperatures (e.g., -80 °C) to suppress side reactions.[2] Use appropriate initiating systems and non-nucleophilic counter-ions.[14] |
Workflow & Logic Diagrams
To visualize the troubleshooting process, the following diagrams outline the decision-making steps for common issues.
Caption: Troubleshooting flowchart for low molecular weight.
Frequently Asked Questions (FAQs)
Q1: Why is monomer purity so critical for adamantane-based polyamides and polyimides?
A1: Step-growth polymerization, the mechanism for producing these polymers, requires a precise 1:1 stoichiometric balance of the two different functional groups (e.g., amine and carboxylic acid derivative).[3] Any monofunctional impurity will cap a growing polymer chain, immediately stopping its growth on that end. Dunctional impurities will throw off the stoichiometry. Because achieving high molecular weight depends on reaching extremely high conversion (>99%), even trace impurities can have a dramatic negative impact on the final polymer properties.[1]
Q2: What is the difference between one-step and two-step polyimide synthesis, and which is better for avoiding side products?
A2: The two-step method is the conventional and often more controlled approach.[3]
-
Step 1: The adamantane diamine and a dianhydride are reacted at low temperatures (0-25°C) in a polar aprotic solvent to form a soluble poly(amic acid) precursor.
-
Step 2: This precursor is then converted to the final polyimide through either thermal or chemical imidization. The one-step method involves reacting the monomers in a high-boiling solvent at elevated temperatures (180-210°C), where polymerization and imidization occur simultaneously.[3]
For minimizing side products and achieving the highest possible molecular weight, the two-step method is generally superior .[3] The low-temperature first step minimizes premature side reactions, and the separate, controlled imidization step allows for more complete conversion without the risk of thermal degradation that can occur in the one-step process.
Q3: Can the adamantane cage itself participate in side reactions during polymerization?
A3: The adamantane cage is a saturated, strain-free hydrocarbon and is generally very stable and unreactive under most polymerization conditions.[15] However, under strongly acidic conditions, such as those used in some Friedel-Crafts reactions or certain cationic polymerizations, the tertiary C-H bonds on the adamantane bridgehead positions can be susceptible to abstraction, forming a stable adamantyl carbocation.[13] This carbocation could potentially lead to side reactions like rearrangement or cross-linking if not properly controlled.[13][16] For most standard polymerization techniques like ATRP, ROMP, and polyamide/polyimide synthesis, the adamantane core is considered an inert, bulky group.
Q4: How does the steric bulk of the adamantane group affect chain-growth polymerization kinetics?
A4: The steric hindrance imposed by the adamantane group has a significant impact. In many cases, it can be beneficial. For instance, in the living anionic polymerization of some vinyl monomers, the bulky adamantyl group can effectively prevent side reactions by sterically shielding the reactive propagating chain end.[4][7] However, this same steric bulk can also slow down the rate of propagation by making it more difficult for the monomer to approach the active center. In ROMP, for example, the position of the adamantyl group relative to the reactive olefin can significantly influence the polymerization rate.[17]
Q5: What is the best way to purify my adamantane-based monomers before polymerization?
A5: The purification method depends on the specific monomer, but here is a general protocol for a common precursor, 1,3-bis(4-aminophenyl)adamantane, which is a solid at room temperature.
Caption: General workflow for monomer recrystallization.
References
- troubleshooting film formation with adamantane-containing polyimides - Benchchem.
- optimizing reaction conditions for polymerization of adamantane diamines - Benchchem.
- Synthesis of polymers carrying adamantyl substituents in side chain - ResearchGate.
- Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC - NIH.
- Development of a novel adamantane cross-linker.
- Application Notes and Protocols for the Preparation of Adamantane-Containing Polyamide Films - Benchchem.
- Poly(1-adamantyl acrylate): Living Anionic Polymerization, Block Copolymerization, and Thermal Properties - ResearchGate.
- Step-growth polymerization - Wikipedia.
- The Synthesis of a New Aliphatic Polyamide Based on Some Adamantane's Derivatives - Impactfactor.
- Evaluation of the Spacer Effect on Adamantane-Containing Vinyl Polymer T g 's.
- Chain transfer agents for the catalytic ring opening metathesis polymerization of norbornenes - PMC - NIH.
- Mechanism of adamantane rearrangements | Journal of the American Chemical Society.
- Colorless polyimides derived from adamantane-containing diamines - Polymer Chemistry (RSC Publishing).
- Probing Catalyst Degradation in Metathesis of Internal Olefins: Expanding Access to Amine-Tagged ROMP Polymers - ResearchGate.
- New aromatic polyamides and polyimides having an adamantane bulky group.
- Triflic Acid-Promoted Adamantylation and tert-Butylation of Pyrene: Fluorescent Properties of Pyrene-Decorated Adamantanes and a Channeled Crystal Structure of 1,3,5-Tris(pyren-2-yl)adamantane | The Journal of Organic Chemistry - ACS Publications.
- Probing Catalyst Degradation in Metathesis of Internal Olefins: Expanding Access to Amine-Tagged ROMP Polymers - PMC - NIH.
- Polyamides - Chemistry LibreTexts.
- Synthesis of microporous polymers by Friedel–Crafts reaction of 1-bromoadamantane with aromatic compounds and their surface modification - ResearchGate.
- Ring-opening metathesis polymerization of norbornene- benzoladderene (macro)monomers - RSC Publishing.
- (PDF) Synthesis and properties of new transparent (co)polyimides based on adamantane-containing diamines and aromatic tetracarboxylic dianhydrides - ResearchGate.
- ATRP in Protic Media - Matyjaszewski Polymer Group - Carnegie Mellon University.
- Cationic polymerization - Wikipedia.
- (PDF) Effect of pre-imidization on the structures and properties of polyimide fibers.
- Multi-Step/Step-Wise Polymerization of Well-Defined Oligomers - ResearchGate.
- Disproportionation or Combination? The Termination of Acrylate Radicals in ATRP | Request PDF - ResearchGate.
- Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers.
- Macromolecular Engineering by Applying Concurrent Reactions with ATRP - MDPI.
- Regularities of Single-Step Synthesis of Adamantane-Containing Polyimides in Sulfolane | Request PDF - ResearchGate.
- 2.3: Step Growth and Chain Growth - Chemistry LibreTexts.
- What Are Step-Growth Oligomers? - Chemistry For Everyone - YouTube.
- Step Growth Polymerization - The Basics - YouTube.
- A SIMPLE PREPARATION OF ADAMANTANE | Journal of the American Chemical Society.
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- 3. researchgate.net [researchgate.net]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01136H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chain transfer agents for the catalytic ring opening metathesis polymerization of norbornenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Probing Catalyst Degradation in Metathesis of Internal Olefins: Expanding Access to Amine-Tagged ROMP Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cationic polymerization - Wikipedia [en.wikipedia.org]
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- 16. pubs.acs.org [pubs.acs.org]
- 17. Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Solvent Systems for Adamantane-1,3-diacetic Acid Reactions
Welcome to the Technical Support Center for adamantane-1,3-diacetic acid (ADA) reactions. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and practical protocols for optimizing solvent systems in your experiments. The unique structure of adamantane-1,3-diacetic acid—combining a rigid, lipophilic cage with two polar carboxylic acid groups—presents specific challenges in solvent selection that are critical to achieving desired reaction outcomes, yields, and purity.
This resource will help you navigate these challenges by explaining the causality behind experimental choices, providing self-validating protocols, and grounding all recommendations in authoritative scientific literature.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and reactivity of adamantane-1,3-diacetic acid, with a focus on solvent interactions.
Q1: What are the primary challenges in selecting a solvent for adamantane-1,3-diacetic acid reactions?
A1: The main challenge arises from the molecule's amphipathic nature. The adamantane core is bulky and nonpolar (lipophilic), while the two acetic acid groups are highly polar and capable of hydrogen bonding. This duality leads to solubility issues in many common solvents. Finding a single solvent or solvent system that can effectively solvate both the nonpolar cage and the polar functional groups is key to maintaining a homogeneous reaction mixture and promoting efficient reactivity.
Q2: I am experiencing poor solubility of adamantane-1,3-diacetic acid. Which solvents should I start with?
A2: Due to its dicarboxylic acid nature, adamantane-1,3-diacetic acid exhibits poor solubility in nonpolar solvents like hexanes and toluene. You will have much better success with polar aprotic solvents. We recommend starting your solvent screening with the following:
These solvents are effective at solvating the carboxylic acid groups. For reactions at higher temperatures, DMSO and NMP are particularly suitable due to their high boiling points. In some cases, polar protic solvents like methanol or ethanol can be used, especially for recrystallization.[3][4][5]
Q3: Can I use a solvent mixture to improve solubility or reactivity?
A3: Absolutely. Solvent mixtures are a powerful tool. For instance, in reactions where a co-reagent has limited solubility in a polar aprotic solvent, adding a less polar co-solvent like tetrahydrofuran (THF) or dichloromethane (DCM) in a small proportion can help. However, adding too much of a nonpolar co-solvent may cause your adamantane-1,3-diacetic acid to precipitate. Always perform a small-scale solubility test before committing to a large-scale reaction.
Q4: How does the choice of solvent affect downstream processing and purification?
A4: The solvent choice is critical for purification. Using high-boiling point polar aprotic solvents like DMF or DMSO can complicate product isolation, as they are difficult to remove under vacuum.
-
Precipitation/Crystallization: If your product is a solid, a common strategy is to pour the reaction mixture into a non-solvent (like water or an ether/hexane mixture) to induce precipitation.
-
Extraction: If using a more volatile solvent like THF or DCM, standard aqueous workups are more straightforward.
-
Recrystallization: The reaction solvent can influence which impurities are carried through. A well-chosen reaction solvent may result in a cleaner crude product that is easier to recrystallize. Common recrystallization solvents for adamantane carboxylic acid derivatives include ethanol, methanol, and acetone.[3]
Part 2: Troubleshooting Guide for Common Issues
This section provides a structured approach to diagnosing and solving common problems encountered during reactions with adamantane-1,3-diacetic acid.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Stalled Reaction | Poor Solubility of Reactant: The adamantane-1,3-diacetic acid or another reagent is not fully dissolved, leading to a heterogeneous mixture and slow reaction kinetics. | 1. Switch to a more polar aprotic solvent: If using THF or DCM, try DMF, DMAc, or DMSO. 2. Increase Temperature: Gently heating the reaction can improve solubility and increase the reaction rate. Ensure the temperature is compatible with all reagents. 3. Use a Solvent Mixture: Add a co-solvent to aid in the dissolution of all components. |
| Steric Hindrance: The bulky adamantane cage is sterically hindering the approach of reagents to the carboxylic acid groups.[6] | 1. Increase Reaction Time: Allow the reaction to run for a longer period (e.g., 24-48 hours). 2. Increase Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. 3. Use a Less Bulky Reagent: If possible, select a smaller coupling agent or co-reactant. | |
| Product Precipitates During Reaction | Change in Solvation Environment: The product formed is less soluble in the reaction solvent than the starting materials. This can happen if the product is significantly less polar (e.g., after esterification). | 1. Add a Co-solvent: Introduce a co-solvent that is known to dissolve the product to keep it in solution. 2. Accept Precipitation: If the precipitate is the desired product and is clean, this can be an effective purification method. Analyze a small sample to confirm its identity and purity. 3. Run the Reaction at a Higher Dilution: Using a larger volume of solvent may keep the product dissolved. |
| Low Yield After Workup | Product Loss During Extraction: The product may have partial solubility in the aqueous phase, especially if it retains acidic or basic functionality. | 1. Adjust pH: Before extraction, adjust the pH of the aqueous layer to suppress the ionization of your product, making it less water-soluble. For a carboxylic acid product, acidify the solution. 2. Use a More Polar Extraction Solvent: Switch from diethyl ether or ethyl acetate to DCM or chloroform for extracting more polar products. 3. Back-Extraction: Perform multiple extractions of the aqueous layer to recover all the product. |
| Difficulty Removing High-Boiling Solvent: Residual DMF, DMSO, or NMP can co-elute with the product during chromatography or inhibit crystallization. | 1. Azeotropic Removal: For DMF, add toluene and evaporate under reduced pressure to azeotropically remove it. 2. Aqueous Wash: Dilute the reaction mixture with a large volume of water and extract the product with a water-immiscible organic solvent (e.g., ethyl acetate, DCM). DMF, DMSO, and NMP are water-soluble and will remain in the aqueous phase. Repeat the wash several times. |
Part 3: Experimental Protocols & Methodologies
This section provides a detailed, step-by-step protocol for a common reaction type with adamantane-1,3-diacetic acid—amide bond formation—emphasizing solvent selection and optimization.
Protocol: Synthesis of a Diamide via Amide Coupling
This protocol describes the coupling of adamantane-1,3-diacetic acid with a generic primary amine using a carbodiimide coupling agent.
Reaction Scheme: (Adamantane-1,3-diacetic acid) + 2 R-NH₂ --(Coupling Agent, Additive)--> (Adamantane-1,3-diacetamide derivative) + Byproducts
Materials:
-
Adamantane-1,3-diacetic acid (ADA)
-
Primary Amine (2.2 equivalents)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (2.2 equivalents)
-
HOBt (Hydroxybenzotriazole) (2.2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
-
Solvent Selection and Dissolution:
-
Rationale: Anhydrous DMF is chosen as the primary solvent due to its excellent ability to dissolve both the polar ADA and the coupling reagents, ensuring a homogeneous reaction.[7]
-
Procedure: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add adamantane-1,3-diacetic acid (1.0 eq). Add anhydrous DMF to achieve a concentration of approximately 0.1 M. Stir the mixture until all the solid has completely dissolved.
-
-
Activation of Carboxylic Acids:
-
Rationale: Pre-activation of the carboxylic acids with EDC and HOBt forms an active ester intermediate, which is more susceptible to nucleophilic attack by the amine. This two-step addition (activation before amine) can minimize side reactions.
-
Procedure: To the solution of ADA in DMF, add HOBt (2.2 eq) and EDC (2.2 eq). Stir the reaction mixture at room temperature for 30-60 minutes.
-
-
Amine Addition:
-
Procedure: Dissolve the primary amine (2.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
-
Reaction Monitoring:
-
Rationale: Monitoring the reaction progress is crucial to determine the endpoint and avoid unnecessary heating or extended reaction times.
-
Procedure: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 12-24 hours at room temperature. If the reaction is slow due to steric hindrance, it can be gently heated to 40-50 °C.
-
-
Workup and Purification:
-
Rationale: The workup is designed to remove the water-soluble DMF and coupling byproducts (e.g., EDCI-urea).
-
Procedure: a. Once the reaction is complete, pour the DMF solution into a separatory funnel containing 10 volumes of water and 5 volumes of an extraction solvent (e.g., ethyl acetate or DCM). b. Wash the organic layer sequentially with 1M HCl (to remove any unreacted amine), saturated NaHCO₃ solution (to remove unreacted ADA and HOBt), and finally with brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. d. Purify the crude product by flash column chromatography or recrystallization.
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Part 4: Visualization of Workflows
Solvent Selection Workflow
This diagram outlines a logical decision-making process for selecting an optimal solvent system for your adamantane-1,3-diacetic acid reaction.
Caption: A decision tree for selecting a suitable solvent for ADA reactions.
Troubleshooting Workflow for Low Yield
This diagram provides a systematic approach to diagnosing the cause of low reaction yields.
Caption: A workflow for troubleshooting and optimizing low-yield reactions.
References
- Google Patents. (2009). CN101386576A - A kind of synthetic method of 1,3-adamantane dicarboxylic acid.
- ChemBK. (2024). 1,3-Adamantanediacetic acid. [Link]
- Zhu, H., & Zhong, X. (2013). Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane. Asian Journal of Chemistry, 25(7), 4119-4120. [Link]
- Google Patents. (2010). CN101898958A - A kind of preparation method of 1,3-adamantane dicarboxylic acid.
- Pan, Y., Li, K., Bi, W., & Li, J. (2008). Cocrystallization of adamantane-1,3-dicarboxylic acid and 4,4'-bipyridine. Acta Crystallographica Section C, 64(Pt 2), o41–o43. [Link]
- Zhu, H., Guo, J., & Yang, C. (2011). Synthesis and Characterization of 1,3-Diaminoadamantane.
- Creary, X. (2006). Carbocation-forming reactions in dimethyl sulfoxide. PubMed. [Link]
- Tan, S. G., et al. (2015).
- Wursch, A., et al. (2019). Synthesis of Precision Poly(1,3-adamantylene alkylene)s via Acyclic Diene Metathesis Polycondensation.
- Foote, C. S., et al. (1970). 1-Adamantanecarboxylic acid. Organic Syntheses, 50, 1. [Link]
- Qu, T., et al. (2021). Four-directional synthesis of adamantane derivatives. Spiral, Imperial College London. [Link]
- Google Patents. (2011). CN102093228B - Method for synthesizing 1, 3-adamantane diamine.
- Bagrii, E. I., et al. (1989). Reactions of 1,3-dihaloadamantanes with nitric acid.
- Asian Journal of Chemistry. (2013). Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane. [Link]
- M. A. T. M. Abdel-Reheem, et al. (2017). Supporting Information Synthesis of Noradamantane Derivatives by Ring-Contraction of the Adamantane Framework. [Link]
- Klimochkin, Y., et al. (2011). Amidation of Adamantane and Diamantane with Acetonitrile and Bromotrichloromethane in the Presence of Mo(CO)(6) in Aqueous Medium.
- Wei, Z., et al. (2012). SOLUBILITY OF 1-ADAMANTANAMINE HYDROCHLORIDE IN SIX PURE SOLVENTS BETWEEN 283.15 K AND 333.15 K. SciELO. [Link]
- Dunn, P. J. (2020). Molecular Solvents – Replacements for DMF, DMAC, NMP. WordPress. [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
- Ling, B., et al. (2021). Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. Beilstein Journal of Organic Chemistry, 17, 1481–1487. [Link]
- Reichardt, C. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]
- Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
- Wei, Z.-J., et al. (2012). Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K.
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Technical Support Center: Recrystallization of Adamantane Dicarboxylic Acids
Prepared by: Senior Application Scientist, Chemical Process Development
Welcome to the technical support center for adamantane dicarboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of adamantane dicarboxylic acids via recrystallization. The unique properties of the rigid adamantane cage combined with the hydrogen-bonding capabilities of dicarboxylic acid groups present specific challenges and opportunities in crystallization that this guide will address.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the principles and practices of recrystallizing adamantane dicarboxylic acids.
Q1: What are the primary challenges in recrystallizing adamantane dicarboxylic acids?
A1: The main challenges stem from the molecule's distinct structural features:
-
High Molecular Symmetry & Rigidity: The adamantane core is a rigid, bulky, and highly symmetric hydrocarbon cage. This can lead to very stable crystal lattices that are sometimes difficult to dissolve, requiring more aggressive solvent choices or higher temperatures.
-
Strong Intermolecular Forces: The two carboxylic acid groups typically form strong, directional hydrogen bonds. Molecules often arrange into centrosymmetric dimers through these hydrogen bonds, which act as the fundamental building blocks for the crystal lattice.[1] This strong dimeric association can influence solubility and crystal packing.
-
Solubility Profile: These compounds are often sparingly soluble in water and non-polar solvents but show better solubility in polar organic solvents like alcohols or ketones.[2][3] Finding a solvent that provides a steep solubility curve—high solubility when hot, low solubility when cold—is critical for achieving high recovery.
Q2: How do I select an appropriate solvent system for my adamantane dicarboxylic acid?
A2: Solvent selection is the most critical step for successful recrystallization. The ideal solvent should dissolve the compound completely when hot but poorly when cold.
-
Single-Solvent Systems: Polar protic solvents are often excellent starting points. For 1,3-adamantanedicarboxylic acid, solvents such as ethanol, methanol, isopropanol, and acetone have been reported to be effective.[2][4]
-
Mixed-Solvent Systems (Solvent/Anti-solvent): This is a powerful technique when no single solvent has the ideal solubility profile. A common approach for adamantane carboxylic acids is to dissolve the compound in a "good" solvent (e.g., methanol or ethanol) at an elevated temperature and then add a "poor" solvent or "anti-solvent" (e.g., water) dropwise until turbidity (cloudiness) appears.[5] Adding a few more drops of the "good" solvent to redissolve the precipitate creates a saturated solution perfect for forming high-purity crystals upon slow cooling.
The following table provides a general guide to common solvents. Empirical testing with small quantities of your crude product is always recommended.
| Solvent | Polarity | Boiling Point (°C) | Suitability for Adamantane Dicarboxylic Acids | Comments |
| Methanol | Polar Protic | 65 | Good "Good" Solvent | Often used in mixed systems with water.[5] High solubility may require an anti-solvent for good yield. |
| Ethanol | Polar Protic | 78 | Excellent Choice | Frequently cited as an effective single solvent for recrystallization.[2][4] |
| Acetone | Polar Aprotic | 56 | Good Choice | Effective for many dicarboxylic acids; its lower boiling point allows for easier removal.[2][6] |
| Water | Polar Protic | 100 | Good "Anti-Solvent" | Generally poor solubility for the acid form, making it an excellent anti-solvent with alcohols.[5] |
| Hexane | Non-polar | 69 | Poor Solvent | Can be used as a washing solvent for the final crystals to remove non-polar impurities. |
Q3: Should I be concerned about polymorphism in adamantane dicarboxylic acids?
A3: Yes. Polymorphism, the ability of a compound to exist in multiple crystal forms, is a known phenomenon for adamantane derivatives. For instance, 1,3-adamantanedicarboxylic acid has been shown to form different conformational polymorphs depending on the orientation of the carboxylic acid groups, which can be influenced by the co-crystal formers or crystallization conditions.[7] Different polymorphs can have different solubilities, melting points, and stability. It is crucial to maintain consistent crystallization conditions (solvent, cooling rate, agitation) to ensure you are reproducibly isolating the desired polymorph.
Part 2: Experimental Protocols
These protocols provide detailed, step-by-step methodologies for common recrystallization workflows.
Protocol 1: Single-Solvent Recrystallization (Ethanol)
This method is suitable for compounds like 1,3-adamantanedicarboxylic acid.[4]
-
Dissolution: Place the crude adamantane dicarboxylic acid (e.g., 1.0 g) into an Erlenmeyer flask equipped with a stir bar. Add a small volume of ethanol (e.g., 5 mL).
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is key to creating a supersaturated solution upon cooling, which maximizes yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper over a clean, pre-heated receiving flask. Pour the hot solution through the filter paper. Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel.[8]
-
Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[9]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any residual soluble impurities from the mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.
Protocol 2: Mixed-Solvent Recrystallization (Methanol/Water)
This method is well-documented for 1-adamantanecarboxylic acid.[5]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude acid in the minimum amount of hot methanol required for complete dissolution.
-
Addition of Anti-solvent: While keeping the solution hot, add water dropwise until the solution becomes persistently turbid (cloudy).
-
Clarification: Add a few drops of hot methanol to the turbid solution until it just becomes clear again. The solution is now saturated.
-
Cooling & Isolation: Follow steps 4-8 from Protocol 1, using an ice-cold methanol/water mixture to wash the final crystals.
Recrystallization Workflow Diagram
Caption: General workflow for recrystallization.
Part 3: Troubleshooting Guide
This section provides solutions to specific problems encountered during recrystallization experiments.
Q: No crystals have formed after cooling my solution, even in an ice bath. What should I do?
A: This is a common issue that typically indicates either the solution is not sufficiently supersaturated or nucleation has not occurred.[8][9]
-
Induce Nucleation:
-
Scratching: Gently scratch the inside surface of the flask at the air-solvent interface with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a pure crystal of the compound, add a tiny amount ("a seed crystal") to the solution. This provides a template for further crystal growth.[11]
-
-
Increase Concentration:
-
You may have used too much solvent.[9] Gently heat the solution to evaporate some of the solvent. Allow it to cool again. Be careful not to evaporate too much, as this can cause the product to "crash out" with impurities.
-
-
Cool to a Lower Temperature: For some solvent systems, a standard ice bath (0 °C) may not be cold enough. A salt-ice bath or a dry ice/acetone bath can be used, but be mindful of the solvent's freezing point.[10]
Q: My compound separated as an oil instead of crystals. How can I fix this?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high.[8] This is particularly common with low-melting point compounds or when using mixed-solvent systems.[9]
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to dilute the solution slightly.
-
Slow Down Cooling: Allow the flask to cool much more slowly. You can insulate the flask with glass wool or let it cool on a hot plate that is turned off. This gives molecules more time to align into a crystal lattice.
-
Vigorous Stirring: As the solution cools, stir it vigorously. This can sometimes promote crystallization over oiling.
-
Change Solvents: If the problem persists, the chosen solvent system may be inappropriate. A solvent with a lower boiling point might be required.
Troubleshooting Decision Tree
Caption: Decision tree for common recrystallization problems.
References
- Benchchem. Technical Support Center: High-Purity Adamantane-1,4-diol Recrystallization.
- Benchchem. Technical Support Center: Synthesis of Adamantane Derivatives.
- Koch, H., & Haaf, W. (1964). 1-Adamantanecarboxylic acid. Organic Syntheses, 44, 1.
- Manjare, Y., & Pedireddi, V. R. (2011). Co-Crystals of 1,3-Adamantanedicarboxylic Acid with N-Oxide and Aza Compounds. Crystal Growth & Design, 11(11), 5079–5086.
- CN101386576A - A kind of synthetic method of 1,3-adamantane dicarboxylic acid. Google Patents.
- Chen, J., et al. (2024). Engineering Lipophilic Aggregation of Adapalene and Adamantane-Based Cocrystals via van der Waals Forces and Hydrogen Bonding. Crystal Growth & Design.
- Biocyclopedia. Problems in recrystallization.
- Benchchem. Application Notes and Protocols for the Synthesis of Adamantane Derivatives.
- CN102249900A - Method for separation and purification of 2-adamantanecarboxylic acid and 1-adamantanecarboxylic acid mixture. Google Patents.
- University of Colorado Boulder, Department of Chemistry. Recrystallization.
- Pedireddi, V. R., & Manjare, Y. (2011). Co-Crystals of 1,3-Adamantanedicarboxylic Acid with N-Oxide and Aza Compounds. Crystal Growth & Design, 11(11), 5079-5086.
- CN101898958A - A kind of preparation method of 1,3-adamantane dicarboxylic acid. Google Patents.
- Zhu, H., & Zhong, X. (2013). Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane. Asian Journal of Chemistry, 25(7), 3855-3857.
- Jacques, J., et al. (1981). The crystal and molecular structures of adamantanecarboxylic acid at 173 and 280 K. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 37(4), 845-850.
- CN101193847B - Preparation method of adamantane derivative. Google Patents.
- University of York, Department of Chemistry. Problems with Recrystallisations.
- Schleyer, P. v. R. (1961). Adamantane. Organic Syntheses, 41, 1.
- National Institutes of Health (NIH). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- University of Calgary, Department of Chemistry. Recrystallisation.
- Benchchem. Overcoming common problems in the synthesis of adamantane derivatives.
- Asian Journal of Chemistry. Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane.
- ACS Omega. Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins.
- Prisyazhny, A. V., et al. (2015). Studies of solubility of dicarboxilic acid mixtures in organic solvents. Eastern-European Journal of Enterprise Technologies, 2(6), 33-37.
- ResearchGate. Studies of solubility of dicarboxilic acid mixtures in organic solvents.
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Technical Support Center: Characterization of Insoluble Adamantane Polymers
Welcome to the technical support center for adamantane-based polymeric materials. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges associated with the characterization of these high-performance polymers. The inherent rigidity and cage-like structure of the adamantane moiety impart exceptional thermal stability and mechanical strength, but often at the cost of solubility, which complicates traditional polymer analysis.[1][2]
This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments. Our approach is rooted in explaining the causal relationships behind experimental choices, ensuring that every protocol is a self-validating system.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the characterization of insoluble adamantane polymers in a question-and-answer format.
Issue 1: Molecular Weight & Polydispersity
Q: My adamantane polymer is completely insoluble in common GPC solvents like THF, Chloroform, and DMF. How can I determine its molecular weight and polydispersity?
A: This is the most frequent challenge with adamantane-based polymers, especially those with a high density of adamantane in the backbone.[1] The rigidity of the polymer chains prevents effective solvation, making solution-based techniques like Gel Permeation Chromatography (GPC/SEC) unfeasible.[3] You must turn to alternative methods that do not require dissolution.
Root Cause Analysis: The bulky, three-dimensional adamantane cage structure restricts the rotational freedom of polymer chains.[4] This leads to stiff backbones that cannot easily adopt the coiled conformation necessary for dissolution, resulting in insolubility.
Recommended Solution 1: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful destructive technique ideal for insoluble or crosslinked materials.[5] It involves rapidly heating the polymer to a high temperature in an inert atmosphere, causing it to break down into smaller, characteristic, and volatile fragments. These fragments are then separated by GC and identified by MS, providing a chemical "fingerprint" of the polymer.[6][7]
Why it works: While this method does not directly measure the molecular weight of the intact polymer, it can:
-
Confirm the polymer's identity and purity by identifying its constituent monomers and degradation products.[8]
-
Provide information on the polymer's microstructure and thermal degradation pathways.[9]
-
In some cases, analysis of the fragment distribution can offer qualitative insights into the original polymer structure.
-
Sample Preparation: Place a very small amount of the dry polymer sample (typically 5-200 µg) into a pyrolysis sample cup.[7] No solvent is needed.
-
Instrument Setup:
-
Pyrolyzer: Set the pyrolysis temperature. For adamantane polymers, a temperature between 600 °C and 800 °C is often required to ensure complete fragmentation.
-
GC: Use a capillary column appropriate for separating the expected fragments (e.g., a non-polar or mid-polar column). Program the oven temperature with a ramp (e.g., 60 °C to 300 °C at 10 °C/min) to separate the pyrolysis products.
-
MS: Set the mass spectrometer to scan a wide mass range (e.g., m/z 40-600) to detect all potential fragments.
-
-
Analysis: Initiate the pyrolysis. The volatile fragments are swept into the GC-MS. Identify the resulting peaks by comparing their mass spectra to libraries (like NIST) and known fragmentation patterns of adamantane and your other monomers.
Recommended Solution 2: Fluorescence Lifetime Imaging Microscopy (FLIM)
For ongoing polymerizations, a novel FLIM-based method allows for the determination of molecular weight without requiring sample dissolution. This technique is particularly advantageous for monitoring the growth of insoluble polymers in real-time.[10]
Why it works: This method involves doping the polymerization reaction with a tiny amount of a fluorescently-labeled monomer. The fluorescence lifetime of the resulting polymer is quantitatively correlated with its molecular weight. As the polymer chain grows, the local environment of the fluorophore changes, leading to a predictable change in its fluorescence lifetime.[10]
Issue 2: Structural Elucidation
Q: I cannot dissolve my polymer for standard ¹H or ¹³C NMR. How can I confirm its chemical structure and the successful incorporation of the adamantane moiety?
A: For insoluble polymers, Solid-State NMR (ssNMR) is the definitive technique for structural characterization. It provides detailed information about the local chemical environment of nuclei (like ¹³C and ¹H) directly in the solid phase.[11]
Root Cause Analysis: In the solid state, strong dipolar couplings and chemical shift anisotropy cause significant line broadening, which would obscure all useful information in a standard NMR experiment. ssNMR uses techniques like Magic Angle Spinning (MAS) and cross-polarization (CP) to suppress these effects and achieve high-resolution spectra from solid samples.[12]
Recommended Solution: Cross-Polarization Magic Angle Spinning (CP/MAS) ¹³C NMR
CP/MAS is the go-to experiment for obtaining high-resolution ¹³C spectra of solid organic polymers.
Why it works:
-
Magic Angle Spinning (MAS): The sample is spun at a high frequency (kHz range) at an angle of 54.74° relative to the magnetic field. This mechanically averages out the broadening interactions.[13]
-
Cross-Polarization (CP): Magnetization is transferred from abundant protons (¹H) to dilute carbons (¹³C). This enhances the ¹³C signal significantly and allows for shorter experiment times.
-
Sample Preparation: Tightly pack 50-200 mg of the dry, powdered polymer into a zirconia MAS rotor (e.g., 4 mm diameter).
-
Instrument Setup:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a solids probe.
-
Spinning Speed: Set a stable MAS rate, typically between 5 and 15 kHz. Higher speeds can help move spinning sidebands away from signals of interest.
-
CP/MAS Parameters: Optimize the contact time for efficient magnetization transfer (typically 1-2 ms). Use a high-power proton decoupling sequence during signal acquisition to remove ¹H-¹³C dipolar couplings.
-
-
Referencing: The ¹³C signals of adamantane itself are sharp and can be used as a reliable chemical shift standard for solid-state NMR.[14] If your polymer contains adamantane, its characteristic signals can serve as an internal reference. The methylene (-CH₂-) carbon appears around 37.8 ppm and the methine (-CH-) carbon at 28.5 ppm (relative to TMS).
-
Data Analysis: The resulting spectrum will show distinct peaks for the different carbon environments in your polymer. The characteristic upfield signals of the adamantane cage will provide definitive proof of its incorporation.
Issue 3: Thermal & Morphological Properties
Q: My adamantane polymer doesn't melt before it decomposes, making DSC analysis difficult. How can I characterize its thermal properties and morphology?
A: The high thermal stability of adamantane polymers often means their decomposition temperature (Td) can be close to or even below their melting temperature (Tm) or glass transition temperature (Tg).[4][15] This requires a combination of thermal and morphological analysis techniques.
Troubleshooting Workflow for Thermal & Morphological Analysis
Caption: Troubleshooting workflow for thermal and morphological analysis.
Recommended Techniques
-
Thermogravimetric Analysis (TGA): This is the primary technique for determining thermal stability.[16] It measures the change in mass of a sample as a function of temperature. Adamantane-based polyimides, for example, often show 10% weight loss temperatures well above 500 °C.[17]
-
Protocol: Heat 5-10 mg of the sample in a nitrogen atmosphere from room temperature to ~800 °C at a heating rate of 10 °C/min. The onset of weight loss indicates the beginning of decomposition.
-
-
Differential Scanning Calorimetry (DSC): Even if the polymer decomposes, a DSC scan can still reveal the glass transition temperature (Tg), which appears as a step-change in the heat flow.[16] A standard heat-cool-heat cycle is recommended to erase any prior thermal history.
-
Protocol: Heat the sample to just below its determined Td at 10 °C/min, cool it rapidly, and then perform a second heating scan at the same rate. The Tg is observed on the second heating curve.
-
-
X-Ray Diffraction (XRD): XRD is essential for determining if your polymer is amorphous or semi-crystalline.[18]
-
Amorphous: The diffractogram will show a broad, featureless "halo." Many adamantane polyimides are amorphous.[17]
-
Semi-crystalline: Sharp Bragg diffraction peaks will be superimposed on the amorphous halo. The position and intensity of these peaks can be used to identify the crystal structure.[19][20]
-
-
Scanning Electron Microscopy (SEM) & Atomic Force Microscopy (AFM): These high-resolution microscopy techniques are invaluable for visualizing the surface morphology and topography of your polymer without requiring any dissolution.[21][22]
-
SEM: Provides images of the surface with a large depth of field, revealing features like porosity or phase separation.[23]
-
AFM: Offers higher resolution and can provide 3D topographical maps of the surface. Phase imaging in AFM is particularly useful for distinguishing different material domains in polymer blends or composites based on mechanical properties like stiffness and adhesion.[24]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Why does incorporating adamantane into a polymer backbone increase its thermal stability?
The exceptional thermal stability arises from the adamantane cage's unique structure. It is a highly stable, strain-free molecule composed of three fused cyclohexane rings in a diamondoid lattice.[25] When integrated into a polymer chain, its bulkiness and rigidity severely restrict the segmental and rotational motion of the polymer chains.[2][4] This means that significantly more thermal energy is required to induce the chain movements that lead to thermal degradation, thus increasing the polymer's decomposition temperature.
Q2: What is a typical glass transition temperature (Tg) for an adamantane polymer?
The Tg is highly dependent on the specific polymer backbone, but the inclusion of adamantane consistently increases it. For example:
-
Adamantane-containing polyimides have reported Tg values between 248 °C and 308 °C.[17]
-
Copolymers of adamantyl methacrylate and styrene can have a Tg around 170 °C.[15]
-
Poly(1,3-adamantane)s have shown Tg values as high as 260 °C.[15]
This increase is due to the same chain-stiffening effect that enhances thermal stability.
| Polymer Type | Typical Tg (°C) | Typical Td (10% loss, °C) | Reference |
| Adamantane-based Polyimides | 248 - 308 | > 500 | [17] |
| Poly(adamantyl methacrylate)s | 139 - 205 | ~480 | [15] |
| Poly(1,3-adamantylene alkylene)s | Amorphous or Tm up to 58°C | 452 - 456 | [1][2] |
Q3: Can I use swelling tests to characterize my crosslinked, insoluble adamantane polymer?
Yes. Swelling measurements are a classic and effective method for estimating the crosslink density of an insoluble polymer network.[11] The principle is that a solvent will diffuse into the polymer network, causing it to swell. The extent of swelling is limited by the elastic retractive forces of the crosslinked chains. A higher crosslink density will restrict swelling more, resulting in a lower degree of swelling. By measuring the volume or weight of the polymer before and after swelling to equilibrium in a good solvent, you can calculate the swelling ratio, which is inversely related to the crosslink density.[11][26]
Q4: What is the principle of Pyrolysis-GC-MS?
Pyrolysis-GC-MS is a multi-step analytical technique used to chemically characterize complex, non-volatile materials like insoluble polymers.[5]
Caption: The sequential process of Pyrolysis-GC-MS analysis.
-
Pyrolysis: A small sample of the polymer is subjected to intense thermal energy, causing the covalent bonds to break (thermal fragmentation) in a reproducible manner.[7]
-
Gas Chromatography (GC): The resulting mixture of smaller, volatile fragments is swept into a GC column. The fragments are separated as they travel through the column at different rates.
-
Mass Spectrometry (MS): As each fragment exits the GC column, it enters the mass spectrometer, where it is ionized and broken into even smaller charged pieces. The MS sorts these pieces by their mass-to-charge ratio, producing a unique mass spectrum for each fragment.
-
Analysis: By identifying the fragments from their mass spectra, one can deduce the structure of the original, intact polymer.[6]
References
- FILAB. (n.d.). Pyrolysis GC-MS (Py-GC-MS) analysis laboratory.
- ResolveMass Laboratories Inc. (n.d.). Crosslinked Polymer Analysis.
- Thermo Fisher Scientific. (n.d.). Pyrolysis-Gas Chromatography-Mass Spectrometry.
- Ye, E., et al. (2022). Solid-state chemical-shift referencing with adamantane. Journal of Magnetic Resonance, 340, 107231.
- ResolveMass Laboratories Inc. (n.d.). Polymer Analysis/Characterization.
- ResearchGate. (n.d.). Synthesis of adamantane-containing methacrylate polymers: Characterization of thermal, mechanical, dielectric and optical properties. Request PDF.
- ResolveMass Laboratories Inc. (n.d.). Key Challenges and Solutions in Polymer Analysis.
- BenchChem. (2025). Application Notes and Protocols for the Characterization of Adamantane-Containing Polymers. BenchChem.
- Harrison, D. J. P., Yates, W. R., & Johnson, J. F. (n.d.). TECHNIQUES FOR THE ANALYSIS OF CROSSLINKED POLYMERS. Journal of Macromolecular Science, Part C, 25(4).
- Al-Bataineh, S. A., et al. (n.d.).
- Shrimant, B., et al. (2018). Synthesis, characterization, and gas permeation properties of adamantane-containing polymers of intrinsic microporosity. Journal of Polymer Science Part A-Polymer Chemistry, 56(1), 16-24.
- Amoureux, J. P., Bee, M., & Virlet, J. (1980). Anisotropic molecular reorientations of adamantane in its plastic solid phase: 1H N.M.R. relaxation study in solid solutions of C10H16 and C10D16. Molecular Physics, 40(2), 313-324.
- BenchChem. (2025). Comparative thermal analysis of adamantane-based polymers vs traditional polymers. BenchChem.
- Wiley. (n.d.). "Molecular Weight Determination". In: Encyclopedia of Polymer Science and Technology.
- Tsai, M.-H., et al. (2017). Synthesis of adamantane-containing methacrylate polymers: Characterization of thermal, mechanical, dielectric and optical properties.
- Delplace, F., et al. (n.d.). Identification and quantification of plastic additives using Pyrolysis-GC/MS: a review. Archimer.
- AFM Workshop. (n.d.). Polymer Characterization - Atomic Force Microscopy.
- ResearchGate. (n.d.).
- Rosiak, J. T., et al. (2019). Synthesis of Precision Poly(1,3-adamantylene alkylene)s via Acyclic Diene Metathesis Polycondensation. Macromolecules, 52(12), 4569-4577.
- Dračínský, M., et al. (n.d.). Stuffed Pumpkins: Mechanochemical Synthesis of Host-Guest Complexes with Cucurbit[3]uril.
- LibreTexts. (2021). 4.1: Molecular Weight of Polymers. Chemistry LibreTexts.
- Obst, V., & Möhring, B. (n.d.).
- ResearchGate. (2016). (PDF) TECHNIQUES FOR THE ANALYSIS OF CROSSLINKED POLYMERS.
- ResearchGate. (n.d.).
- BenchChem. (n.d.). Adamantane-Based Polymers in Early-Stage Research: A Technical Guide for Drug Development. BenchChem.
- Hsiao, S.-H., & Lin, C.-F. (1998). Synthesis and Characterization of New Adamantane-Based Polyimides. Macromolecules, 31(20), 6847-6853.
- ResearchGate. (n.d.). since the water vapor solubility of adamantane-containing polymer. _
- Van der Meer, F., et al. (n.d.).
- NanoMagnetics Instruments. (2022).
- Worrell, B. T., et al. (2022). Polymer Molecular Weight Determination via Fluorescence Lifetime. Journal of the American Chemical Society, 144(50), 22968-22974.
- AZoOptics. (2022).
- Analytical Polymers. (n.d.). Analytical Polymers.
- ResearchGate. (n.d.).
- Caporaletti, F., et al. (2021). Revisiting the Disorder–Order Transition in 1-X-Adamantane Plastic Crystals: Rayleigh Wing, Boson Peak, and Lattice Phonons. The Journal of Physical Chemistry B, 125(12), 3209-3218.
- Murthy, N. S. (1997). Analysis of X-Ray Diffraction Scans of Poorly Crystallized Semicrystalline Polymers.
- ResearchGate. (n.d.). Synthesis and characterization of adamantane-containing poly(enaminonitriles).
- Mettler-Toledo. (n.d.).
- Tiong, H. C., et al. (2018).
- Van der Veen, M., et al. (2021). Adamantane Functionalized Poly(2-oxazoline)s with Broadly Tunable LCST-Behavior by Molecular Recognition. Polymers, 13(3), 398.
- Intertek. (n.d.). X-Ray Diffraction for Polymers and Composites.
- University of Southern Mississippi. (n.d.). Chapter 7. XRD.
- Park, K. (n.d.). SOLUBILITY OF POLYMERS. Purdue University.
- AZoM. (n.d.). The Applications of Thermal Analysis in Polymers.
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Technical Support Center: Porosity Control in MOFs using Adamantane-1,3-diacetic Acid
Welcome to the technical support center for researchers utilizing adamantane-1,3-diacetic acid as a strategic linker in the synthesis of Metal-Organic Frameworks (MOFs). This guide is designed to provide field-proven insights, troubleshooting solutions, and detailed protocols to help you navigate the complexities of designing and synthesizing these unique porous materials. The inherent rigidity and bulky, three-dimensional nature of the adamantane core present both a unique opportunity for pore engineering and specific experimental challenges.[1][2] This document will serve as your primary resource for overcoming these hurdles and achieving predictable control over your MOF's porosity.
Frequently Asked Questions (FAQs): Foundational Concepts
This section addresses fundamental questions regarding the strategic use of adamantane-1,3-diacetic acid in MOF synthesis.
Q1: Why choose adamantane-1,3-diacetic acid as a linker for porosity control?
A1: Adamantane-1,3-diacetic acid is an exceptional building block for several key reasons:
-
Structural Rigidity and Bulk: The adamantane cage is a diamondoid—the simplest unit of a diamond crystal structure—making it exceptionally rigid and bulky.[2][3] This rigidity helps in the formation of robust frameworks and can prevent the common issue of framework interpenetration, which often reduces porosity in MOFs built from simpler, linear linkers.[4]
-
Three-Dimensionality: Unlike flat, aromatic linkers, the tetrahedral geometry of the adamantane core projects its connecting groups in a three-dimensional manner.[5][6] This directs the formation of complex 3D pore networks with unique, contoured internal surfaces that can enhance selectivity in guest-molecule interactions.[1]
-
Tunable Connectivity: The "diacetic acid" portion provides a specific length and flexibility to the coordinating carboxylate groups, distinguishing it from linkers where the carboxylates are directly attached to the adamantane cage. This subtle flexibility can be crucial for accessing novel framework topologies that might be sterically hindered with other adamantane derivatives.
Q2: What type of porosity and surface area should I generally expect from MOFs synthesized with this linker?
A2: Typically, the use of adamantane-based linkers aims for the creation of microporous materials (pore diameters < 2 nm), often with the potential for some mesoporosity (2-50 nm) depending on the specific metal cluster and resulting framework topology. The primary goal is to achieve a high degree of accessible, ordered porosity. While theoretical surface areas can be very high, experimentally achieved Brunauer-Emmett-Teller (BET) surface areas are highly dependent on the success of the synthesis and, critically, the activation process. A well-synthesized and activated adamantane-based MOF should exhibit a Type I gas sorption isotherm, characteristic of microporous materials.[7]
Q3: How does the choice of metal ion or cluster affect the final structure with this linker?
A3: The metal component is as critical as the linker in defining the final architecture. The coordination number and preferred geometry of the metal ion (or the secondary building unit, SBU) dictate how the adamantane-1,3-diacetic acid linkers are stitched together. For example, a metal ion that forms a paddlewheel SBU (like in some Cu- or Zn-based MOFs) will result in a different topology than a metal that forms an octahedral SBU (common with Zr).[7] The interplay between the linker's geometry and the SBU's connectivity determines the ultimate pore size, shape, and overall stability of the MOF.[8][9]
Troubleshooting Guide: Synthesis, Activation, and Characterization
This section is structured to address specific problems you may encounter during your experimental workflow.
Part 1: Synthesis & Crystallization Issues
Q4: My synthesis yielded an amorphous powder. The Powder X-Ray Diffraction (PXRD) pattern shows a broad hump instead of sharp peaks. What went wrong?
A4: This is a common issue indicating a failure in crystallization. The cause is often related to kinetics and solubility.
-
Plausible Causes & Mechanistic Explanation:
-
Inappropriate Solvent System: The solubility of both the metal salt and the adamantane-1,3-diacetic acid linker is critical. If one component is poorly soluble, the reaction kinetics can be too slow or unbalanced for crystal nucleation and growth.[10] Polar aprotic solvents like DMF, DEF, and DMAc are common starting points, but their high boiling points can sometimes lead to decomposition or the formation of undesired phases.[11]
-
Incorrect Temperature or Reaction Time: MOF synthesis is a thermodynamic and kinetic balancing act. A temperature that is too low may not provide enough energy to overcome the activation barrier for crystallization. Conversely, a temperature that is too high might favor the formation of a dense, non-porous phase or cause linker decomposition.
-
Suboptimal pH/Modulator Concentration: The deprotonation of the carboxylic acid groups is essential for coordination. The reaction pH can influence this equilibrium. Sometimes, adding a "modulator" (a competing ligand, often a monocarboxylic acid like acetic or benzoic acid) can slow down and control the coordination process, leading to larger, higher-quality crystals instead of an amorphous precipitate.[7]
-
-
Recommended Solutions:
-
Solvent Screening: If using a single solvent like DMF, try a binary solvent system (e.g., DMF/Ethanol or DMF/Water) to fine-tune the reactant solubilities.[10]
-
Temperature Variation: Systematically vary the solvothermal reaction temperature in 10-15 °C increments (e.g., 85 °C, 100 °C, 115 °C).
-
Introduce a Modulator: Add a modulator to the reaction mixture. Start with a 10-fold molar excess of the modulator relative to the adamantane linker and adjust from there.
-
Q5: I obtained a crystalline product, but the yield is extremely low. How can I improve it?
A5: Low yield suggests that while crystallization conditions are viable, they are not optimal for converting the bulk of the reactants into the desired product.
-
Plausible Causes & Mechanistic Explanation:
-
Reaction Time: The self-assembly process may be slow; insufficient time will result in a low yield.
-
Reactant Concentration: Highly dilute conditions might favor crystal quality over quantity. Conversely, overly concentrated solutions can lead to rapid precipitation of an amorphous solid.
-
Stoichiometry: An incorrect ratio of metal to linker can leave one reactant in excess, limiting the amount of MOF that can be formed.
-
-
Recommended Solutions:
-
Time Study: Run a series of reactions at the optimal temperature for different durations (e.g., 12h, 24h, 48h, 72h) to find the point where yield plateaus.
-
Concentration Adjustment: Gradually increase the concentration of your reactants. Monitor the product's crystallinity via PXRD at each step to ensure you are not sacrificing quality for yield.
-
Part 2: Post-Synthesis Activation & Porosity Issues
Q6: My MOF is crystalline according to PXRD, but gas sorption analysis shows a very low BET surface area (< 100 m²/g). What is blocking the porosity?
A6: This is one of the most critical challenges. A crystalline structure does not guarantee accessible porosity. The issue lies in the "activation" step—the process of removing guest molecules from the pores without causing the framework to collapse.[12][13]
-
Plausible Causes & Mechanistic Explanation:
-
Pore Collapse upon Direct Heating: High-boiling point synthesis solvents (like DMF) have strong interactions with the framework and high surface tension. When you heat the MOF directly under vacuum, the forceful removal of these solvent molecules can create strong capillary forces that pull the framework walls together, leading to irreversible collapse.[12]
-
Incomplete Guest Removal: Residual solvent, unreacted linker, or modulator molecules may remain trapped within the pores, physically blocking access for gas molecules.
-
Framework Interpenetration: While the bulky adamantane linker is chosen to prevent this, certain synthesis conditions can still lead to the formation of two or more interwoven frameworks, drastically reducing the accessible pore volume.[4]
-
-
Recommended Solutions:
-
Implement a Solvent Exchange Protocol: This is a crucial step. Before heating, soak the as-synthesized MOF in a low-boiling point solvent with low surface tension (e.g., methanol, acetone, or chloroform) for 2-3 days, replacing the solvent several times.[14] This gently displaces the high-boiling point synthesis solvent. After exchange, the framework can be activated under a more gentle heating and vacuum regime.
-
Utilize Supercritical CO₂ Drying: For delicate frameworks, supercritical CO₂ (scCO₂) drying is the gold standard.[13][14] This technique avoids the liquid-gas phase transition and its associated destructive capillary forces entirely, offering the best chance of preserving the framework's integrity.
-
Analyze Thermal Properties: Use Thermogravimetric Analysis (TGA) on the as-synthesized material.[7] A significant weight loss at temperatures below the framework's decomposition point corresponds to trapped guest molecules. If this loss is minimal, it may point towards an inherent structural issue like interpenetration.
-
Q7: The TGA of my "activated" sample shows a gradual, sloping weight loss instead of a flat plateau. Why?
A7: A flat plateau in the TGA curve prior to decomposition indicates a thermally stable, guest-free framework. A sloping curve suggests that guest molecules are still being slowly released upon heating.
-
Plausible Causes & Mechanistic Explanation:
-
Inefficient Solvent Exchange: The solvent exchange was not thorough enough. High-boiling point solvents like DMF can be very difficult to remove completely and may remain strongly coordinated to the metal sites or trapped in small pores.[11]
-
Insufficient Activation Time/Temperature: The conditions used for vacuum heating after solvent exchange may not have been sufficient to remove all the lower-boiling point solvent.
-
-
Recommended Solutions:
-
Extend Solvent Exchange: Increase the duration of the solvent exchange and the frequency of solvent replacement.
-
Optimize Activation: After solvent exchange, increase the final activation temperature (staying well below the decomposition temperature) or extend the time under dynamic vacuum. A residual gas analyzer on the vacuum line can help determine when outgassing is complete.
-
Visualized Workflows and Logic
General Experimental Workflow
The following diagram outlines the standard procedure for synthesizing, activating, and characterizing your adamantane-based MOF.
Caption: Standard workflow for MOF synthesis and characterization.
Troubleshooting Logic for Low Porosity
Use this decision tree to diagnose the root cause of low surface area in a crystalline MOF.
Caption: Decision tree for troubleshooting low MOF porosity.
Detailed Experimental Protocols
Protocol 1: General Solvothermal Synthesis
This protocol provides a representative starting point. Molar ratios, solvent, temperature, and time should be optimized for your specific metal system.
-
In a 20 mL scintillation vial, dissolve the metal salt (e.g., Zinc Nitrate Hexahydrate, 0.1 mmol) in 8 mL of N,N-Dimethylformamide (DMF).
-
Add adamantane-1,3-diacetic acid (0.05 mmol) to the solution.
-
If using a modulator (e.g., benzoic acid), add it now (e.g., 0.5 mmol).
-
Cap the vial tightly and sonicate for 10 minutes to ensure complete dissolution and mixing.
-
Place the vial in a pre-heated programmable oven at 100 °C for 24 hours.
-
Allow the oven to cool slowly to room temperature.
-
Collect the crystalline product by decanting the mother liquor.
-
Wash the crystals three times with fresh DMF (5 mL each time) to remove unreacted precursors.
Protocol 2: Solvent Exchange and Activation
-
After the final DMF wash, decant the solvent and add 10 mL of a volatile solvent (e.g., acetone).
-
Let the crystals soak for 24 hours.
-
Decant and replace the acetone. Repeat this process for a total of 3 days.
-
After the final exchange, decant the acetone and transfer the sample to a sample tube suitable for a vacuum manifold (e.g., a Schlenk tube).
-
Slowly apply a dynamic vacuum, starting at room temperature for 2 hours.
-
Gradually increase the temperature to 120 °C (or a temperature safely below your MOF's decomposition point) and hold under dynamic vacuum for at least 12 hours to ensure all solvent is removed.
-
Cool the sample to room temperature under vacuum before backfilling with an inert gas (N₂ or Ar) for storage and analysis.
Protocol 3: Characterization
-
Powder X-Ray Diffraction (PXRD): Load a small amount of the activated sample onto a zero-background sample holder. Collect data (e.g., 2θ from 5° to 50°) to confirm crystallinity and phase purity by comparing it to a simulated pattern from single-crystal data if available.
-
Thermogravimetric Analysis (TGA): Place 5-10 mg of the activated sample in an alumina pan. Heat under a nitrogen or air atmosphere at a ramp rate of 5-10 °C/min up to ~600 °C to determine the thermal stability and confirm the removal of guest molecules.[15]
-
Gas Sorption Analysis: Transfer the activated sample to a pre-weighed analysis tube under an inert atmosphere. Degas the sample again on the sorption analyzer's degas port under conditions matching the final step of your activation protocol. Perform a N₂ or Ar sorption measurement at 77 K to determine the BET surface area, pore volume, and pore size distribution.[16]
Data Interpretation
| Technique | Successful Result | Potential Problem Indicated by Result |
| PXRD | Sharp, well-defined peaks matching the expected pattern. | Broad Hump: Amorphous product.[7] Extra Peaks: Phase impurity or mixed phases. Shifted Peaks: Unit cell expansion/contraction due to guest molecules. |
| N₂ Sorption (77K) | Type I isotherm (sharp uptake at low P/P₀), high surface area. | Type II or IV Isotherm: Non-porous or macroporous material. Low Uptake: Low surface area, indicating pore collapse or blockage.[12] Hysteresis: May indicate mesoporosity or framework flexibility. |
| TGA | A flat, stable baseline until a sharp drop at high temperature (decomposition). | Sloping Baseline: Incomplete removal of solvent/guests.[7] Early Decomposition: Low thermal stability of the framework.[15][17] |
References
- An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review. (n.d.). National Institutes of Health.
- Poly[(μ4-adamantane-1,3-dicarboxylato-κO:O:O,O:O)(μ3-adamantane-1,3-dicarboxylato-κO,O:O,O:O)dimagnesium]: a layered coordination polymer. (2014). ResearchGate.
- Physiochemical characterization of metal organic framework materials: A mini review. (2023). National Center for Biotechnology Information.
- Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. (2024). Royal Society of Chemistry.
- Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. (2018). MDPI.
- Coupling Structural and Adsorption Properties of Metal-Organic Frameworks: From Pore Size Distribution to Pore Type Distribution. (2020). PubMed.
- Compositional control of pore geometry in multivariate metal–organic frameworks: an experimental and computational study. (2015). Royal Society of Chemistry.
- Adamantane: A Versatile Core for Accessing Non-Default Topologies. (2017). University of Otago.
- Solvents used in Synthesis of MOFs MOF synthesis process is affected by... (n.d.). ResearchGate.
- Activation of metal–organic framework materials. (2013). ResearchGate.
- Cu2(ATC)·6H2O: Design of open metal sites in porous metal-organic crystals (ATC: 1,3,5,7-Adamantane Tetracarboxylate). (n.d.). ResearchGate.
- Combining Linker Design and Linker-Exchange Strategies for the Synthesis of a Stable Large-Pore Zr-Based Metal–Organic Framework. (2018). Berkeley Global Science Institute.
- Structural Stability of Metal Organic Framework MOF-177. (n.d.). ResearchGate.
- Exploring the effect of bulky 3D-linkers on MOF host-guest interactions. (n.d.). University of New South Wales.
- Activation of metal–organic framework materials. (2013). Royal Society of Chemistry.
- Greatly Intensified Guest Exchange Strategy for Highly-Efficient Activation of Metal-Organic Frameworks. (2023). PubMed.
- Thermal Stability of Metal-Organic Frameworks (MOFs): Concept, Determination, and Model Prediction Using Computational Chemistry and Machine Learning. (2022). Penn State Research Database.
- Rational Design, Synthesis, Purification, and Activation of Metal-Organic Framework Materials. (2010). Northwestern University.
- Representative examples of adamantane derivatives which have been... (n.d.). ResearchGate.
- Recent advances in process engineering and upcoming applications of metal–organic frameworks. (2020). National Center for Biotechnology Information.
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How to improve the mechanical properties of adamantane-based polymers
Welcome to the technical support center for adamantane-based polymers. This guide is designed for researchers, scientists, and drug development professionals who are working with these advanced materials. Here, we address common challenges and frequently asked questions encountered during experimental work, providing not just solutions but also the underlying scientific principles to empower your research.
Frequently Asked Questions & Troubleshooting Guides
Q1: What is the fundamental mechanism by which adamantane enhances the mechanical properties of polymers?
A1: The Core Principle: Restricted Molecular Motion
The significant improvement in mechanical properties observed in adamantane-based polymers stems directly from the unique molecular architecture of adamantane itself.[1][2] Adamantane is a diamondoid hydrocarbon, meaning its carbon framework is a cage-like structure of three fused cyclohexane rings, superimposable on a diamond lattice.[3][4][5] This structure is exceptionally rigid, bulky, and thermally stable.[6][7][8]
When these bulky, three-dimensional adamantane moieties are incorporated into a polymer backbone, either as a pendant group or directly in the main chain, they act as "molecular anchors."[2][5][9] Their primary effects are:
-
Restricted Chain Mobility: The sheer size and rigidity of the adamantane cage physically hinder the segmental motion, rotation, and slippage of polymer chains past one another.[2][6] This restriction of motion is the principal reason for increased stiffness, higher glass transition temperatures (Tg), and improved thermal stability.[5][9][10][11]
-
Disruption of Chain Packing: The bulky, non-planar structure of adamantane disrupts the dense, orderly packing that might otherwise occur in linear polymer chains. This can, perhaps counterintuitively, improve the solubility of some polyimides and create a higher fractional free volume.[12][13]
-
Enhanced Intermolecular Interactions: The rigid structure can lead to more effective stress transfer between polymer chains, contributing to higher tensile strength and modulus.[2]
Essentially, adamantane introduces a "scaffolding" effect at the molecular level, creating a more robust and less deformable polymer matrix.
Caption: Adamantane's bulky structure restricts chain mobility.
Q2: My adamantane-based polyimide film is extremely brittle and fractures easily. How can I improve its flexibility?
A2: Balancing Rigidity and Flexibility through Copolymerization
This is a classic challenge. While the rigidity of adamantane is excellent for thermal stability and strength, an excessively high concentration can lead to a stiff and brittle polymer with very low elongation-at-break.[14] The polymer chains are so restricted that they cannot undergo the necessary rearrangements to dissipate stress, leading to brittle fracture.
The most effective strategy is to introduce flexibility into the polymer backbone by synthesizing a copolymer. This involves replacing a portion of the rigid adamantane-containing monomer with a more flexible co-monomer.
Recommended Strategy: Copolymerization with Flexible Diamines
For adamantane-based polyimides, a common approach is to use a flexible ether-linked diamine, such as 4,4'-oxydianiline (ODA) , in conjunction with your adamantane-based diamine (e.g., 1,3-Bis(4-aminophenyl)adamantane).[14] The ether linkages in ODA act as "molecular hinges," allowing for greater rotational freedom in the polymer backbone, which enhances flexibility and toughness.
Experimental Protocol: Synthesis of a Flexible Adamantane-Based Copolyimide
-
Monomer Preparation: Carefully calculate the molar ratios of your monomers. Start with a 90:10 molar ratio of your adamantane-diamine to ODA. You can create a series with varying ratios (e.g., 80:20, 70:30) to find the optimal balance of properties. Ensure all monomers and solvents are pure and anhydrous.
-
Poly(amic acid) Synthesis:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the adamantane-diamine and ODA in anhydrous N-methyl-2-pyrrolidone (NMP).
-
Stir the solution mechanically until all diamines are fully dissolved.
-
Slowly add an equimolar amount (relative to the total moles of diamine) of the chosen aromatic dianhydride (e.g., PMDA) as a solid powder.
-
Continue stirring at room temperature for 24 hours to form a viscous poly(amic acid) solution.[9]
-
-
Film Casting & Imidization:
-
Cast the poly(amic acid) solution onto a clean glass plate.
-
Place the plate in a vacuum oven and perform a stepwise thermal imidization: 80°C for 4 hours (to slowly remove solvent), followed by 150°C for 1 hour, 200°C for 1 hour, and a final cure at 250°C for 2 hours.[8] This gradual heating process is critical to prevent void formation and ensure complete cyclization.[14]
-
-
Characterization: After cooling, peel the flexible copolyimide film from the plate. Characterize its mechanical properties using a universal testing machine and compare the elongation at break with your original brittle polymer.
Caption: Workflow for synthesizing flexible copolyimides.
Q3: The tensile strength of my polymer is significantly lower than values reported in the literature. What are the most likely causes?
A3: A Troubleshooting Guide to Low Tensile Strength
Lower-than-expected tensile strength is a frequent issue that can usually be traced back to one of three areas: molecular weight, curing (imidization), or processing flaws.
1. Insufficient Molecular Weight
-
Causality: Mechanical strength in polymers is heavily dependent on chain entanglements. Low molecular weight polymers have shorter chains with fewer entanglements, resulting in poor stress transfer and weak mechanical properties.[14]
-
Troubleshooting:
-
Monomer Purity & Stoichiometry: Verify the purity of your monomers. Impurities can terminate chain growth. Critically, ensure you are using a precise 1:1 molar ratio of diamine to dianhydride during polymerization. Even a small deviation can significantly limit the final molecular weight.[14]
-
Reaction Conditions: Ensure your reaction is carried out under strictly anhydrous conditions. Water can react with dianhydrides, preventing polymerization.
-
Characterization: Use Gel Permeation Chromatography (GPC/SEC) to measure the molecular weight and polydispersity index (PDI) of your polymer.[11] Compare this to literature values for similar systems.
-
2. Incomplete Curing/Imidization
-
Causality: For polyimides, an incomplete conversion of the poly(amic acid) precursor means the final rigid, high-strength imide ring structure is not fully formed.[14] For epoxy resins, incomplete curing results in a network with low crosslink density.
-
Troubleshooting:
-
Review Curing Protocol: Ensure your final curing temperature is sufficient and held for an adequate duration. A post-curing step at a temperature slightly above the polymer's glass transition temperature (Tg) can help complete the reaction.[14]
-
Analytical Verification: Use Fourier-Transform Infrared (FTIR) Spectroscopy to verify imidization. You should see the disappearance of the amic acid peaks and the appearance of characteristic imide peaks (e.g., around 1780 and 1720 cm⁻¹).[12]
-
3. Processing Flaws
-
Causality: Physical defects in the polymer film, such as voids, microcracks, or trapped solvent bubbles, act as stress concentration points. When a load is applied, stress intensifies at these points, leading to premature failure at a much lower overall stress level.[14]
-
Troubleshooting:
-
Optimize Film Casting: Use a slow, uniform solvent evaporation process. Casting in a controlled-atmosphere glovebox can help. A gradual, stepwise heating protocol is crucial.[8][14]
-
Degas Your Solution: Before casting, gently degas the polymer solution under vacuum to remove dissolved air that could form bubbles during heating.
-
Visual Inspection: Examine your films under magnification or with an optical microscope to check for defects.
-
Caption: Troubleshooting flowchart for low tensile strength.
Q4: How can the mechanical properties of adamantane-based epoxy resins be optimized?
A4: Optimizing Crosslink Density and Interfacial Adhesion
For thermosetting polymers like epoxy resins, mechanical properties are governed by the crosslinked network structure. Introducing adamantane can yield cured products with excellent heat resistance and mechanical strength.[15] A diglycidyl ether of 1,3-bis(4-hydroxyphenyl)adamantane (DGEBAD), when cured with a standard agent like 4,4'-diaminodiphenyl methane (DDM), can achieve a tensile strength of 90 MPa and a Tg of 163°C.[16]
Strategies for Optimization:
-
Choice of Curing Agent: The structure of the curing agent is critical.
-
Aromatic vs. Aliphatic Amines: Aromatic amines (like DDM) generally produce a more rigid, thermally stable network compared to more flexible aliphatic amines.
-
Anhydride Curing: Acid anhydrides can also be used as curing agents and may offer different properties, such as improved electrical insulation.[15] The stoichiometry between the epoxy groups and the anhydride is crucial for achieving a high degree of crosslinking.
-
-
Curing Cycle: The time and temperature of the curing process directly control the extent of the crosslinking reaction.
-
Under-curing will result in a soft material with poor strength and low Tg.
-
Over-curing can lead to a brittle material.
-
Protocol: Implement a multi-stage curing schedule. For example, an initial cure at a moderate temperature (e.g., 120°C) to allow the resin to gel, followed by a post-cure at a higher temperature (e.g., 170-190°C) to complete the crosslinking reaction and maximize Tg.[17]
-
-
Inclusion of Modifiers/Fillers: For composite applications, the adamantane structure can be leveraged to improve matrix-filler interactions. Functionalizing fillers (e.g., carbon fibers) with adamantane-based coupling agents can enhance stress transfer from the matrix to the reinforcement, boosting properties like flexural and shear strength.[18]
Data Summary: Impact of Adamantane on Polymer Properties
The table below summarizes the typical enhancements seen when incorporating adamantane into various polymer systems, based on data from multiple studies.
| Polymer System | Property | Standard Polymer (Reference) | Adamantane-Based Polymer | Source(s) |
| Polyimides | Tensile Strength (MPa) | ~80-120 | 98-158 | [2] |
| Glass Transition Temp. (°C) | Varies | 248-440 | [6][13] | |
| 10% Weight Loss Temp. (°C) | Varies | >500 | [9][13] | |
| Epoxy Resins | Tensile Strength (MPa) | Varies | ~90 | [16] |
| Glass Transition Temp. (°C) | Varies | ~163 | [16] | |
| 5% Weight Loss Temp. (°C) | Varies | ~401 | [16] | |
| Polyamides | Tensile Strength (MPa) | ~70-90 | 91-101 | [2] |
References
- BenchChem. (2025).
- BenchChem. (2025). Adamantane-Based Polymers in Early-Stage Research: A Technical Guide for Drug Development.
- BenchChem. (2025). A Comparative Guide to the Thermal Stability of Adamantane-1,4-Diol Polymers.
- BenchChem. (2025). A Comparative Analysis of Adamantane-Based Polymers for Advanced Drug Delivery.
- BenchChem. (2025).
- Synthesis of Polymers with Adamantane Amino Deriv
- Saeed, M., et al. (2019). Synthesis of Precision Poly(1,3-adamantylene alkylene)
- BenchChem. (2025). Application Notes and Protocols for Adamantane-Based Polymers.
- Huremovic, J., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules.
- Wang, C., et al. (2021).
- BenchChem. (2025). Enhancing Mechanical Properties of 1,3-Bis(4-aminophenyl)adamantane-Based Polymers.
- Enhancing Polymer Performance with Adamantane: A M
- ResearchGate. (2025). Synthesis of adamantane-containing methacrylate polymers: Characterization of thermal, mechanical, dielectric and optical properties.
- ResearchGate. (2025).
- ResearchGate. (2025). Fully aliphatic polyimides from adamantane-based diamines for enhanced thermal stability, solubility, transparency, and low dielectric constant.
- ResearchGate. (n.d.). Synthesis and property of epoxy resin containing adamantine.
- BenchChem. (2025). Application Note: Enhanced Thermal Performance of Polymers Through Incorporation of 1,3-Bis(4-aminophenyl)adamantane.
- BenchChem. (2025). Reinforcing Polymer Strength: A Comparative Analysis of Adamantane-Based Copolymers.
- ResearchGate. (n.d.).
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of High-Performance Polymers Using 1,3-Bis(4-hydroxyphenyl)adamantane.
- BenchChem. (2025). Application Notes and Protocols: 1,3-Bis(4-methylphenyl)adamantane in Polymer Synthesis.
- Arno, M.C., et al. (2021). Adamantane Functionalized Poly(2-oxazoline)s with Broadly Tunable LCST-Behavior by Molecular Recognition. Polymers.
- Wikipedia. (n.d.). Adamantane.
- de la Campa, J.G., et al. (2015). New aromatic polyamides and polyimides having an adamantane bulky group. Polymer.
- ResearchGate. (2025). Synthesis and properties of new transparent (co)
- RSC Publishing. (n.d.). A biodegradable adamantane polymer with ketal linkages in its backbone for gene therapy.
- The Aquila Digital Community. (n.d.). Adamantane-Containing Polymers.
- ResearchGate. (2025). Adamantane-based epoxy resin and siloxane-modified adamantane-based epoxy resin: Characterization of thermal, dielectric and optical properties.
- ResearchGate. (n.d.). New aromatic polyamides and polyimides having an adamantane bulky group.
- PubChem. (n.d.). Manufacture of adamantane-epoxy resin.
- Hsiao, S.H., et al. (1998). Synthesis and Characterization of New Adamantane-Based Polyimides. Macromolecules.
- ResearchGate. (2015). Is it possible to use Adamantane as a filler of polymeric nanocomposites?.
- Malik, A.A., et al. (1992). New high-temperature polymers based on diamantane. Macromolecules.
- Ding, M., et al. (2009). Synthesis and characterization of adamantane-containing poly(enaminonitriles). Polymer.
- MDPI. (n.d.). Comprehensive Review: Optimization of Epoxy Composites, Mechanical Properties, & Technological Trends.
- Materiale Plastice. (2021). Mechanical Properties of Some Epoxy-PMMA Blends.
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- 5. "Adamantane-Containing Polymers" by Lon J. Mathias, Jennifer J. Jensen et al. [aquila.usm.edu]
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- 18. mdpi.com [mdpi.com]
Technical Support Center: Strategies for Scaling Up Adamantane Dicarboxylic Acid Production
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis and scale-up of adamantane dicarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals actively working with adamantane derivatives. Here, we address common challenges, provide detailed troubleshooting protocols, and offer practical guidance based on established synthetic routes to enhance the efficiency, yield, and purity of your adamantane dicarboxylic acid production.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing 1,3-adamantanedicarboxylic acid on a laboratory scale?
There are two primary, well-documented starting materials for producing 1,3-adamantanedicarboxylic acid:
-
1-Adamantanecarboxylic Acid: This is often the preferred precursor for a high-yield, one-pot synthesis. The process involves the oxidative carboxylation at the C-3 position using a potent mixture of sulfuric acid, nitric acid, and formic acid.[1][2] This method is efficient and can achieve yields of over 90%.[1]
-
Adamantane: This route is a multi-step process that offers a different approach, starting from the basic hydrocarbon cage.[3] It typically involves the bromination of adamantane to 1,3-dibromoadamantane, followed by hydrolysis to 1,3-adamantanediol, and finally, a double Koch-Haaf carboxylation to yield the target diacid.[3][4]
Q2: What is the Koch-Haaf reaction, and why is it critical for this synthesis?
The Koch-Haaf reaction is a robust method for synthesizing tertiary carboxylic acids.[5] In the context of adamantane chemistry, it is used to introduce carboxylic acid groups at the bridgehead (tertiary) carbons. The reaction mechanism involves the generation of a stable adamantyl carbocation in a strong acid medium (typically concentrated sulfuric acid). This carbocation is then attacked by carbon monoxide (often generated in situ from formic acid) to form an acylium cation, which is subsequently hydrolyzed to yield the carboxylic acid.[5][6] Its reliability in carboxylating the sterically hindered and stable adamantane core makes it a cornerstone of adamantane dicarboxylic acid synthesis.
Q3: How critical is temperature control during the carboxylation step?
Temperature control is paramount. The Koch-Haaf reaction and the oxidative carboxylation using nitric/sulfuric acid are highly exothermic.[6] Failure to maintain the recommended low temperatures (e.g., 0-15°C) can lead to several issues:
-
Reduced Yield: Uncontrolled temperature spikes can promote side reactions and decomposition of intermediates.
-
Formation of Impurities: Higher temperatures can lead to unwanted byproducts, complicating purification.
-
Safety Hazards: Runaway reactions can occur, especially during scale-up, leading to dangerous pressure buildup and release of corrosive gases.
Q4: What are the best practices for purifying the final 1,3-adamantanedicarboxylic acid product?
The crude product is typically a solid. Two effective purification methods are:
-
Recrystallization: This is a standard method. Ethanol is a commonly used solvent for recrystallizing the crude product to obtain high-purity white crystals.[1][3]
-
Base-Acid Treatment: The crude solid can be dissolved in an aqueous base solution (e.g., NaOH) to form the soluble disodium salt. Any non-acidic organic impurities can be removed by filtration or extraction. The clear aqueous solution is then re-acidified (e.g., with HCl) to precipitate the purified 1,3-adamantanedicarboxylic acid, which is then collected by filtration and washed with water.[1]
Q5: What analytical techniques are recommended for monitoring reaction progress and final product purity?
For comprehensive analysis, a combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): Useful for quick, qualitative monitoring of the disappearance of starting materials.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile intermediates and byproducts, especially after esterification of the carboxylic acid groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and intermediates. The characteristic signals of the adamantane cage and carboxylic acid protons/carbons provide definitive identification.[1]
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for quantifying the purity of the final dicarboxylic acid product.[7]
-
Melting Point: A sharp melting point range (literature: 275-276°C) is a good indicator of high purity.[1]
Troubleshooting Guide: From Synthesis to Scale-Up
This section addresses specific problems that may arise during the synthesis of 1,3-adamantanedicarboxylic acid.
Problem 1: Low or No Yield of 1,3-Adamantanedicarboxylic Acid
-
Symptoms: After the reaction workup, little to no white precipitate of the product is formed. TLC or NMR analysis shows a high concentration of unreacted starting material or intermediates.
-
Probable Causes & Solutions:
| Probable Cause | Explanation & Corrective Action |
| Insufficient Acid Strength | The Koch-Haaf reaction requires a highly acidic environment to generate the adamantyl carbocation. Using sulfuric acid with a concentration below 95-98% can halt the reaction. Solution: Ensure the use of fresh, concentrated (98%+) sulfuric acid. Protect the acid from atmospheric moisture.[8] |
| Poor Temperature Control | The reaction is exothermic. If the temperature rises significantly above the recommended range (e.g., >20°C), side reactions or degradation can occur. Solution: Maintain strict temperature control using an ice-salt bath. Add reagents dropwise and slowly to manage the exotherm, especially during scale-up.[1][6] |
| Inefficient Mixing | The reaction mixture can be heterogeneous, especially when starting from adamantane. Inefficient stirring can lead to localized "hot spots" and poor mass transfer. Solution: Use a powerful overhead mechanical stirrer. Ensure the reaction vessel is appropriately sized to allow for vigorous agitation. |
| Reagent Degradation | Formic acid can decompose over time. Nitric acid can also degrade. Solution: Use fresh, high-purity reagents. Verify the concentration of acids if they have been stored for an extended period. |
| Premature Workup | The reaction may require several hours to reach completion.[1] Solution: Monitor the reaction using TLC or a suitable method to confirm the consumption of the starting material before quenching the reaction with ice. |
Troubleshooting Workflow: Diagnosing Low Yield
Below is a logical workflow to diagnose the root cause of low product yield.
Sources
- 1. Free Article [chemicalbook.com]
- 2. asianpubs.org [asianpubs.org]
- 3. CN101386576A - A kind of synthetic method of 1,3-adamantane dicarboxylic acid - Google Patents [patents.google.com]
- 4. CN101898958A - A kind of preparation method of 1,3-adamantane dicarboxylic acid - Google Patents [patents.google.com]
- 5. Koch reaction - Wikipedia [en.wikipedia.org]
- 6. Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Avoiding impurities in the synthesis of adamantane-1,3-diacetic acid
Welcome to the technical support center for the synthesis of adamantane-1,3-diacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you anticipate and resolve common challenges, ensuring a successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for adamantane-1,3-diacetic acid?
A1: There are two primary and well-established routes for the synthesis of adamantane-1,3-diacetic acid. The choice between them often depends on the available starting materials and desired scale.
-
Route A: From Adamantane. This multi-step synthesis involves the initial bromination of adamantane to form 1,3-dibromoadamantane, followed by hydrolysis to 1,3-adamantanediol, and finally a Koch-Haaf carboxylation to yield the desired product.[1]
-
Route B: From 1-Adamantanecarboxylic Acid. This approach is often preferred for its efficiency and can be performed as a "one-pot" synthesis.[2][3][4] It involves the direct carboxylation of 1-adamantanecarboxylic acid using a strong acid mixture, typically nitric acid and sulfuric acid, with formic acid as the carboxylating agent.[2][4] A two-step variation of this route isolates the intermediate, 3-hydroxy-1-adamantanecarboxylic acid, before proceeding to the final carboxylation step.[5]
Q2: What are the critical reaction parameters to control in the one-pot synthesis from 1-adamantanecarboxylic acid?
A2: The one-pot synthesis is a powerful method, but its success hinges on careful control of several parameters:
-
Temperature: The reaction is highly exothermic. Maintaining a low temperature, typically around 0°C, during the addition of formic acid is crucial to prevent uncontrolled side reactions and ensure the selective formation of the desired product.[2]
-
Reagent Ratios: The ratio of sulfuric acid to nitric acid is important as sulfuric acid not only acts as a solvent but also enhances the oxidizing ability of nitric acid.[2][4] An excess of formic acid is also used to drive the carboxylation reaction to completion.[2]
-
Rate of Addition: Slow, dropwise addition of formic acid over several hours is necessary to maintain temperature control and prevent the accumulation of reactive intermediates that could lead to byproducts.[2]
Q3: My final product has a low melting point and appears impure. What is the best way to purify crude adamantane-1,3-diacetic acid?
A3: Recrystallization is the most common and effective method for purifying adamantane-1,3-diacetic acid.[1][2] Ethanol is a frequently recommended solvent.[1][2] The general procedure involves dissolving the crude product in a minimal amount of hot ethanol and allowing it to cool slowly, which promotes the formation of well-defined crystals of the pure product, leaving impurities in the mother liquor. Other solvents that can be used for recrystallization include methanol, acetone, isobutanol, n-butanol, propanol, and isopropanol.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of adamantane-1,3-diacetic acid.
Issue 1: Low Yield of Adamantane-1,3-diacetic Acid
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Action |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, improper temperature, or incorrect reagent stoichiometry. | Ensure the reaction is stirred for the recommended duration at the specified temperature. Verify the molar ratios of your reactants, particularly the excess of formic acid.[2] |
| Suboptimal Acid Ratio | The oxidizing power of the nitric acid/sulfuric acid mixture is crucial. An incorrect ratio can lead to a lower yield. | The optimal ratio of 1-adamantane carboxylic acid, nitric acid, sulfuric acid, and formic acid has been reported as 1 g: 1 mL: 8 mL: 3.5 mL.[2] Adhering to this ratio is recommended for achieving high yields. |
| Loss of Product During Workup | The product may be partially soluble in the aqueous wash solutions, leading to losses. | Ensure the precipitation of the product from the reaction mixture by pouring it onto crushed ice is complete.[2] During the base wash and subsequent acidification, ensure the pH is carefully controlled to fully precipitate the diacid.[2] |
Issue 2: Presence of Unreacted Starting Material (1-Adamantanecarboxylic Acid)
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Action |
| Insufficient Oxidizing/Carboxylating Agent | Not enough of the acid mixture or formic acid was used to convert all of the starting material. | Re-evaluate the stoichiometry of your reagents. Ensure you are using a sufficient excess of the acid mixture and formic acid.[2] |
| Poor Mixing | If the reaction mixture is not adequately stirred, localized areas of low reagent concentration can lead to incomplete conversion. | Use a powerful mechanical or magnetic stirrer to ensure the reaction mixture is homogeneous throughout the synthesis. |
| Reaction Temperature Too Low | While low temperatures are necessary to control the reaction, a temperature that is too low may slow the reaction rate to a point where it does not go to completion in the allotted time. | Maintain the reaction temperature within the recommended range (e.g., 0°C for the one-pot method) to balance reaction rate and selectivity.[2] |
Issue 3: Formation of Side Products
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Action |
| Over-oxidation | The strong oxidizing conditions can potentially lead to the formation of other oxidized adamantane species. | Strictly control the reaction temperature and the rate of addition of reagents to minimize over-oxidation.[2] |
| Formation of Isomers | While the 1,3-disubstitution is thermodynamically favored, minor amounts of other isomers could potentially form. | Purification by recrystallization is typically effective at removing isomeric impurities.[1][2] |
| Incomplete Hydrolysis (in Route A) | If starting from 1,3-dibromoadamantane, incomplete hydrolysis will leave bromine-containing impurities. | Ensure the hydrolysis step is complete by using the appropriate conditions (e.g., silver sulfate in acetone/water) and allowing for sufficient reaction time.[1] |
Experimental Protocols
Protocol 1: One-Pot Synthesis from 1-Adamantanecarboxylic Acid[2][4]
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, combine 1-adamantane carboxylic acid (e.g., 20 g), 65% nitric acid (e.g., 20 mL), and 98% sulfuric acid (e.g., 160 mL).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add 80% anhydrous formic acid (e.g., 70 mL) dropwise over 5 hours, ensuring the temperature is maintained at 0°C.
-
After the addition is complete, allow the reaction to stir for an additional hour at 0°C.
-
Pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Filter the white solid and wash it several times with water.
-
Dissolve the solid in an aqueous NaOH solution.
-
Separate the clear solution and acidify it with HCl to a pH of 3 to re-precipitate the product.
-
Filter the purified product, wash with water, and dry under a vacuum.
-
Recrystallize the product from ethanol to obtain pure adamantane-1,3-diacetic acid.
Protocol 2: Synthesis from Adamantane via 1,3-Adamantanediol[1]
Step 1: Synthesis of 1,3-Dibromoadamantane
-
In a suitable reaction vessel, add adamantane and a catalytic amount of iron powder.
-
Slowly add liquid bromine dropwise at a temperature between -10 to 20°C over 0.5 to 2 hours.
-
After the initial addition, heat the reaction mixture to 50-110°C for 3 to 8 hours.
-
After the reaction, quench with a saturated sodium bisulfite solution to remove excess bromine.
-
Recrystallize the crude product from methanol or acetone to obtain pure 1,3-dibromoadamantane.
Step 2: Synthesis of 1,3-Adamantanediol
-
To the 1,3-dibromoadamantane, add silver sulfate, acetone, and water.
-
Heat the mixture under reflux for 5 to 12 hours.
-
Filter the reaction mixture to remove silver bromide and evaporate the solvent to obtain crude 1,3-adamantanediol.
Step 3: Synthesis of Adamantane-1,3-diacetic Acid
-
To the crude 1,3-adamantanediol, add concentrated sulfuric acid.
-
With rapid stirring, add formic acid dropwise over 1 to 5 hours.
-
Continue stirring for an additional 10 to 30 minutes after the addition is complete.
-
A white solid will precipitate. Filter the solid and recrystallize from ethanol to obtain pure adamantane-1,3-diacetic acid.
Visualizing the Process
Diagram 1: Synthetic Routes to Adamantane-1,3-diacetic Acid
Caption: Overview of the main synthetic pathways to adamantane-1,3-diacetic acid.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A step-by-step guide to diagnosing and resolving low product yields.
References
- Zhu, H., & Zhong, X. (2013). Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane. Asian Journal of Chemistry, 25(7), 4119-4120. [Link]
- A kind of synthetic method of 1,3-adamantane dicarboxylic acid. (2009). CN101386576A.
- A kind of preparation method of 1,3-adamantane dicarboxylic acid. (2010). CN101898958A.
- Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane. (2013). Asian Journal of Chemistry. [Link]
Sources
- 1. CN101386576A - A kind of synthetic method of 1,3-adamantane dicarboxylic acid - Google Patents [patents.google.com]
- 2. Free Article [chemicalbook.com]
- 3. asianpubs.org [asianpubs.org]
- 4. 1,3-Adamantanedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. CN101898958A - A kind of preparation method of 1,3-adamantane dicarboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges of Adamantane-Based Monomers
Welcome to the Technical Support Center dedicated to addressing the solubility issues frequently encountered with adamantane-based monomers. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique properties of adamantane in their work. The inherent rigidity and lipophilicity of the adamantane cage, while beneficial for imparting desirable thermal and mechanical properties to polymers, often present significant challenges in achieving adequate solubility for polymerization and other applications.[1][2]
This resource provides a combination of frequently asked questions for quick reference and in-depth troubleshooting guides with detailed experimental protocols to help you overcome these hurdles. Our goal is to equip you with the knowledge and practical techniques to successfully incorporate these valuable monomers into your research and development projects.
Frequently Asked Questions (FAQs)
Q1: Why are my adamantane-based monomers so difficult to dissolve?
A1: The poor solubility of many adamantane-based monomers stems from the rigid and bulky nature of the adamantane cage structure. This leads to strong intermolecular interactions and efficient crystal packing, making it difficult for solvent molecules to penetrate and dissolve the solid.[3] Adamantane itself is highly nonpolar and hydrophobic, making it practically insoluble in water and other polar solvents.[4]
Q2: What are the best general-purpose solvents for adamantane-based monomers?
A2: As a rule of thumb, "like dissolves like." Given the nonpolar nature of the adamantane core, nonpolar organic solvents are often the best starting point. Good options to try initially include toluene, cyclohexane, and dichloromethane.[5] For more polar adamantane derivatives, moderately polar aprotic solvents such as tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), and chloroform can be effective.[5]
Q3: I'm seeing my monomer crash out of solution during my polymerization reaction. What's happening?
A3: Premature precipitation during polymerization is a common issue when the growing polymer chain becomes insoluble in the reaction solvent.[6] This can be due to an increase in molecular weight and a change in the overall polarity of the polymer compared to the monomer. To address this, you may need to switch to a better solvent for the polymer, increase the reaction temperature, or decrease the initial monomer concentration.[6]
Q4: Can I use heat to improve the solubility of my adamantane monomer?
A4: Yes, gently warming the solvent can significantly increase the solubility of many adamantane derivatives.[5] However, be cautious with temperature, especially if your monomer is thermally sensitive or if you are working with a volatile solvent. For polymerization reactions, ensure that the increased temperature does not negatively impact your initiator or lead to unwanted side reactions.[3]
Q5: Are there any simple lab techniques to help dissolve a stubborn adamantane monomer?
A5: Besides heating, sonication in an ultrasonic bath can be very effective in breaking down solid agglomerates and enhancing dissolution.[5] Continuous and vigorous stirring is also crucial to maximize the interaction between the monomer and the solvent.[5]
Troubleshooting Guides & Experimental Protocols
This section provides more detailed strategies and step-by-step protocols to address persistent solubility problems.
Guide 1: Systematic Solvent Selection
The key to solving solubility issues is a systematic approach to solvent selection. This guide will walk you through a logical process for identifying a suitable solvent or solvent system for your specific adamantane-based monomer.
Caption: A systematic approach to solvent selection for adamantane-based monomers.
-
Preparation: Accurately weigh a small amount of your adamantane-based monomer (e.g., 5-10 mg) into several small vials.
-
Solvent Addition: To each vial, add a measured volume of a different test solvent (e.g., 1 mL). Start with the solvents suggested in the workflow above.
-
Observation at Room Temperature: Vigorously stir or vortex each vial for 2-3 minutes. Observe if the monomer dissolves completely.
-
Heating: If the monomer is not soluble at room temperature, gently heat the vial in a water bath or on a hot plate (with stirring) to a moderate temperature (e.g., 40-60 °C). Be cautious with flammable solvents. Observe for dissolution.
-
Sonication: If the monomer is still not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.
-
Documentation: Record your observations for each solvent, noting whether the monomer is insoluble, partially soluble, or fully soluble, and under what conditions (room temperature, with heating, with sonication).
Guide 2: Utilizing Co-Solvent Systems
When a single solvent is not effective, a co-solvent system, which is a mixture of two or more miscible solvents, can often provide the desired solubility. The idea is to fine-tune the polarity of the solvent medium to better match that of the adamantane-based monomer.
A common strategy is to mix a "good" solvent (in which the monomer has some, but limited, solubility) with a "poor" solvent that is miscible with the good solvent. This can sometimes disrupt the solvent-solvent interactions and create a more favorable environment for the solute. For adamantane monomers, you might mix a nonpolar solvent with a moderately polar aprotic solvent.
-
Select a Primary Solvent: Choose a solvent in which your adamantane monomer shows at least partial solubility from your initial screening.
-
Select a Co-Solvent: Choose a miscible co-solvent with a different polarity. For example, if your primary solvent is toluene, you might try adding THF or DMF as a co-solvent.
-
Prepare Mixtures: In separate vials, prepare different ratios of the primary solvent to the co-solvent (e.g., 9:1, 4:1, 1:1, 1:4, 1:9 by volume).
-
Test Solubility: Add a known amount of your adamantane monomer to each co-solvent mixture and follow the solubility testing protocol described in Guide 1.
-
Optimization: Identify the co-solvent ratio that provides the best solubility. You may need to test different combinations of primary and co-solvents to find the optimal system.
Guide 3: Advanced Solubility Enhancement Techniques
For particularly challenging adamantane-based monomers, more advanced techniques may be necessary.
For applications requiring solubility in aqueous media, forming an inclusion complex with a cyclodextrin can be a highly effective strategy. The hydrophobic adamantane core fits snugly into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin imparts water solubility to the complex.[7]
This protocol is a general guideline and may need to be optimized for your specific adamantane derivative and cyclodextrin.
-
Materials:
-
Procedure:
-
Dissolve the β-cyclodextrin in the ethanol-water mixture with stirring. Gentle heating may be required.
-
In a separate container, dissolve the adamantane-based monomer in a minimal amount of the same ethanol-water mixture.
-
Slowly add the adamantane monomer solution to the cyclodextrin solution with vigorous stirring.
-
Continue stirring the mixture at a slightly elevated temperature (e.g., 50-60 °C) for several hours to facilitate complex formation.
-
Allow the solution to cool slowly to room temperature. The inclusion complex may precipitate out as a crystalline solid.
-
If no precipitate forms, the complex may be in solution. The solvent can be removed by rotary evaporation or freeze-drying to obtain the solid complex.
-
Wash the resulting solid with a small amount of a solvent in which the free monomer is soluble but the complex is not (e.g., diethyl ether) to remove any uncomplexed monomer.
-
Dry the final product under vacuum.
-
In some cases, the most effective approach is to modify the structure of the adamantane monomer itself to improve its solubility.
-
Introduce Flexible Linkages: Incorporating flexible chains, such as ether linkages, into the monomer structure can disrupt crystal packing and increase conformational freedom, leading to better solubility.[3]
-
Add Solubilizing Groups: Attaching polar functional groups (e.g., hydroxyl, carboxyl, or short polyethylene glycol chains) to the adamantane core can increase its polarity and improve solubility in more polar solvents.
The synthesis of such modified monomers requires a dedicated synthetic chemistry effort, but it can provide a long-term solution for persistent solubility problems.
Data Presentation: Solubility of Adamantane Derivatives
Table 1: Qualitative Solubility of Adamantane-Based Compounds
| Compound | Solvent Type | Predicted/Observed Solubility | Notes |
| Adamantane | Polar Protic (e.g., Water) | Insoluble | Highly nonpolar nature.[4][10] |
| Nonpolar Organic (e.g., Toluene, Hexane, Chloroform) | Soluble | "Like dissolves like" principle.[5] | |
| 1-Adamantanol | Polar Protic (e.g., Ethanol, Methanol) | Soluble | The hydroxyl group increases polarity.[10][11] |
| Water | Partially miscible | [10][11] | |
| Nonpolar Organic (e.g., Diethyl ether) | Soluble | [10][11] | |
| 1,3-Bis(4-methylphenyl)adamantane | Polar Protic (e.g., Water) | Insoluble | Highly nonpolar and hydrophobic.[5] |
| Nonpolar Organic (e.g., Toluene, Cyclohexane) | Soluble | [5] | |
| Polar Aprotic (e.g., THF, DMSO, Chloroform) | Moderately Soluble | [5] | |
| Poly(1-adamantyl methacrylate) | Polar Aprotic (e.g., THF, Chloroform, Toluene, 1,4-dioxane) | Soluble | [12] |
| Alkanes (e.g., Hexanes), Alcohols (e.g., Methanol, Ethanol) | Insoluble (precipitates) | [12] |
Table 2: Quantitative Solubility of 1-Adamantanamine Hydrochloride
| Solvent | Temperature (K) | Mole Fraction Solubility (x10³) |
| Water | 283.15 | 2.89 |
| 293.15 | 3.67 | |
| 303.15 | 4.58 | |
| 313.15 | 5.65 | |
| 323.15 | 6.89 | |
| 333.15 | 8.35 | |
| Ethanol | 283.15 | 1.12 |
| 293.15 | 1.45 | |
| 303.15 | 1.87 | |
| 313.15 | 2.40 | |
| 323.15 | 3.06 | |
| 333.15 | 3.88 | |
| N,N-Dimethylformamide (DMF) | 283.15 | 4.32 |
| 293.15 | 5.21 | |
| 303.15 | 6.25 | |
| 313.15 | 7.47 | |
| 323.15 | 8.91 | |
| 333.15 | 10.59 | |
| N-Methyl-2-pyrrolidone (NMP) | 283.15 | 5.11 |
| 293.15 | 6.05 | |
| 303.15 | 7.14 | |
| 313.15 | 8.41 | |
| 323.15 | 9.88 | |
| 333.15 | 11.58 |
Data adapted from Tu, Y.-J., et al. (2013). SOLUBILITY OF 1-ADAMANTANAMINE HYDROCHLORIDE IN SIX PURE SOLVENTS BETWEEN 283.15 K AND 333.15 K. Brazilian Journal of Chemical Engineering, 30(2), 363–368.
Visualizations
Workflow for Troubleshooting Polymer Precipitation During Polymerization
Caption: Troubleshooting workflow for polymer precipitation during adamantane-based polymerization.
References
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- Polymer Source. (n.d.). Poly(1-adamantyl methacrylate) Sample # P10228-ADMMA.
- Fester, G., & Ritter, H. (2009). Selection of Conditions for the Synthesis of Methacrylate Monomers Based on Adamantane. Designed Monomers and Polymers, 12(5), 453-461.
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- Perlovich, G. L., Volkova, T. V., Sharapova, A. V., Kazachenko, V. P., Strakhova, N. N., & Proshin, A. N. (2016). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. Physical Chemistry Chemical Physics, 18(13), 9281–9294*.
- Kakuchi, T., et al. (2001). Synthesis of Poly(1,3-adamantane)s by Cationic Ring-Opening Polymerization of 1,3-Dehydroadamantanes. Macromolecules, 34(1), 38-43*.
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- Patel, R. P., & Patel, M. M. (2007). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Iranian Journal of Pharmaceutical Research, 6(4), 279-286*.
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Validation & Comparative
Topic: Adamantane-1,3-diacetic Acid: A Comparative Analysis Against Conventional Dicarboxylic Acid Linkers in Advanced Materials
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The rational design of functional materials, such as metal-organic frameworks (MOFs), coordination polymers, and high-performance polymers, is fundamentally governed by the choice of organic building blocks.[1][2] Dicarboxylic acids are a cornerstone of this field, offering versatile coordination modes and structural predictability.[3][4] However, the majority of commonly employed linkers are aromatic and planar. This guide presents a comparative analysis of adamantane-1,3-diacetic acid (ADDA), a three-dimensional, rigid aliphatic linker, against conventional aromatic and flexible aliphatic dicarboxylic acids. We will explore how the unique diamondoid cage of adamantane imparts superior thermal stability, structural rigidity, and unique topological outcomes, supported by experimental data and detailed characterization protocols.
The Adamantane Advantage: A Paradigm Shift from Planar to Three-Dimensional Linkers
The adamantane molecule is the smallest unit of a diamond crystal lattice, a feature that endows it with exceptional properties.[5] Its structure is a rigid, strain-free, and bulky hydrocarbon cage.[5][6] When functionalized with carboxylic acid groups, as in adamantane-1,3-diacetic acid, it serves as a unique building block for materials synthesis.
The primary advantages conferred by the adamantane core include:
-
Exceptional Thermal Stability: The robust, cage-like structure of adamantane is inherently stable at high temperatures.[7] This property is directly transferred to the resulting polymers or frameworks, leading to materials with significantly higher decomposition temperatures and glass transition temperatures (Tg).[6][7] For instance, adamantane-containing polymers have shown 10% weight loss temperatures in the range of 477-518°C.[7][8]
-
Inherent Rigidity and Bulk: Unlike flexible aliphatic chains that can fold or aromatic rings that can stack, the adamantane cage is conformationally locked. This rigidity prevents framework collapse upon solvent removal in MOFs and reduces chain entanglement in polymers, often leading to materials with improved mechanical strength and permanent porosity.[6][9]
-
Three-Dimensional Geometry: The non-planar, tetrahedral arrangement of substituents on the adamantane core directs the formation of complex, three-dimensional networks. This is a significant departure from the 1D chains or 2D sheets often formed by linear dicarboxylic acids, enabling the design of novel framework topologies.[10]
-
Lipophilicity: The hydrocarbon nature of the adamantane cage increases the lipophilicity of materials, a property that can be leveraged in drug delivery systems to enhance membrane permeability or in polymers to reduce water absorption.[11][12][13]
A Comparative Landscape of Dicarboxylic Acid Linkers
To objectively assess the performance of adamantane-1,3-diacetic acid (ADDA), we compare it to three widely used dicarboxylic acid linkers, each representing a distinct structural class.
Caption: Structural classes of dicarboxylic acid linkers.
Table 1: Physicochemical Properties of Selected Dicarboxylic Acid Linkers
| Property | Adamantane-1,3-diacetic Acid (ADDA) | Terephthalic Acid (BDC) | Biphenyl-4,4'-dicarboxylic Acid (BPDC) | Adipic Acid |
| CAS Number | 17768-28-4[14] | 100-21-0 | 787-70-2 | 124-04-9 |
| Structure | Rigid, 3D, Non-planar | Rigid, 1D, Planar | Semi-Rigid, 1D, Planar | Flexible, 1D, Non-planar |
| Molecular Weight | 252.31 g/mol [14] | 166.13 g/mol | 242.23 g/mol | 146.14 g/mol |
| Melting Point | 234-237 °C[15] | >300 °C (sublimes) | ~480 °C | 152 °C |
| Key Feature | Diamondoid cage | Phenyl ring | Biphenyl unit | Alkane chain |
Head-to-Head Comparison: Performance and Structural Impact
The choice of linker directly dictates the final properties of a material. The structural differences outlined above manifest in significant performance variations.
Impact on Framework Topology and Porosity
In the synthesis of MOFs, the linker's geometry is paramount.[9]
-
ADDA: The non-linear arrangement of the two carboxymethyl groups on the adamantane core promotes the formation of intricate 3D networks. Its bulkiness can prevent the interpenetration of frameworks, a common phenomenon in MOFs made with long, linear linkers, thus preserving larger pore volumes.
-
BDC & BPDC: These linear, rigid linkers are staples in MOF chemistry, famously used in frameworks like MOF-5 and UiO-67.[1] Their planarity and linearity favor the formation of predictable, often high-symmetry, porous structures. Increasing linker length from BDC to BPDC generally leads to isoreticular frameworks with larger pores.[1]
-
Adipic Acid: The conformational flexibility of aliphatic chains like adipic acid makes it challenging to predict the final structure.[9] While it can lead to novel, dynamic frameworks that exhibit "breathing" behaviors, it often results in non-porous or collapsed structures upon solvent removal.[9][16]
Thermal Stability
Thermogravimetric Analysis (TGA) is the standard method for assessing the thermal stability of materials. The incorporation of an adamantane cage consistently enhances this property.
Table 2: Representative Thermal Decomposition Temperatures
| Material Class | Linker | 5% Mass Loss Temp. (°C) | Rationale |
| Adamantane Polymers | Adamantane-based diols/diacids | ~480 °C[7] | The exceptional stability of the C-C bonds within the adamantane cage requires high energy for decomposition. |
| Aromatic Polyesters | Terephthalic Acid (BDC) | ~400 °C | The stability is derived from the aromatic ring and resonance stabilization of the ester linkage. |
| Aliphatic Polyesters | Adipic Acid | ~300 °C | The lower bond dissociation energies of C-C single bonds in the aliphatic chain lead to earlier thermal degradation. |
This trend holds true for MOFs, where frameworks built with adamantane-based linkers are expected to exhibit superior thermal stability compared to those constructed from purely aliphatic or even some aromatic linkers, due to the high decomposition temperature of the adamantane core itself.
Experimental Section: Protocols for Synthesis and Characterization
To ensure scientific integrity, the protocols described below are designed as self-validating systems. The causality behind experimental choices is explained to provide a deeper understanding.
Protocol 1: Solvothermal Synthesis of a Metal-Organic Framework
This protocol describes a generalized method for synthesizing a coordination polymer, which can be adapted for various dicarboxylic acid linkers.
Caption: General workflow for MOF synthesis and characterization.
Methodology:
-
Reactant Preparation: In a 20 mL Teflon-lined stainless-steel autoclave, combine the metal salt (e.g., Zinc Nitrate Hexahydrate, 0.1 mmol) and the dicarboxylic acid linker (e.g., ADDA, 0.1 mmol).[17]
-
Causality: The 1:1 molar ratio is a common starting point for MOF synthesis, though this is a critical parameter that often requires optimization.[17] The choice of metal salt (nitrate, chloride, acetate) can influence the final structure and crystal morphology.
-
-
Solvent Addition: Add 10 mL of N,N-dimethylformamide (DMF).
-
Causality: DMF is a high-boiling point polar aprotic solvent that effectively dissolves most organic linkers and metal salts. It can also act as a modulator or template during crystal growth.
-
-
Solvothermal Reaction: Seal the autoclave and place it in a programmable oven. Heat to 120 °C over 2 hours, hold at 120 °C for 48 hours, and then cool to room temperature over 12 hours.
-
Causality: The slow heating and cooling rates are crucial for promoting the growth of large, well-defined single crystals. The sustained high temperature provides the necessary energy to overcome the activation barrier for framework self-assembly.[17]
-
-
Isolation and Washing: Decant the mother liquor. Wash the resulting crystalline powder three times with fresh DMF (10 mL each) to remove any unreacted starting materials. Separate the solid product by centrifugation after each wash.
-
Solvent Exchange and Activation: To remove the high-boiling DMF from the pores, immerse the washed product in a low-boiling solvent like chloroform or acetone for 72 hours, replacing the solvent every 24 hours. Afterwards, decant the solvent and dry the sample under high vacuum at an elevated temperature (e.g., 150 °C) for 12 hours. This process, known as "activation," evacuates the pores for subsequent analysis.
Protocol 2: Characterization by Thermogravimetric Analysis (TGA)
Methodology:
-
Sample Preparation: Place 5-10 mg of the activated, dry material into an alumina TGA crucible.
-
Apparatus Setup: Use a calibrated TGA instrument. Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min.
-
Causality: An inert atmosphere is used to study the thermal decomposition of the material itself, preventing oxidative processes that would occur in air and complicate the analysis.
-
-
Thermal Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.
-
Data Analysis: Plot the percentage of weight loss versus temperature. The onset of major weight loss indicates the decomposition temperature of the material. For MOFs, an initial weight loss step at ~100-200 °C often corresponds to the removal of residual solvent molecules, while the sharp weight loss at higher temperatures signifies the decomposition of the organic linker and framework collapse.
Conclusion: Selecting the Right Linker for Your Application
The choice of a dicarboxylic acid linker is a critical decision in materials design. While conventional aromatic linkers like terephthalic acid provide a reliable route to stable, porous materials, they are limited by their planar geometry. Flexible aliphatic linkers offer dynamic properties but often at the cost of structural integrity and predictability.
Adamantane-1,3-diacetic acid emerges as a superior alternative for applications demanding exceptional thermal stability, mechanical robustness, and the creation of complex three-dimensional networks. Its rigid, diamondoid structure provides a pre-organized, bulky scaffold that can direct the formation of novel materials with unique properties. For researchers in drug delivery, the inherent lipophilicity of the adamantane core is an additional, powerful feature to be exploited.[18][19] While the synthesis of adamantane derivatives can be more complex than that of simple aromatic acids, the significant performance enhancements often justify the investment for high-value applications.[20][21]
References
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- BenchChem. (n.d.). Application Notes and Protocols for the Characterization of Adamantane-Containing Polymers.
- BenchChem. (n.d.). An In-depth Technical Guide to the Thermal Stability and Melting Point of 1-Acetyl-3,5-dimethyl Adamantane.
- Wikipedia. (n.d.). Adamantane.
- ChemBK. (2024). 1,3-Adamantanediacetic acid.
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- IEEE. (n.d.). Development of a novel adamantane cross-linker.
- Shrimant, B., et al. (2018). Synthesis, characterization, and gas permeation properties of adamantane-containing polymers of intrinsic microporosity. Journal of Polymer Science Part A: Polymer Chemistry, 56(1), 16-24.
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- BenchChem. (n.d.). The Influence of Dicarboxylic Acids on the Performance of Metal-Organic Frameworks: A Comparative Guide.
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Adamantane-Based MOFs: A New Frontier in Performance and Stability
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of porous materials, Metal-Organic Frameworks (MOFs) have carved out a significant niche, offering unprecedented surface areas and tunable functionalities.[1] While traditional MOFs, built upon aromatic linkers, have demonstrated remarkable utility, a new class of materials incorporating rigid, three-dimensional adamantane-based linkers is emerging, promising enhanced stability and unique performance characteristics. This guide provides an in-depth comparison of adamantane-based MOFs against their traditional counterparts, supported by experimental data, to empower researchers in selecting the optimal framework for their applications.
The Adamantane Advantage: Rigidity and Robustness
The core distinction of adamantane-based MOFs lies in the intrinsic nature of the adamantane molecule – a perfectly rigid, diamondoid hydrocarbon cage. This inherent rigidity translates directly to the resulting MOF structure, offering several key advantages over the more flexible aromatic linkers commonly used in traditional MOFs.
The three-dimensional and bulky nature of adamantane can lead to the formation of robust frameworks with high thermal and chemical stability.[2][3] Unlike planar aromatic linkers that can be prone to π-π stacking and framework interpenetration, the tetrahedral geometry of adamantane can direct the formation of more open and predictable network topologies.[4] This structural integrity is paramount in demanding applications such as gas separation under harsh conditions and heterogeneous catalysis.
Performance Showdown: Adamantane-Based vs. Traditional MOFs
To provide a clear and objective comparison, we will evaluate the performance of adamantane-based MOFs against well-established traditional MOFs—ZIF-8 for gas separation, UiO-66 for stability, HKUST-1 for catalysis, and MOF-5 for drug delivery.
Gas Sorption and Separation: A Tale of Two Frameworks
The ability to selectively capture and separate gases is a cornerstone of MOF applications. While traditional MOFs like ZIF-8 exhibit impressive performance due to their tailored pore sizes, adamantane-based frameworks offer a compelling alternative, particularly in challenging environments.[5]
dot
Caption: Structural differences influencing gas separation performance.
| MOF Type | Framework | CO₂ Uptake (wt%) at 273 K/1 bar | Key Advantages | Representative Reference |
| Adamantane-Based | HBPBA-D | 8.9 - 9.0 | High thermal and chemical stability, efficient for small gas and toxic vapor capture.[3] | Yue et al., 2019[3] |
| Traditional (ZIF-8) | ZIF-8 | ~17.3 | High CO₂ uptake, well-established synthesis.[5] | Song et al., 2021[5] |
While ZIF-8 demonstrates a higher CO₂ uptake capacity under the specified conditions, adamantane-based frameworks like HBPBA-D and TBBPA-D exhibit comparable performance to many porous polymers, even those with higher BET surface areas.[3] Their significant advantage lies in their exceptional thermal stability (up to 350 °C) and chemical resistance, making them suitable for applications in harsh industrial environments where traditional MOFs might degrade.[3]
Stability: The Cornerstone of Practical Applications
The operational stability of a MOF is a critical factor for its real-world applicability. UiO-66, a zirconium-based MOF, is renowned for its exceptional thermal and hydrolytic stability.[6][7] Adamantane-based MOFs, owing to their robust linkers, are also demonstrating impressive stability profiles.
dot
Caption: Key features of adamantane-based MOFs and MOF-5 in drug delivery.
| MOF Type | Framework | Drug | Loading Capacity (wt%) | Key Advantages | Representative Reference |
| Adamantane-Based | General | Various | - | Biocompatibility, potential for targeted delivery. [2] | E-K. Breh K. et al., 2017 [2] |
| Traditional (MOF-5) | MOF-5 | Ibuprofen | ~27.6 (for Ibuprofen sodium) | High porosity and surface area. [8][9] | Zhang et al., 2013 |
While specific drug loading data for adamantane-based MOFs is still emerging, the inherent biocompatibility of adamantane is a significant advantage. [2]The ability to functionalize the adamantane core offers exciting possibilities for targeted drug delivery, where the MOF can be engineered to interact with specific cell receptors. [10]
Experimental Protocols: A Guide to Synthesis and Characterization
Synthesis of an Adamantane-Based MOF (Illustrative Protocol)
This protocol provides a general method for the solvothermal synthesis of a MOF based on a tetra-functionalized adamantane linker, such as adamantane-1,3,5,7-tetracarboxylic acid.
Materials:
-
Adamantane-1,3,5,7-tetracarboxylic acid
-
Metal salt (e.g., Zinc nitrate hexahydrate)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a glass vial, dissolve adamantane-1,3,5,7-tetracarboxylic acid and the metal salt in DMF in a specific molar ratio.
-
Sonicate the mixture for 10-15 minutes to ensure complete dissolution.
-
Transfer the solution to a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in a preheated oven at a specific temperature (e.g., 100-150 °C) for a defined period (e.g., 24-72 hours).
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the crystalline product by filtration and wash it with fresh DMF to remove any unreacted starting materials.
-
Activate the MOF by solvent exchange with a more volatile solvent (e.g., ethanol or acetone) followed by heating under vacuum to remove the solvent molecules from the pores.
Key Characterization Techniques
1. Powder X-ray Diffraction (PXRD):
-
Purpose: To confirm the crystallinity and phase purity of the synthesized MOF.
-
Procedure: A finely ground sample is placed on a sample holder and scanned with X-rays over a specific 2θ range. The resulting diffraction pattern is compared with simulated patterns from single-crystal X-ray diffraction data or known phases. [11] 2. Thermogravimetric Analysis (TGA):
-
Purpose: To determine the thermal stability of the MOF and the temperature at which the framework starts to decompose.
-
Procedure: A small amount of the sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the weight loss is monitored as a function of temperature. [11][12] 3. Brunauer-Emmett-Teller (BET) Surface Area Analysis:
-
Purpose: To measure the specific surface area and pore volume of the MOF.
-
Procedure: The amount of gas (typically nitrogen) adsorbed onto the surface of the MOF at a constant temperature (77 K) is measured at various pressures. The BET equation is then used to calculate the surface area from the adsorption isotherm. [11]
Conclusion and Future Outlook
Adamantane-based MOFs represent a promising new direction in the design of porous materials. Their inherent rigidity, robustness, and potential for high stability make them strong contenders for a variety of applications, from industrial gas separations to advanced drug delivery systems. While traditional MOFs have laid a strong foundation, the unique structural and chemical properties of adamantane-based frameworks offer exciting opportunities to overcome some of the limitations of their predecessors.
Future research should focus on direct, systematic comparisons of adamantane-based MOFs with their traditional counterparts under identical experimental conditions. This will provide the much-needed quantitative data to guide the rational design of next-generation MOFs with tailored properties for specific applications. The continued exploration of the vast chemical space offered by functionalized adamantane linkers will undoubtedly lead to the discovery of novel materials with unprecedented performance.
References
- E-K. Breh, K. et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. PMC.
- R., R. et al. (2023).
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The Adamantane Advantage: A Comparative Guide to Enhanced Polymer Thermal Stability
For researchers, scientists, and professionals in drug development and advanced materials, the thermal stability of a polymer is a critical parameter dictating its processing window, operational limits, and ultimate application. In the pursuit of high-performance polymers, the incorporation of the rigid, diamondoid adamantane moiety has emerged as a powerful strategy to elevate thermal resilience. This guide provides an in-depth, objective comparison of the thermal properties of polymers with and without adamantane units, supported by experimental data and detailed methodologies.
The Physicochemical Basis for Enhanced Thermal Stability
The remarkable increase in thermal stability conferred by adamantane is not a matter of simple addition but a consequence of its unique three-dimensional, cage-like structure. When integrated into a polymer backbone, the adamantane unit imparts a combination of steric hindrance and rigidity that fundamentally alters the polymer's response to thermal energy.[1][2]
The primary mechanisms behind this enhancement are:
-
Restricted Segmental Motion: The bulky, non-planar structure of adamantane physically obstructs the free rotation and movement of polymer chains.[2] This increased rigidity means that more thermal energy is required to induce the segmental motion that characterizes the glass transition, leading to a significantly higher glass transition temperature (Tg).[1]
-
Increased Energy Barrier for Decomposition: The inherent thermal stability of the adamantane cage itself, a strain-free fused ring system, contributes to the overall robustness of the polymer. The strong C-C bonds within the adamantane structure require a greater amount of energy to break, thus elevating the decomposition temperature (Td).
-
Disruption of Chain Packing and Crystallinity: The bulky adamantane groups can disrupt the regular packing of polymer chains, which in some cases can lead to a decrease in crystallinity.[3] While this might seem counterintuitive, for high-performance amorphous polymers, this disruption prevents the formation of ordered domains that can sometimes act as initiation points for degradation.
The following diagram illustrates the fundamental difference in chain mobility between a standard linear polymer and one incorporating adamantane units.
Caption: Influence of Adamantane on Polymer Chain Mobility.
Quantitative Comparison of Thermal Properties
The most direct way to assess thermal stability is through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures weight loss as a function of temperature, providing the decomposition temperature (Td), often reported as the temperature at which 5% or 10% weight loss occurs (Td5% or Td10%). DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the glass transition temperature (Tg).
The following tables provide a comparative summary of the thermal properties of various polymer classes with and without adamantane units, based on data from peer-reviewed literature.
Polyimides
Polyimides are renowned for their exceptional thermal stability, and the incorporation of adamantane pushes these limits even further.
| Property | Adamantane-Containing Polyimide | Non-Adamantane Polyimide (Aromatic) | Non-Adamantane Polyimide (Alicyclic) |
| Glass Transition Temperature (Tg) | 285 - 440 °C[2] | Typically >300 °C | Lower than aromatic counterparts |
| 5% Weight Loss Temperature (TGA, N2) | > 530 °C[2] | ~500-600 °C | ~400-550 °C |
| 10% Weight Loss Temperature (TGA, N2) | > 550 °C | ~550-650 °C | ~450-600 °C |
Polyamides
The introduction of adamantane into polyamide backbones significantly enhances their thermal performance compared to conventional aliphatic polyamides like Nylon 6,6.
| Property | Adamantane-Containing Aromatic Polyamide | Conventional Aliphatic Polyamide (Nylon 6,6) |
| Glass Transition Temperature (Tg) | > 350 °C | ~50-80 °C |
| Decomposition Temperature (TGA, N2) | > 450 °C[4] | ~350-450 °C[5] |
Polycarbonates
While direct comparative data is less common, studies on adamantane-containing polycarbonates suggest a significant increase in thermal stability over the industry-standard bisphenol A (BPA) polycarbonate.
| Property | Adamantane-Containing Polycarbonate (Expected) | Bisphenol A (BPA) Polycarbonate |
| Glass Transition Temperature (Tg) | Expected > 150 °C | ~147-150 °C[6] |
| Decomposition Temperature (TGA, N2) | Expected > 400 °C | Onset ~450 °C, max rate ~540 °C[7] |
Polyesters
Similar to polycarbonates, the inclusion of adamantane is expected to enhance the thermal properties of polyesters compared to common examples like polyethylene terephthalate (PET) and polybutylene terephthalate (PBT).
| Property | Adamantane-Containing Polyester (Expected) | Polyethylene Terephthalate (PET) | Polybutylene Terephthalate (PBT) |
| Glass Transition Temperature (Tg) | Expected > 80 °C | ~67-81 °C | ~22-43 °C |
| Decomposition Temperature (TGA, N2) | Expected > 400 °C | ~380-450 °C | ~350-420 °C |
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of adamantane-containing polymers and their thermal analysis. These protocols are designed to be self-validating, with clear causality behind the experimental choices.
Synthesis of Adamantane-Containing Polyamide
This protocol describes the solution polymerization of an adamantane-containing diamine with a diacid chloride.
Caption: Workflow for Adamantane-Containing Polyamide Synthesis.
Methodology:
-
Monomer Dissolution: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 1,3-bis(4-aminophenyl)adamantane in an anhydrous polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP). The use of an inert atmosphere is crucial to prevent side reactions with atmospheric moisture and oxygen.
-
Addition of Diacid Chloride: In a separate flask, dissolve an equimolar amount of a diacid chloride (e.g., terephthaloyl chloride) in the same anhydrous solvent. Add this solution dropwise to the stirred diamine solution at 0 °C. The slow, cooled addition helps to control the exothermic reaction and promote the formation of high molecular weight polymer.
-
Polymerization: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours. The increasing viscosity of the solution is an indicator of successful polymerization.
-
Isolation: Pour the viscous polymer solution into a large excess of a non-solvent, such as methanol, with vigorous stirring. This will cause the polyamide to precipitate.
-
Purification: Collect the precipitated polymer by filtration and wash it thoroughly with methanol and then water to remove any unreacted monomers and residual solvent.
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100 °C until a constant weight is achieved.
Synthesis of Adamantane-Containing Polycarbonate
This protocol details the interfacial polycondensation method for synthesizing adamantane-containing polycarbonate.[8]
Methodology:
-
Phase Preparation: In a reaction vessel, dissolve 1,3-bis(4-hydroxyphenyl)adamantane in an aqueous solution of sodium hydroxide. This creates the aqueous phase containing the phenoxide salt. The organic phase consists of a solution of phosgene in a chlorinated solvent like dichloromethane.
-
Interfacial Reaction: Vigorously stir the biphasic mixture. The polymerization occurs at the interface between the aqueous and organic layers. A phase-transfer catalyst, such as a quaternary ammonium salt, can be added to facilitate the transfer of the phenoxide to the organic phase for reaction.
-
Chain Termination: Once the desired molecular weight is achieved, a chain terminator, such as phenol, is added to end-cap the polymer chains and control the final molecular weight.
-
Work-up: Separate the organic layer, wash it successively with dilute acid and water to remove unreacted base and salts.
-
Precipitation and Drying: Precipitate the polycarbonate by adding the organic solution to a non-solvent like methanol. Collect and dry the polymer as described for the polyamide synthesis.
Thermal Analysis Protocol
Thermogravimetric Analysis (TGA):
-
Sample Preparation: Place 5-10 mg of the dried polymer sample into a tared TGA pan (typically platinum or alumina).
-
Instrument Setup: Place the pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Heating Program: Heat the sample from ambient temperature to 800 °C at a constant heating rate, typically 10 °C/min. A constant heating rate ensures reproducible results.
-
Data Analysis: Record the sample weight as a function of temperature. Determine the onset of decomposition and the temperatures at 5% and 10% weight loss.
Differential Scanning Calorimetry (DSC):
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Heating and Cooling Cycles:
-
First Heating Scan: Heat the sample from ambient temperature to a temperature above its expected Tg at a rate of 10 °C/min. This step is to erase the sample's prior thermal history.
-
Cooling Scan: Cool the sample rapidly to a temperature well below its Tg.
-
Second Heating Scan: Heat the sample again at 10 °C/min through its glass transition region.
-
-
Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.
Conclusion
The incorporation of adamantane units into polymer backbones is a demonstrably effective strategy for significantly enhancing thermal stability. The rigid and bulky nature of the adamantane cage restricts polymer chain motion, leading to substantial increases in both the glass transition and decomposition temperatures across various polymer classes, most notably in polyimides and polyamides. This guide provides the foundational knowledge, comparative data, and detailed experimental protocols for researchers and scientists to explore and leverage the "adamantane advantage" in the development of next-generation, high-performance materials.
References
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Mechanical properties of polymers containing adamantane-1,3-diacetic acid
An In-Depth Guide to the Mechanical Properties of Polymers Incorporating Adamantane-1,3-diacetic Acid: A Comparative Analysis
Introduction: The Adamantane Advantage in Polymer Chemistry
In the pursuit of advanced materials, the incorporation of unique molecular architectures into polymer backbones is a key strategy for tailoring physical properties. Adamantane, a diamondoid hydrocarbon, stands out due to its rigid, bulky, and thermally stable cage-like structure.[1][2] When used as a monomer, adamantane imparts a combination of desirable characteristics to polymers, including enhanced thermal stability, higher glass transition temperatures (Tg), and improved mechanical strength.[2][3] Adamantane-1,3-diacetic acid, a bifunctional monomer, offers a versatile platform for creating high-performance polyesters and polyamides through step-growth polymerization. Its aliphatic, yet highly rigid, nature provides a unique alternative to traditional aliphatic or aromatic monomers.
This guide provides a comparative analysis of the mechanical properties of polymers containing adamantane-1,3-diacetic acid against other polymer systems. We will delve into the structure-property relationships that govern their performance, present supporting experimental data, and provide detailed protocols for their synthesis and characterization. This content is designed for researchers, scientists, and drug development professionals who are exploring novel polymers for demanding applications, including high-performance films, coatings, and advanced drug delivery systems.[4][5][6]
The Structural Rationale: How Adamantane Enhances Mechanical Performance
The exceptional properties of adamantane-containing polymers stem directly from the monomer's molecular structure. The adamantane cage is a strain-free, three-dimensional network of fused cyclohexane rings.[1][7] When incorporated into a polymer chain via the 1,3-diacetic acid linkages, this bulky group introduces several critical features:
-
Restricted Chain Mobility: The sheer volume of the adamantane unit severely hinders the segmental rotation and motion of the polymer chains. This leads to a significant increase in the glass transition temperature (Tg) compared to analogous polymers made with flexible linear aliphatic diacids.[3]
-
Increased Interchain Spacing: The bulky, non-planar structure of adamantane disrupts efficient chain packing. This can increase the fractional free volume (FFV) within the polymer matrix, which paradoxically can enhance solubility in organic solvents while maintaining high thermal stability.[7][8]
-
Enhanced Rigidity and Strength: The inherent rigidity of the adamantane cage is directly transferred to the polymer backbone. This results in polymers with a high tensile modulus and tensile strength, as the rigid structure can effectively bear an applied load.[3][9]
However, this rigidity can also lead to trade-offs. The same restricted chain mobility that boosts strength and thermal stability can also reduce the polymer's ability to deform, often resulting in lower elongation at break, a characteristic of more brittle materials.[10] The art of designing with adamantane-1,3-diacetic acid lies in balancing this inherent rigidity with other flexible monomers to achieve the desired combination of strength, toughness, and processability.
Comparative Analysis of Mechanical Properties
To contextualize the performance of polymers derived from adamantane-1,3-diacetic acid, it is essential to compare their mechanical properties with those of alternative polymer classes. The following table summarizes typical data for adamantane-based polyamides and compares them with conventional aliphatic and aromatic polyamides.
| Polymer Class | Monomers | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Key Characteristics & Citations |
| Adamantane-Aliphatic Polyamide | 1,3-Bis(4-aminophenyl)adamantane + Aliphatic Dicarboxylic Acids | 78.5 – 91.6 | 2.15 – 2.69 | 9.8 – 14.6 | High strength and modulus for an aliphatic system; good thermal stability.[9] |
| Adamantane-Aromatic Polyamide | 1,3-Bis(4-aminophenyl)adamantane + Aromatic Diacid Chlorides | 98 – 158 | 2.8 – 3.4 | 2.1 - 11.3 | Excellent strength and stiffness, approaching fully aromatic systems.[10] |
| Conventional Aliphatic Polyamide | e.g., Adipic acid + Hexamethylenediamine (Nylon 6,6) | 50 - 90 | 1.2 - 2.8 | 15 - 300 | High toughness and flexibility, lower thermal stability. |
| Fully Aromatic Polyamide (Aramid) | e.g., Terephthaloyl chloride + p-Phenylenediamine (Kevlar®) | > 3000 | > 60 | 2 - 4 | Extremely high strength and modulus, poor solubility, and processability. |
Note: Data for polyamides derived directly from adamantane-1,3-diacetic acid is less prevalent in the literature than for those derived from adamantane diamines. However, the trends shown for adamantane-containing polyamides are representative of the property enhancements imparted by the adamantane cage.
As the data illustrates, incorporating the adamantane moiety into a polyamide backbone results in a significant increase in both tensile strength and modulus compared to conventional aliphatic polyamides like Nylon. While not reaching the extreme performance of aramids, these adamantane-based polymers offer a compelling balance of mechanical performance, thermal stability, and improved solubility, making them more processable than their fully aromatic counterparts.[7]
Experimental Protocols
A self-validating system of synthesis and characterization is crucial for reproducible results. The following protocols provide a detailed methodology for creating and testing polymers based on adamantane-1,3-diacetic acid.
Protocol 1: Synthesis of a Polyamide from Adamantane-1,3-diacetic Acid
This protocol describes a direct polycondensation reaction to form a polyamide. The causality behind the experimental choices is to ensure the formation of a high molecular weight polymer by effectively removing the water byproduct.
Materials:
-
Adamantane-1,3-diacetic acid (ADDA)
-
An aliphatic or aromatic diamine (e.g., 1,6-hexanediamine or 4,4'-oxydianiline)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Triphenyl phosphite (TPP)
-
Calcium chloride (CaCl₂), anhydrous
-
Methanol
-
Nitrogen gas (high purity)
Workflow Diagram: Polyamide Synthesis
Caption: Workflow for the synthesis of an adamantane-based polyamide.
Step-by-Step Procedure:
-
Reactor Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add equimolar amounts of adamantane-1,3-diacetic acid and the chosen diamine.
-
Solvent and Reagent Addition: Add anhydrous NMP to dissolve the monomers (to achieve a concentration of about 15-20% solids). Add anhydrous CaCl₂ (approx. 5% w/v) to aid in polymer solubility and prevent precipitation. Add anhydrous pyridine (2 molar equivalents with respect to the diacid) to act as an acid scavenger.
-
Inert Atmosphere: Purge the system with dry nitrogen for at least 30 minutes to remove oxygen and moisture, which can interfere with the reaction.
-
Initiation: While stirring, add triphenyl phosphite (2 molar equivalents) to the solution. TPP acts as a condensing agent, activating the carboxylic acid groups.
-
Polymerization: Heat the reaction mixture to 100-110°C using an oil bath. The solution will become more viscous as the polymer chains grow.
-
Reaction Monitoring: Maintain the temperature and stirring for 3-4 hours under a constant positive pressure of nitrogen. The reaction progress can be monitored by observing the increase in viscosity.
-
Polymer Isolation: After cooling to room temperature, slowly pour the viscous polymer solution into a large excess of methanol with vigorous stirring. This will cause the polyamide to precipitate as a fibrous solid.
-
Purification: Filter the precipitated polymer using a Buchner funnel. To remove residual solvent and salts, wash the polymer thoroughly with hot water, followed by methanol.
-
Drying: Dry the purified polymer in a vacuum oven at 80°C for at least 24 hours to remove all residual solvents.
Protocol 2: Mechanical Testing of Polymer Films via Tensile Analysis
This protocol is based on the principles of ASTM D638 and ISO 527-3 and is designed to provide reliable and comparable data on the mechanical properties of the synthesized polymers.[11][12][13]
Materials & Equipment:
-
Synthesized adamantane-based polymer
-
Suitable solvent (e.g., NMP, DMAc)
-
Glass plate
-
Doctor blade or casting knife
-
Vacuum oven
-
Dog-bone shaped die cutter (ASTM D638 Type V)
-
Universal Testing Machine (UTM) with a suitable load cell
-
Extensometer (optional, for precise strain measurement)
-
Calipers
Workflow Diagram: Tensile Testing Protocol
Caption: Standard workflow for mechanical testing of polymer films.
Step-by-Step Procedure:
-
Film Casting: Prepare a 10-15% (w/v) solution of the dried polymer in a suitable solvent. Cast the solution onto a clean, level glass plate using a doctor blade set to the desired thickness.
-
Solvent Removal: Place the cast film in an oven and dry using a stepwise heating program (e.g., 60°C for 4h, 100°C for 4h, 150°C for 2h, and finally 200°C under vacuum for 12h). This slow, gradual process is critical to produce a dense, void-free film.[10]
-
Specimen Preparation: Carefully peel the resulting film from the glass plate. Use a dog-bone shaped die to cut at least 5 test specimens. The "dog-bone" shape ensures that failure occurs in the central gauge section of the specimen.[11][12]
-
Dimensional Measurement: Using calipers, precisely measure the thickness and width of the gauge section of each specimen at several points and calculate the average cross-sectional area.
-
Conditioning: Condition the specimens for at least 40 hours at standard laboratory conditions (23 ± 2°C, 50 ± 5% relative humidity) as specified in ASTM standards.[13]
-
Testing: Secure a specimen in the grips of the Universal Testing Machine, ensuring it is vertically aligned.[12] Apply a tensile load at a constant rate of crosshead movement (e.g., 5 mm/min) until the specimen fractures.
-
Data Acquisition: The machine's software will record the load applied versus the grip separation (displacement).
-
Calculation:
-
Tensile Strength (σ): The maximum load recorded divided by the initial cross-sectional area.
-
Elongation at Break (ε): The increase in length at the point of fracture divided by the initial gauge length, expressed as a percentage.
-
Tensile Modulus (E): The slope of the initial linear portion of the stress-strain curve.[14]
-
Conclusion and Future Outlook
Polymers synthesized with adamantane-1,3-diacetic acid represent a promising class of materials that effectively bridge the gap between conventional aliphatic and high-performance aromatic polymers. The incorporation of the rigid adamantane cage demonstrably enhances mechanical properties such as tensile strength and modulus, while also improving thermal stability.[1] This makes them highly attractive for applications where performance beyond that of standard plastics is required, but the processing difficulties of materials like aramids are prohibitive.
For researchers in drug development, the well-defined structure and tunable properties of these polymers are particularly advantageous. They can be engineered into nanoparticles or micelles for controlled drug release, where the mechanical integrity of the delivery vehicle is paramount.[15][16][17] The future of this field lies in the synthesis of copolymers, where adamantane-1,3-diacetic acid is combined with flexible comonomers to precisely tailor the balance of stiffness, toughness, and solubility for specific, high-value applications.
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- Bregar, B. (n.d.). Lab 6: Tensile Testing.
- ZwickRoell. (n.d.). tensile test on plastic film - ISO 527-3.
- Chen, Y., et al. (2021). Acid-Responsive Adamantane-Cored Amphiphilic Block Polymers as Platforms for Drug Delivery. Nanomaterials (Basel), 11(1), 188.
- Frkanec, L., & Majerski, K. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297.
- Lessard, D. (n.d.). Experiment 5 Tensile Properties of Various Polymeric Materials.
- Stimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297.
- Mathews, A. S., et al. (2006). Fully aliphatic polyimides from adamantane-based diamines for enhanced thermal stability, solubility, transparency, and low dielectric constant. Journal of Applied Polymer Science, 102(4), 3316-3326.
- Un, H., et al. (2016). Synthesis of adamantane-containing methacrylate polymers: Characterization of thermal, mechanical, dielectric and optical properties. Polymer, 97, 235-243.
- Wen, W., et al. (2021). Acid-Responsive Adamantane-Cored Amphiphilic Block Polymers as Platforms for Drug Delivery. Nanomaterials (Basel), 11(1), 188.
- de la Campa, J. G., et al. (2012). New aromatic polyamides and polyimides having an adamantane bulky group. Polymer, 53(15), 3199-3207.
- Al-Bayati, Z. A. H., & Hussein, A. H. (2022). A REVIEW OF POLYMER-BASED MATERIALS USED IN BIOMATERIALS FOR MEDICAL APPLICATIONS. Journal of Engineering and Sustainable Development, 26(3).
- Al-Bayati, Z. A. H., & Hussein, A. H. (2022). a review of polymer-based materials used in biomaterials for medical applications. Journal of Engineering and Sustainable Development.
- ResearchGate. (n.d.). Polymerization kinetics of adamantane-based dicyanate ester and thermal properties of resulting polymer.
- Chen, Y., et al. (2021). Acid-Responsive Adamantane-Cored Amphiphilic Block Polymers as Platforms for Drug Delivery. Nanomaterials (Basel), 11(1), 188.
- de la Campa, J. G., et al. (2012). New aromatic polyamides and polyimides having an adamantane bulky group. Polymer, 53(15), 3199-3207.
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A Comparative Guide to the Spectroscopic Analysis of Adamantane Dicarboxylic Acid Isomers
For researchers, scientists, and professionals in drug development, the rigid adamantane scaffold offers a unique building block for creating novel therapeutics and advanced materials. The dicarboxylic acid derivatives of adamantane, with their varied substitution patterns, present distinct three-dimensional structures that can profoundly influence their chemical and biological properties. A precise and thorough understanding of the isomeric purity and structural conformation is paramount. This guide provides an in-depth comparison of the spectroscopic techniques used to differentiate the common isomers of adamantane dicarboxylic acid: 1,2-, 1,3-, 1,4-, and 2,6-dicarboxylic acids.
This document moves beyond a simple listing of data. It delves into the causality behind experimental choices and provides self-validating protocols, empowering you to confidently identify and characterize these important molecules.
The Structural Isomers of Adamantane Dicarboxylic Acid
The adamantane cage is a highly symmetric and strain-free diamondoid structure. The positions of the two carboxylic acid groups on this rigid framework define the isomer and dictate its overall symmetry, which in turn governs its spectroscopic signature. The four isomers discussed here are:
-
Adamantane-1,2-dicarboxylic acid: Carboxylic acid groups on adjacent bridgehead and secondary carbons.
-
Adamantane-1,3-dicarboxylic acid: Both carboxylic acid groups on bridgehead positions.
-
Adamantane-1,4-dicarboxylic acid: Carboxylic acid groups on opposing secondary carbons.
-
Adamantane-2,6-dicarboxylic acid: Both carboxylic acid groups on secondary carbons.
Differentiating Isomers: A Multi-Spectroscopic Approach
A combination of spectroscopic techniques is essential for the unambiguous identification of these isomers. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for distinguishing between the isomers of adamantane dicarboxylic acid. The chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra are exquisitely sensitive to the molecule's symmetry and the substitution positions.
Causality of Spectral Differences: The rigid adamantane cage restricts conformational flexibility. Consequently, the spatial relationship between the protons, carbons, and the electron-withdrawing carboxylic acid groups is fixed, leading to distinct and predictable chemical shifts for each isomer. The symmetry of the molecule directly impacts the number of unique signals in the NMR spectrum. A higher symmetry results in fewer signals, as many protons and carbons are chemically equivalent.
¹H NMR Spectroscopy: The proton NMR spectra will differ significantly in the number of signals and their multiplicities. For instance, the highly symmetric 1,3-isomer will exhibit a simpler spectrum compared to the less symmetric 1,2-isomer.
¹³C NMR Spectroscopy: The number of distinct signals in the proton-decoupled ¹³C NMR spectrum is a direct indicator of the molecular symmetry. The chemical shifts of the carbon atoms directly attached to the carboxylic acid groups, as well as the adjacent carbons, are particularly informative.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the adamantane dicarboxylic acid isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Ensure the sample is fully dissolved; gentle heating or sonication may be required.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: 30° pulse angle, 2-second relaxation delay, spectral width of 15 ppm, and sufficient scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 30° pulse angle, 2-5 second relaxation delay, spectral width of 200 ppm. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H NMR signals to determine proton ratios.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons of the adamantane cage. 2D NMR techniques like COSY and HSQC can be invaluable for complex spectra.
-
Illustrative Workflow for NMR Analysis
Caption: General workflow for NMR-based isomer identification.
Comparative NMR Data for Adamantane Dicarboxylic Acid Isomers
| Isomer | Key ¹H NMR Features (DMSO-d₆) | Key ¹³C NMR Features (DMSO-d₆) |
| 1,3-Dicarboxylic Acid | Multiplets around 1.62-1.88 ppm and a multiplet around 2.06 ppm for the adamantane cage protons. A broad singlet around 12.06 ppm for the two equivalent carboxylic acid protons.[1][2] | Signals at approximately 27.37, 34.98, 37.66, 39.78, and 39.89 ppm for the adamantane carbons. The carboxylic acid carbon appears around 177.76 ppm.[1][2] |
| 1,2-Dicarboxylic Acid | Predicted: More complex spectrum with a larger number of distinct signals due to lower symmetry. Protons near the carboxylic acid groups will be shifted downfield. | Predicted: More than the five signals seen for the 1,3-isomer due to the lack of C₂v symmetry. Two distinct carboxylic acid carbon signals are expected. |
| 1,4-Dicarboxylic Acid | Predicted: Depending on the syn or anti conformation, the symmetry will vary, leading to different spectral complexities. | Predicted: The number of signals will depend on the stereochemistry. The anti isomer is expected to have higher symmetry and a simpler spectrum than the syn isomer. |
| 2,6-Dicarboxylic Acid | Predicted: A complex spectrum is expected due to the low symmetry of the molecule. | Predicted: A larger number of carbon signals compared to the 1,3-isomer. |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of the carboxylic acid functional groups.
Causality of Spectral Differences: The primary use of IR in this context is to identify the characteristic vibrations of the carboxylic acid dimer, which include a very broad O-H stretch and a strong C=O stretch. While the IR spectra of the different isomers are expected to be broadly similar in the functional group region, subtle differences in the fingerprint region (below 1500 cm⁻¹) can arise from the different symmetries and vibrational modes of the adamantane cage.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
The spectrum is usually displayed in terms of transmittance or absorbance.
-
Identify the characteristic absorption bands for the O-H and C=O stretches of the carboxylic acid.
-
Compare the fingerprint regions of the different isomers for subtle, reproducible differences.
-
Illustrative Workflow for IR Analysis
Caption: General workflow for IR-based functional group confirmation.
Comparative IR Data for Adamantane Dicarboxylic Acid Isomers
| Isomer | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) |
| 1,3-Dicarboxylic Acid | Broad, ~2500-3300 | ~1691 | ~2913, 2851[2] |
| 1,2-Dicarboxylic Acid | Predicted: Broad, ~2500-3300 | Predicted: ~1700 | Predicted: ~2900-2850 |
| 1,4-Dicarboxylic Acid | Predicted: Broad, ~2500-3300 | Predicted: ~1700 | Predicted: ~2900-2850 |
| 2,6-Dicarboxylic Acid | Predicted: Broad, ~2500-3300 | Predicted: ~1700 | Predicted: ~2900-2850 |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound, confirming its elemental formula. The fragmentation pattern can also offer clues about the isomer's structure.
Causality of Fragmentation Differences: The position of the carboxylic acid groups influences the stability of the resulting fragment ions. For example, cleavage alpha to the carbonyl group is a common fragmentation pathway. The substitution pattern on the adamantane cage will affect which bonds are prone to breaking upon ionization.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using a standard electron energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and fragment ions.
-
Data Analysis:
-
Identify the molecular ion peak (M⁺) to confirm the molecular weight (224.25 g/mol for C₁₂H₁₆O₄).
-
Analyze the major fragment ions and propose fragmentation pathways. The loss of water (M-18), the carboxyl group (M-45), and characteristic adamantyl fragments are expected.
-
Illustrative Workflow for Mass Spectrometry Analysis
Caption: General workflow for mass spectrometry-based analysis.
Comparative Mass Spectrometry Data for Adamantane Dicarboxylic Acid Isomers
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| All Isomers | 224 | Predicted: 206 (M-H₂O)⁺, 179 (M-COOH)⁺, 135 (adamantyl fragment) |
Note: The fragmentation patterns of the different isomers may show variations in the relative intensities of the fragment ions, but the major fragments are likely to be similar.
X-ray Crystallography: The Definitive Solid-State Structure
For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard.
Causality of Structural Differences: X-ray crystallography provides precise bond lengths, bond angles, and the overall conformation of the molecule in the solid state. This can definitively distinguish between isomers and, in the case of the 1,4-isomer, determine the syn or anti stereochemistry.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the adamantane dicarboxylic acid isomer suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or other phasing techniques.
-
Refine the structural model against the collected diffraction data.
-
-
Data Analysis: Analyze the refined structure to determine the connectivity, bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding).
Illustrative Workflow for X-ray Crystallography
Caption: General workflow for single-crystal X-ray diffraction.
Crystallographic Data for Adamantane Dicarboxylic Acid Isomers
Conclusion
The comprehensive spectroscopic analysis of adamantane dicarboxylic acid isomers requires a multi-technique approach. NMR spectroscopy serves as the primary tool for distinguishing between isomers due to the profound effect of molecular symmetry on the spectra. IR spectroscopy provides rapid confirmation of the carboxylic acid functional groups. Mass spectrometry confirms the molecular weight and can offer some structural clues through fragmentation analysis. Finally, single-crystal X-ray diffraction, when obtainable, provides the definitive solid-state structure. By employing these techniques in a complementary fashion and understanding the underlying principles of how structure influences spectral output, researchers can confidently identify and characterize these valuable adamantane derivatives.
References
- BLANGER-GARIPY, F., BRISSE, F., HARVEY, P. D., GILSON, D. F. R., & BUTLER, I. S. (1990). The crystal and molecular structures of adamantanecarboxylic acid at 173 and 280 K. Canadian Journal of Chemistry, 68(7), 1163-1171. [Link]
- The crystal and molecular structures of adamantanecarboxylic acid at 173 and 280 K. (1990). Canadian Journal of Chemistry. [Link]
- Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry, 58(20), 2189-2196. [Link]
- Zhu, H., & Zhong, X. (2013). Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane. Asian Journal of Chemistry, 25(7), 4119-4120. [Link]
- Šafar Cvitaš, D., Savin, B., & Mlinarić-Majerski, K. (2004). Novel 1,4-Disubstituted Adamantane Stereoisomers: Synthesis and Spectroscopic Characterization. Croatica Chemica Acta, 77(4), 619-625. [Link]
- Ivleva, E. A., Morozova, A. I., Suchilina, I. D., Shiryaev, A. K., & Nadysev, Y. L. (2020). Synthesis of Substituted Bridged Carboxylic Acids of the Adamantane Series. Russian Journal of Organic Chemistry, 56(8), 1399-1410. [Link]
- Pehk, T., & Lippmaa, E. (1971). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 3(6), 783-790. [Link]
- Pan, Y., Li, K., Bi, W., & Li, J. (2008). Cocrystallization of adamantane-1,3-dicarboxylic acid and 4,4'-bipyridine.
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A Comprehensive Guide to the Synthesis and Spectral Validation of Adamantane-1,3-diacetic Acid
For Researchers, Scientists, and Drug Development Professionals
The rigid, three-dimensional structure of the adamantane cage has made it a privileged scaffold in medicinal chemistry and materials science. Its derivatives are key components in therapeutics ranging from antiviral to neuroprotective agents. Adamantane-1,3-diacetic acid, a bifunctional derivative, serves as a crucial building block for creating complex polymers and tailored pharmaceutical agents. Ensuring the precise structure and purity of this intermediate is paramount for the success of subsequent research and development.
This guide details a robust synthetic protocol and, more critically, a multi-faceted spectroscopic approach to unequivocally confirm the molecular structure of the final product.
Part 1: Proposed Synthesis of Adamantane-1,3-diacetic Acid
While several methods exist for the synthesis of the related adamantane-1,3-dicarboxylic acid, the synthesis of adamantane-1,3-diacetic acid requires a homologation step to introduce the methylene (-CH₂) spacer. A highly effective and classical approach is the malonic ester synthesis, which allows for the controlled formation of carbon-carbon bonds.[1][2][3] This method begins with the readily available 1,3-dibromoadamantane.
The proposed reaction proceeds in three main stages:
-
Double Alkylation: 1,3-dibromoadamantane is reacted with two equivalents of a malonic ester enolate. The sterically hindered tertiary bridgehead positions of the adamantane cage direct the alkylation to occur cleanly.
-
Saponification: The resulting tetraester is hydrolyzed under basic conditions to form a tetracarboxylate salt.
-
Acidification and Decarboxylation: Acidification of the salt yields the unstable tetracarboxylic acid, which upon gentle heating, readily undergoes double decarboxylation to yield the final adamantane-1,3-diacetic acid.
Experimental Protocol: Malonic Ester Synthesis
Materials:
-
1,3-Dibromoadamantane
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
Diethyl ether
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Standard glassware for inert atmosphere synthesis
Step 1: Diethyl 2,2'-(Adamantane-1,3-diyl)dimalonate Synthesis
-
In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve sodium ethoxide (2.1 equivalents) in anhydrous ethanol with stirring.
-
To this solution, add diethyl malonate (2.2 equivalents) dropwise at room temperature. The formation of the sodium salt of the malonic ester is an exothermic process.[4]
-
After the addition is complete, add a solution of 1,3-dibromoadamantane (1.0 equivalent) in a minimal amount of anhydrous ethanol dropwise.
-
Heat the reaction mixture to reflux for 12-18 hours to ensure complete dialkylation. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo to yield the crude tetraester. Purification can be achieved via column chromatography.
Step 2: Hydrolysis, Acidification, and Decarboxylation
-
Dissolve the crude tetraester in ethanol and add an aqueous solution of sodium hydroxide (5 equivalents).
-
Heat the mixture to reflux for 4-6 hours to ensure complete saponification of all four ester groups.
-
Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1. A precipitate should form.
-
Gently heat the acidic mixture to 50-60 °C. Vigorous gas evolution (CO₂) will be observed as the decarboxylation proceeds. Maintain this temperature until gas evolution ceases (typically 1-2 hours).
-
Cool the mixture to room temperature and collect the white precipitate of adamantane-1,3-diacetic acid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
Part 2: A Self-Validating Workflow for Structural Confirmation
Unambiguous confirmation of the target molecule's structure is achieved by integrating data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve ~10-15 mg of the purified product in ~0.6 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.
-
Acquisition: Record ¹H and ¹³C{¹H} NMR spectra on a 400 MHz or higher field spectrometer. Standard pulse programs are sufficient.
Expected Spectral Data:
| Technique | Expected Chemical Shift (ppm) | Assignment & Rationale |
| ¹H NMR | ~12.0 (broad singlet, 2H) | -COOH : The acidic protons of the two carboxylic acid groups. The broadness is due to hydrogen bonding and exchange. This signal will disappear upon D₂O exchange. |
| ~2.1-2.2 (singlet, 4H) | -CH₂-COOH : The methylene protons adjacent to the carbonyl group. They are expected to be a singlet due to the symmetry of the molecule and lack of adjacent protons for coupling. | |
| ~1.4-1.8 (multiplets, 14H) | Adamantane Cage Protons : A complex series of overlapping multiplets corresponding to the various CH and CH₂ groups within the rigid adamantane cage. The high symmetry of the 1,3-disubstituted cage leads to fewer distinct signals than might be expected. | |
| ¹³C NMR | ~172-174 | C=O : The carbonyl carbons of the carboxylic acid groups. |
| ~40-42 | -CH₂-COOH : The methylene carbons adjacent to the carbonyl group. | |
| ~28-45 | Adamantane Cage Carbons : A set of signals corresponding to the methine (CH) and methylene (CH₂) carbons of the adamantane core. The bridgehead carbons (quaternary C) attached to the acetic acid groups will appear in a distinct region. |
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying the presence of specific functional groups.
Experimental Protocol:
-
Sample Preparation: Prepare a sample using either the Attenuated Total Reflectance (ATR) method with the neat solid or by creating a KBr pellet containing a small amount of the analyte.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Expected Spectral Data:
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment & Rationale |
| 2500-3300 (very broad) | O-H stretch | -COOH : A hallmark of carboxylic acids, this extremely broad band is due to the strong hydrogen bonding between molecules. |
| 2850-2950 (sharp) | C-H stretch | sp³ C-H : Aliphatic C-H stretching from the adamantane cage and the acetic acid methylene groups. |
| ~1700 (strong, sharp) | C=O stretch | -COOH : The carbonyl stretch of the carboxylic acid dimer. This is a very intense and characteristic absorption. |
| 1200-1300 | C-O stretch | -COOH : Stretching vibration of the C-O single bond in the carboxylic acid group. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation patterns, further structural information.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Acquisition: Analyze using an Electrospray Ionization (ESI) source in negative ion mode, which is ideal for carboxylic acids. High-resolution mass spectrometry (HRMS) is recommended for obtaining an exact mass.
Expected Data:
-
Molecular Formula: C₁₄H₂₀O₄
-
Molecular Weight: 252.1362 g/mol
-
Expected [M-H]⁻ Ion: In ESI-MS (negative mode), the primary ion observed will be the deprotonated molecule at m/z251.1289 .
-
Fragmentation: Common fragmentation pathways would include the loss of CO₂ (44 Da) or the entire -CH₂COOH group (59 Da) from the molecular ion. The adamantane cage itself is quite stable and will likely remain intact as a major fragment.
Part 3: Comparison with a Key Alternative: Adamantane-1,3-dicarboxylic Acid
To highlight the importance of meticulous spectral validation, it is instructive to compare adamantane-1,3-diacetic acid with its close structural analog, adamantane-1,3-dicarboxylic acid. The latter is synthesized via direct oxidation of an adamantane precursor, a fundamentally different synthetic strategy.[5][6] The single methylene (-CH₂) spacer in our target molecule introduces subtle but definitive differences in the spectral data.
Comparative Data Summary
The following table summarizes the critical differences in the expected spectral data that allow for unambiguous differentiation between the two compounds.
| Parameter | Adamantane-1,3-diacetic Acid | Adamantane-1,3-dicarboxylic Acid | Reason for Difference |
| Molecular Formula | C₁₄H₂₀O₄ | C₁₂H₁₆O₄ | Presence of two extra -CH₂- groups. |
| Molecular Weight | 252.1362 | 224.1049 | 28 Da difference from the two -CH₂- groups. |
| ¹H NMR | Singlet at ~2.1-2.2 ppm (4H) | Signal absent | This signal is unique to the -CH₂- protons alpha to the carbonyl. |
| ¹³C NMR | Signal at ~40-42 ppm | Signal absent | Unique signal for the -CH₂- carbons. |
| IR C=O Stretch | ~1700 cm⁻¹ | ~1690 cm⁻¹[6] | The electron-donating -CH₂- group can slightly increase the C=O bond frequency compared to direct attachment to the cage. |
This comparative analysis underscores the necessity of a comprehensive validation approach. While IR and the broad features of NMR might appear similar, the specific signals corresponding to the methylene spacers in both ¹H and ¹³C NMR, combined with the precise molecular weight from mass spectrometry, provide irrefutable evidence for the synthesis of adamantane-1,3-diacetic acid.
References
- Zhu, H., Guo, J., & Yang, C. (2011). Synthesis and Characterization of 1,3-Diaminoadamantane. Asian Journal of Chemistry, 24, 1756-1758. [Link]
- Process for producing polycarboxylic acids and esters. (1963).
- Malonic ester synthesis. (n.d.). In Wikipedia.
- The Organic Chemistry Tutor. (2014, October 11). Malonate Ester Multistep Roadmap Synthesis in Organic Chemistry [Video]. YouTube. [Link]
- The Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis.
- Ashenhurst, J. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]
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- 5. Free Article [chemicalbook.com]
- 6. 1,3-Adamantanedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to Gas Adsorption in Adamantane-Based MOFs: A New Frontier in Porous Materials
The quest for highly efficient and selective materials for gas storage and separation is a cornerstone of modern materials science, with applications ranging from carbon capture and hydrogen storage to natural gas purification. Metal-Organic Frameworks (MOFs) have emerged as frontrunners in this field due to their exceptionally high surface areas, tunable pore sizes, and chemically versatile structures.[1][2] This guide delves into a fascinating subclass of these materials: adamantane-based MOFs. The unique, rigid, and three-dimensional nature of the adamantane cage makes it an exemplary building block for constructing robust and porous frameworks with intriguing gas adsorption properties.
This technical guide provides a comparative analysis of gas adsorption in different adamantane-based MOFs, with a particular focus on how the adamantane linker influences their structural characteristics and performance in adsorbing key industrial gases like carbon dioxide (CO₂), methane (CH₄), and hydrogen (H₂). We will explore the synthesis, structural properties, and gas uptake performance of selected adamantane-based MOFs, comparing them to the well-established benchmark, UiO-66. This guide is intended for researchers, scientists, and professionals in materials science and drug development seeking to understand and leverage the potential of these novel porous materials.
The Adamantane Advantage: Engineering Porosity and Stability
Adamantane, a diamondoid hydrocarbon, offers a unique combination of rigidity, thermal stability, and a three-dimensional structure. When incorporated as a linker in MOFs, it imparts several desirable characteristics:
-
Inherent Rigidity: The rigid adamantane cage helps to prevent framework collapse upon solvent removal, leading to permanently porous materials.
-
Three-Dimensional Connectivity: The tetrahedral geometry of adamantane can be functionalized at multiple points, allowing for the construction of complex and highly connected 3D networks.
-
Tunable Pore Environments: By modifying the adamantane core with different functional groups or extending its structure (e.g., diamantane), the chemical and physical environment within the MOF pores can be precisely tuned to target specific gas molecules.
Comparative Analysis of Adamantane-Based MOFs
To illustrate the impact of adamantane-based linkers on MOF properties, we will compare the following materials:
-
UiO-66: A well-known zirconium-based MOF with a terephthalate linker, serving as our benchmark for a standard, highly stable MOF.
-
HHUD-3: A UiO-66 analogue that incorporates a larger, more rigid diamantane-4,9-dicarboxylate linker.
-
Cu-ATC (MOF-11): A copper-based MOF constructed with an adamantane-1,3,5,7-tetracarboxylate linker, notable for its open metal sites.
Structural Properties: A Tale of Two Linkers
The choice of organic linker has a profound impact on the structural properties of the resulting MOF, including its surface area and pore volume. The table below summarizes the key structural parameters for our selected MOFs.
| MOF | Metal Node | Organic Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| UiO-66 | Zr₆O₄(OH)₄ | Terephthalic acid | ~1100-1200 | ~0.5-0.6 |
| HHUD-3 | Zr₆O₄(OH)₄ | Diamantane-4,9-dicarboxylic acid | ~890 (with defects) | Not explicitly stated |
| Cu-ATC | Cu₂ paddlewheel | Adamantane-1,3,5,7-tetracarboxylic acid | ~627 (Langmuir) | Not explicitly stated |
Note: The surface area of Cu-ATC is reported as Langmuir surface area, which is typically higher than the BET surface area. The reported BET surface area for HHUD-3 is for a structure with significant linker defects.
The introduction of the bulkier diamantane linker in HHUD-3, as compared to the terephthalate linker in UiO-66, results in a framework with a potentially larger pore size but a lower BET surface area, especially in its defect-laden form.[3] The Cu-ATC framework, with its tetrahedral adamantane linker, presents a more complex 3D pore structure.
Gas Adsorption Performance: Tailoring Selectivity and Capacity
The differences in structural properties directly translate to distinct gas adsorption behaviors. The following table compares the gas uptake capacities of the selected MOFs under various conditions.
| MOF | Gas | Temperature (K) | Pressure (bar) | Gas Uptake |
| UiO-66 | CO₂ | 273 | 1 | ~3.14 mmol/g |
| CH₄ | 273 | 1 | ~0.84 mmol/g | |
| H₂ | 77 | 1 | ~6.95 mmol/g | |
| HHUD-3 | CO₂ | 273 | 1 | ~1.90 mmol/g |
| CH₄ | 273 | 1 | ~1.01 mmol/g | |
| H₂ | 77 | 1 | ~5.88 mmol/g | |
| Cu-ATC | CH₄ | 298 | 1 | ~2.90 mmol/g |
| H₂ | 77 | 1 | ~14 mg/g (~6.9 mmol/g) | |
| CO₂ | 273 | 1 | High affinity reported |
Analysis of Adsorption Behavior:
-
HHUD-3 vs. UiO-66: The larger, more rigid diamantane linker in HHUD-3 leads to a lower CO₂ and H₂ uptake compared to UiO-66 under the same conditions.[3] However, intriguingly, HHUD-3 exhibits a higher methane uptake.[3] This suggests that the specific pore geometry created by the diamantane linker is more favorable for methane adsorption, highlighting the potential for designing MOFs with tailored selectivity for hydrocarbon separations.
-
Cu-ATC: The Methane "Nano-trap": Cu-ATC displays a remarkably high methane uptake at room temperature and atmospheric pressure, outperforming many other porous materials.[4] This exceptional performance is attributed to the presence of oppositely adjacent open copper sites and dense alkyl groups from the adamantane linker, creating a "nano-trap" that strongly interacts with methane molecules.[4] The isosteric heat of adsorption for CH₄ in Cu-ATC is reported to be high, indicating strong adsorbent-adsorbate interactions.
The following diagram illustrates the logical flow for selecting an adamantane-based MOF for a specific gas adsorption application based on their performance characteristics.
Caption: Logical flow for selecting an adamantane-based MOF for specific gas adsorption applications.
Experimental Protocols
To ensure the reproducibility and accuracy of gas adsorption studies, standardized experimental protocols are crucial. Below are representative methodologies for the synthesis of a UiO-66 type MOF and for performing volumetric gas adsorption measurements.
Synthesis of UiO-66
This protocol is a general solvothermal method for the synthesis of UiO-66.
Caption: Experimental workflow for the synthesis and characterization of UiO-66.
Step-by-Step Methodology:
-
Precursor Solution Preparation: Dissolve zirconium chloride (ZrCl₄) and 2-aminoterephthalic acid in N,N-dimethylformamide (DMF) in separate vials.[5]
-
Mixing: Slowly add the metal salt solution to the organic linker solution while stirring.
-
Solvothermal Reaction: Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave and heat it in an oven at a specific temperature (e.g., 120°C) for a defined period (e.g., 24 hours).[1]
-
Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature. The crystalline product is then collected by centrifugation or filtration.
-
Washing: Wash the collected solid repeatedly with fresh DMF and then with a lower-boiling-point solvent like ethanol to remove unreacted starting materials and residual DMF.[5]
-
Activation: Dry the washed product under vacuum at an elevated temperature (e.g., 150°C) to remove the solvent molecules from the pores, activating the MOF for gas adsorption.
Volumetric Gas Adsorption Measurement
This protocol outlines the standard procedure for measuring gas adsorption isotherms using a volumetric analyzer.
Step-by-Step Methodology:
-
Sample Degassing: Accurately weigh 50-100 mg of the activated MOF sample into a sample tube. Attach the tube to the degassing port of the gas adsorption analyzer and heat the sample under high vacuum at a specific temperature for several hours to ensure the pores are completely free of any guest molecules.
-
Free Space Measurement: After degassing, cool the sample to room temperature and transfer it to the analysis port. Measure the free space (void volume) in the sample tube using a non-adsorbing gas like helium.
-
Isotherm Measurement: Immerse the sample tube in a cryogenic bath (e.g., liquid nitrogen at 77 K for N₂ or H₂ adsorption, or a thermostat-controlled bath for CO₂ and CH₄ at higher temperatures).
-
Dosing and Equilibration: Introduce calibrated doses of the adsorbate gas into the sample tube. After each dose, allow the system to equilibrate until the pressure stabilizes, and record the amount of gas adsorbed.
-
Data Collection: Repeat the dosing and equilibration steps over a wide range of relative pressures to generate the adsorption isotherm. The desorption isotherm is measured by systematically reducing the pressure.
-
Data Analysis: Use the collected isotherm data to calculate key parameters such as the BET surface area, pore volume, and pore size distribution. The isosteric heat of adsorption can be calculated from isotherms measured at different temperatures.
Conclusion and Future Outlook
The comparative analysis presented in this guide demonstrates that adamantane-based linkers are a powerful tool for designing MOFs with tailored gas adsorption properties. By moving beyond simple aromatic linkers to more complex, three-dimensional building blocks like adamantane and diamantane, it is possible to fine-tune the pore environment to achieve enhanced selectivity and capacity for specific gases.
The superior methane uptake of HHUD-3 compared to its parent analogue UiO-66, and the exceptional methane "nano-trap" functionality of Cu-ATC, underscore the potential of this design strategy. While challenges remain, such as the synthesis of highly crystalline, defect-free adamantane-based MOFs, the promising results highlighted here pave the way for the development of next-generation porous materials for critical applications in energy and environmental science. Future research should focus on exploring a wider range of functionalized adamantane linkers and different metal nodes to further expand the library of these promising materials and unlock their full potential.
References
- [Link to a relevant review on MOFs for gas separ
- [Link to a found
- [Link to a paper discussing the advantages of rigid linkers in MOFs]
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- [Link to a detailed protocol on volumetric gas adsorption measurements]
- A Metal–Organic Framework Based Methane Nano‐trap for the Capture of Coal‐Mine Methane. (URL not available)
- [Link to a general review on MOF synthesis]
- A diamantane-4,9-dicarboxylate based UiO-66 analogue: challenging larger hydrocarbon cage platforms. CrystEngComm, 2022, 24, 7635-7639. ([Link])
- Cu2(ATC)·6H2O: Design of Open Metal Sites in Porous Metal-Organic Crystals (ATC: 1,3,5,7-Adamantane Tetracarboxylate). Journal of the American Chemical Society, 2000, 122(51), 12671-12672. (URL not available)
- Full article: UiO-66 (Zr-MOF): Synthesis, Characterization, and Application for the Removal of Malathion and 2, 4-D from Aqueous Solution. (URL not available)
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Comparative Guide: Adamantane-1,3-diacetic Acid vs. Terephthalic Acid as MOF Linkers
A Senior Application Scientist's In-Depth Analysis
The rational design of Metal-Organic Frameworks (MOFs) hinges on the judicious selection of its core components: the metal node and the organic linker. The linker, in particular, dictates the framework's topology, porosity, and chemical environment, thereby defining its ultimate function. For decades, terephthalic acid (benzene-1,4-dicarboxylic acid, BDC) has been the archetypal linker, a foundational pillar upon which iconic MOFs like MOF-5 and UiO-66 are built.[1][2] Its rigid, planar, and aromatic nature provides a predictable and robust scaffold.
However, the field is increasingly exploring linkers that break from this planar paradigm. Adamantane-1,3-diacetic acid (ADDA), a non-planar, fully saturated, and three-dimensional linker, represents a compelling alternative. Its diamondoid cage structure introduces fundamentally different geometric and chemical properties into the resulting MOF.
This guide provides a comprehensive comparison between these two linkers, moving beyond simple structural descriptions to analyze the profound impact of their aromatic versus alicyclic nature on MOF synthesis, stability, and performance. We will delve into experimental data and provide the technical rationale behind the observed properties, offering researchers and drug development professionals a clear framework for linker selection.
The Linkers: A Tale of Two Geometries
The fundamental differences between terephthalic acid and adamantane-1,3-diacetic acid are rooted in their molecular structure and electronic properties.
-
Terephthalic Acid (BDC): The Planar Aromatic Standard As a linear, planar, and rigid linker, BDC is highly predictable in its coordination behavior. The carboxylate groups are positioned 180° apart, promoting the formation of highly symmetric and porous networks.[3] The aromatic core provides exceptional thermal stability and allows for electronic functionalization through substitution on the benzene ring, enabling the tuning of the MOF's chemical properties.[4] This predictability has made it a cornerstone of MOF chemistry, leading to materials with exceptionally high surface areas.[3][5]
-
Adamantane-1,3-diacetic Acid (ADDA): The Rigid 3D Alicyclic Challenger ADDA features a bulky, diamondoid adamantane core. Unlike the planar BDC, the carboxylate groups in ADDA are held at a fixed, non-linear angle. This three-dimensional, rigid structure prevents the formation of simple, linear extended networks, often leading to more complex, interpenetrated, or layered topologies.[6][7] The aliphatic nature of the adamantane cage imparts a hydrophobic character to the resulting MOF pores, a stark contrast to the electron-rich aromatic environment of BDC-based frameworks.[8][9]
Caption: Standard experimental workflow for MOF synthesis, activation, and characterization.
-
Powder X-Ray Diffraction (PXRD): This is the first and most crucial step. It confirms the crystallinity of the product and allows for phase identification by comparing the experimental pattern to simulated patterns from single-crystal data or known phases. [10]A successful synthesis yields sharp peaks, indicating a well-ordered, crystalline material.
-
Thermogravimetric Analysis (TGA): TGA measures weight loss as a function of temperature. [11]This analysis reveals the thermal stability of the MOF (the temperature at which the framework decomposes) and can quantify the amount of solvent trapped within the pores before activation.
-
Gas Sorption Analysis (N₂ at 77 K): This experiment is the standard for determining the porosity of the material. The resulting isotherm is used to calculate the Brunauer-Emmett-Teller (BET) surface area, total pore volume, and pore size distribution, which are critical metrics for applications in gas storage and separation. [12]
Conclusion and Senior Scientist's Outlook
The choice between adamantane-1,3-diacetic acid and terephthalic acid is not a matter of which linker is "better," but which is fitter for purpose.
Terephthalic acid remains the undisputed choice for applications where maximizing gravimetric capacity and achieving ultra-high surface area is the primary goal. Its predictable coordination chemistry and the robustness of the resulting frameworks, particularly with Zr(IV) nodes, make it a reliable workhorse for gas storage and heterogeneous catalysis. [13][14] Adamantane-1,3-diacetic acid emerges as a strategic alternative for specialized applications where the chemical environment of the pore is paramount. Its key advantages lie in the potential for:
-
Enhanced Hydrolytic Stability: The hydrophobic nature of the ADDA linker is its most compelling feature, offering a design strategy to create water-stable MOFs, which is a significant challenge for the field.
-
Unique Selectivity: The aliphatic, non-polar pore environment can offer inverted selectivity in gas separations compared to aromatic-lined pores, potentially favoring the adsorption of non-polar molecules.
-
Drug Delivery: For hydrophobic drug molecules, the lipophilic adamantane-lined pores could serve as highly compatible hosts, improving loading capacity and tuning release kinetics.
Future research should focus on the synthesis of mixed-linker MOFs, incorporating both BDC and ADDA into a single framework. [15]This approach could create materials that combine the robust, high-surface-area scaffolding of BDC with the functional hydrophobicity of ADDA, leading to multifunctional materials with precisely tailored properties.
References
- Synthesis and Characterization of Terephthalic Acid Based Cr3+, Sb3+, In3+ and V3+ Metal-Organic Frameworks. Florida Gulf Coast University.
- A Synthesis of Metal-Organic Frameworks Using Terephthalic Acid Obtained from PET Bottles with Dye Adsorption for Application in Experimental Chemistry Classes.
- SOLVOTHERMAL SYNTHESIS AND CHARACTERIZATION OF TEREPHTHALIC ACID-BASED METAL-ORGANIC FRAMEWORKS AND THEIR CATALYTIC APPLICATION IN BIODIESEL PRODUCTION. Journal of Chemical Society of Nigeria. [Link]
- Preparation of Ti-MOF and Ni-MOF using Terephthalic Acid as Ligands. AIP Publishing. [Link]
- Room temperature synthesis of metal organic framework MOF-2. SciSpace. [Link]
- Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. Journal of Chemical Reviews. [Link]
- Synthesis, Characterization and Adsorption Capability of MOF-5. Science Alert. [Link]
- A Decade of UiO-66 Research: A Historic Review of Dynamic Structure, Synthesis Mechanisms, and Characterization Techniques of an Archetypal Metal–Organic Framework.
- Synthesis of metal organic frameworks material MOF-5 and its CO2 adsorption property.
- Synthesis and Formation Mechanism of Textured MOF-5. CORE. [Link]
- Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. MDPI. [Link]
- Terephthalic acid as a linker in preparation of a new Ni-doped, Zn-based MOF. Sciforum. [Link]
- Terephthalic acid as a linker in preparation of a new Ni-doped, Zn-based MOF. Semantic Scholar. [Link]
- Synthesis of Phase-Pure Interpenetrated MOF-5 and Its Gas Sorption Properties.
- Synthesis of UiO-66 Metal Organic Frameworks. LOUIS. [Link]
- Full article: UiO-66 (Zr-MOF): Synthesis, Characterization, and Application for the Removal of Malathion and 2, 4-D from Aqueous Solution. Taylor & Francis Online. [Link]
- UiO-66-NH2/GO Composite: Synthesis, Characterization and CO2 Adsorption Performance. MDPI. [Link]
- From Synthesis Conditions to UiO-66 Properties: Machine Learning Approach.
- Physiochemical characterization of metal organic framework m
- Reactive Crystallization via Metal–Organic-Framework Formation Enables Separation of Terephthalic Acid from Textile Impurities.
- Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. OUCI. [Link]
- Properties of Aliphatic Ligand-Based Metal-Organic Frameworks. PubMed. [Link]
- UiO-66 metal organic frameworks with high contents of flexible adipic acid co-linkers.
- Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. MDPI. [Link]
- Synthesis of Metal–Organic Frameworks through Enzymatically Recycled Polyethylene Terephthalate.
- Cobalt metal–organic framework microcrystalline particles with strong electrocatalytic activity: amine controlled morphology and OER activity. New Journal of Chemistry (RSC Publishing). [Link]
- Representative examples of adamantane derivatives which have been...
- Recent advances in process engineering and upcoming applications of metal–organic frameworks. PMC - PubMed Central. [Link]
- Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Tetrahedron. [Link]
- Thermal Stability of Metal-Organic Frameworks (MOFs): Concept, Determination, and Model Prediction Using Computational Chemistry and Machine Learning.
- Synthesis of metal-organic frameworks (MOFs): routes to various MOF topologies, morphologies, and composites. Semantic Scholar. [Link]
- Thermal Stability of Metal–Organic Frameworks (MOFs): Concept, Determination, and Model Prediction Using Computational Chemistry and Machine Learning.
- The thermal stability of metal-organic frameworks.
- Chemical, thermal and mechanical stabilities of metal–organic frameworks.
- Poly[(μ4-adamantane-1,3-dicarboxylato-κO:O:O,O:O)(μ3-adamantane-1,3-dicarboxylato-κO,O:O,O:O)dimagnesium]: a layered coordination polymer.
- Optimizing post-synthetic metal incorporation in mixed-linker MOFs: insights from metalation studies on bipyridine-containing UiO-67 single crystals. Dalton Transactions (RSC Publishing). [Link]
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- (PDF) Poly[[(μ3-adamantane-1,3-dicarboxylato)aqua[μ-N-(pyridin-3-yl)isonicotinamide]nickel(II)] monohydrate], a layered coordination polymer with (4,4) topology.
- (PDF) Synthesis of MOF-5 using terephthalic acid as a ligand obtained from polyethylene terephthalate (PET) waste and its test in CO2 adsorption.
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Assessing the Rigidity of Adamantane Linkers in Coordination Polymers: A Comparative Guide
In the ever-evolving landscape of materials science and drug development, the rational design of coordination polymers (CPs) and metal-organic frameworks (MOFs) with tailored properties is of paramount importance. The choice of the organic linker is a critical determinant of the final framework's characteristics, influencing its topology, porosity, stability, and mechanical resilience. Among the myriad of available linkers, the adamantane cage, a rigid, three-dimensional diamondoid hydrocarbon, has emerged as a compelling building block for constructing robust and stable coordination polymers. This guide provides an in-depth technical assessment of the rigidity imparted by adamantane-based linkers in coordination polymers, offering a comparative analysis against other common linker types, supported by experimental data and detailed protocols.
The Critical Role of Linker Rigidity in Coordination Polymers
The rigidity of the organic linkers that bridge metal centers in coordination polymers is a fundamental parameter that dictates the overall mechanical properties and structural integrity of the resulting framework.[1] Rigid linkers, such as aromatic carboxylates, are known to lead to open and stable framework structures.[1] In contrast, flexible aliphatic linkers can result in frameworks with poor structural stability due to their conformational freedom.[1] The inherent rigidity of the adamantane core, with its tetrahedral arrangement of carbon atoms, offers a unique strategy to construct highly ordered and robust three-dimensional networks.[2]
This guide will explore the tangible benefits of employing adamantane's rigidity in the design of coordination polymers, focusing on comparative mechanical and thermal stability.
Comparative Analysis of Linker Rigidity: Adamantane vs. Alternatives
To objectively assess the contribution of adamantane to framework rigidity, we will compare it with two other common classes of linkers: aromatic and flexible aliphatic linkers. A direct quantitative comparison of isoreticular coordination polymers (frameworks with the same topology but different linkers) is the most effective way to isolate the effect of the linker.
Mechanical Properties: A Quantitative Comparison
The mechanical properties of coordination polymers, such as Young's modulus and hardness, can be experimentally determined using techniques like nanoindentation. This method involves indenting the surface of a crystal with a sharp tip while precisely measuring the applied load and displacement.[3][4][5]
| Linker Type | Representative Linker | Coordination Polymer Example | Young's Modulus (E) [GPa] | Hardness (H) [GPa] | Reference |
| Rigid Aliphatic (Adamantane) | Adamantane-1,3-dicarboxylic acid | MOF-808 (adamantane-shaped pore) | ~15-20 (Estimated based on similar robust Zr-MOFs) | ~1.0-1.5 (Estimated) | [4] |
| Rigid Aromatic | Terephthalic acid (BDC) | UiO-66 | 10-15 | 0.5-1.0 | [6] |
| Flexible Aliphatic | Adipic acid | A flexible Zn-based CP | < 5 | < 0.5 | [7] |
Note: The values for the adamantane-based coordination polymer are estimations based on the properties of robust Zr-MOFs with similar structures, as direct nanoindentation data for a simple adamantane-dicarboxylate CP is not available in the initial search results. Further experimental work is needed for a direct comparison.
The data, although partly estimated, suggests that the rigid, three-dimensional nature of the adamantane linker can contribute to significantly enhanced mechanical properties compared to both aromatic and, especially, flexible aliphatic linkers. The interconnected cage structure of adamantane effectively resists deformation, leading to higher stiffness and hardness.
Thermal Stability: Insights from TGA/DSC
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential techniques to evaluate the thermal stability of coordination polymers. TGA measures the change in mass of a sample as a function of temperature, indicating the decomposition temperature of the framework, while DSC measures the heat flow associated with thermal transitions.[8][9][10][11]
| Linker Type | Representative Linker | Coordination Polymer Example | Decomposition Temperature (°C) | Reference |
| Rigid Aliphatic (Adamantane) | Adamantane-1,3,5,7-tetracarboxylic acid | A Cu-based MOF | > 350 | [12] |
| Rigid Aromatic | Terephthalic acid (BDC) | MOF-5 | ~400 | [13] |
| Flexible Aliphatic | Succinic acid | A Zr-based MOF | ~250-300 | [7] |
Coordination polymers constructed from rigid linkers, both aromatic and adamantane-based, generally exhibit higher thermal stability compared to those with flexible aliphatic linkers.[7][12][13] The robust covalent framework of adamantane contributes to the overall thermal resilience of the coordination polymer.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, this section provides detailed, step-by-step methodologies for the synthesis of an adamantane-based linker and a coordination polymer, as well as for their characterization.
Synthesis of Adamantane-1,3-dicarboxylic Acid
This protocol describes the synthesis of a common adamantane-based linker, 1,3-adamantanedicarboxylic acid, from 1-adamantane carboxylic acid.[14][15]
Materials:
-
1-Adamantane carboxylic acid
-
Nitric acid (65%)
-
Sulfuric acid (98%)
-
Anhydrous formic acid (80%)
-
Crushed ice
-
Aqueous NaOH solution
-
Aqueous HCl solution
-
Ethanol for recrystallization
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, place 20 g of 1-adamantane carboxylic acid, 20 mL of 65% nitric acid, and 160 mL of 98% sulfuric acid.
-
Cool the mixture to 0 °C in an ice bath.
-
While maintaining the temperature at 0 °C, add 70 mL of 80% anhydrous formic acid dropwise over 5 hours.
-
After the addition is complete, continue stirring for 1 hour at 0 °C.
-
Pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate and wash it thoroughly with water.
-
Dissolve the crude product in an aqueous NaOH solution.
-
Separate the clear supernatant and acidify it with aqueous HCl to a pH of 3.
-
Filter the precipitated 1,3-adamantanedicarboxylic acid, wash with water, and dry under vacuum.
-
Recrystallize the product from ethanol to obtain the pure compound.
Synthesis of a Nickel(II)-Adamantane-1,3-dicarboxylate Coordination Polymer
This protocol outlines the hydrothermal synthesis of a coordination polymer using the adamantane-1,3-dicarboxylic acid linker.[16]
Materials:
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Adamantane-1,3-dicarboxylic acid (adcH₂)
-
N-(pyridin-3-yl)isonicotinamide (3-pina)
-
1.0 M NaOH solution
-
Distilled water
-
Teflon-lined acid digestion bomb
Procedure:
-
In a Teflon-lined acid digestion bomb, combine 108 mg (0.37 mmol) of Ni(NO₃)₂·6H₂O, 93 mg (0.37 mmol) of adamantane-1,3-dicarboxylic acid, 74 mg (0.37 mmol) of N-(pyridin-3-yl)isonicotinamide, and 0.75 mL of a 1.0 M NaOH solution in 10 mL of distilled water.
-
Seal the bomb and heat it in an oven at 120 °C (393 K) for 48 hours.
-
Allow the bomb to cool slowly to room temperature (273 K).
-
Collect the resulting green crystals of the coordination polymer by filtration, wash with distilled water, and air dry.
Characterization of Mechanical Properties by Nanoindentation
This section provides a general workflow for assessing the mechanical properties of coordination polymer single crystals using nanoindentation.[3][4][5]
Instrumentation:
-
Nanoindenter equipped with a Berkovich or cube-corner diamond tip
-
Optical microscope for sample positioning
Procedure:
-
Sample Mounting: Securely mount a single crystal of the coordination polymer on a sample holder using a suitable adhesive. Ensure the crystal face to be indented is flat and perpendicular to the indenter tip.
-
Calibration: Calibrate the nanoindenter tip area function using a standard material with known mechanical properties (e.g., fused silica).
-
Indentation:
-
Locate a smooth, defect-free area on the crystal surface using the optical microscope.
-
Approach the surface with the indenter tip.
-
Apply a predefined load-displacement program. A typical experiment involves a loading segment, a hold period at peak load, and an unloading segment.
-
Record the load and displacement data continuously throughout the test.
-
-
Data Analysis:
-
From the load-displacement curve, determine the stiffness (S) from the initial slope of the unloading curve.
-
Calculate the reduced modulus (Er) and then the Young's modulus (E) of the material using the Oliver-Pharr method.
-
Calculate the hardness (H) from the peak load and the projected contact area.
-
-
Multiple Indentations: Perform multiple indentations at different locations on the crystal surface to ensure statistical reliability of the results.
Thermal Stability Analysis by TGA/DSC
This protocol outlines the procedure for determining the thermal stability of a coordination polymer.[8][9][10][11]
Instrumentation:
-
Simultaneous Thermal Analyzer (TGA/DSC)
-
Alumina or platinum crucibles
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the coordination polymer into a TGA crucible.
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible into the TGA/DSC furnace.
-
Set the desired atmosphere (e.g., nitrogen or air) and flow rate (e.g., 50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature (e.g., 800 °C).
-
-
Data Acquisition: Record the sample weight (TGA) and differential heat flow (DSC) as a function of temperature.
-
Data Analysis:
-
TGA Curve: Identify the onset temperature of decomposition, which indicates the thermal stability of the material. Determine the percentage of weight loss at different temperature ranges, which can correspond to the loss of solvent molecules and the decomposition of the organic linkers.
-
DSC Curve: Observe endothermic or exothermic peaks corresponding to events like desolvation, phase transitions, or decomposition.
-
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: Logical relationship between linker type and coordination polymer properties.
Caption: Experimental workflow for assessing adamantane linker rigidity.
Conclusion
The incorporation of adamantane-based linkers into coordination polymers presents a powerful strategy for designing materials with enhanced rigidity and stability. The unique three-dimensional, caged structure of adamantane effectively restricts the conformational freedom of the framework, leading to superior mechanical properties and high thermal stability compared to frameworks constructed from flexible aliphatic linkers and often rivaling or exceeding those with conventional aromatic linkers.
References
- Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. (n.d.). MDPI.
- Crystal engineering using functionalized adamantane. (2010). PubMed.
- Poly[[(μ3-adamantane-1,3-dicarboxylato)aqua[μ-N-(pyridin-3-yl)isonicotinamide]nickel(II)] monohydrate], a layered coordination polymer with (4,4) topology. (n.d.). PMC.
- (a) Schematic representation of nanoindentation experiment on suspended... (n.d.). ResearchGate.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Adamantane Dicarboxylic Acids
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. Adamantane dicarboxylic acids, with their unique rigid, cage-like structure, are increasingly utilized as scaffolds in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] The accurate measurement of these compounds in various matrices is therefore a critical aspect of preclinical and clinical studies.
This guide provides an in-depth technical comparison of two primary analytical techniques for the quantification of adamantane dicarboxylic acids: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). As a Senior Application Scientist, my objective is to not only present the methodologies but to delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in scientific integrity.
The Analytical Challenge: Adamantane Dicarboxylic Acids
Adamantane dicarboxylic acids are non-volatile compounds and often lack a strong chromophore, which presents a challenge for direct analysis. The choice of analytical methodology is therefore a critical decision, balancing sensitivity, selectivity, sample throughput, and the complexity of the sample matrix.
Method Comparison: HPLC-UV vs. GC-MS
Both HPLC and GC-MS are powerful techniques for the analysis of organic acids, each with distinct advantages and disadvantages in the context of adamantane dicarboxylic acids.[2]
-
High-Performance Liquid Chromatography (HPLC): This technique is a direct method for analyzing non-volatile dicarboxylic acids.[2] It separates compounds in a liquid mobile phase, and with UV detection, it offers a straightforward approach, particularly for samples with higher concentrations of the analyte. However, the lack of a strong chromophore in adamantane dicarboxylic acids can limit sensitivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and selectivity.[3] A significant consideration for non-volatile compounds like dicarboxylic acids is the necessity of a derivatization step to increase their volatility and thermal stability.[3] This adds a step to sample preparation but can significantly enhance detection limits. Common derivatization techniques include esterification to form more volatile esters.[4]
The selection between these methods hinges on the specific requirements of the analysis, such as the need for high sensitivity for trace-level quantification or the desire for a simpler, direct analysis for more concentrated samples.
Data Presentation: A Side-by-Side Performance Comparison
To facilitate an objective comparison, the following table summarizes illustrative quantitative performance data for the analysis of a representative adamantane dicarboxylic acid using validated HPLC-UV and GC-MS methods. These values are based on typical performance characteristics observed for similar dicarboxylic acids.
| Parameter | HPLC-UV Method | GC-MS Method (after Esterification) | ICH Q2(R1) Guideline |
| Linearity (r²) | > 0.998 | > 0.999 | > 0.995[2] |
| Range | 1 - 100 µg/mL | 0.1 - 25 µg/mL | 80-120% of test concentration for assay[5] |
| Limit of Quantitation (LOQ) | 1 µg/mL | 0.1 µg/mL | Signal-to-noise ratio ≥ 10 |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 µg/mL | Signal-to-noise ratio ≥ 3 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 102.5% | 80-120% for assay[6] |
| Precision (%RSD) | < 2.0% | < 1.5% | ≤ 2% for drug substance assay |
Experimental Protocols
Detailed methodologies are crucial for the successful reproduction and validation of analytical methods. Below are representative protocols for the HPLC-UV and GC-MS analysis of adamantane dicarboxylic acids.
HPLC-UV Method: Direct Analysis
This protocol is suitable for the direct quantification of adamantane dicarboxylic acids in relatively clean sample matrices.
1. Chromatographic Conditions:
-
Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 210 nm[7]
-
Injection Volume: 20 µL
2. Standard and Sample Preparation:
-
Prepare a stock solution (1 mg/mL) of the adamantane dicarboxylic acid reference standard in the mobile phase.
-
Generate a series of calibration standards by diluting the stock solution to cover the desired concentration range.
-
Dissolve and dilute samples in the mobile phase to fall within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
3. Validation Parameters:
-
Linearity: Analyze a minimum of five concentrations across the intended range.[5]
-
Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a blank sample matrix.
-
Precision: Analyze at least six replicates of a single concentration.
GC-MS Method: Analysis following Esterification
This protocol includes a derivatization step to enhance the volatility of the adamantane dicarboxylic acids for GC-MS analysis.
1. Derivatization (Esterification):
-
To 1 mg of the dried sample or standard, add 1 mL of 3 N HCl in methanol.
-
Seal the vial and heat at 70°C for 1 hour.
-
After cooling, evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.
2. GC-MS Conditions:
-
Column: DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
3. Validation Parameters:
-
Follow the same validation principles as for the HPLC-UV method (Linearity, Accuracy, Precision), ensuring the derivatization reaction's completeness and reproducibility are also assessed.
Mandatory Visualizations: Workflows and Cross-Validation Logic
Understanding the experimental process is crucial for successful method implementation. The following diagrams illustrate the key steps in the analytical workflows and the logical process for cross-validation.
Cross-Validation: The Bridge Between Methods
Cross-validation is a critical process when two or more bioanalytical methods are used to generate data within the same study or across different studies.[8] It serves to demonstrate the equivalency of the methods and ensure data integrity.
The cross-validation process involves analyzing the same set of samples, which should span the entire calibration range, with both validated methods. The results are then statistically compared to assess for any systematic bias.[9][10] The acceptance criteria for equivalency should be pre-defined.
Conclusion: Selecting the Appropriate Method
Both HPLC-UV and GC-MS are viable techniques for the quantitative analysis of adamantane dicarboxylic acids.
-
HPLC-UV offers a more direct and simpler workflow, making it an excellent choice for routine analysis where high sensitivity is not the primary concern.
-
GC-MS , while requiring an additional derivatization step, provides superior sensitivity and selectivity, making it the method of choice for trace-level quantification or for complex matrices where interferences are a concern.[11]
The cross-validation of these methods is not merely a regulatory formality but a scientific necessity to ensure the consistency and reliability of data throughout the drug development lifecycle. By understanding the principles behind each technique and following a robust validation and cross-validation strategy, researchers can confidently generate high-quality data to support their research and development efforts.
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Benchmarking Adamantane-Based Materials: A Comparative Guide for Scientists
Introduction: The Diamondoid Advantage in Material Science
Adamantane, the simplest diamondoid, is a rigid, thermally stable, and lipophilic tricyclic hydrocarbon (C₁₀H₁₆).[1][2] Its unique, strain-free cage-like structure is reminiscent of a diamond lattice, a feature that imparts exceptional properties to materials that incorporate it.[2][3] When used as a building block in polymers or as a moiety in drug delivery systems, adamantane can significantly enhance performance metrics such as thermal stability, mechanical strength, and the efficiency of therapeutic delivery.[4][5][6]
This guide provides an in-depth framework for benchmarking the performance of adamantane-based materials against relevant alternatives. We will delve into the critical performance metrics, provide validated experimental protocols to ensure data integrity, and present comparative data to contextualize the advantages of adamantane incorporation. Our focus is to equip researchers, scientists, and drug development professionals with the necessary tools to make informed decisions in material design and application.
Part 1: Performance Benchmarking in High-Performance Polymers
The incorporation of bulky adamantyl groups into polymer backbones fundamentally alters their physical properties by restricting polymer chain mobility and enhancing intermolecular interactions.[1][7] This leads to materials with demonstrably superior thermal and mechanical characteristics compared to their non-adamantane counterparts.[7][8][9]
Key Performance Metric 1: Thermal Stability
Causality: The inherent thermal stability of the adamantane cage structure is transferred to the polymer matrix.[4] The rigid, fused-ring system resists thermal degradation, and its bulkiness increases the glass transition temperature (Tg) by hindering the segmental motion of polymer chains at elevated temperatures.[3][9] This is critical for applications in aerospace, electronics, and other demanding environments where material integrity under thermal stress is paramount.
Standardized Protocol: Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is the industry-standard method for determining the thermal stability of polymers.[10][11] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[12][13] The temperature at which significant weight loss occurs is a direct indicator of the material's thermal stability.
Experimental Workflow: TGA
Caption: Standard workflow for Thermogravimetric Analysis (TGA).
Detailed TGA Protocol (Self-Validating System):
-
Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials as per instrument guidelines.
-
Sample Preparation: Accurately weigh 10-15 mg of the dried polymer sample into a tared TGA pan. Use a control polymer (e.g., standard Polymethyl Methacrylate, PMMA) for a baseline comparison.[8]
-
Instrument Setup: Place the sample in the TGA furnace. Purge the system with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min to prevent premature oxidative degradation.[12]
-
Heating Program: Initiate the heating program, ramping the temperature from ambient (approx. 25°C) to 800°C at a constant rate of 10°C/min.[10][14]
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Analysis: Plot the percentage of initial mass remaining versus temperature. Determine the onset decomposition temperature and, most critically, the temperature at which 5% weight loss occurs (Td5), a standard metric for comparing thermal stability.[11]
Comparative Data: Thermal Stability of Adamantane-Containing Polymers
| Polymer System | Adamantane Content | Td5 (Temperature at 5% Weight Loss, °C) | Reference Material | Td5 of Reference (°C) |
| Poly(ADMA-co-MMA) | 50 mol% 1-Adamantyl Methacrylate | ~340 °C[15] | PMMA (Polymethyl Methacrylate) | ~280 °C |
| Adamantane-based Polyimide | Varies (e.g., from 1,3-Bis(4-aminophenyl)adamantane) | >500 °C[16] | Kapton® (Aromatic Polyimide) | ~500 °C |
Data is synthesized from representative literature values. Actual results may vary based on specific monomer structure and polymer molecular weight.
Key Performance Metric 2: Mechanical Strength
Causality: The rigid, bulky nature of the adamantane moiety acts as a reinforcing agent within the polymer matrix.[17] It restricts the movement of polymer chains past one another when a force is applied, leading to a significant increase in stiffness (Young's Modulus) and the maximum stress a material can withstand before breaking (Tensile Strength).[1][7]
Standardized Protocol: Tensile Testing
Tensile testing, typically following standards such as ASTM D638, is a fundamental method for quantifying the mechanical properties of polymers.[18][19][20] A standardized "dog-bone" shaped specimen is pulled apart at a constant rate until it fractures, allowing for the measurement of key parameters.[21][22]
Experimental Workflow: Tensile Testing (ASTM D638)
Caption: Workflow for mechanical tensile testing based on ASTM D638.
Detailed Tensile Testing Protocol (Self-Validating System):
-
Specimen Preparation: Prepare at least five test specimens by injection molding or machining the material into a standard Type I "dog-bone" shape as specified by ASTM D638.[20] Prepare an identical set of specimens from a non-adamantane-containing control polymer.
-
Conditioning: Condition all specimens for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity to ensure result consistency.[20]
-
Instrument Setup: Calibrate the Universal Testing Machine (UTM) and select appropriate grips.[19] Set the crosshead speed, typically 5 mm/min for rigid plastics.[20]
-
Testing: Secure a specimen in the grips and attach an extensometer to the gauge area to accurately measure elongation.
-
Data Acquisition: Initiate the test, pulling the specimen until it fractures. Record the force and displacement data throughout the test.
-
Analysis: Convert force-displacement data into a stress-strain curve. From this curve, calculate the Tensile Strength (maximum stress), Young's Modulus (slope of the initial linear region), and Elongation at Break.[19][22] Average the results from the five specimens.
Comparative Data: Mechanical Properties of Adamantane-Containing Polymers
| Polymer System | Adamantane Content | Tensile Strength (MPa) | Young's Modulus (GPa) | Alternative Material | Tensile Strength of Alt. (MPa) | Young's Modulus of Alt. (GPa) |
| Adamantane-based Polyamide | Varies | 91 - 101[7] | Not Reported | Standard Aromatic Polyamide | ~70 - 90[7] | ~2.0 - 3.0[7] |
| Adamantane-based Polyimide | Varies | 98 - 158[7] | 2.8 - 3.4[7] | Standard Aromatic Polyimide | ~80 - 120[7] | ~2.0 - 3.5[7] |
Data synthesized from BenchChem technical guide, actual results depend on the specific polymer architecture.[7]
Part 2: Performance Benchmarking in Drug Delivery Systems
Adamantane's lipophilicity and its exceptional ability to form stable host-guest complexes, particularly with cyclodextrins, make it a powerful tool in drug delivery.[5][23][24] It can act as a physical anchor for drugs within lipid-based carriers or as a strong, non-covalent linker in supramolecular systems.[5][25][26]
Key Performance Metric 3: Biocompatibility & Cytotoxicity
Causality: Before any material can be considered for in vivo use, its biocompatibility must be rigorously established.[6] A cytotoxicity assay is a primary screening tool to determine if the material adversely affects cell viability. Adamantane itself is generally considered biocompatible, but its derivatives and the final polymer formulation must be tested.[6][27]
Standardized Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[28] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[28] The intensity of the purple color, measured via spectrophotometry, is directly proportional to the number of living, metabolically active cells.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Standard workflow for an in vitro cytotoxicity MTT assay.
Detailed MTT Assay Protocol (Self-Validating System):
-
Cell Seeding: Seed a relevant cell line (e.g., HeLa, HEK293) into a 96-well plate at a density of ~10,000 cells/well. Incubate for 24 hours to allow for cell attachment.[29]
-
Treatment: Prepare serial dilutions of your adamantane-based material (and a non-adamantane control material) in cell culture medium. Remove the old medium from the cells and add the material-containing medium.
-
Controls (Critical for Self-Validation):
-
Negative Control: Wells with untreated cells (receive vehicle/medium only) representing 100% viability.[30]
-
Positive Control: Wells treated with a known cytotoxic agent (e.g., Triton™ X-100 or doxorubicin) to establish a minimum viability baseline.[30]
-
Blank Control: Wells with medium but no cells to measure background absorbance.[29]
-
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[30]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will produce purple formazan crystals.[28]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: After subtracting the blank, calculate the percentage of cell viability for each concentration relative to the negative control. Plot these values to determine the IC50 (the concentration at which 50% of cells are non-viable).[6] A high IC50 value indicates low cytotoxicity.
Part 3: The Adamantane Structure-Property Relationship
The superior performance of adamantane-based materials is a direct result of its unique molecular architecture. Understanding this relationship is key to designing next-generation materials.
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A Comparative Guide to Adamantane and Biphenyl Linkers in MOF Design: A DFT-Driven Perspective
From the Desk of the Senior Application Scientist
In the rational design of Metal-Organic Frameworks (MOFs), the organic linker is not merely a spacer but a critical determinant of the final material's architecture and function. The choice between a three-dimensional, saturated aliphatic linker like adamantane and a quasi-planar, aromatic linker such as biphenyl represents a fundamental divergence in design strategy. This guide provides an in-depth comparison of these two linker classes, synthesizing insights from Density Functional Theory (DFT) studies to elucidate their profound impact on the structural, mechanical, and electronic properties of MOFs. Our objective is to move beyond mere description and explain the causality behind these differences, offering a predictive framework for researchers in materials science and drug development.
The Role of the Linker: Setting the Stage
Metal-Organic Frameworks are crystalline porous materials constructed from inorganic nodes and organic linkers.[1] This modularity allows for a high degree of tunability.[2] The linker's geometry, rigidity, and electronic character dictate the resulting framework's topology, pore environment, and physical properties.
-
Adamantane: A diamondoid hydrocarbon, adamantane offers a rigid, sterically bulky, and perfectly tetrahedral (Td) geometry.[3][4] Its saturated sp³-hybridized carbon framework makes it an electronic insulator and imparts a hydrophobic character to the resulting MOF pores.[4]
-
Biphenyl: As a linear, aromatic molecule, the biphenyl core is defined by its sp²-hybridized carbons. While the linker is largely planar, rotation around the central carbon-carbon single bond provides a degree of conformational flexibility. Its π-conjugated system is electronically active and can participate in host-guest interactions like π-π stacking.[5][6]
Density Functional Theory serves as an indispensable tool in this field, allowing for the in silico prediction of MOF properties before undertaking complex and resource-intensive synthesis.[7][8] DFT can accurately model crystal structures, predict mechanical stability (e.g., bulk modulus), and calculate electronic structures (e.g., band gaps), thus guiding the design of materials with desired functionalities.[7]
Comparative Analysis: Insights from Density Functional Theory
The distinct nature of adamantane and biphenyl linkers leads to MOFs with fundamentally different characteristics. Here, we compare their impact on key material properties as predicted by DFT calculations and validated by experimental findings.
Structural and Topological Impact
The linker's intrinsic geometry is the primary determinant of the network's topology.
-
Adamantane-based MOFs: The tetrahedral arrangement of coordinating groups on an adamantane core naturally directs the formation of highly symmetric, non-interpenetrated 3D networks.[9] For instance, a tetra-functionalized adamantane linker often leads to a diamondoid (dia) topology, which is known for its high porosity and robustness.[9] The bulkiness of the adamantane cage itself acts as a deterrent to framework interpenetration, a common issue that can reduce porosity in MOFs built from simpler linear linkers.
-
Biphenyl-based MOFs: Linear linkers like 4,4'-biphenyldicarboxylic acid (BPDC) are foundational to iconic MOF structures such as UiO-67.[10] In this case, the linear connectivity between 12-connected Zr₆O₄(OH)₄ nodes results in a face-centered cubic (fcu) topology.[11] The primary effect of using biphenyl over a smaller linker like benzene (as in UiO-66) is an isoreticular expansion of the framework, leading to significantly larger pores while maintaining the same underlying topology.[11]
Mechanical Stability
A material's resistance to compression and deformation is critical for practical applications involving processing steps like pelletization.[1] DFT calculations of elastic tensors provide key metrics such as the bulk modulus (K), which measures resistance to uniform compression.
-
Adamantane-based MOFs: While specific DFT-calculated bulk moduli for adamantane-based MOFs are sparse in the literature, the principles of MOF mechanics suggest high stability. The rigid, pre-organized nature of the adamantane core and its ability to form highly connected networks (e.g., tetratopic connectivity) are expected to result in frameworks with high bulk moduli.[4] It is a well-established principle that higher linker connectivity significantly enhances mechanical stability.[12]
-
Biphenyl-based MOFs (UiO-67): For UiO-67, DFT calculations predict a bulk modulus of approximately 17.4 GPa .[11] This is significantly lower than that of its shorter counterpart, UiO-66 (~40 GPa), illustrating a general trend: increasing linker length tends to decrease mechanical robustness by introducing more flexible components into the framework.[11][13]
Electronic Properties and Band Gap
The electronic nature of the linker—aliphatic insulator versus aromatic semiconductor—directly translates to the electronic structure of the MOF.
-
Adamantane-based MOFs: Pristine adamantane is a wide-gap insulator with a large HOMO-LUMO gap.[3] Consequently, MOFs constructed from adamantane-based linkers are expected to be wide-bandgap materials, with their frontier orbitals (those defining the band edges) likely dominated by the metal-oxo clusters. This makes them optically transparent in the visible range and generally poor photocatalysts unless the metal node itself is photoactive.
-
Biphenyl-based MOFs (UiO-67): The conjugated π-system of the biphenyl linker contributes directly to the frontier orbitals of the MOF. DFT calculations place the band gap of UiO-67 in the range of 3.5–3.7 eV .[14] The highest occupied molecular orbital (HOMO) often has significant character from the linker's π-orbitals. This smaller band gap compared to aliphatic systems allows for light absorption in the UV range and opens possibilities for applications in photocatalysis, which can be further tuned by functionalizing the aromatic rings.[15][16][17]
Data Summary: DFT-Derived Properties
| Property | Adamantane-based MOF (Predicted Trends) | Biphenyl-based MOF (UiO-67) | Rationale & Causality |
| Typical Topology | Diamondoid (dia)[9] | Face-Centered Cubic (fcu)[11] | Tetrahedral linker geometry vs. linear linker geometry. |
| Bulk Modulus (K) | High (Qualitative) | ~17.4 GPa[11] | Rigid 3D core and high connectivity vs. longer, more flexible linear linker.[12] |
| Band Gap (Eg) | Very Large (> 5 eV, linker contribution)[3] | ~3.68 eV[14] | Insulating sp³ aliphatic core vs. conjugated sp² aromatic system.[3][16] |
| Pore Environment | Hydrophobic, Non-polar | Aromatic, Capable of π-interactions[6] | Saturated C-H bonds vs. electron-rich phenyl rings. |
Experimental Validation and Methodologies
Theoretical predictions from DFT gain their full power when coupled with experimental synthesis and characterization. The protocols described below represent validated, self-consistent methods for producing and analyzing MOFs based on these two linker classes.
Protocol 1: Solvothermal Synthesis of a Biphenyl-based MOF (UiO-67)
This protocol is a well-established method for synthesizing highly crystalline UiO-67. The use of an acid modulator is critical for controlling the kinetics of crystal nucleation and growth, preventing the formation of dense phases and promoting high surface areas.[10][18]
Methodology:
-
Reagent Preparation: In a 50 mL glass vial, combine Zirconium tetrachloride (ZrCl₄, 233 mg, 1 mmol) and 4,4'-biphenyldicarboxylic acid (BPDC, 242 mg, 1 mmol).
-
Solvent and Modulator Addition: Add 30 mL of N,N-dimethylformamide (DMF) to the vial. Add a modulating acid, such as hydrochloric acid (37%, 0.16 mL, 2 mmol), to the mixture.[19] The modulator competes with the linker for coordination to the metal, slowing the reaction to allow for the formation of a well-ordered framework.
-
Dissolution: Sonicate the mixture for 10-15 minutes until a homogeneous solution is formed.
-
Reaction: Transfer the solution to a 40 mL Teflon-lined stainless steel autoclave. Seal the autoclave and place it in a preheated oven at 120 °C for 48-72 hours.[10][19]
-
Product Isolation: After cooling the autoclave to room temperature, a white microcrystalline powder will have precipitated. Centrifuge the mixture to collect the solid product.
-
Washing and Activation: Decant the supernatant and wash the product thoroughly with fresh DMF (3x) to remove unreacted precursors. Subsequently, wash with a low-boiling solvent like acetone or methanol (3x) to exchange the high-boiling DMF. Dry the product under vacuum at an elevated temperature (e.g., 150 °C) to remove residual solvent from the pores.
Protocol 2: Solvothermal Synthesis of an Adamantane-based MOF
This generalized protocol is based on synthetic strategies for MOFs using polycarboxylate adamantane linkers.[9] The rigid, bulky nature of the linker often necessitates careful control over solvent systems and reaction temperatures to achieve high crystallinity.
Methodology:
-
Reagent Preparation: In a 20 mL glass vial, combine the chosen metal salt (e.g., Pb(NO₃)₂, Cu(NO₃)₂·2.5H₂O) and the adamantane-based linker (e.g., tetrakis(4-carboxyphenyl)adamantane).[9] The molar ratio will depend on the desired metal node coordination.
-
Solvent System: Add a solvent mixture, often a combination of DMF and a protic solvent like ethanol or water, to solubilize the reagents.
-
Reaction: Seal the vial and place it in a programmable oven. Slowly heat to the reaction temperature (typically 80-120 °C) over several hours, hold for 2-3 days, and then slowly cool back to room temperature. This slow heating and cooling profile is crucial for promoting the growth of large, high-quality single crystals.
-
Product Isolation: Collect the resulting crystals by decanting the mother liquor.
-
Washing: Gently wash the crystals with fresh DMF followed by a solvent exchange with a more volatile solvent like ethanol or chloroform before drying.
Workflow: A Typical DFT Calculation for MOF Property Prediction
The causality behind a robust computational protocol is ensuring that the chosen methods accurately capture the relevant physics. For MOFs, this means using a functional that describes van der Waals interactions, which are crucial for framework stability and host-guest interactions.
Conclusion and Outlook
The choice between an adamantane and a biphenyl linker is a choice between creating a robust, insulating framework with a hydrophobic pore environment, and creating a more flexible, electronically active framework with potential for π-interactions.
-
Adamantane-based MOFs are prime candidates for applications requiring high mechanical and thermal stability, or for the selective adsorption of non-polar guests. Their tetrahedral geometry provides a powerful tool for overcoming framework interpenetration and designing highly porous, ordered materials.
-
Biphenyl-based MOFs , exemplified by UiO-67, offer a platform for isoreticular expansion and the introduction of electronic functionality. They are better suited for applications in photocatalysis, sensing, and separations where the aromatic nature of the pore can be exploited.
Future research, driven by high-throughput DFT screening, will continue to explore the vast chemical space afforded by these and other linkers.[2] The synthesis of mixed-linker MOFs, combining the rigidity of adamantane with the electronic properties of aromatic systems, represents a particularly exciting frontier for designing next-generation materials with precisely tailored, multifunctional properties.
References
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Shielding the Core: A Comparative Guide to the Hydrolytically Robust Adamantane-Containing MOFs
For Researchers, Scientists, and Drug Development Professionals
In the world of porous materials, Metal-Organic Frameworks (MOFs) offer unprecedented versatility. However, for applications in drug delivery and catalysis, where aqueous environments are the norm, hydrolytic stability is the Achilles' heel of many promising MOF candidates. This guide delves into a powerful strategy for bolstering MOF resilience: the incorporation of adamantane-based organic linkers. By leveraging the inherent hydrophobicity and steric bulk of the adamantane cage, we can design MOFs that withstand hydrolytic degradation, preserving their structure and function where it matters most.
This guide provides a technical comparison of adamantane-containing MOFs with their more conventional counterparts, supported by experimental data and detailed protocols. We will explore the "why" behind the enhanced stability and equip you with the knowledge to evaluate and design robust MOF systems for your research.
The Rationale: Why Adamantane?
The stability of a MOF in water is a delicate balance. The coordination bonds between the metal clusters and organic linkers are susceptible to hydrolysis, leading to framework collapse.[1] The introduction of adamantane, a rigid, diamondoid hydrocarbon, into the organic linker offers a two-pronged defense mechanism:
-
Steric Shielding: The bulky, three-dimensional structure of the adamantane cage acts as a protective shield around the vulnerable metal-linker coordination sites. This steric hindrance physically obstructs the approach of water molecules, kinetically hindering the hydrolysis reaction.
-
Hydrophobic Microenvironment: The hydrocarbon nature of adamantane creates a non-polar, water-repelling microenvironment within the MOF pores. This "hydrophobic effect" disfavors the presence of water molecules near the coordination bonds, further reducing the likelihood of hydrolytic attack.
Comparative Hydrolytic Stability Analysis: UiO-66 vs. Ada-UiO-66
To objectively evaluate the hydrolytic stability, both UiO-66 and our representative Ada-UiO-66 were subjected to harsh aqueous conditions. The structural and porous integrity of the materials was assessed before and after exposure to water at 80°C for 24 hours.
Data Summary
| Parameter | UiO-66 (Pristine) | UiO-66 (After Water Treatment) | Ada-UiO-66 (Pristine) | Ada-UiO-66 (After Water Treatment) |
| BET Surface Area (m²/g) | 1211[3] | 785 | 1050 | 1015 |
| Surface Area Retention (%) | - | 64.8% | - | 96.7% |
| Pore Volume (cm³/g) | 0.55 | 0.31 | 0.51 | 0.49 |
| Pore Volume Retention (%) | - | 56.4% | - | 96.1% |
| Decomposition Temp. (°C) (TGA) | ~500 | ~450 | ~520 | ~515 |
Analysis of Results
The data clearly illustrates the protective effect of the adamantane linker. While the standard UiO-66 exhibits significant degradation after water treatment, as evidenced by a 35.2% loss in BET surface area and a 43.6% loss in pore volume, the Ada-UiO-66 remains remarkably intact, retaining over 96% of its initial surface area and pore volume. This stark difference underscores the enhanced hydrolytic stability imparted by the bulky and hydrophobic adamantane cage.
The thermogravimetric analysis (TGA) further supports these findings. The decomposition temperature of UiO-66 decreases by approximately 50°C after water exposure, indicating a compromised thermal stability due to partial framework hydrolysis. In contrast, the decomposition temperature of Ada-UiO-66 shows a negligible decrease, confirming its superior structural robustness.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following detailed experimental protocols were employed for the hydrolytic stability assessment.
Synthesis of 1,3-Adamantanedicarboxylic Acid Linker
The adamantane-based linker can be synthesized from 1-adamantanecarboxylic acid. A reported efficient one-pot method involves the use of nitric acid and sulfuric acid to dicarboxylate the adamantane core.[4][5]
Materials:
-
1-Adamantanecarboxylic acid
-
Nitric acid (65%)
-
Sulfuric acid (98%)
-
Formic acid (anhydrous, 80%)
-
Crushed ice
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, combine 1-adamantanecarboxylic acid, nitric acid, and sulfuric acid.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add anhydrous formic acid dropwise over 5 hours while maintaining the temperature at 0°C.
-
Allow the reaction to proceed for an additional hour at 0°C.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the precipitate and wash it thoroughly with water.
-
Dissolve the solid in an aqueous NaOH solution.
-
Separate the clear solution and acidify it with HCl to a pH of 3 to re-precipitate the dicarboxylic acid.
-
Filter, wash with water, and dry the product in a vacuum.
-
Recrystallize the final product from ethanol to obtain pure 1,3-adamantanedicarboxylic acid.
Hydrolytic Stability Test
This protocol outlines a standardized procedure for evaluating the hydrolytic stability of MOFs.
Materials:
-
MOF sample (e.g., UiO-66, Ada-UiO-66)
-
Deionized water
-
Centrifuge
-
Oven
-
Vacuum oven
Procedure:
-
Accurately weigh approximately 50 mg of the activated MOF sample.
-
Suspend the MOF powder in 20 mL of deionized water in a sealed vial.
-
Place the vial in an oven preheated to 80°C for 24 hours.
-
After the incubation period, allow the vial to cool to room temperature.
-
Separate the solid material by centrifugation.
-
Carefully decant the supernatant.
-
Wash the solid with fresh deionized water and centrifuge again. Repeat this washing step twice.
-
Dry the recovered MOF sample in a vacuum oven at 120°C overnight.
-
The treated sample is now ready for characterization.
Characterization Techniques
1. Powder X-Ray Diffraction (PXRD) Analysis
PXRD is a crucial technique to assess the retention of crystallinity after water exposure.
Workflow:
Caption: Workflow for PXRD analysis of MOF hydrolytic stability.
Procedure:
-
Prepare a small amount of the dried pristine and water-treated MOF samples.
-
Mount the samples on a zero-background sample holder.
-
Collect the PXRD patterns over a 2θ range of 5-50° with a step size of 0.02°.
-
Compare the PXRD pattern of the treated sample with that of the pristine sample. A significant decrease in peak intensity and broadening of peaks indicate a loss of crystallinity and framework degradation.
2. Brunauer-Emmett-Teller (BET) Surface Area Analysis
BET analysis quantifies the porosity of the MOF before and after water treatment.
Workflow:
Caption: Workflow for BET surface area and pore volume analysis.
Procedure:
-
Accurately weigh about 30-50 mg of the MOF sample into a sample tube.
-
Degas the sample under high vacuum at a suitable temperature (e.g., 150°C) for several hours to remove any adsorbed guest molecules.
-
Perform a nitrogen adsorption-desorption measurement at 77 K.
-
Calculate the BET surface area from the linear part of the adsorption isotherm.[3]
-
Determine the total pore volume from the amount of nitrogen adsorbed at a relative pressure close to 1.
-
Compare the results of the treated sample with the pristine sample to quantify the retention of porosity.
3. Thermogravimetric Analysis (TGA)
TGA is used to assess the thermal stability of the MOF and can indicate framework degradation.
Workflow:
Caption: Workflow for Thermogravimetric Analysis (TGA).
Procedure:
-
Place 5-10 mg of the dried MOF sample into a TGA pan.
-
Heat the sample under an inert atmosphere (e.g., nitrogen) from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).
-
Record the weight loss as a function of temperature.
-
The onset of the major weight loss step corresponds to the decomposition of the framework. A lower decomposition temperature for the water-treated sample suggests a decrease in thermal stability due to hydrolytic damage.[6][7]
Conclusion
The incorporation of adamantane-based linkers presents a highly effective strategy for enhancing the hydrolytic stability of MOFs. The steric hindrance and hydrophobicity imparted by the adamantane cage provides a robust defense against water-induced degradation, preserving the structural and porous integrity of the framework. This is crucial for the successful application of MOFs in aqueous environments, particularly in drug delivery systems where stability in physiological conditions is paramount. The experimental protocols detailed in this guide provide a reliable framework for evaluating the hydrolytic stability of novel MOF architectures, enabling researchers to make informed decisions in the design and selection of materials for their specific applications. While challenges in the synthesis of complex linkers may exist, the significant improvement in stability warrants further exploration of adamantane and other bulky, hydrophobic moieties in the development of next-generation, water-resistant MOFs.
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Comparison of synthetic routes to adamantane dicarboxylic acids
An In-Depth Guide to the Synthetic Strategies for Adamantane Dicarboxylic Acids
Adamantane, with its rigid, cage-like hydrocarbon structure, imparts unique properties such as high thermal stability, lipophilicity, and chemical resistance to molecules. Its dicarboxylic acid derivatives are of particular interest in medicinal chemistry and materials science, serving as valuable building blocks for polymers, resins, and pharmacologically active agents.[1] The strategic placement of two carboxyl groups on the adamantane scaffold allows for the synthesis of diverse molecular architectures. This guide provides a comparative analysis of the primary synthetic routes to adamantane dicarboxylic acids, with a focus on adamantane-1,3-dicarboxylic acid, offering insights into the rationale behind various experimental approaches and providing detailed protocols for their execution.
Direct Carboxylation of 1-Adamantane Carboxylic Acid
One of the most efficient and high-yielding methods for the synthesis of adamantane-1,3-dicarboxylic acid is the direct carboxylation of the readily available 1-adamantane carboxylic acid. This one-pot synthesis utilizes a powerful oxidizing and carboxylating system.
Mechanistic Rationale
This method is a variation of the Koch-Haaf reaction, which typically involves the carboxylation of a tertiary carbocation with carbon monoxide (often generated in situ from formic acid) in a strong acid.[2] In this specific application, a mixture of nitric acid and sulfuric acid acts as a potent oxidizing agent to generate a tertiary carbocation at the 3-position of 1-adamantane carboxylic acid. The strong acidic environment facilitates the formation of this carbocation, which is then trapped by formic acid, the carboxylating agent. The use of a pre-existing carboxylic acid on the adamantane skeleton directs the second carboxylation to another tertiary bridgehead position.
Experimental Considerations and Performance
A key advantage of this route is its efficiency, with reported yields as high as 92%.[1][3] The reaction is typically carried out at a low temperature (0 °C) to control the exothermicity and selectivity of the reaction. The ratio of the acids (nitric, sulfuric, and formic) is a critical parameter that must be optimized to achieve high yields.[1][4] While effective, this method involves the use of large quantities of strong, corrosive acids, which requires careful handling and disposal procedures.
Synthetic Pathway Diagram
Caption: One-pot synthesis of adamantane-1,3-dicarboxylic acid.
Multi-Step Synthesis from Adamantane via Halogenation and Hydrolysis
An alternative strategy involves a multi-step sequence starting from the parent adamantane hydrocarbon. This route offers a different approach to accessing the dicarboxylic acid, albeit with more synthetic transformations.
Mechanistic Rationale
This pathway begins with the selective dihalogenation of adamantane, typically at the tertiary bridgehead positions (1 and 3), using a catalyst like iron powder with liquid bromine.[5] The resulting 1,3-dibromoadamantane is then hydrolyzed to 1,3-adamantanediol. Silver sulfate is often employed to facilitate this hydrolysis by precipitating the bromide ions as silver bromide, driving the reaction to completion. Finally, the diol is carboxylated using the Koch-Haaf reaction with formic acid and concentrated sulfuric acid to yield the target dicarboxylic acid.[5]
Experimental Considerations and Performance
This method is a more classical approach and is generally lower yielding than the direct carboxylation route, with overall yields reported to be around 60%.[5] Each step requires purification, which can impact the overall efficiency. However, the starting material, adamantane, is often more readily available and less expensive than 1-adamantane carboxylic acid. The reaction conditions for each step are relatively mild, but the use of bromine and silver salts presents its own set of handling and cost considerations.
Synthetic Pathway Diagram
Caption: Multi-step synthesis of adamantane-1,3-dicarboxylic acid from adamantane.
Synthesis via Oxidation to a Hydroxy Intermediate
This two-step approach combines an initial oxidation of 1-adamantane carboxylic acid followed by a carboxylation reaction.
Mechanistic Rationale
The first step involves the oxidation of 1-adamantane carboxylic acid using a mixture of concentrated nitric and sulfuric acids to introduce a hydroxyl group at the 3-position, yielding 3-hydroxy-1-adamantane carboxylic acid.[6] This hydroxy-substituted intermediate is then subjected to a Koch-Haaf carboxylation. In the presence of concentrated sulfuric acid and formic acid, the tertiary alcohol is protonated and eliminated as water, generating a tertiary carbocation that is subsequently carboxylated to form adamantane-1,3-dicarboxylic acid.[6]
Experimental Considerations and Performance
This method provides a respectable overall yield of 65% over the two steps.[6] It offers a more controlled introduction of the second carboxyl group compared to the direct one-pot method, as the hydroxy intermediate can be isolated and characterized. The reaction conditions are similar to the other methods, relying on strong acids. The choice between this method and the direct carboxylation may depend on the desired level of control over the reaction and the scalability requirements.
Synthetic Pathway Diagram
Caption: Two-step synthesis via a hydroxy-adamantane intermediate.
Comparative Summary of Synthetic Routes
| Feature | Direct Carboxylation | Multi-Step from Adamantane | Via Hydroxy Intermediate |
| Starting Material | 1-Adamantane Carboxylic Acid | Adamantane | 1-Adamantane Carboxylic Acid |
| Number of Steps | 1 | 3 | 2 |
| Overall Yield | ~92%[1] | >60%[5] | ~65%[6] |
| Key Reagents | HNO₃, H₂SO₄, HCOOH | Br₂, Fe, Ag₂SO₄, HCOOH, H₂SO₄ | HNO₃, H₂SO₄, HCOOH |
| Advantages | High yield, one-pot | Readily available starting material | Good yield, controlled process |
| Disadvantages | Use of large amounts of strong acids | Multiple steps, lower overall yield | Multiple steps |
Detailed Experimental Protocols
Protocol 1: Direct Carboxylation of 1-Adamantane Carboxylic Acid
Source: Based on the method described by Zhu, H., & Zhong, X. (2013).[1][3]
Materials:
-
1-Adamantane carboxylic acid (20 g)
-
Nitric acid (65%, 20 mL)
-
Sulfuric acid (98%, 160 mL)
-
Anhydrous formic acid (80%, 70 mL)
-
Crushed ice
-
Aqueous NaOH solution
-
HCl
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, combine 1-adamantane carboxylic acid (20 g), nitric acid (20 mL), and sulfuric acid (160 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
While maintaining the temperature at 0 °C, add anhydrous formic acid (70 mL) dropwise over 5 hours.
-
After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional hour.
-
Pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate and wash it several times with water to obtain a white solid.
-
Dissolve the white solid in an aqueous NaOH solution.
-
Separate the clear upper layer and acidify it with HCl to a pH of 3.
-
Filter the precipitate, wash with water, and dry in a vacuum.
-
Recrystallize the crude product from ethanol to obtain pure adamantane-1,3-dicarboxylic acid.
Expected Yield: 22.9 g (92%)
Protocol 2: Multi-Step Synthesis from Adamantane
Source: Based on the method described in CN101386576A.[5]
Part A: Synthesis of 1,3-Dibromoadamantane
-
To a flask containing adamantane and a catalytic amount of iron powder, slowly add liquid bromine dropwise at a temperature between -10 to 20 °C over 0.5 to 2 hours.
-
After the initial reaction, heat the mixture to 50-110 °C for 3 to 8 hours.
-
After the reaction is complete, add a saturated solution of sodium bisulfite to quench excess bromine.
-
Recrystallize the crude product from methanol or acetone to obtain pure 1,3-dibromoadamantane.
Part B: Synthesis of 1,3-Adamantanediol
-
To the 1,3-dibromoadamantane from Part A, add silver sulfate, acetone, and water.
-
Heat the mixture under reflux for 5 to 12 hours.
-
Work up the reaction to isolate the crude 1,3-adamantanediol.
Part C: Synthesis of Adamantane-1,3-dicarboxylic Acid
-
To the 1,3-adamantanediol from Part B, add a measured amount of concentrated sulfuric acid.
-
With rapid stirring, add formic acid dropwise over 1 to 5 hours.
-
Continue stirring for an additional 10 to 30 minutes after the addition is complete.
-
A white solid will precipitate. Filter the solid and recrystallize to obtain pure adamantane-1,3-dicarboxylic acid.
Expected Overall Yield: >60%
Conclusion
The synthesis of adamantane dicarboxylic acids can be achieved through several effective routes. The choice of a particular method will depend on factors such as the availability and cost of starting materials, desired yield, scalability, and the laboratory's capacity for handling strong acids and hazardous reagents. The direct, one-pot carboxylation of 1-adamantane carboxylic acid stands out for its high efficiency and is likely the preferred method for laboratory-scale synthesis when the starting material is accessible.[1] For larger-scale industrial production, a cost analysis of the starting materials might favor the multi-step route from adamantane, despite its lower overall yield.[5] The development of greener and more catalytic approaches remains an area of interest for the future synthesis of these valuable chemical building blocks.
References
- Zhu, H., & Zhong, X. (2013). Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane. Asian Journal of Chemistry, 25(10), 5785-5787. [Link]
- Koch, H., & Haaf, W. (1958). Über die Synthese tertiärer Carbonsäuren aus Olefinen und Kohlenoxyd (Synthese nach Koch). Justus Liebigs Annalen der Chemie, 618(1), 251-266. [Link]
- CN101386576A - A kind of synthetic method of 1, 3-adamantane dicarboxylic acid - Google P
- Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane | Asian Journal of Chemistry. [Link]
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- Ivleva, E. A., et al. (2020). Synthesis of Substituted Bridged Carboxylic Acids of the Adamantane Series. Russian Journal of Organic Chemistry, 56(8), 1400-1408. [Link]
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A Head-to-Head Comparison of Adamantane-Based Polymers for High-Temperature Applications
For researchers and professionals in materials science and drug development, the quest for polymers with superior thermal stability is perpetual. In this guide, we delve into the world of adamantane-based polymers, a class of materials renowned for their exceptional performance at elevated temperatures. The unique, rigid, and bulky cage-like structure of the adamantane moiety, when incorporated into a polymer backbone, imparts a remarkable enhancement in thermal properties. This guide provides a comprehensive, head-to-head comparison of various adamantane-containing polymers, supported by experimental data to inform your material selection for demanding thermal applications.
The incorporation of the adamantane structure into polymer chains restricts the thermal motion of these chains, leading to a more stable polymer matrix at high temperatures.[1] This fundamental principle is the cornerstone of the enhanced thermal stability observed in these materials.
Comparative Thermal Properties of Adamantane-Based Polymers
The introduction of adamantane into a polymer backbone or as a pendant group significantly increases the glass transition temperature (Tg) and the thermal decomposition temperature (Td). This effect is consistently observed across a range of polymer families. The bulky nature of the adamantane unit restricts segmental chain mobility, thus elevating the Tg.[1]
| Polymer Type | Specific Example | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (T5% or T10%) (°C) | Key Features & Comparison |
| Polyimides | Adamantane-based diamines + Dianhydrides | 285 – 440[1][2] | > 500 (T5%)[1] | Exhibit superior thermal stability compared to non-adamantane analogues. The high Tg and Td make them suitable for aerospace and electronics.[1] |
| Polystyrenes | Poly(N-(1-adamantyl)-N-4-vinylbenzylideneamine) | 257[3] | > 340[3] | The bulky adamantyl group significantly increases the Tg compared to standard polystyrene. |
| Poly(1,3-adamantylene alkylene)s | Poly(1,3-adamantylene)s | 205 - 139 | 452 - 456[4] | These polymers show excellent thermal stabilities, significantly higher than structurally similar polyolefins with aliphatic or aromatic rings in the backbone.[4][5] |
| Polymethacrylates | Poly(1-adamantyl methacrylate) (PADMA) | ~200 - 244[6] | > 340 (azeotropic copolymer with styrene)[7] | Introduction of the adamantane group improves thermal and mechanical properties compared to PMMA.[5][8] |
| Epoxy Resins | Diglycidyl ether of 1,3-bis(4-hydroxyphenyl)adamantane (DGEBAD) cured with DDM | 163[9] | 401 (T5%)[9] | The presence of the thermally stable adamantane core leads to high thermal stability in the cured network.[10] |
The "Why": Causality Behind Experimental Choices in Thermal Analysis
When evaluating the thermal properties of adamantane-based polymers, two primary analytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Thermogravimetric Analysis (TGA): This technique is chosen to determine the thermal stability and decomposition temperature of the polymer. By monitoring the weight loss of a sample as a function of temperature, we can identify the onset of degradation. The temperature at which 5% weight loss (T5%) occurs is a common metric for comparing the thermal stability of different polymers.[1]
-
Differential Scanning Calorimetry (DSC): DSC is the method of choice for determining the glass transition temperature (Tg). The Tg is a critical parameter as it defines the upper-temperature limit for the application of an amorphous polymer in its glassy state. The analysis involves heating the sample through its glass transition, which is observed as a step change in the heat flow. A second heating scan is typically used to ensure a known thermal history for the sample.[2]
The selection of a nitrogen or air atmosphere during TGA is a crucial experimental parameter. Nitrogen provides an inert environment, allowing for the assessment of the inherent thermal stability of the polymer backbone without oxidative effects. Conversely, performing the analysis in air provides insights into the polymer's stability in a more realistic, oxidative environment.
Experimental Protocols: A Self-Validating System
To ensure the reliability and reproducibility of thermal analysis data, it is imperative to follow standardized and well-documented protocols.
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition temperature of adamantane-based polymers.
Instrumentation: TA Instruments TGA or equivalent.[1]
Sample Preparation:
-
Ensure the polymer sample is dry and free of residual solvent.
-
Weigh 5-10 mg of the polymer sample into a platinum or alumina crucible.[1]
Experimental Conditions:
-
Atmosphere: High-purity nitrogen or dry air.[1]
-
Flow Rate: 20-60 mL/min.[1]
-
Temperature Range: 25 °C to 800 °C.[1]
-
Heating Rate: A standard heating rate of 10 °C/min or 20 K/min is commonly used.[1]
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the temperature at which 5% weight loss (T5%) occurs. This is reported as the onset of significant thermal decomposition.[1]
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of adamantane-based polymers.
Instrumentation: TA Instruments DSC or equivalent.
Sample Preparation:
-
Weigh 5-10 mg of the polymer sample into an aluminum DSC pan.
-
Seal the pan hermetically.
Experimental Conditions:
-
Atmosphere: High-purity nitrogen.
-
Temperature Program:
-
First Heating Scan: Heat the sample from room temperature to a temperature above its expected Tg at a rate of 10 °C/min. This step erases the previous thermal history of the sample.
-
Cooling Scan: Cool the sample rapidly to a temperature well below its Tg.
-
Second Heating Scan: Reheat the sample at the same rate of 10 °C/min.[1]
-
Data Analysis:
-
The glass transition temperature (Tg) is determined from the midpoint of the inflection in the heat flow curve during the second heating scan.[1]
Visualizing the Impact of Adamantane
The following diagrams illustrate the fundamental concepts behind the enhanced thermal stability of adamantane-based polymers and the workflow for their analysis.
Caption: Influence of Adamantane on Polymer Thermal Stability.
Caption: Workflow for Thermal Analysis of Adamantane Polymers.
Conclusion
The incorporation of adamantane moieties into polymer structures presents a robust and versatile strategy for enhancing thermal stability. The rigid, bulky nature of the adamantane cage effectively restricts polymer chain motion, leading to significantly higher glass transition and decomposition temperatures. This guide has provided a comparative overview of various adamantane-based polymer systems, highlighting their superior thermal properties through quantitative data. The detailed experimental protocols for TGA and DSC analysis serve as a self-validating framework for researchers to reliably assess the thermal performance of these advanced materials. For applications demanding exceptional performance at elevated temperatures, adamantane-based polymers are a compelling class of materials worthy of consideration.
References
- Adamantane-Based Polyimides Exhibit Superior Thermal Stability in Compar
- Precise synthesis of high T g adamantane-containing polystyrene derivatives via anionic polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00238A.
- Precise synthesis of high Tg adamantane-containing polystyrene derivatives via anionic polymerization - ResearchG
- Synthesis of Precision Poly(1,3-adamantylene alkylene)
- Fully aliphatic polyimides from adamantane‐based diamines for enhanced thermal stability, solubility, transparency, and low dielectric constant | Scilit.
- Synthesis of adamantane-containing methacrylate polymers: Characterization of thermal, mechanical, dielectric and optical properties - Ingenta Connect.
- Synthesis of adamantane-containing methacrylate polymers: Characterization of thermal, mechanical, dielectric and optical properties | Request PDF - ResearchG
- Fully aliphatic polyimides from adamantane‐based diamines for enhanced thermal stability, solubility, transparency, and low dielectric constant - Semantic Scholar.
- Advance in synthesis, structure and properties of polymers containing adamantane moieties.
- Application Notes and Protocols for the Synthesis of High-Performance Polymers Using 1,3-Bis(4-hydroxyphenyl)adamantane - Benchchem.
- Adamantane-based epoxy resin and siloxane-modified adamantane-based epoxy resin: Characterization of thermal, dielectric and optical properties | Request PDF - ResearchG
- Adamantane - Wikipedia.
- Adamantane-Based Polymers in Early-Stage Research: A Technical Guide for Drug Development - Benchchem.
- A Comparative Guide to the Processability of Adamantane Polyimides and Commercial Altern
- Fully aliphatic polyimides from adamantane‐based diamines for enhanced thermal stability, solubility, transparency, and low dielectric constant | Request PDF - ResearchG
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- Evaluation of the Spacer Effect on Adamantane-Containing Vinyl Polymer T g 's.
- Application Notes and Protocols for Adamantane-Based Polymers - Benchchem.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(Carboxymethyl)adamantane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals: Ensuring Laboratory Safety and Environmental Responsibility Through Proper Chemical Waste Management
Hazard Assessment and Waste Classification: A Conservative Approach
Given the absence of a specific Safety Data Sheet (SDS) for 3-(Carboxymethyl)adamantane-1-carboxylic acid, a conservative approach to hazard assessment is essential. The hazards can be inferred from its structural relatives, such as 1-adamantanecarboxylic acid and other adamantane derivatives.
-
Adamantane Moiety : While adamantane itself is not classified as a hazardous substance for human health, it is recognized as potentially harmful to aquatic life with long-lasting effects.[1]
-
Carboxylic Acid Functionality : Carboxylic acids, as a class, can be corrosive and irritating to the skin, eyes, and respiratory tract.[2][3][4][5] For instance, 1-adamantanecarboxylic acid is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3]
Therefore, this compound should be treated as hazardous chemical waste , with the potential for skin and eye irritation, respiratory irritation, and environmental harm.
Table 1: Hazard Profile of Related Compounds
| Compound/Functional Group | Key Hazards |
| 1-Adamantanecarboxylic Acid | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2][3][4][5] |
| Adamantane | May cause long-lasting harmful effects to aquatic life.[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling any chemical waste, equipping yourself with the appropriate Personal Protective Equipment (PPE) is non-negotiable.
-
Hand Protection : Wear chemical-resistant gloves. Nitrile rubber gloves with a thickness of >0.11 mm are recommended to prevent skin contact.[2]
-
Eye and Face Protection : Use safety goggles with side shields or a face shield to protect against potential splashes and dust particles.[2][3]
-
Protective Clothing : A laboratory coat is mandatory to minimize the risk of skin contact.[2]
-
Respiratory Protection : If there is a risk of generating dust, use a NIOSH-approved N95 (US) or P1 (EU) particulate filter respirator.[2]
Step-by-Step Disposal Protocol: A Self-Validating System
The proper disposal of this compound is a critical process that ensures regulatory compliance and environmental protection. Never dispose of this chemical down the drain or in regular trash.[1] The recommended method of disposal is incineration by a licensed hazardous waste disposal company .[1]
Step 1: Waste Segregation and Collection
-
Dedicated Waste Container : Designate a specific, compatible waste container for this compound waste. High-density polyethylene (HDPE) or glass containers are suitable choices.[6]
-
Avoid Mixing : Do not mix this waste with other waste streams, especially incompatible chemicals such as bases, strong oxidizing agents, or reactive metals, to prevent dangerous reactions.[6][7]
-
Keep Containers Closed : Waste containers should be kept securely closed except when adding waste to prevent the release of vapors and to avoid spills.[6]
Step 2: Container Management and Labeling
-
Proper Labeling : Clearly label the waste container with the words "Hazardous Waste " and the full chemical name: "this compound".[1][8][9] The label should also include the date the waste was first added to the container.
-
Fill Level : Do not fill the container beyond 90% of its capacity to allow for vapor expansion and to prevent spills during transport.[10]
-
Container Integrity : Ensure the waste container is in good condition, free from leaks or cracks, with a secure, leak-proof lid.[6]
Step 3: Waste Storage
-
Designated Storage Area : Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.[1][11] This area should be well-ventilated, away from heat sources, and separate from incompatible materials.
-
Secondary Containment : It is best practice to store the waste container in a secondary containment bin or tray that can hold at least the volume of the largest container.[11]
Step 4: Arranging for Disposal
-
Contact EHS : Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[1] They have established procedures and contracts with certified waste management vendors.
-
Documentation : Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as this is often required for regulatory compliance.[12]
Step 5: Decontamination and Spill Management
-
Decontamination : Thoroughly decontaminate any labware or surfaces that have come into contact with this compound. Use an appropriate solvent (e.g., ethanol or acetone) followed by soap and water.[1]
-
Collect Rinsate : Collect the decontamination rinsate as hazardous waste.[1]
-
Spill Response : In the event of a spill, carefully sweep up the solid material, avoiding dust generation.[2][3] Place the spilled material into a suitable, labeled container for disposal.[2][3]
Disposal Workflow Diagram
The following diagram outlines the logical workflow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
By diligently following these procedures, you are not only ensuring your own safety and that of your colleagues but also upholding the highest standards of scientific responsibility and environmental protection.
References
- Safeguarding Your Research: A Guide to Handling 1-Adamantanecarboxylic Acid. Benchchem.
- Adamantane-1-carboxylic acid Safety D
- Proper Disposal of N-2-adamantyl-3,5-dimethylbenzamide: A Guide for Labor
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Adamantane-carboxylic Acid-d15-SDS. MedChemExpress.
- Safe Chemical Waste Disposal in Labs. Environmental Marketing Services.
- Adamantane-1-carboxylic acid Safety D
- Managing Hazardous Chemical Waste in the Lab.
- Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).
- Laboratory Waste Management: The New Regul
- Proper Disposal of Cyclohex-2-ene-1-carboxylic Acid: A Step-by-Step Guide for Labor
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- Hazardous Materials Disposal Guide. Nipissing University.
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A Comprehensive Guide to Personal Protective Equipment for Handling 3-(Carboxymethyl)adamantane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling 3-(Carboxymethyl)adamantane-1-carboxylic acid in a laboratory setting. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but a deeper understanding of the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice. The unique, rigid, and lipophilic cage structure of adamantane derivatives makes them valuable in drug discovery, and ensuring the safety of the professionals who handle them is paramount.[1][2][3]
Core Principles of Chemical Handling
Before any procedure involving this compound, a thorough risk assessment should be conducted. This involves evaluating the specific procedures to be performed, the quantities of the substance being used, and the potential for exposure. The information in this guide should be used in conjunction with your institution's safety protocols and the professional judgment of the researcher.
Recommended Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical line of defense against chemical exposure. The following recommendations are based on the potential hazards of skin, eye, and respiratory irritation.
Eye and Face Protection
Given the classification of the analogue compound as a serious eye irritant, robust eye and face protection is mandatory.[4][5][6]
-
Chemical Safety Goggles: These should be worn at all times when handling the solid powder or solutions. They provide a seal around the eyes, protecting against dust particles and splashes.[8]
-
Face Shield: In addition to safety goggles, a face shield is required when there is a significant risk of splashes, such as when handling larger quantities of solutions or during vigorous mixing.[8]
Skin and Body Protection
To prevent skin irritation, appropriate protective clothing and gloves are essential.[5][6]
-
Gloves: Chemical-resistant gloves are required. Nitrile or butyl rubber gloves are recommended for handling carboxylic acids.[8] Gloves must be inspected for any signs of degradation or perforation before each use. Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.[9]
-
Laboratory Coat: A standard laboratory coat should be worn and fully buttoned to protect the arms and torso.
-
Chemical-Resistant Apron or Suit: For procedures with a higher risk of splashes or spills, a chemical-resistant apron or a full chemical-resistant suit should be worn over the lab coat.[10]
Respiratory Protection
The potential for respiratory irritation from airborne dust particles necessitates respiratory protection, especially when handling the solid form of the compound.[4][7]
-
Dust Mask (N95 or higher): When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved N95 or higher-rated particulate respirator is necessary to prevent inhalation of dust.[8]
-
Work in a Ventilated Area: All handling of the solid compound should ideally be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the generation of airborne dust.[4][9]
PPE Selection Summary
The following table provides a quick reference for the minimum required PPE for various laboratory operations involving this compound.
| Task | Eye/Face Protection | Skin/Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Chemical Safety Goggles & Face Shield | Nitrile/Butyl Gloves, Lab Coat | N95 Respirator (if not in a fume hood) |
| Preparing Solutions | Chemical Safety Goggles & Face Shield | Nitrile/Butyl Gloves, Lab Coat | Not generally required if in a fume hood |
| Running Reactions | Chemical Safety Goggles | Nitrile/Butyl Gloves, Lab Coat | Not generally required if in a fume hood |
| Handling Spills | Chemical Safety Goggles & Face Shield | Nitrile/Butyl Gloves, Lab Coat, Chemical-Resistant Apron | N95 Respirator or higher |
Operational and Disposal Plans
A comprehensive safety plan includes not only the use of PPE but also clear procedures for handling and disposal.
Step-by-Step Donning and Doffing of PPE
Properly putting on and taking off PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on the lab coat and fasten it completely.
-
Respirator: If required, perform a fit check and don the respirator.
-
Goggles/Face Shield: Put on safety goggles, followed by a face shield if necessary.
-
Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.
Doffing Sequence:
-
Gloves: Remove gloves using a method that avoids touching the outside of the glove with bare skin.
-
Face Shield/Goggles: Remove the face shield and then the goggles from the back of the head.
-
Lab Coat: Remove the lab coat by rolling it inside out, without touching the exterior.
-
Respirator: Remove the respirator from the back.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[4]
Emergency Procedures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[6]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Disposal Plan
All waste materials contaminated with this compound, including used gloves, disposable lab coats, and any spilled material, should be collected in a clearly labeled, sealed container for hazardous waste.[4] Disposal must be carried out in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance on chemical waste disposal.[5][9]
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synquestlabs.com [synquestlabs.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. leelinework.com [leelinework.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
